Anacetrapib

Catalog No.
S548849
CAS No.
875446-37-0
M.F
C30H25F10NO3
M. Wt
637.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacetrapib

CAS Number

875446-37-0

Product Name

Anacetrapib

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one

Molecular Formula

C30H25F10NO3

Molecular Weight

637.5 g/mol

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1

InChI Key

MZZLGJHLQGUVPN-HAWMADMCSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

anacetrapib, MK 0859, MK-0859, MK0859

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

The exact mass of the compound Anacetrapib is 637.16748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Anacetrapib Mechanism of Action in CETP Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Physiological Role of Cholesteryl Ester Transfer Protein (CETP)

Cholesteryl Ester Transfer Protein (CETP) is a 476-amino acid hydrophobic glycoprotein with molecular weight of approximately 53 kDa that plays a critical role in human lipid metabolism. CETP facilitates the reciprocal transfer of neutral lipids—specifically cholesteryl esters (CEs) and triglycerides (TGs)—between high-density lipoproteins (HDL) and apolipoprotein B-containing lipoproteins including very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). This transfer process represents a crucial step in reverse cholesterol transport, the pathway by which excess cholesterol is removed from peripheral tissues and returned to the liver for excretion. Under normal physiological conditions, CETP mediates the exchange of CE from HDL for TG from atherogenic lipoproteins, resulting in a net transfer of cholesterol from HDL to VLDL and LDL particles. The clinical interest in CETP inhibition stems from the observation that genetic CETP deficiency is associated with markedly elevated HDL-C levels, reduced LDL-C levels, and in some studies, reduced risk of atherosclerotic cardiovascular disease (ASCVD). [1]

CETP as a Therapeutic Target for Cardiovascular Disease

The epidemiological inverse correlation between HDL-C levels and cardiovascular risk prompted intensive investigation into therapeutic approaches to raise HDL-C. CETP inhibition emerged as a particularly promising strategy because it offered the potential to simultaneously increase HDL-C while decreasing LDL-C. The therapeutic rationale was based on the hypothesis that inhibiting CETP would slow the catabolism of HDL particles, increase reverse cholesterol transport, and reduce the atherogenicity of LDL particles. However, the development of CETP inhibitors has experienced significant challenges. Torcetrapib, the first CETP inhibitor to reach advanced clinical development, was terminated due to off-target toxicity including increased blood pressure and mineralocorticoid excess. Subsequent compounds including dalcetrapib and evacetrapib failed to demonstrate cardiovascular benefit despite favorable effects on lipid parameters. Anacetrapib represents the most clinically validated CETP inhibitor, with demonstrated efficacy in large-scale outcome trials. [1] [2]

Molecular Mechanism of Action

Structural Basis of CETP-Mediated Lipid Transfer

CETP possesses an elongated banana-shaped structure containing a 6-nm-long hydrophobic tunnel that traverses the core of the molecule. This tunnel features two distinct openings located on the concave surface of the protein, which facilitate the transfer of neutral lipids between lipoprotein particles. Three primary mechanisms have been proposed for CETP-mediated lipid transfer:

  • Shuttle Mechanism: CETP binds sequentially to lipoprotein particles, extracting lipids from donors and delivering them to acceptors through a series of binary complexes.
  • Tunnel Mechanism: CETP simultaneously bridges donor and acceptor lipoproteins, forming a ternary complex that allows direct lipid transfer through the hydrophobic tunnel.
  • Dimer Tunnel Model: A modified mechanism wherein CETP dimers create an extended tunnel for lipid transfer between particles. [1]

The concave surface of CETP contains the tunnel openings and represents the primary site for lipoprotein binding. The inherent curvature of this surface complements the curvature of HDL particles, explaining the observed preference of CETP for HDL association. Additionally, helix X at the C-terminal domain functions as a structural element that regulates neutral lipid exchange by alternating between open and closed states. [3]

This compound Binding and Allosteric Inhibition

This compound (MK-0859) is a 1–3-oxazolidin-2-one based CETP inhibitor that binds with high affinity to CETP. Computational and structural studies have revealed that this compound exhibits preferential binding to the N-terminal region of the CETP hydrophobic tunnel. Molecular dynamics simulations demonstrate that this compound binds within the tunnel in proximity to residues surrounding the N-terminal opening, where it creates a steric hindrance that impedes the diffusion of cholesteryl esters through the tunnel. This binding is characterized by:

  • High-affinity interactions with the concave surface of CETP, particularly near the N-terminal tunnel opening
  • Structural stabilization of CETP-lipoprotein complexes
  • Regulation of structure-function relationships involving phospholipids and helix X [4] [3]

Unlike earlier CETP inhibitors, this compound does not simply compete with lipid substrates for binding but rather modulates the dynamics of CETP interaction with lipoproteins. Specifically, this compound enhances the formation of CETP-HDL complexes and impedes their dissociation, thereby effectively sequestering CETP in complexes with HDL and reducing its catalytic turnover. This allosteric mechanism explains the potent inhibition of lipid transfer achieved by this compound at substantially lower concentrations than required for simple competitive inhibition. [3]

Table 1: Key Structural Features of CETP and this compound Binding

Parameter Description Functional Significance
Protein Structure Elongated banana-shaped glycoprotein Complementary curvature for HDL binding
Hydrophobic Tunnel 6-nm-long internal cavity Transfers neutral lipids between lipoproteins
Tunnel Openings Two openings on concave surface Entry and exit points for lipid substrates
Helix X C-terminal structural element Regulates neutral lipid exchange
This compound Binding Site N-terminal tunnel region Steric hindrance of CE diffusion
Diagram: Structural Mechanism of this compound-Mediated CETP Inhibition

G cluster_normal Normal CETP Function cluster_inhibited This compound Inhibition HDL HDL Particle CETP_norm CETP (Normal Function) HDL->CETP_norm Binds CETP_inhib CETP (this compound Bound) HDL->CETP_inhib Enhanced Binding LDL LDL Particle CETP_norm->LDL Binds Transfer CE/TG Transfer CETP_norm->Transfer CETP_inhib->LDL Reduced Interaction NoTransfer Inhibited Transfer CETP_inhib->NoTransfer This compound This compound This compound->CETP_inhib High-Affinity Binding Transfer->HDL TG Delivery Transfer->LDL CE Delivery

This diagram illustrates the molecular mechanism by which this compound inhibits CETP function. Under normal conditions (left), CETP shuttles cholesteryl esters (CE) from HDL to LDL in exchange for triglycerides (TG). When this compound binds within the CETP hydrophobic tunnel (right), it enhances CETP-HDL binding while reducing CETP-LDL interactions, effectively inhibiting neutral lipid transfer. [1] [4] [3]

Pharmacokinetics and Lipid Modulation

Effects on Plasma Lipids and Lipoproteins

This compound produces substantial modifications to the plasma lipid profile through its inhibition of CETP-mediated lipid transfer. In clinical studies involving patients on background statin therapy, this compound 100 mg daily demonstrated dose-dependent effects on key lipid parameters:

  • HDL-C increase: 63.0-68.1% (P < 0.001)
  • LDL-C decrease: 38.0-39.0% (P < 0.001)
  • ApoA-I increase: 29.5% (P < 0.001)
  • ApoA-II increase: 12.6% (P < 0.001) [5]

These lipid changes result from altered kinetics of apolipoprotein metabolism rather than changes in production rates. Stable isotope kinetic studies demonstrate that this compound significantly reduces the fractional clearance rate (FCR) of HDL apoA-I by 18.2% (P = 0.002) without affecting its production rate. Similarly, this compound increases plasma CETP levels by 102% (P < 0.001) through a 57.6% reduction in CETP FCR (P < 0.001), again without changing production rates. This unique mechanism explains the sustained elevation of HDL particles and CETP accumulation in plasma during this compound treatment. [5]

Pharmacokinetic Profile and Adipose Tissue Accumulation

This compound exhibits complex pharmacokinetics characterized by a prolonged terminal half-life. Preclinical studies in mouse models demonstrate that this compound accumulates in adipose tissue, forming a drug depot that slowly releases the compound back into circulation. This adipose tissue disposition significantly contributes to the observed long terminal half-life in plasma. Key pharmacokinetic characteristics include:

  • Moderate systemic accumulation with 1.8-fold increases in mean AUC0-24h after 42 days of dosing
  • Significant adipose partitioning with 3- to 9-fold higher blood concentrations on day 42 compared to day 1
  • CETP binding influence on distribution, with higher drug exposure in CETP-transgenic mice compared to wild-type
  • Extended washout period required for complete elimination from adipose tissue [6]

The high lipophilicity of this compound drives its affinity for adipose tissue, while binding to plasma CETP further modulates its distribution. This pharmacokinetic profile has important clinical implications for drug elimination after treatment cessation and requires consideration in therapeutic monitoring. [6]

Table 2: this compound Effects on Lipid Parameters and Protein Metabolism

Parameter Change with this compound Statistical Significance Proposed Mechanism
HDL-C +63.0% to +68.1% P < 0.001 ↓ HDL apoA-I FCR by 18.2%
LDL-C -38.0% to -39.0% P < 0.001 Reduced CE transfer to LDL
ApoA-I +29.5% P < 0.001 ↓ FCR without PR change
ApoA-II +12.6% P < 0.001 No significant FCR/PR change
Plasma CETP +102% P < 0.001 ↓ CETP FCR by 57.6%
Lipid Transfer Activity Significantly inhibited P < 0.001 Direct CETP inhibition

Clinical Evidence and Outcomes

Cardiovascular Outcomes in the REVEAL Trial

The Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL) trial established the clinical efficacy of this compound for cardiovascular risk reduction. This large-scale, randomized, placebo-controlled trial enrolled 30,449 adults with established atherosclerotic vascular disease who were receiving intensive atorvastatin therapy. Participants were allocated to receive either this compound 100 mg daily or matching placebo for a median treatment duration of 4.1 years. The primary outcome was the first major coronary event, defined as coronary death, myocardial infarction, or coronary revascularization. The key findings included:

  • 9% proportional reduction in major coronary events during the treatment period (95% CI 3-15%; P = 0.004)
  • Additional 20% risk reduction during extended follow-up (median 2.2 years) after treatment cessation (95% CI 10-29%; P < 0.001)
  • 12% overall proportional reduction during the entire follow-up period (median 6.3 years; 95% CI 7-17%, P < 0.001)
  • 1.8% absolute risk reduction in major coronary events (95% CI 1.0-2.6%) [7] [8]

The diverging benefit pattern over time, with continued risk reduction after treatment cessation, represents a distinctive feature of this compound that differs from the immediate effects observed with LDL-lowering therapies. This pattern suggests that this compound may modify the underlying atherosclerotic process through mechanisms beyond lipid modification, potentially including vascular inflammation reduction or plaque stabilization. [7]

Safety and Tolerability Profile

This compound demonstrated a favorable safety profile in the REVEAL trial without the off-target adverse effects that plagued earlier CETP inhibitors. Specifically, no significant differences emerged between the this compound and placebo groups in:

  • All-cause mortality
  • Non-vascular mortality
  • Site-specific cancer incidence
  • Blood pressure parameters (unlike torcetrapib)
  • Electrolyte imbalances or adrenal function [7] [6]

The selective inhibition of CETP without interference with related proteins such as phospholipid transfer protein (PLTP) or unintended effects on mineralocorticoid synthesis likely explains the superior safety profile of this compound compared to torcetrapib. The absence of significant safety concerns during both the treatment and extended follow-up periods supports the favorable risk-benefit ratio of this compound in appropriate patient populations. [7] [2]

Experimental Protocols and Methodologies

Stable Isotope Kinetics Studies

The metabolic effects of this compound on apolipoprotein kinetics were characterized using stable isotope labeling techniques. The following protocol details the methodology employed in clinical kinetic studies:

  • Study Design: Randomized, placebo-controlled, double-blind, fixed-sequence trial with 4-week atorvastatin 20 mg/day plus placebo run-in, followed by 8-week this compound 100 mg/day treatment
  • Participant Population: 39 subjects (29 receiving atorvastatin + this compound; 10 receiving placebo + this compound)
  • Tracer Administration: Intravenous bolus of D3-leucine (5 μmol/kg body weight) after 12-hour fast at end of each treatment period
  • Blood Sampling: Serial samples collected at 0, 5, 10, 20, 30, 40, 60 minutes and 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 14, 16, 24, 48, 72, 96 hours post-dose
  • Sample Processing: Isolation of HDL by ultracentrifugation; apolipoprotein separation by SDS-PAGE; GC/MS analysis of tracer enrichment
  • Kinetic Analysis: Compartmental modeling using SAAM II software to determine fractional clearance rates (FCR) and production rates (PR) [5]

This methodology enabled the precise quantification of protein turnover parameters and demonstrated that this compound increases HDL apoA-I and plasma CETP concentrations primarily by reducing their fractional clearance rates rather than altering production rates. [5]

Molecular Dynamics Simulations of Drug Binding

The structural mechanism of this compound binding to CETP has been elucidated through atomistic molecular dynamics simulations with the following computational approach:

  • System Preparation: CETP structure (PDB: 2OBD) embedded in phospholipid bilayer surrounded by explicit water molecules and ions
  • Ligand Parameterization: this compound structure optimized with quantum mechanical calculations and parameterized using appropriate force fields
  • Simulation Conditions: All-atom simulations performed using GROMACS or similar packages with periodic boundary conditions
  • Binding Free Energy Calculations: MM-PBSA/GBSA methods to quantify interaction energies and identify key binding residues
  • Trajectory Analysis: Root-mean-square deviation (RMSD), radius of gyration, and interatomic distance calculations to characterize binding stability [4] [3]

These simulations revealed that this compound exhibits preferential binding to the N-terminal region of the CETP hydrophobic tunnel, where it creates steric hindrance that impedes cholesteryl ester diffusion. The calculations further demonstrated this compound's ability to modulate structural dynamics of helix X and phospholipid interactions, providing atomistic insights into the allosteric inhibition mechanism. [3]

Diagram: Experimental Workflow for this compound Mechanism Elucidation

G Clinical Clinical Trial (Randomized, Placebo-Controlled) Isotope Stable Isotope Kinetics (D₃-Leucine Tracer) Clinical->Isotope Samples Serial Blood Sampling (0-96 hours) Isotope->Samples Analytics HDL Isolation & GC/MS Analysis Samples->Analytics Modeling Compartmental Modeling (SAAM II Software) Analytics->Modeling Results FCR & PR Determination Modeling->Results MD_Sim Molecular Dynamics Simulations System System Preparation (CETP + Membrane) MD_Sim->System Production Production Simulation (All-Atom) System->Production Analysis Trajectory Analysis & Free Energy Calculations Production->Analysis Binding Binding Mechanism Elucidation Analysis->Binding

This diagram outlines the key experimental approaches used to characterize this compound's mechanism of action. The clinical kinetics pathway (top) employs stable isotope tracing to determine effects on apolipoprotein metabolism, while the computational pathway (bottom) utilizes molecular dynamics simulations to elucidate atomic-level drug-protein interactions. [5] [4] [3]

Conclusion and Future Perspectives

This compound represents a clinically validated CETP inhibitor with demonstrated efficacy for reducing cardiovascular events in patients with established atherosclerotic disease. Its mechanism of action involves high-affinity binding to the N-terminal region of CETP's hydrophobic tunnel, resulting in allosteric inhibition of cholesteryl ester transfer and significant alterations in HDL and LDL metabolism. The distinctive pharmacokinetic profile, characterized by adipose tissue accumulation and prolonged half-life, contributes to its sustained effects after treatment cessation.

The clinical development of this compound has provided important insights into HDL biology and CETP inhibition as a therapeutic strategy. Unlike earlier CETP inhibitors, this compound demonstrates a favorable safety profile without the off-target adverse effects that limited previous compounds. The diverging benefit pattern observed in the REVEAL trial suggests potential pleiotropic effects beyond lipid modification that warrant further investigation.

References

Quantitative Pharmacokinetic and Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize core PK parameters and lipid-modifying effects of Anacetrapib from key clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound [1]

Parameter Conditions / Population Value / Observation
Tmax Fasted state ~4 hours post-dose
Apparent Terminal Half-life (t½) Fasted state ~9 to 62 hours
Fed state ~42 to 83 hours
Food Effect on AUC Low-fat meal vs. fasted ~2-3 fold increase
High-fat meal vs. fasted ~6-8 fold increase
Impact of Intrinsic Factors Elderly vs. Young, Women vs. Men, Obese vs. Non-obese No meaningful influence on PK

Table 2: Multiple-Dose Pharmacodynamics & Efficacy of this compound [2] [3]

Parameter Effect of this compound (100 mg daily) Study / Context
LDL-C Reduction ~40% reduction (beyond statin therapy) DEFINE & REVEAL trials
HDL-C Increase ~140-150% increase DEFINE & REVEAL trials
CETP Activity Inhibition (Single Dose) ~90% inhibition at Tmax; ~58% inhibition at 24h Phase I Study [1]
EC50 for CETP Inhibition ~22 nM (plasma concentration) Phase I Study [1]
Plasma Trough Concentration ~640 nmol/L at apparent steady state DEFINE Extension Study [3]

Detailed Experimental Protocols

The following methodologies are compiled from the referenced Phase I studies that generated the above data [1].

  • Study Designs: Data was derived from multiple, randomized, double-blind, placebo-controlled studies, as well as open-label, crossover studies.
  • Subject Populations: Studies included healthy male volunteers, healthy elderly subjects, young obese subjects, and young female volunteers of non-childbearing potential.
  • Dosing and Formulation: Rising single oral doses (ranging from 2 mg to 1000 mg) of this compound were administered as a liquid-filled capsule (LFC) formulation. The effects of a 125 mg dose were also evaluated in a crossover manner under fasted, low-fat, and high-fat conditions.
  • Pharmacokinetic Assessments:
    • Blood Sampling: Plasma samples were collected at predetermined time points post-dose to determine this compound concentrations.
    • Analysis: Non-compartmental methods were used to estimate key PK parameters, including area under the curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and apparent terminal half-life (t½).
  • Pharmacodynamic Assessments:
    • CETP Activity: Serum CETP activity was measured to determine the degree of inhibition.
    • Lipid Profiles: Levels of LDL-C and HDL-C were measured.
    • Exposure-Response Modeling: An Emax model was used to characterize the relationship between plasma this compound concentration and CETP activity inhibition, estimating the EC50 (concentration for 50% of maximum effect).
  • Safety Monitoring: Safety was assessed via physical examinations, monitoring of vital signs (including blood pressure), 12-lead electrocardiograms (ECGs), and clinical laboratory tests.

Mechanism of Action and Signaling Pathways

This compound is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). The following diagram illustrates its primary mechanism and an additional downstream effect.

G HDL HDL CETP CETP HDL->CETP CE Donor LDL_VLDL LDL_VLDL CETP->LDL_VLDL CE Acceptor CE_Transfer Cholesteryl Ester (CE) Transfer CETP->CE_Transfer This compound This compound This compound->CETP Inhibits HDL_High Increased HDL-C This compound->HDL_High Result LDL_Low Decreased LDL-C This compound->LDL_Low Result PCSK9_Reduction Reduced PCSK9 Levels? LDL_Low->PCSK9_Reduction Proposed Mechanism LDLR_Increase Increased LDL Receptors (LDLR) PCSK9_Reduction->LDLR_Increase Clearance Enhanced LDL Clearance LDLR_Increase->Clearance Clearance->LDL_Low

Diagram 1: this compound inhibits CETP, blocking cholesterol ester transfer from HDL to LDL/VLDL, increasing HDL-C and decreasing LDL-C. A proposed secondary effect involves reduced PCSK9, potentially increasing LDL receptors and further lowering LDL-C [1] [2] [4].

Key Technical and Development Insights

For researchers, several aspects of this compound's profile are critical:

  • Significant Food Effect: The 6-8 fold increase in AUC with a high-fat meal necessitated specific dosing instructions (with meals) and was a major consideration in clinical trial design [1] [5].
  • Model-Informed Drug Development (MIDD): A population PK/PD model was pivotal in bridging data between different formulations (liquid-filled capsule to hot-melt extruded tablet) and justifying the selection of the 100 mg dose for the Phase III program without a dedicated Phase IIb trial for that specific formulation [5].
  • Distinct Safety Profile: Unlike torcetrapib, this compound did not increase blood pressure or aldosterone levels in preclinical models or human trials, confirming its off-target toxicity was molecule-specific and not a class effect [2].
  • Clinical Outcomes: The large Phase III REVEAL trial demonstrated that adding this compound to intensive statin therapy in patients with established vascular disease significantly reduced the risk of major coronary events [6] [7].

References

Comprehensive Technical Review: Anacetrapib as a CETP Inhibitor for Atherosclerotic Cardiovascular Disease

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Anacetrapib (development code MK-0859) represents a chemically distinct, potent, and orally active inhibitor of the cholesteryl ester transfer protein (CETP) developed by Merck & Co. for the management of dyslipidemias, including primary hypercholesterolemia and mixed hyperlipidemia. As a small molecule oxazolidinone, this compound was investigated extensively as a potential therapeutic agent to reduce residual cardiovascular risk in patients already receiving statin therapy. Unlike earlier CETP inhibitors, this compound was specifically designed to avoid the off-target adverse effects that plagued earlier compounds in this class, particularly those on blood pressure and electrolyte balance. Despite demonstrating efficacy in large-scale clinical trials, this compound was ultimately discontinued from further development in 2018 across all indications and regions, including the United States, European Union, and other markets, following strategic decisions by the sponsor [1].

The development of this compound was motivated by epidemiological observations and genetic studies linking CETP deficiency to favorable lipoprotein profiles, characterized by markedly elevated high-density lipoprotein cholesterol (HDL-C) and reduced low-density lipoprotein cholesterol (LDL-C). This lipid profile is generally considered cardioprotective, providing the rationale for pharmacological inhibition of CETP. This compound advanced through clinical development with the aim of validating the CETP inhibition pathway for cardiovascular risk reduction, ultimately becoming one of the most extensively studied agents in its class with over 30,000 participants in its pivotal phase III trial [2] [3].

Mechanism of Action and Pharmacodynamics

Core Molecular Mechanism

This compound exerts its primary pharmacological effect through potent inhibition of cholesteryl ester transfer protein (CETP), a plasma glycoprotein that facilitates the transfer of neutral lipids between lipoprotein particles. Specifically, CETP mediates the reciprocal exchange of cholesteryl esters (CE) from HDL particles for triglycerides (TG) from apolipoprotein B (apoB)-containing lipoproteins, including very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). By inhibiting this transfer, this compound fundamentally alters the dynamics of lipoprotein metabolism, resulting in the accumulation of CE in HDL and depletion of CE in atherogenic apoB-containing lipoproteins [2] [4].

The molecular interactions of this compound with CETP involve direct binding to the protein, altering its conformation and preventing lipid transfer between lipoproteins. In vitro studies demonstrated that this compound inhibits CETP-mediated transfer of both cholesteryl ester (IC₅₀ = 16 nM) and triglyceride (IC₅₀ = 29 nM). This potent inhibition translates to profound effects on lipoprotein composition and metabolism, creating cholesterol-enriched HDL particles and triglyceride-enriched LDL particles with enhanced catabolic rates [5].

Kinetic Mechanism of LDL Reduction

The reduction in LDL-C observed with this compound treatment results primarily from increased clearance of apoB-containing lipoproteins rather than reduced production. A dedicated kinetic study employing radiolabeled tracers demonstrated that this compound markedly reduces the LDL-apoB-100 pool size by substantially increasing the fractional catabolic rate (FCR) without significantly affecting the production rate. This effect was consistent both when this compound was administered as monotherapy and in combination with atorvastatin [6].

The mechanism underlying this enhanced clearance appears to involve changes in LDL particle composition rather than upregulation of LDL receptor expression. This compound treatment results in LDL particles with increased triglyceride content and larger size, which may enhance their affinity for the LDL receptor. Support for this hypothesis comes from the observation that this compound treatment did not affect plasma levels of lathosterol, a marker of cholesterol synthesis, suggesting no depletion of regulatory hepatic cholesterol pools that would typically upregulate LDL receptor expression [6] [4].

Novel Macrophage-Specific Effects

Emerging evidence suggests that CETP expression in macrophages may exert localized effects that modulate mitochondrial function and inflammatory responses independent of its systemic lipid transfer activities. Studies comparing macrophages from CETP-expressing transgenic mice with those from non-expressing littermates revealed that CETP expression:

  • Reduces mitochondrial superoxide anion production and H₂O₂ release
  • Increases maximal mitochondrial respiration rates
  • Induces elongation of the mitochondrial network and expression of fusion-related genes (mitofusin-2 and OPA1)
  • Diminishes expression of pro-inflammatory genes and phagocytic activity
  • Reduces unesterified cholesterol accumulation under basal conditions and after exposure to oxidized LDL
  • Enhances HDL-mediated cholesterol efflux [7]

These findings suggest that CETP expression in macrophages promotes an intracellular antioxidant state and oxidative metabolism while attenuating pro-inflammatory responses. This novel aspect of CETP biology may have implications for atherosclerosis development independent of plasma lipoprotein changes, though the clinical relevance of these findings for this compound therapy remains speculative [7].

The following diagram illustrates the primary mechanism of action of this compound and its effects on lipoprotein metabolism:

G CETP CETP Protein (Normal Function) Inhibition CETP Inhibition CETP->Inhibition Catalyzes Transfer This compound This compound (CETP Inhibitor) This compound->Inhibition Binds and Inhibits HDL_CE HDL CE Accumulation Inhibition->HDL_CE Results in HDL_Size Larger HDL Particles Inhibition->HDL_Size Results in HDL_Catabolism Reduced HDL Catabolism Inhibition->HDL_Catabolism Results in LDL_CE LDL CE Depletion Inhibition->LDL_CE Results in LDL_TG LDL TG Enrichment Inhibition->LDL_TG Results in LDL_Size Larger LDL Particles Inhibition->LDL_Size Results in LDL_Clearance Increased LDL Clearance LDL_Size->LDL_Clearance Enhances

Figure 1: Mechanism of Action of this compound as a CETP Inhibitor - this compound binds to and inhibits CETP, preventing the transfer of cholesteryl esters (CE) from HDL to LDL in exchange for triglycerides (TG). This results in CE-enriched HDL particles with reduced catabolism and TG-enriched LDL particles with enhanced receptor-mediated clearance.

Clinical Efficacy and Trial Data

Phase II Clinical Trials

The DEFINE (Determining the Efficacy and Tolerability of CETP Inhibition with this compound) trial was a randomized, double-blind, placebo-controlled, 18-month study that evaluated the safety and efficacy of this compound in 1,623 patients with coronary heart disease or at high risk for coronary heart disease. All participants received background statin therapy to achieve optimal LDL-C levels before randomization to this compound 100 mg/d or placebo. The trial demonstrated that this compound robustly modified the lipoprotein profile with [2]:

  • LDL-C reduction from 81 mg/dL to 45 mg/dL (apparent 40% reduction versus placebo)
  • HDL-C increase from 41 mg/dL to 101 mg/dL (138% increase beyond placebo)
  • Non-HDL-C reduction of 32%
  • apoB reduction of 21%
  • apoA-I increase of 45%

Critically, this compound demonstrated a favorable safety profile in DEFINE with no significant effects on blood pressure, electrolytes, or aldosterone levels—distinguishing it from torcetrapib. Prespecified adjudicated cardiovascular events occurred in 2.0% of this compound-treated patients versus 2.6% with placebo (p = 0.40), with significantly fewer coronary revascularizations in the this compound group (8 vs. 28, p = 0.001). A prespecified Bayesian analysis indicated a 94% probability that this compound would not be associated with the increased cardiovascular risk observed with torcetrapib [2].

Phase III REVEAL Trial

The REVEAL (Randomized Evaluation of the Effects of this compound through Lipid-modification) trial was a landmark phase III cardiovascular outcomes study that randomized 30,449 adults with established atherosclerotic vascular disease to receive this compound 100 mg daily or placebo on top of intensive atorvastatin therapy. Participants had a mean baseline LDL-C of 61 mg/dL, non-HDL-C of 92 mg/dL, and HDL-C of 40 mg/dL. The median follow-up was 4.1 years [2] [3].

Table 1: Lipid Modifications in the REVEAL Trial

Lipoprotein Parameter Baseline Level Change with this compound Percent Change
LDL Cholesterol 61 mg/dL -17 mg/dL -17%
Non-HDL Cholesterol 92 mg/dL -17 mg/dL -17%
HDL Cholesterol 40 mg/dL +43 mg/dL +104%
Apolipoprotein A-I - - +36%
Lipoprotein(a) - - -25%

The primary outcome of coronary death, myocardial infarction, or coronary revascularization occurred in 10.8% of the this compound group versus 11.8% of the placebo group (rate ratio 0.91, 95% CI 0.85-0.97, p = 0.004). This represents a statistically significant 9% relative risk reduction in major coronary events. The treatment benefit emerged after approximately 2-3 years of therapy and increased in magnitude with longer duration of treatment [2] [3].

Table 2: Cardiovascular Outcomes in the REVEAL Trial

Endpoint This compound Group (%) Placebo Group (%) Hazard Ratio (95% CI) P-value
Primary Composite Endpoint 10.8 11.8 0.91 (0.85-0.97) 0.004
Coronary Death 2.5 2.8 0.90 (0.77-1.05) 0.25
Myocardial Infarction 4.4 5.1 0.87 (0.78-0.96) 0.007
Coronary Revascularization 6.4 7.1 0.90 (0.82-0.98) 0.02
New-Onset Diabetes 5.3 6.0 0.89 (0.79-1.00) 0.05

Subgroup analyses demonstrated consistent benefit across most patient subgroups, with a trend toward greater benefit in those with higher baseline non-HDL cholesterol levels (>101 mg/dL), who experienced a 17% reduction in the primary endpoint. There was no significant effect on ischemic stroke, and all-cause mortality did not differ between groups [2] [4] [3].

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

This compound demonstrates complex pharmacokinetics characterized by significant food effects and extensive tissue distribution. Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring at approximately 4 hours post-dose in the fasted state. The apparent terminal half-life ranges from approximately 9 to 62 hours in the fasted state and extends to approximately 42 to 83 hours when administered with food [5].

A notable characteristic of this compound is its high lipophilicity, which contributes to extensive accumulation in adipose tissue. Long-term follow-up of participants from the DEFINE trial revealed that this compound persists in adipose tissue and remains detectable in the circulation for more than two years after discontinuation of therapy. Despite this prolonged retention, no associated adverse clinical consequences were identified during follow-up periods [2].

Food Effects and Dosing Considerations

The oral bioavailability of this compound is significantly enhanced by co-administration with food. In pharmacokinetic studies, a low-fat meal increased exposure to this compound by approximately 2-3 fold, while a high-fat meal increased exposure by 6-8 fold. This pronounced food effect necessitated recommendations for consistent dosing with meals in clinical trials [5].

Despite these pharmacokinetic complexities, demographic factors including age, gender, and obesity status did not meaningfully influence this compound pharmacokinetics or pharmacodynamics. This favorable profile supported its potential use in broad patient populations, including elderly patients and those with obesity [5].

Exposure-Response Relationship

The relationship between this compound plasma concentrations and CETP inhibition follows a typical Emax model with an EC₅₀ of approximately 22 nM. Single doses of this compound produce marked, dose-dependent inhibition of CETP activity with peak effects approaching 90% inhibition at tmax and sustained inhibition of approximately 58% at 24 hours post-dose. This durable pharmacodynamic effect supported once-daily dosing in clinical practice [5].

Safety Profile and Tolerability

Across clinical trials, this compound demonstrated a generally favorable safety profile with no evidence of the off-target adverse effects that characterized earlier CETP inhibitors, particularly torcetrapib. Specifically, this compound was not associated with clinically significant increases in blood pressure, aldosterone elevation, or electrolyte abnormalities [2] [5].

The REVEAL trial identified a minimal increase in blood pressure with this compound (systolic BP +0.7 mm Hg, diastolic BP +0.3 mm Hg), but this was not associated with increased cardiovascular events or other blood pressure-related adverse effects. This compound treatment was associated with a small but statistically significant reduction in new-onset diabetes (5.3% vs. 6.0%, p = 0.05), a potentially beneficial effect that has been observed with some other lipid-modifying agents [2] [3].

The long-term tissue persistence of this compound raised theoretical safety concerns, though no specific adverse clinical outcomes were attributed to this property during the trial periods. Post-trial follow-up of REVEAL participants was planned to monitor for potential delayed effects, though the ultimate discontinuation of development limited the availability of long-term safety data beyond the trial duration [2].

Discontinuation and Development Status

Despite demonstrating statistically significant efficacy in the large REVEAL trial and a generally favorable safety profile, this compound was discontinued from further development in August 2018. The discontinuation encompassed all ongoing development programs across all indications and geographic regions, including phase III studies for atherosclerosis and phase II studies for hypercholesterolemia and hyperlipoproteinemia type IIa [1].

The decision to discontinue development was not related to safety concerns but likely reflected a strategic assessment of the compound's commercial viability and clinical utility in an evolving therapeutic landscape. Several factors may have contributed to this decision:

  • The modest treatment benefit (9% relative risk reduction) compared to existing therapies
  • Concerns about long-term tissue persistence despite no identified safety signal
  • The changing competitive landscape for lipid-lowering therapies, with the emergence of PCSK9 inhibitors and other novel agents
  • The resource requirements for additional long-term safety monitoring and potential post-marketing studies
  • Considerations regarding regulatory pathways and likelihood of approval [2] [1]

Conclusion and Research Implications

This compound demonstrated that potent CETP inhibition can produce modest but statistically significant reductions in cardiovascular events when added to intensive statin therapy in high-risk patients. The 9% relative risk reduction observed in the REVEAL trial, while modest, established proof-of-concept for the CETP inhibition pathway in cardiovascular risk reduction [2] [3].

The clinical development of this compound provided several critical insights for cardiovascular drug development:

  • The differential effects within a drug class can be substantial, as evidenced by the contrasting outcomes between torcetrapib, dalcetrapib, evacetrapib, and this compound
  • Trial design factors, including duration, sample size, and patient selection, can determine the ability to detect treatment benefits
  • The timing of benefit emergence with lipid-modifying therapies may require extended follow-up, with this compound showing divergence only after 2-3 years
  • Changes in surrogate endpoints (lipoprotein parameters) do not necessarily predict clinical outcomes in a straightforward manner
  • The mechanism of clinical benefit with CETP inhibitors appears primarily related to reduction in non-HDL cholesterol rather than elevation of HDL cholesterol [2] [4]

References

Mechanism of Action: How Anacetrapib Modifies Lipids

Author: Smolecule Technical Support Team. Date: February 2026

Anacetrapib exerts its effects through a dual mechanism, targeting both CETP-dependent and CETP-independent pathways to reduce atherogenic lipoproteins.

CETP-Dependent Inhibition

Cholesteryl ester transfer protein (CETP) mediates the exchange of cholesteryl esters (CE) from HDL for triglycerides (TG) from apolipoprotein B (apoB)-containing particles like LDL and VLDL [1]. This compound inhibits this transfer [2].

  • Binding and Inhibition: Atomistic simulations show this compound has a high affinity for the lipid-binding pocket inside CETP's hydrophobic tunnel, near the N-terminal opening. By residing in this tunnel, it physically impedes the transfer of cholesteryl esters out of CETP [2].
  • Complex Formation: Like other CETP inhibitors, this compound promotes the formation of a CETP-HDL complex. This not only blocks lipid exchange but also hampers the detachment of CETP from the HDL surface, further disrupting the lipid transfer cycle [2].
CETP-Independent (Off-Target) Effects

Research in APOE*3-Leiden.CETP transgenic mice revealed that this compound reduces (V)LDL cholesterol through mechanisms separate from CETP inhibition [1]:

  • Downregulation of Cholesterol Synthesis: Liver microarray analysis showed significant downregulation of the cholesterol biosynthesis pathway and pathways controlled by SREBP-1 and SREBP-2.
  • Reduction of PCSK9: Hepatic Pcsk9 expression was decreased, leading to lower plasma PCSK9 levels. This reduction increases hepatic LDL receptor (LDLr) content.
  • Enhanced Hepatic Clearance: The increased LDLr levels result in faster clearance and hepatic uptake of apoB-containing remnant particles and LDL.

The diagram below illustrates the multi-path mechanism of this compound.

G cluster_CETP CETP-Dependent Pathway cluster_NonCETP CETP-Independent Pathways This compound This compound Inhibit Inhibition of Neutral Lipid Transfer This compound->Inhibit Binds CETP tunnel PCSK9 Reduced Plasma PCSK9 This compound->PCSK9  Decreases SREBP Downregulated Hepatic Cholesterol Synthesis (SREBP-1/2) This compound->SREBP  Downregulates CETP CETP-Mediated Transfer (HDL-CE ⇄ VLDL-TG) Inhibit->CETP Blocks IncreasedHDL Increased HDL-C Inhibit->IncreasedHDL ReducedLDL Reduced LDL-C Inhibit->ReducedLDL LDLr Increased Hepatic LDL Receptor (LDLr) PCSK9->LDLr Increases Clearance Enhanced Hepatic Uptake & Clearance of (V)LDL LDLr->Clearance SREBP->Clearance

Clinical Efficacy and Key Trial Data

This compound has been evaluated in several major clinical trials, demonstrating powerful lipid-modifying effects. Key findings from the DEFINE and REVEAL trials are summarized below.

Trial Name (Phase) Key Lipid Efficacy Results (vs. Placebo + Statin) Clinical Outcomes & Safety

| DEFINE (Phase III) [3] [4] | - LDL-C: −39.8% (81 mg/dL to 45 mg/dL)

  • HDL-C: +138.1% (41 mg/dL to 101 mg/dL)
  • ApoB: −21%
  • ApoA1: +45%
  • Lp(a): −36% | - CV Events: 2.0% vs. 2.6% (placebo), P=0.40
  • No significant effect on blood pressure, electrolytes, or aldosterone. | | REVEAL (Phase III) [5] [6] | - LDL-C: ~−40% (from mean 61 mg/dL)
  • HDL-C: More than doubled (from mean 40 mg/dL) | - Major Coronary Events: Significant reduction (coronary death, MI, revascularization). |

Beyond the primary lipid parameters, this compound also significantly reduces non-HDL cholesterol and apolipoprotein B, further indicating a reduction in atherogenic particles [3] [4]. The functionality of the elevated HDL particles has been questioned; however, research indicates that HDL isolated from subjects taking this compound has an enhanced ability to promote cholesterol efflux from macrophages [7].

Safety Profile: A Differentiated Inhibitor

A critical aspect of this compound's profile is its lack of the off-target adverse effects that led to the failure of the first CETP inhibitor, torcetrapib.

  • No Pressor Effect: Unlike torcetrapib, which increased blood pressure and aldosterone, this compound showed no discernible effects on resting/ambulatory blood pressure or plasma aldosterone levels in clinical trials [3] [5] [7]. In vitro studies confirm that this compound does not induce aldosterone or cortisol biosynthesis in adrenal cells, a key differentiator from torcetrapib [7].
  • General Tolerability: this compound is generally well-tolerated. Adverse events are typically mild to moderate, primarily consisting of gastrointestinal effects (e.g., diarrhea, constipation) and myalgias. No significant increases in liver enzymes (aminotransferases) or creatine kinase have been observed [7].
  • Drug-Drug Interactions: In vitro studies show this compound is not a potent reversible inhibitor or inducer of major cytochrome P450 enzymes (including CYP3A4). Co-administration with simvastatin showed no clinically relevant effect on the statin's pharmacokinetics [7].
  • Long-term Safety Considerations: The large REVEAL trial noted some safety findings, including a slightly higher blood pressure, lower glomerular filtration rate (GFR), and lower rates of new-onset diabetes compared to placebo. A notable pharmacological property is the accumulation of this compound in adipose tissue, the long-term clinical significance of which may require further investigation [6].

Key Experimental Models and Protocols

Preclinical and clinical studies utilized specific models and protocols to elucidate this compound's mechanisms and efficacy.

In Vivo Mouse Model (E3L.CETP)

The APOE*3-Leiden.CETP transgenic (E3L.CETP) mouse is a key model for studying this compound [1]. This model features a human-like lipoprotein metabolism with attenuated clearance of apoB-containing lipoproteins, making it highly responsive to lipid-lowering drugs in a human-like manner.

  • Diet and Dosing: Mice are fed a Western-type diet (15% cacao butter, 1% corn oil, 0.1% cholesterol) with or without this compound supplement (typically 30 mg/kg body weight per day) for a defined period (e.g., 4 to 21 weeks) [1].
  • Outcome Measurements: Plasma lipids are measured enzymatically. VLDL production and clearance rates are determined using tracer studies. Liver samples are analyzed for gene expression (microarray, qPCR) and protein content (e.g., LDLr) [1].
Clinical Trial Protocol (REVEAL)

The REVEAL trial was a randomized, double-blind, placebo-controlled Phase III study designed to assess the impact of this compound on major coronary events [5].

  • Population: 30,449 participants with pre-existing atherosclerotic vascular disease.
  • Background Therapy: All participants underwent an 8-12 week run-in period taking atorvastatin to achieve an LDL-C <77 mg/dL (2 mmol/L).
  • Intervention: After the run-in, compliant participants were randomized to receive either This compound 100 mg daily or a matching placebo.
  • Primary Endpoint: Time to first major coronary event (a composite of coronary death, myocardial infarction, or coronary revascularization).
  • Follow-up: Planned for an average of at least 4 years.

The flowchart below summarizes the REVEAL trial design.

G Start Patients with pre-existing atherosclerotic vascular disease RunIn Run-In Phase (8-12 weeks) Statin therapy optimization Start->RunIn Randomize Randomization (n=30,449) RunIn->Randomize Group1 This compound 100 mg/day + Background Statin Randomize->Group1 Group2 Matching Placebo + Background Statin Randomize->Group2 FollowUp Follow-Up (Average ≥4 years) Group1->FollowUp Group2->FollowUp Endpoint Assessment of Major Coronary Events FollowUp->Endpoint

Insights for Research and Development

The journey of this compound and other CETP inhibitors offers critical lessons for drug development, particularly in cardiovascular disease.

  • Target Validation vs. Molecule-Specific Effects: The failure of torcetrapib was due to off-target effects (increased blood pressure and aldosterone) unrelated to CETP inhibition [7]. The success of this compound in not exhibiting these effects confirms that the CETP target itself is valid, but molecule-specific properties are paramount.
  • Beyond HDL-C Elevation: The clinical benefit of this compound is likely attributable to its combined effect of substantially lowering LDL-C and other atherogenic particles (non-HDL-C, apoB, Lp(a)) rather than solely from raising HDL-C [1] [6]. This underscores the importance of a multi-factorial lipid-modifying approach.
  • Utility of Translational Models: The E3L.CETP mouse model was instrumental in identifying the novel CETP-independent mechanism of action via PCSK9 reduction, which was later corroborated in human studies [1]. This highlights the value of using well-validated, translational animal models in drug discovery.

References

Anacetrapib drug profile and pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Anacetrapib is an orally active, potent, and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), investigated for the treatment of dyslipidemia to reduce cardiovascular risk [1] [2] [3].

  • Molecular Target: Cholesteryl Ester Transfer Protein (CETP) [3].
  • Mechanism: CETP facilitates the exchange of cholesteryl esters (CE) from HDL particles for triglycerides (TG) from apoB-containing lipoproteins (e.g., LDL, VLDL). This compound inhibits this transfer, leading to a profound increase in HDL-C and a decrease in LDL-C [1] [4] [5].
  • Molecular Inhibition: Atomistic simulations indicate that this compound binds inside CETP's hydrophobic tunnel, primarily near the N-terminal opening, physically hindering the diffusion of cholesteryl esters out of the protein [4].

The diagram below illustrates the molecular-level inhibitory mechanism of this compound.

G CETP CETP CETP_Anacetrapib_Complex CETP-Anacetrapib Complex CETP->CETP_Anacetrapib_Complex This compound This compound This compound->CETP_Anacetrapib_Complex Binds to CE_Transfer Cholesteryl Ester (CE) Transfer CETP_Anacetrapib_Complex->CE_Transfer Inhibits HDL_C Increased HDL-C CE_Transfer->HDL_C LDL_C Decreased LDL-C CE_Transfer->LDL_C

Pharmacokinetic and Pharmacodynamic Properties

Key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics from early-phase clinical studies are summarized below.

Property Findings
Absorption Rapidly absorbed; ( T_{max} ) ~4 hours post-dose. Exposure significantly increased by food (2-3 fold with low-fat meal; 6-8 fold with high-fat meal) [2].
Half-life Apparent terminal half-life ranges from ~9-62 h (fasted) to ~42-83 h (fed state) [2]. The REVEAL trial noted a very long effective half-life due to adipose tissue distribution [1].
Dosing The 100 mg dose was selected for Phase III trials using model-based development to bridge different formulations and account for food effects [6].
CETP Inhibition Single doses produced peak CETP inhibition of ~90% at ( T_{max} ) and ~58% at 24 h post-dose. An Emax model best described the concentration-effect relationship (( EC_{50} ) ~22 nM) [2].
Key Covariates Age, gender, and obese status did not meaningfully influence PK/PD. Co-administration with atorvastatin showed pharmacological independence [6] [2].

Lipid Efficacy and Clinical Outcomes

This compound's effects on lipid parameters and hard clinical outcomes were established in several key trials.

Parameter DEFINE Trial (High-Risk Patients) [1] REALIZE Trial (HeFH Patients) [1] REVEAL Trial (ASCVD Patients) [1] [5]
LDL Cholesterol -39.8% -39.7% -41% (direct measurement)
HDL Cholesterol +138.1% +102.1% +104%
Apo B -21% -24.8% -18%
Lipoprotein(a) -36.4% -27.9% -25%
Triglycerides -6.8% -5.5% -7%
  • Clinical Outcomes (REVEAL Trial): In over 30,000 patients with atherosclerotic vascular disease on intensive statin therapy, adding this compound (100 mg) for a median of 4.1 years significantly reduced the incidence of major coronary events (coronary death, myocardial infarction, coronary revascularization) by 9% (rate ratio 0.91, 95% CI 0.85–0.97, p=0.004) [1] [5].
  • Safety (REVEAL Trial): The drug was well-tolerated with no significant increase in serious adverse events, death, or cancer. Unlike torcetrapib, it was not associated with a meaningful increase in blood pressure [1] [5].

Proposed Mechanisms for Lipid Changes and Cardiovascular Benefit

The cardiovascular benefit is attributed primarily to the reduction of atherogenic lipoproteins rather than the elevation of HDL-C. The following diagram outlines the multi-faceted mechanisms for LDL-C lowering.

G This compound This compound PCSK9 Decreased PCSK9 This compound->PCSK9 Lowers LDLR_Activity Increased LDL Receptor Activity This compound->LDLR_Activity Directly Increases PCSK9->LDLR_Activity Leads to LDL_Clearance Increased (V)LDL Clearance LDLR_Activity->LDL_Clearance ApoB_Lipoproteins Reduced ApoB-containing Lipoproteins (LDL, VLDL, Lp(a)) LDL_Clearance->ApoB_Lipoproteins

  • Reduction of Lipoprotein(a): this compound reduces Lp(a) levels by decreasing the production rate of its key protein component, Apo(a) [1].
  • Modest Triglyceride Lowering: This effect is driven by an increased fractional catabolic rate of VLDL-TG, potentially due to compositional changes in VLDL particles (e.g., increased Apo E, reduced Apo C-III) that enhance lipolysis and hepatic clearance [1] [7].
  • HDL Composition and Function: this compound increases the levels of large, cholesterol-rich HDL₂ particles and pre-β HDL particles, which may promote cholesterol efflux from macrophages [1] [5].

Key Experimental Methodologies

The following methodologies were critical in characterizing this compound.

Methodology Application & Description
Atomistic Molecular Dynamics Simulations Used to elucidate the drug's inhibitory mechanism by simulating its interaction with CETP at an atomic level, identifying the primary binding site within CETP's hydrophobic tunnel [4].
Stable Isotope Lipoprotein Kinetic Studies In vivo human studies using tracers (e.g., deuterated leucine) to determine the production and fractional catabolic rates of lipoproteins (e.g., VLDL-TG, ApoB) and understand how this compound alters their metabolism [7].
Population PK/PD Modeling A model-based development strategy integrated data from Phase I and II trials to characterize exposure-response relationships, quantify effects of food and formulation, and support the 100 mg dose selection for Phase III [6].
In Vitro Transfer Assays Used to determine the compound's potency (( IC_{50} )) for inhibiting the transfer of both cholesteryl esters (IC50 16 nM) and triglycerides (IC50 29 nM) between lipoproteins [2].

Conclusion and Research Implications

This compound represents the first CETP inhibitor to demonstrate a significant reduction in cardiovascular events in a large outcomes trial. Its development shows that effective CETP inhibition, free of the off-target toxicity seen with torcetrapib, can provide cardiovascular benefit, likely through a substantial reduction of atherogenic ApoB-containing lipoproteins including LDL and Lp(a) [1] [8] [5].

References

Comprehensive Technical Guide: Anacetrapib's Mechanisms in Lipid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Development Status

Anacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that was investigated as a novel lipid-modifying therapy for reducing cardiovascular risk in patients with atherosclerotic vascular disease. Despite demonstrating efficacy in large-scale clinical trials, Merck announced in 2017 that it would not pursue regulatory approval for this compound, citing that the "clinical profile does not support regulatory filings" despite positive outcomes data. [1] This decision followed extensive clinical development including the phase III REVEAL trial, which demonstrated significant reduction in major coronary events. [2]

The drug belongs to a class of lipid-modulating agents that uniquely modulate cholesterol transport and metabolism through CETP inhibition. This compound was found to accumulate in adipose tissue with a remarkably long terminal half-life, which contributed to concerns about its pharmacokinetic profile and ultimately influenced Merck's decision to discontinue development. [3] [1] Despite this, the compound remains highly significant for research purposes in understanding CETP inhibition and lipid metabolism mechanisms.

Mechanism of Action: Core Pharmacological Pathways

CETP Inhibition and Lipid Metabolism Effects

This compound exerts its therapeutic effects through specific inhibition of cholesteryl ester transfer protein (CETP), a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. [3] This fundamental mechanism underlies this compound's ability to significantly modify lipid parameters and potentially reduce cardiovascular risk.

The molecular interactions of this compound with CETP create a complex pharmacological profile that translates to multi-faceted effects on lipid metabolism. The inhibition of CETP results in several interconnected metabolic consequences that collectively improve the atherogenic lipid profile and may contribute to cardiovascular risk reduction.

G cluster_0 Lipid Parameter Effects This compound This compound Administration CETP CETP Protein This compound->CETP Binds to Inhibition CETP Inhibition CETP->Inhibition Blocks Function ApoB ApoB ↓ Inhibition->ApoB Direct Effect TG Triglycerides ↓ Inhibition->TG Modest Effect LipidTransfer Reduced CE Transfer from HDL to LDL Inhibition->LipidTransfer Primary Effect HDL_C HDL-C ↑ ReverseTransport Enhanced Reverse Cholesterol Transport HDL_C->ReverseTransport Promotes LDL_C LDL-C ↓ Cardiovascular Reduced Cardiovascular Risk LDL_C->Cardiovascular Contributes to LipidTransfer->HDL_C Increased HDL-C LipidTransfer->LDL_C Decreased LDL-C ReverseTransport->Cardiovascular Potential Mechanism

Figure 1: this compound's mechanism of CETP inhibition and subsequent effects on lipid metabolism and cardiovascular risk reduction.

The primary biochemical mechanism involves allosteric inhibition of CETP, which normally facilitates the heteroexchange of cholesteryl esters from HDL for triglycerides in apoB-containing lipoproteins. By inhibiting this transfer, this compound increases HDL cholesterol concentrations by 103.81 mg/dL (95% CI [78.43; 129.19]) and reduces LDL cholesterol by 30.18 mg/dL (95% CI [-39.28; -21.08]) according to network meta-analysis data. [4] This dual-effect lipid modulation represents a unique therapeutic approach compared to statins, which primarily target LDL cholesterol reduction through HMG-CoA reductase inhibition.

The physiological consequences of CETP inhibition extend beyond simple lipid parameter modifications. The significant elevation in HDL cholesterol potentially enhances reverse cholesterol transport - the process by which excess cholesterol is removed from peripheral tissues and returned to the liver for excretion. Additionally, the reduction in apolipoprotein B-containing lipoproteins decreases the delivery of cholesterol to arterial walls, potentially slowing the development and progression of atherosclerosis. These mechanisms collectively underlie the observed 9% reduction in major coronary events during the REVEAL trial treatment period, which further improved to a 20% reduction during extended follow-up. [5]

Quantitative Efficacy Data and Clinical Evidence

Lipid-Modifying Effects Across Clinical Trials

This compound demonstrated consistent and substantial effects on key lipid parameters across multiple clinical trials. The most comprehensive data comes from the REVEAL trial, which enrolled 30,449 adults with prior atherosclerotic vascular disease, and the DEFINE trial, which included 1,623 patients with coronary heart disease or risk equivalents. [5] [6] The lipid effects were dose-dependent and maintained throughout the treatment period with minimal fluctuation.

Table 1: Lipid-Modifying Effects of this compound in Clinical Trials

Lipid Parameter Magnitude of Change 95% Confidence Interval Clinical Trial P-value
LDL Cholesterol -30.18 mg/dL [-39.28; -21.08] REVEAL [4] < 0.0001
LDL Cholesterol -40% (percentage) Not specified DEFINE [6] < 0.0001
HDL Cholesterol +103.81 mg/dL [78.43; 129.19] REVEAL [4] < 0.0001
HDL Cholesterol +138% (percentage) Not specified DEFINE [6] < 0.0001
Apolipoprotein B -20.83 mg/dL [-26.45; -15.21] REVEAL [4] < 0.0001
Triglycerides -9.15 mg/dL [-14.37; -3.94] REVEAL [4] < 0.001

The data reveals that this compound produces substantial improvements across multiple lipid parameters, with particularly dramatic effects on HDL cholesterol elevation. The DEFINE trial further demonstrated that these effects were consistent across most patient subgroups, though interestingly, black patients exhibited a 58% lower LDL-C reduction and 54% lower HDL-C increase compared to white patients, which correlated with lower drug levels. [6] This suggests potential ethnic variations in drug metabolism or adherence that warrant further investigation.

Cardiovascular Outcomes and Long-Term Efficacy

The REVEAL outcomes trial provided critical evidence regarding this compound's effects on cardiovascular events. This large-scale, randomized, double-blind, placebo-controlled study followed 30,449 high-risk patients for a median of 4.1 years during the treatment period, with an additional extended follow-up of 2.2 years (6.3 years total). [5] The trial was designed to assess whether adding this compound to intensive statin therapy would further reduce cardiovascular events in high-risk patients.

Table 2: Cardiovascular Outcomes from REVEAL Trial and Extended Follow-up

Outcome Measure During Treatment Period (4.1 years) During Extended Follow-up (2.2 years) Overall (6.3 years)
Major Coronary Events 9% reduction (95% CI 3-15%), P=0.004 20% reduction (95% CI 10-29%), P<0.001 12% reduction (95% CI 7-17%), P<0.001
Absolute Risk Reduction Not specified Not specified 1.8% (95% CI 1.0-2.6%)
Coronary Death Component of primary endpoint Component of primary endpoint Component of primary endpoint
Myocardial Infarction Component of primary endpoint Component of primary endpoint Component of primary endpoint
Coronary Revascularization Component of primary endpoint Component of primary endpoint Component of primary endpoint

The long-term follow-up data from REVEAL revealed that the beneficial effects of this compound on major coronary events not only persisted but actually increased after treatment cessation, suggesting potential legacy effects or continued vascular benefit. [5] Importantly, no significant adverse effects on non-vascular mortality, site-specific cancer, or other serious adverse events emerged during extended follow-up, addressing initial safety concerns about CETP inhibition as a class effect.

Pharmacokinetics and Adipose Tissue Distribution

Unique Distribution Profile and Metabolic Fate

This compound exhibits complex pharmacokinetics characterized by extensive tissue distribution and prolonged elimination. Mass balance studies in humans demonstrated that after a single oral dose of [14C]this compound, the majority of radioactivity was excreted in feces (71.5%), with minimal renal excretion (5.8%), indicating hepatobiliary elimination as the primary route. [7] The drug was generally well-tolerated with no meaningful changes in vital signs, electrocardiograms, or routine laboratory safety parameters observed in study volunteers.

A distinguishing characteristic of this compound is its extensive distribution into and slow release from adipose tissue. Research demonstrated that this compound localizes primarily to the lipid droplet of adipocytes in white adipose tissue, with entry into cultured human adipocytes dependent on the presence of a mature adipocyte and lipid droplet but not requiring active transport. [3] This passive distribution into fat tissues contributes significantly to the drug's long terminal half-life across all species studied.

The adipose tissue distribution phenomenon does not require lipase activity or active transport mechanisms, as demonstrated by studies showing that systemic lipase inhibition using poloxamer-407 did not affect this compound distribution into adipose tissue. [3] This distribution profile raised concerns about potential long-term tissue accumulation despite the absence of observed toxicity in preclinical and clinical studies. The adipose tissue sequestration likely explains the continued clinical benefits observed during extended follow-up after treatment cessation, as the drug may be slowly released from fat stores, maintaining some degree of CETP inhibition.

Experimental Protocols and Methodologies

Key Clinical Trial Designs

The definitive assessment of this compound's efficacy and safety came from several well-designed clinical trials that employed rigorous methodologies. The REVEAL trial was a randomized, double-blind, placebo-controlled clinical trial that assessed the efficacy and safety of adding this compound 100mg daily to effective LDL-lowering treatment with atorvastatin for a median duration of at least 4 years among approximately 30,000 patients at high risk of cardiovascular events. [2] The trial was independently conducted by investigators at the Clinical Trial Service Unit at the University of Oxford in collaboration with the TIMI Study Group and Merck.

The DEFINE trial employed a different design, focusing on 1,623 patients with coronary heart disease or CHD risk equivalents who were already on statin therapy. This trial specifically examined the lipid-modifying effects of this compound in various patient subgroups and confirmed the robust LDL-lowering (40%) and HDL-raising (138%) effects of the drug. [6] The subgroup analyses from DEFINE revealed that the lipid responses were generally consistent across demographics, with the notable exception of race, where black patients showed significantly reduced efficacy, potentially due to lower drug exposure.

Preclinical Study Methodologies

The adipose distribution studies employed sophisticated methodologies to characterize this compound's tissue distribution. In mice, researchers used radiolabeled compound and autoradiography techniques to demonstrate localization primarily to the lipid droplet of adipocytes in white adipose tissue. [3] For the in vitro experiments with human cultured adipocytes, scientists developed models requiring mature adipocytes with developed lipid droplets, confirming that this compound entry occurred through passive diffusion rather than active transport mechanisms.

The mass balance and metabolism studies in humans utilized a single 150mg (165μCi) oral dose of [14C]this compound to track the absorption, distribution, metabolism, and excretion pathways. [7] Researchers employed high-performance liquid chromatography coupled with accelerator mass spectrometry to detect and quantify the parent drug and its metabolites in plasma, urine, and feces, identifying several oxidative metabolites (M1, M2, and M3) but confirming that the parent drug was the predominant circulating species.

G StudyDesign Clinical Trial Design REVEAL REVEAL Trial N=30,449 High CV risk patients StudyDesign->REVEAL Outcomes Trial DEFINE DEFINE Trial N=1,623 CHD patients StudyDesign->DEFINE Lipid Efficacy Randomization Randomized REVEAL->Randomization Methodology DoubleBlind Double-Blind REVEAL->DoubleBlind Methodology FollowUp Extended Follow-Up REVEAL->FollowUp Post-Trial PrimaryEndpoint Primary Endpoint: Major Coronary Events REVEAL->PrimaryEndpoint Assessed Safety Safety Parameters REVEAL->Safety Comprehensive PlaceCtrl Placebo-Controlled REVEAL->PlaceCtrl Methodology DEFINE->Randomization Methodology Placebo Placebo-Controlled DEFINE->Placebo Methodology DEFINE->DoubleBlind Methodology LipidParams Secondary Endpoints: LDL-C, HDL-C, ApoB DEFINE->LipidParams Primary Focus DEFINE->Safety Comprehensive

Figure 2: Key methodological elements of major this compound clinical trials assessing efficacy, safety, and cardiovascular outcomes.

Conclusion and Clinical Implications

Therapeutic Potential and Development Challenges

This compound represents a significant advancement in CETP inhibition technology, demonstrating that this class of drugs can indeed produce clinically meaningful reductions in cardiovascular events when added to intensive statin therapy. The 12% proportional reduction in major coronary events observed in the REVEAL trial, coupled with the absence of significant safety concerns during extended follow-up, provides compelling evidence for the potential utility of CETP inhibition in cardiovascular risk management. [5]

The decision by Merck to discontinue development of this compound despite these positive results highlights the complex risk-benefit and commercial considerations in pharmaceutical development. The company cited that "the clinical profile does not support regulatory filings," potentially referring to the adipose tissue accumulation and extremely long half-life, which raised theoretical concerns about indefinite tissue exposure, despite the absence of documented harm. [3] [1] This decision illustrates the challenging risk-benefit assessments required in drug development, particularly for chronic therapies in preventive cardiology.

References

Anacetrapib half-life and adipose tissue accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Adipose Accumulation Data

The following tables summarize key quantitative findings on anacetrapib's pharmacokinetics and tissue distribution.

Table 1: Key Pharmacokinetic Parameters in Humans [1]

Parameter Single Dose (100 mg) Multiple Dose (100 mg daily for 10 days)
Median T~max~ (h) 4.0 5.0
Apparent Half-life (h) 113.8 193.7
Accumulation Ratio (AUC~0-24h~) - 1.39
Accumulation Ratio (C~24h~) - 2.57

Table 2: this compound Accumulation in Adipose Tissue from Preclinical Studies [2] [3] [4]

Study Model / System Key Finding
Human Clinical Trial This compound accumulated in adipose tissue with prolonged dosing and showed minimal decline up to one year post-dose.
Diet-Induced Obese Mice 20 weeks of treatment resulted in this compound levels of ~0.6 mmol/L in white adipose tissue with no impairment of adipose function.
Mouse & Human Cultured Adipocytes This compound rapidly distributed into the lipid droplet of adipocytes via passive diffusion, not active transport.
Wild-type vs. CETP-Transgenic Mice Adipose disposition was a key determinant of long-term retention, independent of CETP binding.

Mechanism of Adipose Distribution and Accumulation

The long half-life of this compound is directly driven by its high lipophilicity (LogD 7.1, XLogP 9.78) and subsequent partitioning into adipose tissue [5] [6]. The distribution process can be summarized as follows:

G OralDose Oral Administration of this compound PlasmaComp Plasma Compartment OralDose->PlasmaComp Absorption Uptake Uptake into Adipocyte PlasmaComp->Uptake Passive Diffusion LipidDroplet Storage in Lipid Droplet Uptake->LipidDroplet Partitioning LipidDroplet->PlasmaComp Slow Back-Diffusion LongHalfLife Prolonged Systemic Half-Life LipidDroplet->LongHalfLife Results in

The core mechanism involves passive diffusion from plasma into adipocytes and partitioning into the neutral lipid core of the lipid droplet [5]. This creates a deep reservoir as the process is reversible but extremely slow, leading to sustained low plasma concentrations long after dosing stops [2] [3] [4]. Research indicates this distribution is independent of active transport or lipase activity and does not impair adipose tissue function biomarkers like adiponectin or leptin [3] [4] [5].

Key Experimental Models and Protocols

The understanding of this compound's disposition comes from specific clinical and preclinical studies.

Clinical Pharmacokinetics and Adipose Biopsy Study
  • Objective: To characterize the single- and multiple-dose pharmacokinetics of this compound in healthy Chinese subjects and assess its accumulation in adipose tissue [1] [2].
  • Design: An open-label study with 40 subjects in three panels received single doses (50, 100, 200 mg) or multiple doses (100 mg once-daily for 10 days). Plasma PK parameters were measured. A separate phase I study involved adipose tissue biopsies in subjects after chronic dosing to measure drug concentrations [1] [2].
  • Key Measurements: Plasma concentration-time profiles for calculating AUC, C~max~, T~max~, and half-life. This compound levels in adipose tissue samples during treatment and a washout period of up to one year [1] [2].
Preclinical Studies in Mouse Models
  • Objective: To delineate the mechanisms of this compound's distribution into adipose and its long-term retention [3] [4] [7].
  • In Vivo Mouse Models: Both wild-type and human CETP-transgenic mice were used, fed either a normal or high-fat diet to modulate adiposity. Mice were dosed orally with this compound for up to 42 days, followed by a washout period [7].
  • Key Measurements: Serial measurements of this compound concentrations in blood/plasma and tissues (white adipose tissue, liver, brain). The amount of this compound per fat pad was calculated [3] [4] [7].
  • In Vitro Human Adipocyte Model: Differentiated human adipocytes were exposed to this compound to study subcellular localization and uptake mechanisms [5].
  • Key Measurements: Confocal microscopy to localize this compound within the lipid droplet. Uptake was assessed under various conditions (temperature, metabolic inhibitors) to determine energy dependence [5].

The experimental workflow for the key preclinical investigations is outlined below:

G Start Animal/Human Studies A In Vivo Dosing (Mice or Humans) Start->A B Tissue & Plasma Collection (Serial Time Points) A->B C Bioanalysis (LC-MS/MS) B->C D PK & Distribution Analysis C->D E In Vitro Confirmation (Human Adipocytes) D->E F Mechanism Conclusion E->F

Implications for Drug Development

The case of this compound highlights critical considerations for developing highly lipophilic drugs:

  • Adipose tissue can be a significant reservoir for lipophilic drugs, dictating long-term exposure and complicating the prediction of terminal half-life from short-term studies [2] [7].
  • Understanding the mechanism of adipose distribution is crucial for assessing the benefit-risk profile, as a drug depot in fat could lead to unforeseen long-term effects [3].
  • This phenomenon was a key factor in the comprehensive evaluation by Merck, which ultimately decided not to proceed with regulatory filings for this compound despite a positive cardiovascular outcomes trial (REVEAL) [8] [9].

References

Comprehensive Technical Analysis: Anacetrapib's Impact on Reverse Cholesterol Transport

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Anacetrapib is a potent, orally active cholesteryl ester transfer protein (CETP) inhibitor that has demonstrated robust lipid-modifying effects in both preclinical and clinical studies. As a reversible inhibitor of CETP, this compound binds to CETP with high affinity, effectively blocking its ability to facilitate the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins (LDL, VLDL) in exchange for triglycerides. This fundamental mechanism underlies its dual beneficial effects on lipid parameters: significant elevation of HDL cholesterol (HDL-C) and reduction of LDL cholesterol (LDL-C). [1] [2]

The molecular interactions between this compound and CETP result in approximately 94% inhibition of CETP activity at therapeutic doses, creating a lipid profile similar to genetic CETP deficiency. This inhibition leads to the accumulation of CE-rich HDL particles with enhanced cholesterol-accepting capacity and reduced catabolism of apoB-containing lipoproteins. Unlike earlier CETP inhibitors like torcetrapib, this compound demonstrates a clean off-target profile without the adverse effects on blood pressure and aldosterone regulation that plagued its predecessor, making it a viable candidate for cardiovascular risk reduction. [1] [2] [3]

Clinical Evidence of Efficacy

Cholesterol Efflux Capacity (CEC) in Human Trials

Cholesterol efflux capacity, the initial and rate-limiting step of reverse cholesterol transport, has been extensively evaluated in clinical trials of this compound. The DEFINE trial substudy, a randomized controlled investigation involving 574 participants with coronary heart disease, demonstrated that this compound 100 mg (the dose linked to improved coronary heart disease outcomes) significantly increased CEC by 0.23 standard β (95% CI: 0.05-0.41) after 24 weeks of treatment. This enhancement was independent of changes in HDL cholesterol or other lipids, suggesting a direct improvement in HDL function rather than merely quantitative changes in HDL particles. [4] [5]

Interestingly, the CEC-raising effect of this compound demonstrated significant effect modification by sex, with a pronounced benefit observed only in men (P interaction=0.002). Additionally, a novel pharmacogenomic interaction was identified among patients with diabetes mellitus, where this compound increased CEC only in those with the normal haptoglobin 1-1 genotype (standard β, 0.42; 95% CI, 0.16-0.69) but not in those with dysfunctional haptoglobin 2-1/2-2 genotypes (P interaction=0.02). These findings suggest that demographic and genetic factors may influence therapeutic response to CETP inhibition and provide insights for personalized treatment approaches. [4] [5]

Table 1: Effects of this compound on Lipid Parameters and Cholesterol Efflux Capacity in Clinical Trials

Study Dose/Duration HDL-C Change LDL-C Change Lp(a) Reduction CEC Enhancement Key Findings
DEFINE Substudy (2020) 100 mg/24 weeks +138.6%* -39.8%* -23.8%* +0.23 standard β* CEC improvement independent of HDL-C; modified by sex and haptoglobin genotype
Bloomfield et al. (2014) 300 mg/8 weeks ~+100% ~-40% ~-34% 2.4-fold increase (volume-matched) Enhanced efflux potential associated with increased apoE and LCAT content in HDL
REVEAL (2017) 100 mg/median 4.1 years +104% -41% -25% Not measured 9% relative reduction in major coronary events (coronary death, MI, coronary revascularization)

*Representative values from DEFINE trial; exact percentages vary across studies

Cardiovascular Outcomes

The REVEAL trial (Randomized Evaluation of the Effects of this compound Through Lipid-modification), a large-scale outcomes trial involving 30,000 adults with established atherosclerotic vascular disease, demonstrated that adding this compound 100 mg to intensive statin therapy significantly reduced the incidence of major coronary events. After a median follow-up of 4.1 years, the this compound group experienced a 9% relative risk reduction in the primary endpoint of coronary death, myocardial infarction, or coronary revascularization. This robust clinical outcome provides compelling evidence that CETP inhibition with this compound translates into measurable cardiovascular benefit, likely mediated through its dual effects on both atherogenic and protective lipoproteins. [6]

Preclinical Evidence and Additional Mechanisms

Macrophage-to-Feces Reverse Cholesterol Transport

Preclinical studies in dyslipidemic hamster models have provided direct evidence for this compound's ability to promote the complete reverse cholesterol transport pathway from macrophages to fecal elimination. In these controlled experiments, administration of this compound (60 mg/kg/day for 2 weeks) resulted in a 94% inhibition of CETP activity and increased HDL cholesterol by 47%. When ³H-cholesterol-loaded macrophages were injected into these animals, researchers observed a 69% increase in ³H-tracer in HDL, indicating enhanced cholesterol efflux from macrophages to HDL. More importantly, the ³H-tracer in fecal cholesterol and bile acids increased by 90% and 57%, respectively, demonstrating significantly increased macrophage-to-feces RCT. Mass spectrometry analysis further revealed an increase in both free cholesterol and cholesteryl esters in HDL particles from this compound-treated hamsters, confirming the functional enhancement of HDL-mediated cholesterol transport. [3]

Lipoprotein(a) Metabolism

Beyond its effects on HDL and LDL metabolism, this compound demonstrates a significant impact on lipoprotein(a) [Lp(a)], an independent genetic risk factor for cardiovascular disease and aortic stenosis. In a mechanistic study involving 39 participants, this compound treatment lowered Lp(a) levels by 34.1% (P≤0.001). Through sophisticated stable isotope kinetic studies, researchers determined that this reduction was mediated through a 41% decrease in apo(a) production rate, with no significant effects on apo(a) fractional catabolic rate. This unique mechanism differs from that of PCSK9 inhibitors, which reduce Lp(a) primarily through enhanced clearance, highlighting the distinct pathway by which CETP inhibition modulates lipoprotein metabolism. [7]

Experimental Protocols and Methodologies

Measuring Cholesterol Efflux Capacity

The standardized protocol for assessing cholesterol efflux capacity, as implemented in the DEFINE trial substudy, utilizes J774 macrophages and specific labeling techniques to quantify the initial step of reverse cholesterol transport:

  • Cell Preparation: J774 macrophages are cultured and loaded with boron dipyrromethene difluoride (BODIPY)-labeled cholesterol or ³H-cholesterol. For some studies, cells are stimulated with cAMP to upregulate ATP-binding cassette transporter ABCA1 expression. [4] [5]

  • Plasma Sample Preparation: Apolipoprotein B-depleted plasma is prepared from study participants' EDTA plasma samples using polyethylene glycol (PEG) precipitation. This step removes apoB-containing lipoproteins (LDL, VLDL) to isolate HDL and its subfractions for efflux studies. [4] [5] [8]

  • Efflux Assay: Labeled cholesterol-loaded macrophages are incubated with 2.8% apoB-depleted plasma for 4 hours. The efflux medium is then collected, and fluorescence or radioactivity is measured to quantify cholesterol efflux. [4] [5]

  • Data Normalization: CEC values are normalized to efflux elicited by pooled human plasma run on every plate to control for inter-assay variability. Baseline and follow-up specimens from the same participant are measured on the same plate to minimize technical variance. [4] [5]

Table 2: Key Methodological Approaches for Studying this compound's Effects on RCT

Experimental Approach Key Components Measured Parameters Applications
Cholesterol Efflux Capacity J774 macrophages, BODIPY/³H-cholesterol, apoB-depleted plasma Percentage cholesterol efflux, ABCA1/ABCG1 dependence DEFINE trial substudy; in vitro HDL functionality assessment
Macrophage-to-Feces RCT ³H-cholesterol-loaded macrophages injected into rodents, fecal collection ³H-tracer in plasma, HDL, liver, feces; fecal cholesterol and bile acid mass Preclinical proof-of-concept (hamster model)
Stable Isotope Kinetics ²H₃-leucine infusion, LC-MS/MS analysis, compartmental modeling Production rate and fractional catabolic rate of apolipoproteins Lipoprotein(a) metabolism studies
HDL Composition Analysis Sequential ultracentrifugation, immunoblotting, mass spectrometry Apolipoprotein content (apoE, LCAT), lipid composition HDL particle characterization and functional correlates
Assessing Complete Reverse Cholesterol Transport In Vivo

The gold-standard methodology for evaluating the complete reverse cholesterol transport pathway in preclinical models involves tracking radiolabeled cholesterol from macrophages to fecal excretion:

  • Macrophage Labeling: Mouse peritoneal macrophages or J774 cells are cultured and loaded with ³H-cholesterol, typically with the addition of acetyl-LDL to enhance cholesterol loading and create "foam cells" representative of atherosclerotic plaque macrophages. [3]

  • Cell Injection: The ³H-cholesterol-loaded macrophages are injected intraperitoneally into recipient animals that have been treated with this compound or vehicle control for a specified period (typically 2-4 weeks). [3]

  • Sample Collection and Analysis: Blood, plasma, HDL fractions, liver, and feces are collected over a 48-hour period after macrophage injection. Radioactivity in each compartment is measured by scintillation counting. [3]

  • Fecal Steroid Analysis: Fecal samples are subjected to lipid extraction and separation of neutral sterols (cholesterol) and acidic sterols (bile acids) to determine the route of cholesterol elimination. [3]

This comprehensive approach allows researchers to quantify the entire pathway from cholesterol removal from macrophages to its ultimate hepatic elimination, providing a holistic assessment of RCT enhancement by therapeutic interventions.

Pathway Visualization and Experimental Workflows

Reverse Cholesterol Transport Pathway Enhanced by this compound

HDL_Precursor HDL Precursors (pre-β HDL, apoA-I) HDL_Mature Mature HDL (CE-rich) HDL_Precursor->HDL_Mature LCAT-mediated Cholesterol Esterification Macrophage Macrophage Foam Cell (Peripheral Tissue) Macrophage->HDL_Mature ABCA1/ABCG1-mediated Cholesterol Efflux Liver Liver HDL_Mature->Liver SR-BI-mediated Selective Uptake ApoB_Lipoproteins ApoB Lipoproteins (LDL, VLDL) HDL_Mature->ApoB_Lipoproteins CETP-mediated CE Transfer Feces Feces Liver->Feces Biliary Excretion CETP CETP CETP->HDL_Mature Transfers CE to ApoB Lipoproteins ANA This compound ANA->CETP Inhibits ApoB_Lipoproteins->Liver LDL Receptor-mediated Uptake

This diagram illustrates how this compound inhibits CETP, preventing the transfer of cholesteryl esters from HDL to apoB lipoproteins and enhancing reverse cholesterol transport from peripheral tissues to the liver for excretion.

Experimental Workflow for Cholesterol Efflux Capacity Measurement

Plasma Collect EDTA Plasma (Baseline & Follow-up) ApoB_Depletion ApoB Depletion (PEG Precipitation) Plasma->ApoB_Depletion Efflux_Assay 4-hour Incubation with ApoB-Depleted Plasma ApoB_Depletion->Efflux_Assay Macrophage_Culture Culture J774 Macrophages Cholesterol_Loading Load with BODIPY/³H-Cholesterol Macrophage_Culture->Cholesterol_Loading Cholesterol_Loading->Efflux_Assay Measurement Measure Fluorescence/Radioactivity Efflux_Assay->Measurement Normalization Normalize to Pooled Plasma Control Measurement->Normalization Analysis Statistical Analysis (Adjusted for Baseline CEC) Normalization->Analysis

This workflow outlines the standardized methodology for measuring cholesterol efflux capacity using J774 macrophages and apoB-depleted plasma, as employed in clinical trials of this compound.

Conclusion and Research Implications

The comprehensive analysis of this compound's effects on reverse cholesterol transport reveals a multifaceted mechanism that extends beyond simple CETP inhibition. Through enhancing cholesterol efflux capacity, promoting macrophage-to-feces RCT, reducing Lp(a) production, and generating HDL particles with improved functionality, this compound represents a significant advancement in therapeutic lipid modification. The demographic and pharmacogenomic factors identified in clinical trials, particularly the sex-specific effects and haptoglobin genotype interactions, highlight the potential for personalized approaches to CETP inhibition therapy.

References

Comprehensive Technical Analysis: Anacetrapib's Effects on Lipoprotein Particles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacetrapib and CETP Inhibition Mechanism

This compound is a potent, orally active cholesteryl ester transfer protein (CETP) inhibitor that has been extensively investigated as a potential cardioprotective strategy for patients with dyslipidemia and elevated cardiovascular risk. CETP is a plasma protein that facilitates the bidirectional transfer of cholesteryl esters (CE) and triglycerides (TG) between high-density lipoprotein (HDL) particles and apolipoprotein (apo) B-containing lipoprotein particles, including very low-density lipoproteins (VLDL), intermediate-density lipoproteins (IDL), and low-density lipoproteins (LDL). By inhibiting CETP, this compound significantly alters lipoprotein metabolism, resulting in profound changes to lipoprotein particle concentrations, composition, and function that distinguish it from other lipid-lowering therapies. [1] [2]

The molecular mechanism of this compound involves direct inhibition of CETP-mediated lipid transfer, leading to accumulation of cholesteryl esters in HDL particles and reduced transfer to atherogenic lipoproteins. Unlike earlier CETP inhibitors like torcetrapib that demonstrated off-target toxicity, this compound appears to lack these adverse effects, making it a promising therapeutic agent. This compound's distinctive lipophilic properties contribute to its prolonged storage in adipose tissue and extended pharmacologic activity, which has important implications for its long-term disposition in the body. The comprehensive effects of this compound on lipoprotein metabolism represent a unique approach to managing dyslipidemia, particularly for high-risk patients who require additional lipid-modifying therapy beyond statins. [3] [2]

Comprehensive Effects on Lipoprotein Particle Concentrations and Subfractions

LDL Particle Subfractions

The effects of this compound on LDL particle subfractions have been characterized using ion mobility methodology, which enables direct quantification of lipoprotein particle concentrations and size distributions. Treatment with this compound monotherapy (150-300 mg/d) in dyslipidemic patients produced significant reductions in total LDL particle concentrations, but with markedly different effects across LDL subfractions. Specifically, this compound reduced concentrations of large LDL (LDL 1), medium LDL (LDL 2a and 2b), and small LDL (LDL 3a) particles, while paradoxically increasing concentrations of the very small, dense LDL subfractions (LDL 4a and 4b). This pattern contrasts with atorvastatin monotherapy, which reduced all LDL subfractions except LDL 4b. When combined with atorvastatin, the effects were generally additive, with the exception of the very small dense LDL particles, which remained elevated or were not reduced. The clinical significance of these differential effects on LDL subfractions, particularly the increase in very small dense LDL particles, remains to be fully determined. [1]

Table 1: Effects of this compound on LDL Particle Subfractions in Dyslipidemic Patients

LDL Subfraction Particle Size Range This compound Monotherapy Atorvastatin Monotherapy This compound + Atorvastatin
LDL 1 (Large) >26.15 nm ↓ Reduction ↓ Reduction ↓ Additive Reduction
LDL 2a/2b (Medium) 24.67-26.15 nm ↓ Reduction ↓ Reduction ↓ Additive Reduction
LDL 3a/3b (Small) 23.27-24.67 nm ↓ Reduction (3a only) ↓ Reduction ↓ Additive Reduction
LDL 4a/4b (Very Small) <23.27 nm ↑ Increase No change (4b) ↑ Increase/No reduction
HDL and Other Lipoprotein Particles

This compound treatment produces substantial effects on HDL particles and other lipoprotein classes. In clinical studies, this compound consistently demonstrated dose-dependent increases in HDL cholesterol (ranging from 82% to over 130%) and apolipoprotein A-I. Beyond simply increasing HDL cholesterol concentrations, this compound fundamentally alters HDL composition and function, leading to the formation of large, apo E-containing HDL particles that demonstrate enhanced functionality. These large HDL particles generated by this compound treatment show increased binding affinity for the LDL receptor (LDLr) on hepatocytes, potentially facilitating their hepatic clearance and contributing to reverse cholesterol transport. Additionally, this compound produces significant reductions in lipoprotein(a) [Lp(a)] by approximately 25-30% through a mechanism that involves reduced production, as well as modest reductions in VLDL and IDL particle concentrations. [4] [2] [5]

Table 2: Comprehensive Lipoprotein Effects of this compound in Clinical Studies

Lipoprotein Parameter Magnitude of Change Primary Mechanism Clinical Relevance
LDL Cholesterol -35% to -40% Increased LDL ApoB clearance Additive to statin therapy; beneficial for high-risk patients
Total LDL Particles Significant reduction Increased FCR of ApoB Reduced atherogenic particle burden
HDL Cholesterol +82% to +139% Reduced HDL ApoA-I catabolism Potential enhanced reverse cholesterol transport
Apolipoprotein B -25% to -30% Increased FCR Marker of atherogenic lipoprotein reduction
Lipoprotein(a) -25% to -30% Reduced production Independent cardiovascular risk factor reduction
VLDL/IDL Particles Moderate reductions Increased FCR Reduced triglyceride-rich lipoprotein burden

The effects of this compound on lipoprotein particle concentrations demonstrate a complex mechanism that extends beyond simple CETP inhibition. The differential effects on LDL subfractions appear to be influenced by baseline triglyceride levels, with patients having higher triglycerides (>154 mg/dL) showing more pronounced changes in small LDL particles. This suggests that the metabolic environment, particularly the availability of triglyceride-rich lipoproteins as lipid acceptors, modulates this compound's effects on specific lipoprotein subfractions. Furthermore, the functional enhancements in HDL particles, including increased cholesterol efflux capacity and anti-inflammatory properties, represent potentially important therapeutic benefits that may contribute to cardiovascular risk reduction beyond quantitative changes in lipoprotein concentrations. [1] [5]

Kinetic Mechanisms of LDL Cholesterol Reduction

Apolipoprotein B Metabolism

The primary mechanism through which this compound lowers LDL cholesterol involves increased clearance of apolipoprotein B (ApoB)-containing lipoproteins rather than reduced production. Stable isotope kinetic studies in mildly hypercholesterolemic subjects have demonstrated that this compound treatment, both as monotherapy and in combination with atorvastatin, significantly increases the fractional catabolic rate (FCR) of LDL ApoB without substantially affecting its production rate (PR). In these studies, this compound monotherapy reduced the LDL ApoB pool size by 18%, which was entirely attributable to a corresponding 18% increase in LDL ApoB FCR. Similarly, when added to background atorvastatin therapy, this compound produced an 18% reduction in LDL ApoB pool size, again due to increased FCR without significant change in production rate. This kinetic mechanism distinguishes this compound from other lipid-lowering therapies and provides important insights into its fundamental mode of action. [6] [7]

The following diagram illustrates the metabolic pathways affected by this compound treatment:

G cluster_0 This compound Inhibition cluster_1 Key Effects HDL HDL CETP CETP HDL->CETP CE Transfer VLDL VLDL IDL IDL VLDL->IDL Lipolysis LDL LDL IDL->LDL Lipolysis Liver Liver LDL->Liver LDLr Clearance↑ Liver->VLDL ApoB PR Periphery Periphery Periphery->HDL Cholesterol Efflux↑ CETP->VLDL CE Transfer

> this compound inhibits CETP-mediated lipid transfer, enhancing LDL clearance and HDL function.

Potential Clearance Mechanisms

Several potential mechanisms may explain the enhanced clearance of LDL ApoB particles with this compound treatment. The drug induces significant changes in LDL composition, including increases in the LDL triglyceride/cholesterol ratio and LDL particle size as measured by NMR spectroscopy. These compositional changes may alter the affinity of LDL particles for the LDL receptor, potentially facilitating increased hepatic uptake. Additionally, this compound treatment promotes the formation of apo E-enriched HDL particles that demonstrate enhanced binding to the LDL receptor, potentially competing with LDL for receptor-mediated clearance and indirectly prolonging LDL circulation time; however, this potential competition does not appear to dominate the overall kinetic picture. Interestingly, despite the known relationship between PCSK9 and LDL receptor degradation, this compound monotherapy was associated with a 19% reduction in plasma PCSK9 concentrations, while no significant change was observed when added to statin therapy, suggesting complex regulation of cholesterol homeostasis. [6] [4] [7]

The kinetic effects of this compound extend beyond LDL to include VLDL and IDL metabolism. When added to atorvastatin background therapy, this compound reduced VLDL ApoB pool size by 28% and IDL ApoB pool size by 43%. These reductions were achieved through different mechanisms: for VLDL, through increased FCR without change in PR, while for IDL, through both increased FCR (19%) and decreased PR (26%). The lack of significant changes in plasma lipoprotein lipase or hepatic lipase activity suggests that these lipases are not primarily responsible for the observed increases in ApoB fractional catabolic rates. Instead, the substantial increases in apolipoproteins E, C-II, and C-III observed with this compound treatment may modulate the clearance of ApoB-containing lipoproteins through receptor-mediated and lipolytic mechanisms. [6] [7]

Experimental Methodologies for Lipoprotein Analysis

Ion Mobility Methodology

The ion mobility (IM) methodology represents a sophisticated approach for directly quantifying lipoprotein particle concentrations and size distributions. This technique utilizes an electrospray mechanism to create an aerosol of lipoprotein particles, which then passes through a Differential Mobility Analyzer coupled to a particle counter. The instrument measures particle diameter and quantity, which are subsequently converted to lipoprotein particle concentration (nmol/L) and LDL peak particle size. For the analysis of this compound's effects, the IM methodology was modified to exclude the ultracentrifugal removal of albumin and other plasma proteins, as the size distribution of these proteins overlaps with HDL but not with LDL, IDL, or VLDL. This modification allowed for precise quantification of atherogenic lipoprotein particles while excluding HDL measurements. The IM methodology employed in these studies provided measurements across 7 distinct LDL size intervals, 2 IDL size intervals, and 3 VLDL size intervals, enabling comprehensive characterization of this compound's effects on the full spectrum of atherogenic lipoproteins. [1]

The IM methodology offers several advantages over conventional lipoprotein measurement techniques, including the ability to directly quantify particle concentrations rather than relying on cholesterol content, providing a more accurate assessment of atherogenic particle burden. The technique demonstrates excellent precision with minimized interassay variability through the inclusion of in-house controls in each analytic run. This methodological rigor was essential for detecting the nuanced changes in lipoprotein subfractions induced by this compound, particularly the differential effects on small dense LDL particles versus larger, more buoyant LDL subspecies. The application of this advanced methodology has been instrumental in elucidating the complex effects of this compound on lipoprotein particle distributions. [1]

Stable Isotope Kinetic Studies

The kinetic mechanisms underlying this compound's effects on lipoprotein metabolism were characterized using stable isotope tracer methodologies. These studies employed a standardized protocol in which mildly hypercholesterolemic subjects underwent metabolic studies to determine the production rate (PR) and fractional catabolic rate (FCR) of LDL ApoB-100 and PCSK9. Following an initial background treatment period with either placebo or atorvastatin 20 mg for 4 weeks, all subjects received this compound 100 mg for 8 weeks, after which kinetic studies were repeated. The kinetic parameters were determined using a compartmental modeling approach following administration of stable isotope-labeled amino acids (typically d3-leucine), with frequent blood sampling over 48-72 hours to characterize the enrichment curves of apolipoproteins in various lipoprotein fractions. [6] [7]

The following diagram outlines the typical experimental workflow for these kinetic studies:

G cluster_0 Study Phases cluster_1 Kinetic Analysis A Subject Selection & Screening B 4-Week Background Treatment Period A->B C Randomization to Placebo or ATV 20mg B->C D 8-Week this compound 100mg Treatment C->D E Stable Isotope Kinetic Study D->E F Compartmental Modeling E->F G PR and FCR Calculation F->G

> Experimental workflow for stable isotope kinetic studies of this compound.

Statistical Analytical Approaches

The analysis of this compound's effects on lipoprotein particles employed sophisticated statistical methods to ensure robust interpretation of the complex dataset. For assessing changes from baseline, data normality was first evaluated using appropriate statistical tests. For normally distributed data, analysis of covariance (ANCOVA) models were employed, including terms for treatment group and baseline lipid levels to assess change from baseline to week 8. Treatment differences in least squares mean change from baseline and corresponding two-sided 95% confidence intervals were determined. For non-normally distributed data, nonparametric methods including Hodges-Lehman estimates of the differences in median change from baseline and distribution-free confidence intervals were calculated. [1]

To address the challenge of multiple comparisons across multiple lipoprotein subfractions, researchers applied advanced statistical techniques for false discovery rate (FDR) control. For the primary analysis comparing the effects of this compound monotherapy with placebo on particle concentrations, the method of Benjamini and Hochberg for controlling the FDR was applied to limit the proportion of false positives across testing of VLDL, IDL, and LDL subfractions. For all other comparisons, the two-stage FDR approach ("double FDR") of Mehrotra and Adewale was applied separately for each analysis of lipoproteins and lipoprotein subfractions. This rigorous statistical approach ensured that the reported findings represented true treatment effects rather than chance associations. Additionally, the interaction of treatment effect by triglyceride subgroup, defined by median levels (≤ and >154 mg/dL), was explored using analysis of variance with terms for treatment, TG subgroup, and treatment-by-subgroup interaction. [1]

Functional Properties of Modified Lipoproteins

Cholesterol Efflux Capacity

This compound treatment significantly enhances the functional capacity of HDL to promote cholesterol efflux from macrophage foam cells, a critical step in reverse cholesterol transport. Experimental studies using THP-1 macrophages and mouse peritoneal macrophages have demonstrated that HDL isolated from this compound-treated patients exhibits markedly increased ability to promote net cholesterol efflux compared to HDL from placebo-treated individuals. This functional enhancement occurs through two distinct mechanisms: first, by substantially increasing HDL concentration, and second, by causing increased efflux capacity at matched HDL concentrations. The increased efflux potential of this compound-modified HDL is particularly prominent at higher HDL cholesterol concentrations (>12 μg/mL) and is associated with an increased content of lecithin-cholesterol acyltransferase (LCAT) and apolipoprotein E in the HDL particles. Importantly, the enhanced cholesterol efflux capacity of this compound-modified HDL is completely dependent on the expression of ATP-binding cassette transporters ABCA1 and ABCG1, indicating specific interaction with these key cholesterol efflux pathways. [5]

The functional enhancements in HDL particles following this compound treatment represent a potentially important therapeutic advantage beyond simply raising HDL cholesterol concentrations. Unlike niacin, which moderately increases HDL-mediated cholesterol efflux primarily by increasing HDL concentration, this compound treatment leads to more dramatic functional improvements through both concentration increases and particle-specific enhancements. These findings suggest that this compound not only increases HDL quantity but also improves its quality with respect to reverse cholesterol transport function. This dual effect on both HDL concentration and function may contribute to the potential antiatherogenic properties of this compound, although the precise relationship between these functional enhancements and clinical outcomes requires further investigation. [5]

Anti-inflammatory Properties

In addition to enhancing cholesterol efflux capacity, this compound treatment preserves or potentially enhances the anti-inflammatory properties of HDL particles. Experimental studies have demonstrated that HDL isolated from this compound-treated patients retains potent ability to suppress macrophage toll-like receptor 4 (TLR4)-mediated inflammatory responses induced by lipopolysaccharide exposure. This anti-inflammatory effect is observed at low HDL concentrations (3-20 μg/mL) and appears to be partly dependent on the expression of ABCA1 and ABCG1 transporters, suggesting a relationship between cholesterol efflux capacity and anti-inflammatory function. All HDL preparations from this compound-treated patients show similar anti-inflammatory effects proportionate to the HDL cholesterol concentration, indicating that the fundamental anti-inflammatory properties of HDL are maintained despite the significant alterations in HDL composition induced by CETP inhibition. [5]

The preservation of anti-inflammatory function is particularly noteworthy given the substantial changes in HDL particle size and composition induced by this compound. Unlike the experience with earlier CETP inhibitors such as torcetrapib, which raised concerns about potential adverse effects on HDL function, this compound appears to maintain the critical functional properties of HDL while substantially increasing its concentration. These findings address important concerns about the functionality of HDL particles generated through CETP inhibition and suggest that the HDL particles produced during this compound treatment are functionally competent with respect to both cholesterol efflux and anti-inflammatory activities. The functional preservation of these key atheroprotective properties provides mechanistic support for the potential clinical benefits of this compound in reducing cardiovascular risk. [2] [5]

Conclusion and Research Implications

The comprehensive effects of this compound on lipoprotein particles encompass complex alterations in concentration, composition, and function across multiple lipoprotein classes. Through potent inhibition of CETP, this compound produces substantial reductions in LDL cholesterol and apolipoprotein B, accompanied by marked increases in HDL cholesterol and apolipoprotein A-I. The mechanistic basis for LDL lowering involves increased fractional catabolic rate of ApoB-containing lipoproteins rather than reduced production. Advanced lipoprotein characterization techniques reveal distinctive effects on LDL subfractions, with reductions in large and medium LDL particles but increases in very small, dense LDL particles. These quantitative changes are accompanied by important functional enhancements in HDL particles, including increased cholesterol efflux capacity and preserved anti-inflammatory properties. [1] [6] [5]

References

Summary of Key Clinical Trial Results

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name / Population LDL Cholesterol HDL Cholesterol Non-HDL Cholesterol Apolipoprotein B (Apo B) Lipoprotein(a) [Lp(a)] Triglycerides
REVEAL (Atherosclerotic Vascular Disease) [1] –41% (direct method) +104% –18% –18% –25% –7%
DEFINE (Coronary Heart Disease or High Risk) [1] [2] –39.8% +138.1% –31.7% –21% –36.4% –6.8%
REALIZE (Heterozygous Familial Hypercholesterolemia) [1] –39.7% +102.1% –36.4% –24.8% –27.9% –5.5%

Mechanism of Action and Experimental Insights

Anacetrapib is a potent, selective, and reversible inhibitor of the Cholesteryl Ester Transfer Protein (CETP) [3]. CETP facilitates the transfer of cholesteryl esters from HDL to atherogenic apoB-containing lipoproteins (VLDL, LDL) in exchange for triglycerides [1] [4]. Its inhibition leads to the marked lipid changes observed in the trials.

The reduction of (V)LDL cholesterol is driven by multiple mechanisms, some of which are independent of CETP inhibition [5]. The following diagram outlines the key pathways involved in the this compound-driven reduction of (V)LDL cholesterol, integrating both CETP-dependent and CETP-independent mechanisms.

G cluster_CETP_dependent CETP-Dependent Mechanisms cluster_CETP_independent CETP-Independent Mechanisms This compound This compound InhibitCETP Inhibition of CETP Activity This compound->InhibitCETP LowerPCSK9 Reduced Plasma PCSK9 Levels This compound->LowerPCSK9 LowerBiosynthesis Downregulated Hepatic Cholesterol Biosynthesis This compound->LowerBiosynthesis RemodelVLDL Remodeled VLDL Particles (Increased ApoE, Reduced ApoC-III) InhibitCETP->RemodelVLDL IncreasedHepaticUptake1 Increased Hepatic Uptake of Remnant Particles RemodelVLDL->IncreasedHepaticUptake1 LowerVLDL Primary Outcome: Reduced (V)LDL Cholesterol IncreasedHepaticUptake1->LowerVLDL Reduced (V)LDL-C IncreaseLDLr Increased Hepatic LDL Receptor (LDLr) Content LowerPCSK9->IncreaseLDLr IncreasedHepaticUptake2 Increased LDLr-mediated Clearance of (V)LDL IncreaseLDLr->IncreasedHepaticUptake2 IncreasedHepaticUptake2->LowerVLDL Reduced (V)LDL-C LowerBiosynthesis->IncreaseLDLr

The triglyceride-lowering effect of this compound, though modest, was confirmed in human kinetic studies. The primary mechanism is an increase in the fractional catabolic rate (FCR) of VLDL-triglycerides, indicating enhanced clearance from the circulation [4]. This is facilitated by the drug-induced remodeling of VLDL particles, making them a better substrate for lipoprotein lipase and receptor-mediated uptake [1] [4].

Cardiovascular Outcomes and Long-Term Safety

The REVEAL trial was the pivotal outcomes study that demonstrated this compound's clinical efficacy and long-term safety profile [1] [6] [7].

  • Efficacy: In over 30,000 patients with atherosclerotic vascular disease on intensive atorvastatin therapy, this compound reduced the incidence of the primary endpoint (major coronary events: coronary death, myocardial infarction, or coronary revascularization) by 9% (rate ratio 0.91, 95% CI 0.85–0.97, p=0.004) during the initial 4.1-year treatment period [1]. The benefit persisted and grew after the trial was completed. In a post-trial extended follow-up (median 6.3 years total), the overall reduction in major coronary events was 12% [7] [8].
  • Safety: The REVEAL trial found no significant differences between the this compound and placebo groups in the risk of death, cancer, or other serious adverse events [1] [7]. A slight increase in blood pressure (0.7/0.3 mmHg) was noted, but with no associated increase in blood pressure-related clinical events [1] [2]. The drug has a very long half-life and accumulates in adipose tissue, but this was not linked to any specific adverse outcomes [7] [2].

Development Status and Context

Despite the success of the REVEAL trial, Merck decided not to file for regulatory approval of this compound, effectively discontinuing its development in 2017 [9]. The company stated that the clinical profile did not support a regulatory filing, with industry analysts citing a perceived insufficient risk-benefit ratio for commercial success, especially given the prior failures of other CETP inhibitors [9].

The data from this compound's clinical program provided valuable evidence that CETP inhibition can reduce cardiovascular risk, primarily through the reduction of atherogenic lipoproteins like LDL and Lp(a), rather than solely through the elevation of HDL-C [1] [2].

References

Clinical & Pharmacokinetic Profile of Anacetrapib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and efficacy data of Anacetrapib from clinical and pharmacokinetic studies.

Aspect Key Findings Source / Context
Primary Indication Investigated for reduction of major coronary events in patients with pre-existing vascular disease [1]. HPS3/TIMI 55-REVEAL (Phase III)

| Key Efficacy (vs. Placebo) | LDL-C: -30.18 mg/dL [2] HDL-C: +103.81 mg/dL [2] ApoB: -20.83 mg/dL [2] Triglycerides: -9.15 mg/dL [2] | Network Meta-Analysis (2025) | | Pharmacokinetics | High food sensitivity (high-fat meal increases AUC 7.5-fold). Long half-life supports once-daily dosing [3]. | Phase I/IIb Studies, Model-Based Development | | Formulation | Hot-melt extruded (HME) tablet selected for Phase III [3]. | Model-Based Development | | Key Trial Result | Reduced the risk of major coronary events (coronary death, myocardial infarction, or coronary revascularization) in patients with atherosclerotic vascular disease [1]. | HPS3/TIMI 55-REVEAL |

Mechanism of Action: Beyond CETP Inhibition

This compound is a Cholesteryl Ester Transfer Protein (CETP) inhibitor, but research reveals its effects are mediated through both CETP-dependent and CETP-independent pathways.

This compound's dual-pathway mechanism for reducing (V)LDL cholesterol.

  • CETP-Dependent Inhibition: The primary established mechanism involves this compound binding to CETP's hydrophobic tunnel, physically blocking the transfer of cholesteryl esters from HDL to (V)LDL particles [4]. This binding also promotes the formation of a stable CETP-HDL complex, further hindering lipid exchange [4].
  • CETP-Independent Effects: Preclinical studies in mouse models indicate that this compound reduces (V)LDL-C through mechanisms that do not require CETP inhibition. This includes:
    • Downregulation of PCSK9: this compound was shown to reduce both hepatic expression and plasma levels of PCSK9 [5].
    • Upregulation of LDL Receptors: The reduction in PCSK9 leads to increased hepatic LDL receptor (LDLr) content, enhancing the liver's ability to clear LDL and VLDL remnants from the bloodstream [5].
    • Reduced Cholesterol Synthesis: Microarray analyses of livers from treated mice showed significant downregulation of the cholesterol biosynthesis pathway [5].

Molecular Interaction & Experimental Models

Atomistic Simulation of Drug-Target Interaction Molecular dynamics simulations have provided a detailed view of how this compound interacts with CETP. The primary binding site is inside the hydrophobic tunnel of CETP, near the residues surrounding the N-terminal opening. When this compound resides in this area, it creates a thermodynamic barrier that hinders the diffusion of cholesteryl esters out of the tunnel, thereby inhibiting CETP's core transfer function [4].

Key Preclinical Experimental Models

  • In Vivo Models: The APOE*3-Leiden.CETP (E3L.CETP) transgenic mouse is a well-validated model for studying this compound. Its lipoprotein metabolism responds to lipid-lowering therapies in a human-like manner, making it suitable for evaluating efficacy and mechanism [5].
  • In Vitro & Ex Vivo Models:
    • Vascular Reactivity Studies: Wire myography on isolated rat mesenteric arteries has been used to investigate off-target vascular effects, showing that CETP inhibitors can enhance vasoconstriction [6].
    • Cell-Based Studies: Cultured vascular smooth muscle cells (VSMCs) from rats help elucidate signaling pathways (e.g., ROS and STAT3) involved in off-target effects [6].

Comparative Efficacy & Research Status

A 2025 network meta-analysis compared this compound with Obicetrapib, a newer CETP inhibitor. The findings are summarized below:

Lipid Parameter This compound Obicetrapib
LDL-C Reduction -30.18 mg/dL -32.40 mg/dL
HDL-C Increase +103.81 mg/dL +156.77 mg/dL
ApoB Reduction -20.83 mg/dL -20.67 mg/dL
Triglyceride Reduction -9.15 mg/dL -2.78 mg/dL (NS)

Source: Jaber et al. (2025) Network Meta-Analysis [2]. NS: Not Statistically Significant.

The analysis concluded that while Obicetrapib showed superior efficacy in raising HDL-C, this compound demonstrated a significant advantage in reducing triglycerides. Both were highly effective and comparable in reducing LDL-C and ApoB [2].

Current Research Landscape & Outlook

  • Clinical Development Status: The landmark HPS3/TIMI 55-REVEAL phase III trial demonstrated that this compound significantly reduces major coronary events in patients with established vascular disease [1]. While this confirmed its clinical efficacy, development has been complex. As of 2025, the market for this compound remains relatively niche, focused on research and specific medical applications rather than widespread clinical use [7].
  • Key Research Trends: Current R&D efforts are exploring its potential in combination therapies with statins and other cardiovascular drugs. There is also a focus on refining patient selection strategies and understanding its long-term safety profile [7].
  • Market & Regulatory Context: The CETP inhibitor class has faced challenges, with earlier compounds (torcetrapib, dalcetrapib) failing in late-stage trials. While this compound's successful outcome in the REVEAL trial was a breakthrough, its path to market penetration is influenced by the availability of other lipid-lowering drugs (e.g., statins, ezetimibe, PCSK9 inhibitors) [7] [8]. High R&D costs and regulatory hurdles also shape its commercial landscape [7].

References

Comprehensive Application Notes and Protocols for Anacetrapib Dosing in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

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Drug Profile and Clinical Trial Significance

Anacetrapib (MK-0859) represents a significant advancement in the field of lipid-modifying therapies as a potent and selective cholesteryl ester transfer protein (CETP) inhibitor. This small molecule therapeutic agent has been investigated extensively for its potential to address residual cardiovascular risk in patients with atherosclerotic vascular disease despite intensive statin therapy. The development of this compound followed the failure of earlier CETP inhibitors, particularly torcetrapib, which was associated with off-target toxicity including increased blood pressure and aldosterone stimulation. Unlike its predecessor, nonclinical experiments demonstrated that this compound did not increase blood pressure in animal models and did not stimulate aldosterone release in vitro, even at concentrations up to 10 µm, thereby providing a safer pharmacological profile for clinical development [1].

The clinical significance of this compound dosing protocols stems from the landmark HPS3/TIMI55-REVEAL (Randomized Evaluation of the Effects of this compound through Lipid Modification) trial, which established for the first time that CETP inhibition could reduce major coronary events when added to intensive statin therapy. This large-scale outcomes trial demonstrated that this compound produced a significant reduction in the incidence of major coronary events (coronary death, myocardial infarction, or coronary revascularization) during the study treatment period, with these benefits increasing during extended follow-up after treatment cessation [2] [3]. The unique pharmacokinetic properties of this compound, including its high lipophilicity and accumulation in adipose tissue, create a reservoir that leads to slow elimination from the circulation. This characteristic necessitates specific dosing considerations and explains the persistent lipid effects observed after treatment discontinuation [2].

Summary of Major Clinical Trials

Table 1: Key Clinical Trials of this compound

Trial Name/Phase Patient Population Sample Size Dosing Protocol Duration Primary Outcomes
Phase I (Rising Single Dose) [1] Healthy male volunteers Multiple panels (6 active + 2 placebo per panel) Single doses: 2-1000 mg fasted; 25-800 mg fed Single dose with follow-up Safety, tolerability, PK/PD profiles established
Phase I (Food Effect) [1] Healthy male volunteers 8 (crossover design) 125 mg fasted, after low-fat meal, after high-fat meal 3 periods, ≥10-day washout 2-3× exposure increase with low-fat meal; 6-8× with high-fat meal
Phase I (Formulation) [1] Healthy male volunteers 8 (crossover design) 250 mg (2 × 125 mg vs 5 × 50 mg) with high-fat breakfast 2 periods, 5-day washout Formulation bioequivalence established
REVEAL/Phase III [2] [4] Patients with established atherosclerotic vascular disease 30,449 100 mg daily + atorvastatin background Median 4.1 years (in-trial) + 2.2 years (post-trial) 9% reduction in major coronary events (in-trial); 20% further reduction (post-trial)
REVEAL Extended Follow-up [2] [3] Survivors from REVEAL trial 26,129 Treatment stopped, observational follow-up Median 2.2 years post-treatment Sustained risk reduction with no emerging safety concerns

The clinical development program for this compound encompassed systematic evaluation beginning with first-in-human studies and culminating in the large-scale REVEAL outcomes trial. The phase I trials established the fundamental pharmacokinetic and pharmacodynamic characteristics of this compound, including its absorption profile, half-life, and the profound influence of food on bioavailability. These early studies employed randomized, placebo-controlled designs with both alternating-panel and crossover methodologies to efficiently characterize the drug's properties across different dosing ranges and administration conditions [1].

The REVEAL trial represented the pinnacle of the clinical development program, employing a randomized, double-blind, placebo-controlled design conducted across 431 sites in Europe, North America, and China. The trial enrolled 30,449 adults aged 50 years or older with pre-existing atherosclerotic vascular disease, with a mean age of 67 years, 84% male, 88% with a history of coronary heart disease, 22% with cerebrovascular disease, and 37% with diabetes mellitus. At baseline, all participants had achieved low-density lipoprotein cholesterol (LDL-C) levels below 77 mg/dL (2.0 mmol/L) through open-label atorvastatin therapy prior to randomization, ensuring that the trial tested the incremental benefit of this compound against a background of intensive statin treatment [4]. The extended follow-up phase of REVEAL provided unique insights into the long-term impact of this compound, with 26,129 survivors entering a post-trial observation period while maintaining blinding to original treatment allocation, allowing assessment of both legacy effects and long-term safety [2] [3].

Detailed Dosing Protocols

Early Phase Dosing Regimens

The initial clinical development of this compound employed careful dose escalation to establish safety and tolerability while characterizing the drug's pharmacokinetic and pharmacodynamic profile. In the first-in-human study, rising single oral doses of this compound from 2 mg to 1000 mg were administered as liquid-filled capsules to healthy male volunteers under fasted conditions. A parallel evaluation assessed doses from 25 mg to 800 mg administered with a standard high-fat breakfast (827 kcal, 57% fat). The study implemented an alternating-panel design with six participants receiving active drug and two receiving placebo per panel, allowing efficient evaluation of multiple dose levels while maintaining safety monitoring [1].

The food effect assessment employed a randomized, three-period crossover design in which subjects received a single 125 mg dose of this compound under three conditions: after an overnight fast, following a low-fat breakfast, and following a high-fat breakfast. Each treatment period was separated by a washout period of at least 10 days to ensure adequate elimination of the drug between administrations. This design allowed each subject to serve as their own control, increasing the statistical power to detect differences in bioavailability under different feeding conditions [1]. Additionally, formulation compatibility studies evaluated different capsule strengths (10 mg, 50 mg, and 125 mg) using randomized crossover designs to establish bioequivalence between various capsule configurations, ensuring that clinical flexibility in capsule administration would not impact drug exposure [1].

Phase III Outcomes Trial Dosing

The REVEAL trial implemented a simplified dosing regimen suitable for long-term administration in a large patient population with established cardiovascular disease. Participants received a single 100 mg this compound capsule or matching placebo once daily, in addition to open-label atorvastatin therapy. The background statin regimen was specified as atorvastatin 20 mg daily for most participants, with an option to use 80 mg daily for those considered to require more intensive LDL-C lowering. This approach ensured that all participants received standard-of-care background therapy while testing the incremental benefit of CETP inhibition [4].

The administration timing in relation to meals was not strictly specified in the REVEAL protocol, reflecting the established understanding from phase I studies that food enhances bioavailability but that consistent timing relative to meals in clinical practice may vary. The treatment duration in the main trial phase continued for a median of 4.1 years, after which the randomized study treatment was stopped. Participants then entered an extended follow-up phase for an additional median of 2.2 years, during which no study medication was administered but follow-up continued to assess long-term outcomes [2] [3]. The large sample size and extended treatment and follow-up periods allowed robust assessment of both efficacy and safety, including evaluation of less common adverse events that might not be detectable in smaller or shorter trials.

Pharmacokinetic and Pharmacodynamic Properties

Table 2: Pharmacokinetic Parameters of this compound

Parameter Fasted State Fed State (Low-Fat Meal) Fed State (High-Fat Meal) Notes
Time to Peak (Tmax) ~4 hours Data not specified Data not specified Rapid absorption regardless of food
Apparent Terminal Half-life ~9 to 62 hours Data not specified ~42 to 83 hours Prolonged half-life in fed state
Dose Proportionality Less than dose-proportional Data not specified Data not specified Apparent plateau in absorption at higher doses
Food Effect on Exposure Reference 2-3× increase 6-8× increase Consistent across studied doses
EC50 for CETP Inhibition ~22 nM ~22 nM ~22 nM Consistent regardless of administration conditions

The pharmacokinetic profile of this compound is characterized by relatively rapid absorption, with peak concentrations occurring approximately 4 hours post-dose, and a biphasic elimination pattern with an apparent terminal half-life ranging from approximately 9 to 62 hours in the fasted state and extending to approximately 42 to 83 hours when administered with food. The dose-exposure relationship demonstrated less than proportional increases in both AUC (area under the curve) and Cmax (maximum concentration) at higher dose levels, suggesting an apparent plateau in absorption at the upper end of the tested dose range [1].

A particularly noteworthy characteristic of this compound is its pronounced food effect, with administration following a meal resulting in substantial increases in systemic exposure. A low-fat meal increased this compound exposure by approximately 2 to 3-fold, while a high-fat meal resulted in a 6 to 8-fold increase compared to the fasted state. This significant food effect has important implications for clinical use, suggesting that consistent administration with meals would be important to maintain stable drug exposure [1]. The pharmacodynamic activity of this compound, as measured by CETP inhibition, closely followed plasma drug concentrations, with an EC50 (concentration producing 50% of maximum effect) of approximately 22 nM. Single doses of this compound produced marked, dose-dependent inhibition of CETP activity, with peak effects approaching 90% inhibition at the time of maximum plasma concentration and persistent inhibition of approximately 58% remaining 24 hours post-dose [1].

Population-specific pharmacokinetic analyses demonstrated that this compound exposure was not meaningfully influenced by age, gender, or obesity status. Comparisons between elderly (65-80 years) and young (18-45 years) adults, women and men, and obese (BMI 30.0-35.0 kg/m²) and non-obese young adults revealed similar pharmacokinetic and pharmacodynamic profiles, suggesting that dose adjustments based on these demographic factors are not necessary [1].

Efficacy and Safety Outcomes

Lipid-Modifying Effects

This compound demonstrated robust effects on multiple lipid parameters, consistent with its mechanism as a CETP inhibitor. In the REVEAL trial, this compound produced a substantial reduction in non-HDL cholesterol (a secondary efficacy measure) and a significant increase in HDL cholesterol. The lipid effects were sustained throughout the treatment period, with persistent although diminished effects observed during the extended follow-up period after treatment cessation, consistent with the drug's accumulation in adipose tissue and slow elimination [2]. The relationship between drug exposure and CETP inhibition was well-characterized in phase I studies, where an Emax model best described the plasma this compound concentration versus CETP activity relationship, with maximum inhibition approaching 100% at higher concentrations [1].

The persistent lipid effects after treatment discontinuation represent a unique characteristic of this compound. In the REVEAL extended follow-up, participants originally allocated to this compound continued to show beneficial effects on lipid parameters for years after stopping the medication, although the magnitude of these effects diminished over time. This prolonged activity reflects the drug's lipophilicity and extensive distribution into adipose tissue, creating a reservoir that slowly releases drug back into circulation [2].

Cardiovascular Outcomes and Safety

The primary efficacy endpoint in the REVEAL trial was the first occurrence of a major coronary event, defined as coronary death, myocardial infarction, or coronary revascularization. During the initial in-trial period (median 4.1 years), allocation to this compound resulted in a 9% proportional reduction in major coronary events (95% confidence interval [CI] 3-15%; P = 0.004). During the extended follow-up period (median 2.2 years after treatment cessation), there was a further 20% reduction (95% CI 10-29%; P < 0.001), resulting in an overall 12% proportional reduction (95% CI 7-17%; P < 0.001) during the entire follow-up period (median 6.3 years). This corresponds to an absolute risk reduction of 1.8% (95% CI 1.0-2.6%) [2] [3].

The safety profile of this compound was consistently favorable across the clinical development program. In phase I studies, this compound was well-tolerated across the entire dose range tested (up to 1000 mg single dose), with no clinically meaningful increase in blood pressure observed—a critical finding given the blood pressure elevations that contributed to the failure of torcetrapib [1]. In the REVEAL trial, with long-term follow-up in over 30,000 participants, no adverse effects emerged for non-vascular mortality, site-specific cancer, or other serious adverse events. The extended follow-up period provided particularly valuable evidence regarding long-term safety, with no emerging safety concerns identified after treatment cessation [2] [3].

Experimental Methodology and Protocols

Pharmacokinetic Assessments

The bioanalytical methods for quantifying this compound concentrations in plasma utilized validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays with a lower limit of quantification sufficient to characterize the drug's pharmacokinetic profile across the entire dosing range. Blood samples for pharmacokinetic assessment were collected at predetermined timepoints following drug administration, typically including pre-dose, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours post-dose, with additional samples collected in studies characterizing the terminal elimination phase [1].

Pharmacokinetic parameters were calculated using standard noncompartmental methods. Key parameters included maximum observed plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞), apparent terminal half-life (T1/2), oral clearance (CL/F), and apparent volume of distribution (Vz/F). The less than dose-proportional increase in exposure observed at higher doses suggested saturable absorption processes, which informed the selection of the 100 mg daily dose for phase III trials as providing near-maximal efficacy with a favorable safety profile [1].

Pharmacodynamic Assessments

The primary pharmacodynamic marker for this compound activity was serum CETP inhibition, measured using a validated assay that quantifies the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. Blood samples for CETP activity assessment were typically collected at timepoints corresponding to the pharmacokinetic sampling schedule, allowing characterization of the exposure-response relationship. Additional lipid parameters including LDL cholesterol, HDL cholesterol, non-HDL cholesterol, apolipoprotein A-I, apolipoprotein B, and triglycerides were measured using standardized clinical laboratory methods [1].

The relationship between this compound exposure and CETP inhibition was characterized using an Emax model, which demonstrated a strong correlation between plasma drug concentrations and pharmacological effect. The EC50 (plasma concentration producing 50% of maximum CETP inhibition) was approximately 22 nM, with near-complete inhibition observed at concentrations above 200 nM. This well-characterized exposure-response relationship provided a solid foundation for dose selection in later-phase trials [1].

Mechanism and Workflow Diagrams

CETP Inhibition Mechanism

G cluster_normal Normal CETP Function cluster_inhibited With this compound Inhibition HDL HDL CETP CETP HDL->CETP Cholesteryl Esters LDL LDL LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL Cholesteryl Esters This compound This compound A_HDL HDL (Increased) A_CETP CETP (Inhibited) A_HDL->A_CETP Reduced Transfer A_LDL LDL (Decreased) A_CETP->A_LDL Reduced Transfer A_this compound This compound A_this compound->A_CETP Binds and Inhibits

Diagram 1: Mechanism of Cholesteryl Ester Transfer Protein (CETP) Inhibition by this compound. Under normal physiological conditions (upper panel), CETP facilitates the exchange of cholesteryl esters from HDL to LDL particles and triglycerides in the reverse direction. When this compound is administered (lower panel), it binds to CETP and inhibits this transfer process, resulting in increased HDL cholesterol levels and decreased LDL cholesterol levels, which contributes to the drug's antiatherogenic effects [1] [5].

Clinical Trial Workflow

G cluster_legacy Legacy Effect Observation Phase1 Phase I Studies • First-in-human • Single ascending dose (2-1000 mg) • Food effect assessment • PK/PD modeling Formulation Formulation Studies • Bioequivalence of different  capsule strengths • Fed vs fasted conditions • Low-fat vs high-fat meals Phase1->Formulation Established dosing and administration guidelines Phase3 Phase III REVEAL Trial • 30,449 patients with ASCVD • 100 mg daily with atorvastatin • Median follow-up: 4.1 years • Primary endpoint: Major coronary events Formulation->Phase3 Informed 100 mg daily dose with statin background Extended Extended Follow-up • 26,129 survivors • Median post-treatment: 2.2 years • Assessment of legacy effects • Long-term safety monitoring Phase3->Extended Treatment stopped after median 4.1 years Results Key Outcomes • 9% reduction in major coronary events (in-trial) • Further 20% reduction (post-trial) • No excess of safety events • Persistent lipid effects Phase3->Results Persistent risk reduction despite treatment cessation Extended->Results Comprehensive assessment of efficacy and safety

Diagram 2: Clinical Development Workflow for this compound. The development program progressed systematically from early phase studies characterizing fundamental pharmacokinetic and pharmacodynamic properties to the large-scale outcomes trial REVEAL, with an extended follow-up period to assess long-term effects. The unique legacy effect observed with this compound, evidenced by further risk reduction after treatment cessation, highlights the impact of its prolonged pharmacokinetic profile on clinical outcomes [1] [2] [4].

Conclusion

The comprehensive clinical development of this compound has established a robust foundation for understanding CETP inhibition as a therapeutic strategy for reducing cardiovascular risk. The well-characterized dosing protocols, ranging from initial single-dose escalation studies to the long-term 100 mg daily regimen used in the REVEAL outcomes trial, demonstrate a systematic approach to dose selection and optimization. The pronounced food effect on this compound bioavailability, with 6-8 fold increases in exposure when administered with a high-fat meal, represents a critical consideration for clinical use, suggesting that consistent administration with meals would be important to maintain stable drug exposure.

The extended follow-up data from REVEAL provide unique insights into the long-term impact of this compound, demonstrating that the benefits on cardiovascular outcomes not only persist but actually increase after treatment cessation, while no emerging safety concerns become apparent. This favorable efficacy and safety profile, combined with the convenient once-daily dosing and lack of requirement for dose adjustment based on age, gender, or obesity status, positions this compound as a promising therapeutic option for patients with atherosclerotic vascular disease who remain at high risk despite intensive statin therapy. The clinical development program for this compound exemplifies a rigorous scientific approach to drug evaluation, with particular emphasis on thorough characterization of pharmacokinetic and pharmacodynamic relationships and assessment of long-term outcomes in a large, diverse patient population.

References

Anacetrapib Efficacy and Safety Profile with Statin Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the lipid-modifying efficacy and safety results of Anacetrapib from a 24-week, Phase 3 randomized controlled trial. In this study, patients with hypercholesterolemia who were not at their LDL-C goal despite stable statin therapy received this compound or placebo [1].

Table 1: Lipid-Modifying Efficacy and Safety of this compound (100 mg) over 24 Weeks in Patients on Statin Therapy

Parameter Percent Change from Baseline (this compound 100 mg vs. Placebo) Key Safety Findings
LDL-C Significant reduction (<0.001) No meaningful differences vs. placebo in:
HDL-C Significant increase (<0.001) • Discontinuations due to drug-related adverse events (1.3% vs. 1.3%)
Non-HDL-C Significant reduction (<0.001) • Liver enzyme abnormalities (0% vs. 0.7%)
Apolipoprotein B Significant reduction (<0.001) • Creatine kinase elevations (0.7% vs. 0%)
Lipoprotein(a) Significant reduction (<0.001) • Blood pressure or electrolyte changes
Apolipoprotein A1 Significant increase (<0.001) • Adjudicated cardiovascular events (0.7% vs. 1.3%)

Experimental Protocol: Assessing Pharmacokinetic Interaction with Statins

The protocol below is adapted from a published study designed to evaluate the potential for a pharmacokinetic interaction between this compound and Simvastatin [2]. This can serve as a template for similar interaction studies.

1. Study Objective To investigate and quantify any potential pharmacokinetic interaction between Simvastatin and this compound following multiple oral doses in healthy subjects [2].

2. Study Design

  • Type: Open-label, randomized, two-period, two-treatment, balanced crossover study.
  • Treatments:
    • Treatment A: Simvastatin 40 mg once daily for 14 days.
    • Treatment B: this compound 150 mg co-administered with Simvastatin 40 mg once daily for 14 days.
  • Washout Period: At least 14 days between treatment periods.
  • Dosing: All doses were administered in the morning following a standardized low-fat breakfast [2].

3. Subject Selection

  • Population: Healthy male and female subjects of non-reproductive potential.
  • Age Range: 18–50 years old.
  • Health Status: Good general health determined by medical history, physical examination, vital signs, and laboratory data [2].

4. Key Methodologies and Assessments

  • Pharmacokinetic Sampling: Blood samples for measuring plasma concentrations of Simvastatin and its active metabolite, Simvastatin acid, were collected pre-dose on Days 1, 12, 13, and 14, and at multiple time points post-dose on Day 14 of each treatment period [2].
  • Lipid Profiling: Serum samples for lipid measurements (LDL-C, HDL-C, Apo B, Apo A1) were collected pre-dose on Day 1 and Day 14 of each treatment period [2].
  • Safety Monitoring: Assessed via physical examinations, vital signs, 12-lead ECG, laboratory safety tests (including serum chemistry, hematology, urinalysis), and adverse experience monitoring throughout the study [2].
  • Bioanalytical Method: Plasma concentrations of Simvastatin and Simvastatin acid were measured simultaneously using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method [2].

5. Data Analysis

  • Pharmacokinetics: Plasma concentration-time data were analyzed by non-compartmental methods to determine AUC0–24h, Cmax, Tmax, and t1/2.
  • Statistical Analysis: The primary pharmacokinetic parameters (AUC0–24h and Cmax) were natural log-transformed and evaluated using a linear mixed-effects model. The lack of a clinically meaningful interaction was concluded if the 90% confidence interval for the geometric mean ratio (GMR, this compound + Simvastatin vs. Simvastatin alone) for AUC0–24h fell within the pre-specified comparability bounds of (0.50, 2.00) [2].

Research Context and Diagram

CETP Inhibition Mechanism

This compound is a potent, selective inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP normally mediates the transfer of cholesteryl esters (CE) from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic apolipoprotein B (ApoB)-containing lipoproteins (like LDL and VLDL), in exchange for triglycerides (TG). By inhibiting CETP, this compound slows this transfer, leading to a accumulation of CE in HDL and increased clearance of ApoB-containing lipoproteins, resulting in markedly elevated HDL-C and reduced LDL-C levels [3] [4].

The following diagram illustrates this mechanism and the context of its investigation.

G cluster_normal Normal CETP Function cluster_inhibited With this compound Inhibition HDL HDL CETP CETP HDL->CETP CE Out LDL_VLDL LDL_VLDL LDL_VLDL->CETP TG Out CETP->HDL TG In CETP->LDL_VLDL CE In This compound This compound This compound->CETP Inhibits Liver Liver Liver->LDL_VLDL Secretes PeripheralTissue PeripheralTissue PeripheralTissue->HDL Cholesterol Efflux HDL_Inhibited HDL Particle (High CE, Low TG) Outcome1 ↑ HDL-C HDL_Inhibited->Outcome1 LDL_Inhibited LDL/VLDL Particle (Low CE) Outcome2 ↓ LDL-C LDL_Inhibited->Outcome2

Important Note for Researchers

Please note that the development of this compound was discontinued by Merck after the completion of the REVEAL outcomes trial. While the drug demonstrated a favorable safety profile and cardiovascular benefit in that large study, the company decided not to pursue regulatory filing. Therefore, the information provided here is for historical and methodological reference only [1].

The field of CETP inhibition has advanced with newer agents, notably Obicetrapib, which is currently in late-stage development. Recent meta-analyses of Phase 3 trials indicate that Obicetrapib, both as monotherapy and in combination with ezetimibe, significantly reduces LDL-C, Lipoprotein(a), and ApoB, with a favorable safety and tolerability profile reported to date [5].

References

Comprehensive Laboratory Application Notes and Protocols for Anacetrapib Analysis in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacetrapib and Its Analytical Challenges

This compound (MK-0859) is a potent, selective, and reversible cholesteryl ester transfer protein (CETP) inhibitor that demonstrated promising lipid-modifying effects in clinical trials by significantly raising high-density lipoprotein cholesterol (HDL-C) and reducing low-density lipoprotein cholesterol (LDL-C). The compound operates through a novel mechanism by facilitating the exchange of triglycerides and cholesteryl esters between HDL and atherogenic apolipoprotein B-containing lipoproteins. Despite its discontinuement from further clinical development, this compound remains an important research tool compound for understanding CETP inhibition biology and for method development in lipidology research. From an analytical perspective, this compound presents several unique challenges that require specialized measurement techniques, including its high lipophilicity leading to adipose tissue accumulation, its long terminal half-life, and its effects on lipoprotein composition that complicate standard lipid measurement methodologies.

These application notes provide detailed protocols and methodological considerations for accurately quantifying this compound in biological matrices and for assessing its effects on lipid parameters. The content is specifically designed for researchers, scientists, and drug development professionals working in cardiovascular pharmacology, lipid metabolism, and bioanalytical chemistry. We have compiled comprehensive laboratory procedures validated in both preclinical and clinical studies, with particular emphasis on measurement standardization and quality control to ensure reliable and reproducible results across different laboratory settings. Special attention is given to the analytical challenges posed by this compound's physicochemical properties and its impact on conventional lipid measurement techniques.

Analytical Methods for this compound Quantification

LC-MS/MS Bioanalysis of this compound in Biological Matrices

The high lipophilicity of this compound (logP > 4) necessitates specialized extraction techniques and chromatographic conditions for reliable bioanalysis. An ultra-high performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for determining tissue this compound concentrations in adipose tissue from multiple species, including humans. The method demonstrates excellent sensitivity with a quantitation range of 5–5000 ng/mL for low concentrations and 0.1–100 μg/mL for high concentrations, covering the extensive tissue distribution characteristics of the drug [1].

  • Chromatographic Conditions: Separation is achieved using a Waters Acquity UPLC system with a BEH Shield RP18 (50 × 2.1 mm, 1.7 μm) column maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) with a gradient elution: 70% B for 0.1 min, ramping to 90% B over 1.4 min, holding at 90% B for 0.5 min, returning to 70% B after 0.1 min, and equilibrating for 0.4 min (total run time: 2.5 min). The flow rate is maintained at 0.6 mL/min with a 1 μL injection volume [1].

  • Mass Spectrometric Detection: Detection employs a Sciex API 4000 triple-quadrupole mass spectrometer with turbo-ion spray interface in positive ionization mode. Multiple reaction monitoring (MRM) transitions are m/z 638 → 283 for this compound and m/z 642 → 287 for the internal standard [13C2H3]this compound. Key instrument parameters include: nebulizing gas (GS1, nitrogen) at 40, heater gas (GS2, nitrogen) at 50, collision gas (nitrogen) at 4, curtain gas (nitrogen) at 40, declustering potential at 65 V, entrance potential at 10 V, collision energy at 31 V, and collision cell exit potential at 9 V [1].

Adipose Tissue Sample Preparation Protocol

Table: Calibration Standards and Quality Control Parameters for this compound Bioanalysis

Parameter Low Range Curve High Range Curve
Calibration range 5–5000 ng/mL 0.1–100 μg/mL
QC concentrations 15, 150, 400 ng/mL 0.3, 10, 75 μg/mL
Stock solution 200 μg/mL in ACN 5 mg/mL in DMSO
ISTD working solution 200 ng/mL in ACN/water (50/50) 2 μg/mL in ACN/water (50/50)
Adipose:plasma ratio 1:29 (animal studies) 1:9 or 1:29 (human studies)

The sample preparation protocol involves homogenizing adipose tissue in plasma to create a uniform matrix for extraction:

  • Homogenate Preparation: Adipose samples are cut into fine pieces using disposable scalpels and transferred to polypropylene tubes. After weighing the tissue, an appropriate volume of control plasma is added based on the desired adipose:plasma ratio (1:9 or 1:29 w/v). Stainless steel beads are added to each tube, and samples are homogenized using a Geno Grinder for 10 min at 1500 RPM [1].

  • Extraction Procedure: For the low concentration range (5–5000 ng/mL), transfer 50 μL of homogenate to a 96-deep well plate. Add 25 μL of internal standard working solution and 25 μL of 50% acetonitrile. For calibration standards, substitute the sample with control adipose-plasma homogenate and 50% acetonitrile with working standard solutions. Add 50 μL of pH 9.8 carbonate buffer to all wells and vortex for 30 seconds. Add approximately 1050 μL of extraction solvent (20/80 isopropanol/hexane) and mix via rotation for 10 minutes. Centrifuge at 4000 RPM for 10 minutes, transfer the organic layer to a new plate, and evaporate under nitrogen at 40°C. Reconstitute the residue with 50% acetonitrile [1].

The method has been successfully validated according to FDA bioanalytical method validation guidelines and implemented for the analysis of over 100 animal adipose samples from three different species and over 500 human adipose samples, demonstrating its robust applicability across various study types and matrices [1].

Experimental Workflow for this compound Quantification

G Sample_Collection Sample_Collection Homogenate_Preparation Homogenate_Preparation Sample_Collection->Homogenate_Preparation Adipose tissue Sample_Extraction Sample_Extraction Homogenate_Preparation->Sample_Extraction Adipose-plasma homogenate Weighing Weighing Homogenate_Preparation->Weighing LC_MSMS_Analysis LC_MSMS_Analysis Sample_Extraction->LC_MSMS_Analysis Reconstituted extract ISTD_Addition ISTD_Addition Sample_Extraction->ISTD_Addition Data_Processing Data_Processing LC_MSMS_Analysis->Data_Processing MRM chromatograms Plasma_Addition Plasma_Addition Weighing->Plasma_Addition Bead_Milling Bead_Milling Plasma_Addition->Bead_Milling Liquid_Liquid_Extraction Liquid_Liquid_Extraction ISTD_Addition->Liquid_Liquid_Extraction Solvent_Evaporation Solvent_Evaporation Liquid_Liquid_Extraction->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution

Lipoprotein Analysis Methods in this compound Studies

Comparative Assessment of LDL-Cholesterol Measurement Techniques

The inhibition of CETP by this compound alters the composition and structure of lipoproteins, particularly very-low-density lipoprotein (VLDL), which subsequently affects the accuracy of conventional LDL-cholesterol (LDL-C) measurement methods. A comprehensive method comparison study using pre- and post-treatment serum samples from 280 patients in the DEFINE trial revealed significant discrepancies between different LDL-C quantification methods after 24 weeks of this compound treatment [2].

Table: Method Comparison for LDL-C Measurement After this compound Treatment

Method Mean Bias vs. BQ Reference (mg/dL) Standard Deviation Key Limitations
Friedewald Formula -12.2 ±7.5 Overestimates VLDL-C via TG/5 factor
Roche Direct Method (RDM) -10.2 ±6.6 Affected by altered lipoprotein composition
Genzyme Direct Method (GDM) -10.8 ±8.8 Affected by altered lipoprotein composition
β-Quantification (BQ) Reference - Labor-intensive, requires ultracentrifugation

All conventional methods showed a significant negative bias compared to the β-quantification reference method after this compound treatment, indicating they systematically underestimate true LDL-C levels. This bias originates from the altered VLDL particle composition under CETP inhibition, where the triglyceride-to-cholesterol ratio in VLDL increases approximately 3-fold, violating the fundamental assumption of the Friedewald calculation (which uses a fixed TG/5 factor to estimate VLDL-C) [2].

β-Quantification Reference Method Protocol

β-Quantification combines ultracentrifugation with precipitation to provide the most accurate measurement of LDL-C in this compound-treated samples:

  • Ultracentrifugation Step: Unfractionated sera are centrifuged for 20.5 hours at 25,000 rpm without density adjustment. After centrifugation, the tube is sliced to obtain top (density < 1.006 g/mL) and bottom (density > 1.006 g/mL) fractions. The cholesterol in the top fraction represents chylomicrons and VLDL-C, while the bottom fraction contains primarily LDL and HDL, with minor contributions from IDL and Lp(a) [2].

  • Lipoprotein Precipitation: The HDL-C concentration is measured in the supernatant after dextran sulfate/Mg²⁺ precipitation of apo-B-containing lipoproteins in unfractionated serum. The efficiency of apoB precipitation and subsequent recovery of apoA-I in the supernatant should be verified to be unaffected by this compound treatment [2].

  • LDL-C Calculation: The LDL-C concentration is calculated as the cholesterol level in the total density > 1.006 g/mL fraction minus the HDL-C concentration measured after precipitation: LDL-C = Bottom Fraction Cholesterol - HDL-C [2].

This method, while labor-intensive, provides the most accurate assessment of LDL-C in this compound studies and should be considered the gold standard for pivotal trials where precise LDL-C quantification is critical for efficacy assessment.

HDL-C Measurement Considerations

Similar to LDL-C, HDL-C measurement requires careful method selection in this compound studies. The drug-induced changes in HDL composition may affect the performance of direct homogeneous assays. The reference method involving dextran sulfate/Mg²⁺ precipitation provides the most reliable results, though direct methods from Roche and Genzyme have shown acceptable performance with verification [2].

Mechanism of Action Studies and CETP Inhibition Assessment

Molecular Mechanism of CETP Inhibition

This compound inhibits CETP through a unique mechanism that involves binding to the protein's tunnel region, thereby hindering the transfer of neutral lipids between lipoproteins. Atomistic molecular dynamics simulations have revealed that this compound exhibits evident affinity towards the concave surface of CETP, particularly the region of the N-terminal tunnel opening. The primary binding site resides inside the CETP tunnel, near residues surrounding the N-terminal opening, where it physically obstructs the diffusion of cholesteryl esters out from CETP [3].

Additionally, this compound regulates the structure-function relationships of phospholipids and helix X, a structural region of CETP critically important for neutral lipid exchange with lipoproteins. When this compound occupies the tunnel area, it sterically hinders the ability of cholesteryl esters to diffuse through CETP, thereby inhibiting the core transfer function of the protein. This mechanism differs from earlier CETP inhibitors like torcetrapib, which exhibited off-target effects on blood pressure, potentially due to differential binding interactions with CETP [3].

In Vivo CETP Activity Assessment Protocol

A novel non-steady-state experimental approach has been developed to evaluate CETP activity in vivo under physiologically relevant conditions:

  • Dual Isotopomer Administration: Two isotopomers ([²H₁₁] and [¹³C₁₈]) of oleic acid are administered (orally and intravenously, respectively) to serve as precursors for labeling triglycerides in apoB-containing lipoproteins. This dual-labeling approach allows for simultaneous tracking of different metabolic pathways [4].

  • TG Flux Measurement: The flux of a specific triglyceride species (52:2) from apoB-containing donor lipoproteins to HDL is used as the direct measure of CETP activity. Calculations are performed to estimate total HDL-TG flux, which represents the functional outcome of CETP-mediated lipid transfer [4].

  • Inhibition Assessment: Following this compound treatment, CETP inhibition is quantified by the reduction in HDL-TG flux compared to baseline. This method demonstrated 97% inhibition of postprandial TG flux to HDL via CETP following this compound treatment in non-human primates [4].

This method provides a physiologically relevant measure of CETP activity under native conditions in free-living subjects and can be adapted for clinical studies to assess the potency of CETP inhibition.

Pathway for CETP Inhibition by this compound

G cluster_0 CETP Binding Mechanisms cluster_1 Lipoprotein Profile Changes Anacetrapib_Administration Anacetrapib_Administration CETP_Binding CETP_Binding Anacetrapib_Administration->CETP_Binding Systemic absorption Lipid_Transfer_Inhibition Lipid_Transfer_Inhibition CETP_Binding->Lipid_Transfer_Inhibition Tunnel occlusion NTerminal_Binding N-terminal tunnel binding CETP_Binding->NTerminal_Binding Lipoprotein_Changes Lipoprotein_Changes Lipid_Transfer_Inhibition->Lipoprotein_Changes Reduced CE/TG exchange HDL_Increase HDL-C increase Lipid_Transfer_Inhibition->HDL_Increase Atherogenic_Reduction Atherogenic_Reduction Lipoprotein_Changes->Atherogenic_Reduction Metabolic remodeling HelixX_Modulation Helix X regulation NTerminal_Binding->HelixX_Modulation Phospholipid_Effects Phospholipid interaction HelixX_Modulation->Phospholipid_Effects LDL_Decrease LDL-C decrease HDL_Increase->LDL_Decrease VLDL_Remodeling VLDL composition change LDL_Decrease->VLDL_Remodeling

Additional Protocol for CETP-Independent Effects Assessment

While this compound was designed as a CETP inhibitor, studies in APOE*3-Leiden.CETP transgenic mice have revealed additional CETP-independent effects that contribute to its LDL-lowering activity. These effects include downregulation of the cholesterol biosynthesis pathway and reduction of PCSK9 levels, resulting in increased LDL receptor-mediated clearance [5].

Hepatic Gene Expression Analysis Protocol

Microarray analysis of liver tissue provides insights into the molecular mechanisms underlying this compound's effects:

  • RNA Isolation: Extract total RNA from liver tissue using the Nucleospin RNAII kit according to the manufacturer's protocol. Verify RNA quality using the lab-on-a-chip method with Experion RNA StdSens analyses kit [5].

  • Microarray Processing: Perform microarray analysis including quality control, RNA labeling, hybridization, and data extraction according to standard protocols. Use the lumi package of R/Bioconductor for quality control and quantile normalization. Remove unexpressed probes (P > 0.01 in all experiments) from further analysis [5].

  • Pathway Analysis: Identify differentially expressed probes using the limma package of R/Bioconductor with a significance threshold of P < 0.05. Perform pathway analysis using Ingenuity Pathway Analysis to identify affected biological pathways, particularly focusing on cholesterol biosynthesis and SREBP-controlled pathways [5].

  • Upstream Regulator Analysis: Use Ingenuity Pathway Analysis software to determine the activation state of transcription factors based on observed differential gene expression. An activation z-score >2 or <-2 indicates significant activation or inhibition of a pathway or process [5].

This protocol revealed that this compound treatment downregulates cholesterol biosynthesis pathways (P < 0.001) and inhibits SREBP-1 and SREBP-2 controlled pathways (z-scores -2.56 and -2.90, respectively), providing mechanistic insights into its LDL-lowering effects independent of CETP inhibition [5].

Conclusion and Technical Recommendations

Based on the comprehensive methodological evaluation presented in these application notes, the following technical recommendations are provided for researchers studying this compound or similar CETP inhibitors:

  • For This compound quantification in adipose tissue, the validated LC-MS/MS method with adipose-plasma homogenate preparation provides robust and reproducible results across multiple species. The two-range calibration approach (5–5000 ng/mL and 0.1–100 μg/mL) accommodates the wide concentration range encountered in distribution studies [1].

  • For LDL-C measurement in this compound studies, β-quantification should be considered the reference method, particularly in pivotal trials where accurate LDL-C assessment is critical. If direct methods or Friedewald formula must be used, the consistent negative bias (approximately -10 to -12 mg/dL) should be accounted for in data interpretation [2].

  • For CETP activity assessment, the in vivo TG flux method provides a physiologically relevant measure of functional inhibition that can be applied in both preclinical and clinical settings [4].

  • Researchers should be aware of the adipose accumulation properties of this compound and its potential implications for long-term tissue retention, even after treatment discontinuation. The described LC-MS/MS method is suitable for evaluating this distribution profile [6].

These standardized protocols will facilitate consistent and reproducible research on this compound mechanisms and effects, enabling valid comparisons across different studies and laboratory settings.

References

Comprehensive Application Notes and Protocols for Anacetrapib Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacetrapib and CETP Inhibition

This compound (MK-0859) is an orally active potent inhibitor of cholesteryl ester transfer protein (CETP) that was investigated as a novel approach for managing dyslipidemia and reducing cardiovascular risk. As a member of the CETP inhibitor class, this compound demonstrated a unique dual effect on lipid metabolism—significantly raising high-density lipoprotein cholesterol (HDL-C) while simultaneously reducing low-density lipoprotein cholesterol (LDL-C). Unlike earlier CETP inhibitors like torcetrapib, this compound showed no significant off-target effects on blood pressure, aldosterone levels, or electrolyte balance, which made it a promising candidate for further cardiovascular outcomes research [1].

The molecular mechanism of this compound involves binding to the hydrophobic tunnel within CETP, particularly near the N-terminal tunnel opening. Through atomistic molecular dynamics simulations, researchers have demonstrated that this compound exhibits high binding affinity for the concave surface of CETP, with the primary binding site located inside the tunnel near residues surrounding the N-terminal opening. When this compound occupies this region, it effectively hinders the ability of cholesteryl esters to diffuse out from CETP, thereby inhibiting the transfer of neutral lipids between lipoproteins. This mechanism ultimately results in increased HDL-C levels and decreased LDL-C levels in circulation [2].

Clinical Efficacy and Safety Data Summary

Lipid-Modifying Effects

Robust lipid modifications were consistently observed across multiple clinical trials investigating this compound. The DEFINE trial, a randomized, double-blind, placebo-controlled study, demonstrated that at the recommended daily dose of 100 mg, this compound more than doubled HDL-C levels (+140%) and reduced LDL-C by approximately 40% beyond the reduction achieved with statins alone [1]. These findings were further corroborated by the larger REVEAL trial, which reported virtually identical effects, with HDL-C increases of 104% and non-HDL cholesterol reductions of 18% at the study midpoint [3].

Table 1: Lipid-Modifying Effects of this compound in Major Clinical Trials

Trial Name Duration Dose HDL-C Change LDL-C Change Non-HDL-C Change
DEFINE [1] 18 months 100 mg daily +140% -40%* -
REVEAL [3] Median 4.1 years 100 mg daily +104% - -18%
Phase I [4] Single dose 2-1000 mg - - -

*Beyond statin therapy

The pharmacodynamic effects of this compound were closely linked to its pharmacokinetic profile. Single-dose administration studies demonstrated that this compound produces marked, dose-dependent inhibition of serum CETP activity, with peak effects of approximately 90% inhibition at t~max~ and persistent inhibition of approximately 58% at 24 hours post-dose. The relationship between plasma this compound concentration and CETP activity was best described by an E~max~ model with an EC~50~ of approximately 22 nM [4].

Cardiovascular Outcomes

The REVEAL trial (Randomized Evaluation of the Effects of this compound through Lipid-modification) was a landmark study designed to determine whether the substantial lipid changes induced by this compound would translate into meaningful cardiovascular risk reduction. This large-scale, randomized, double-blind, placebo-controlled trial enrolled 30,449 adults with pre-existing atherosclerotic vascular disease who were already receiving intensive atorvastatin therapy [5].

Table 2: Cardiovascular Outcomes from the REVEAL Trial

Endpoint This compound Group (n=15,225) Placebo Group (n=15,224) Rate Ratio (95% CI) P-value
Primary Composite: Major Coronary Events 10.8% (1640 events) 11.8% (1803 events) 0.91 (0.85-0.97) 0.004
Coronary death - - - -
Myocardial infarction - - - -
Coronary revascularization - - - -
Major Atherosclerotic Events - - 0.93 (0.86-1.00) 0.052
Extended Follow-up (Median 6.3 years) - - 0.88 (0.81-0.95) <0.001

During the initial median follow-up of 4.1 years, allocation to this compound conferred a 9% proportional reduction (95% CI 3-15%; P=0.004) in the incidence of major coronary events (defined as coronary death, myocardial infarction, or coronary revascularization). Importantly, during extended follow-up (median 2.2 years after stopping study treatment), there was a further 20% reduction (95% CI 10-29%; P<0.001), resulting in an overall 12% proportional reduction (95% CI 7-17%, P<0.001) during the entire follow-up period (median 6.3 years). This corresponded to an absolute risk reduction of 1.8% (95% CI 1.0-2.6%) [6].

Safety Profile

This compound demonstrated a generally favorable safety profile across clinical trials. In the DEFINE trial, treatment with this compound had no significant effect on blood pressure, electrolyte levels, or aldosterone levels—addressing key safety concerns that had emerged with torcetrapib [1]. The REVEAL trial further confirmed the acceptable safety profile, with no significant differences in cause-specific mortality, cancer incidence, or other serious adverse events compared to placebo [3].

However, some safety considerations emerged:

  • Small blood pressure effects: this compound produced minimal increases in systolic and diastolic blood pressures (0.7 mmHg and 0.3 mmHg, respectively) with no statistically significant increase in serious adverse events attributed to hypertension [3].
  • Renal function effects: More patients in the this compound group developed an estimated glomerular filtration rate of less than 60 ml/min/1.73m² by the end of the study (11.5% vs. 10.6%; P=0.04), though there was no significant impact on albuminuria or serious renal adverse events [3].
  • Accumulation potential: this compound is highly lipophilic and accumulates in adipose tissue during continued dosing, creating a reservoir that leads to its slow elimination from the peripheral circulation [6]. This property contributed to a prolonged terminal half-life ranging from approximately 42 to 83 hours in fed states [4].

Experimental Protocols and Methodologies

Phase I Single-Dose Pharmacokinetic/Pharmacodynamic Protocol

Study Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of rising single doses of this compound administered under fasted and fed conditions in healthy subjects [4].

Key Methodological Elements:

  • Design: Double-blind, randomized, placebo-controlled alternating-panel design for initial dose escalation; three-period randomized crossover for food effect assessment.
  • Participants: Healthy male volunteers aged 18-45 years for initial studies; expanded to include elderly subjects, women, and obese individuals in subsequent panels.
  • Dosing: Single oral doses from 2-1000 mg administered as liquid-filled capsules after overnight fast (2-1000 mg) or with standard high-fat breakfast (827 kcal, 57% fat for 25-800 mg).
  • Assessments:
    • Pharmacokinetic: Serial blood samples for this compound concentration measurement pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120, 144, and 168 hours post-dose.
    • Pharmacodynamic: CETP activity measurement using validated enzymatic assay.
    • Safety: Physical examinations, vital signs, orthostatic vital signs, 12-lead electrocardiograms, and clinical laboratory evaluations (hematology, chemistry, urinalysis).

Statistical Considerations:

  • Plasma AUC and C~max~ were analyzed using a power model to assess dose proportionality.
  • An E~max~ model was used to characterize the concentration-effect relationship between this compound and CETP activity.
  • Effects of demographic factors (age, gender, obesity) were assessed using analysis of variance.
Phase III Cardiovascular Outcomes Trial Protocol (REVEAL)

Study Design: Randomized, double-blind, placebo-controlled trial conducted across 431 sites in Europe, North America, and China [5].

Participant Selection:

  • Inclusion Criteria: Men and women aged ≥50 years with pre-existing atherosclerotic vascular disease, defined as history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral arterial disease, or diabetes mellitus with other evidence of symptomatic coronary heart disease.
  • Exclusion Criteria: Conditions that might limit study participation or follow-up, definite indication for or contraindication to CETP inhibition or statin therapy, elevated liver enzymes or creatine kinase, uncontrolled hypertension, or heart failure.
  • Run-in Phase: All participants entered a 8-12 week single-blind run-in phase receiving atorvastatin (dose determined by screening cholesterol levels) and placebo this compound to assess compliance and stabilize LDL-C levels.

Randomization and Dosing:

  • Eligible participants were randomized 1:1 to receive this compound 100 mg daily or matching placebo.
  • All participants continued open-label atorvastatin throughout the trial.
  • Planned treatment duration was a median of at least 4 years.

Endpoint Ascertainment:

  • Primary Efficacy Endpoint: First major coronary event (coronary death, myocardial infarction, or coronary revascularization).
  • Secondary Endpoints: Major atherosclerotic events (myocardial infarction, coronary death, or presumed ischemic stroke), coronary revascularization, stroke, death from any cause, and incident diabetes.
  • Safety Endpoints: Serious adverse events, cancers, laboratory parameters (liver enzymes, creatinine, creatine kinase), and blood pressure measurements.
  • Adjudication: Reported events were centrally adjudicated by clinicians blinded to treatment allocation using pre-specified definitions.

Statistical Considerations:

  • Sample Size: 30,449 participants provided 90% power to detect a 13% relative risk reduction in major coronary events at α=0.05.
  • Analysis: Primary intention-to-treat comparisons used log-rank methods for time-to-event data.
  • Data Monitoring: Independent data monitoring committee reviewed interim efficacy and safety results.

Visualization of Mechanisms and Workflows

Molecular Mechanism of CETP Inhibition

The following diagram illustrates the molecular mechanism by which this compound inhibits cholesteryl ester transfer protein (CETP) activity, based on atomistic simulation studies [2]:

This diagram depicts how this compound binds to CETP's hydrophobic tunnel, preventing normal cholesteryl ester (CE) transfer between HDL and LDL particles.

Clinical Trial Workflow

The following flowchart outlines the key stages and decision points in the REVEAL trial methodology [5] [3]:

G cluster_phase Trial Phases Screening Screening RunIn RunIn Screening->RunIn Eligible Participants Aged ≥50 with ASCVD ScreeningRunIn Screening->ScreeningRunIn Randomization Randomization RunIn->Randomization Successful Compliance Stable Statin Therapy RunIn->ScreeningRunIn AnacetrapibGroup AnacetrapibGroup Randomization->AnacetrapibGroup This compound 100mg + Atorvastatin PlaceboGroup PlaceboGroup Randomization->PlaceboGroup Placebo + Atorvastatin FollowUp FollowUp AnacetrapibGroup->FollowUp TreatmentPhase AnacetrapibGroup->TreatmentPhase PlaceboGroup->FollowUp PlaceboGroup->TreatmentPhase Endpoints Endpoints FollowUp->Endpoints Median 4.1 Years (Extended to 6.3 Years) AssessmentPhase FollowUp->AssessmentPhase Analysis Analysis Endpoints->Analysis Adjudicated Events Coronary Death, MI, Revascularization Endpoints->AssessmentPhase

This workflow illustrates the key stages of the REVEAL trial, from screening through final analysis, highlighting the randomized, double-blind design and extended follow-up period that were critical to detecting the treatment benefit.

Conclusion and Research Implications

The comprehensive clinical development program for this compound, culminating in the large-scale REVEAL outcomes trial, provided valuable insights into CETP inhibition as a therapeutic strategy for reducing cardiovascular risk. The methodological approaches established in these studies—particularly the extended follow-up period that revealed increasing benefit over time—highlight the importance of sufficient treatment duration in lipid-modifying trials [6]. While this compound itself was not pursued for regulatory approval despite its positive outcomes, the experimental protocols and methodologies refined during its development remain instructive for future cardiovascular drug development programs.

The accumulation potential of this compound in adipose tissue, while not preventing demonstration of cardiovascular benefit, presents important considerations for future drug design in this class [6]. Nevertheless, the REVEAL trial successfully established that CETP inhibition with this compound, when added to intensive statin therapy, can produce clinically meaningful reductions in major coronary events among high-risk patients with established vascular disease, without the off-target adverse effects that plagued earlier CETP inhibitors [1] [3]. These findings provide a robust foundation for future research targeting HDL metabolism and CETP inhibition.

References

Comprehensive Application Notes and Protocols for Anacetrapib in Cardiovascular Risk Reduction: Patient Selection and Clinical Trial Design

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Anacetrapib is a potent, orally active cholesteryl ester transfer protein (CETP) inhibitor that was investigated extensively in phase 3 clinical trials for its potential to reduce cardiovascular risk in patients with established atherosclerotic disease. CETP facilitates the exchange of cholesteryl esters from high-density lipoprotein (HDL) particles for triglycerides in apolipoprotein B-containing lipoproteins, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this transfer, this compound produces substantial changes in the lipid profile, characterized by marked increases in HDL cholesterol (by 104-138%) and significant reductions in non-HDL cholesterol (by 17-32%) and apolipoprotein B (by 21%) [1].

The development of this compound followed earlier CETP inhibitors that demonstrated either safety concerns (torcetrapib) or lack of efficacy (dalcetrapib, evacetrapib). Unlike torcetrapib, which was associated with off-target toxicity including increased blood pressure, aldosterone levels, and cardiovascular events, this compound did not demonstrate these effects in preclinical and clinical studies [1] [2]. Metabolic studies using stable isotopes have demonstrated that this compound increases HDL cholesterol and apolipoprotein A-I primarily by reducing fractional catabolism of these parameters, while the observed reduction in apoB and LDL cholesterol results from an increased fractional catabolic rate of apoB [2].

Patient Selection Criteria

Key Inclusion Criteria

The REVEAL trial (Randomized Evaluation of the Effects of this compound through Lipid-modification) established comprehensive patient selection criteria that optimized the target population for evaluating the cardiovascular efficacy of this compound. To be eligible for participation, patients had to meet specific clinical characteristics indicative of high cardiovascular risk despite intensive statin therapy [3] [4]:

  • Age ≥50 years at the time of initial invitation
  • Established atherosclerotic vascular disease, manifested by at least one of the following:
    • History of myocardial infarction (MI)
    • Cerebrovascular atherosclerotic disease (history of presumed ischemic stroke or carotid revascularization)
    • Peripheral arterial disease (history of non-coronary revascularization, including aortic aneurysm repair or graft)
    • Diabetes mellitus with other evidence of symptomatic coronary heart disease (treatment or hospitalization for angina, or history of coronary revascularization or acute coronary syndrome)

All participants were required to be on intensive atorvastatin therapy prior to randomization, with doses tailored to achieve protocol-defined LDL cholesterol targets. The study population characteristics reflected a high-risk cohort, with a mean age of 67 years, 84% male, 88% with a history of coronary heart disease, 22% with cerebrovascular disease, and 37% with diabetes mellitus [3].

Key Exclusion Criteria

The exclusion criteria were designed to minimize potential confounding factors and ensure patient safety during the trial period [4] [5]:

  • Acute MI, acute coronary syndrome, or stroke within 4 weeks prior to screening
  • Planned coronary revascularization procedure within the next 6 months
  • Definite history of chronic liver disease, or abnormal liver function (alanine transaminase >2× upper limit of normal)
  • Severe renal insufficiency (creatinine >200 μmol/L [2.3 mg/dL], dialysis, or functioning renal transplant)
  • Evidence of active inflammatory muscle disease or creatine kinase >3× upper limit of normal
  • Previous significant adverse reaction to a statin or this compound
  • Current treatment with contraindicated lipid-lowering regimens (fibrates, high-dose niacin >100 mg daily) or medications that interact with this compound or atorvastatin via CYP3A4 inhibition
  • Medical conditions that might limit the ability to take trial treatments for the study duration (severe respiratory disease; history of cancer with evidence of spread within last 5 years; recent history of alcohol or substance misuse)
  • Women of child-bearing potential not using adequate contraception

Additionally, patients were excluded at the randomization visit if they had total cholesterol >4 mmol/L (155 mg/dL), were non-compliant with run-in treatment (<90% scheduled medication taken), or if their physician advised against randomization [4].

Table 1: Summary of Patient Selection Criteria for the REVEAL Trial

Category Inclusion Criteria Exclusion Criteria
Demographics Age ≥50 years Women of child-bearing potential without contraception
Cardiovascular Disease History of MI, cerebrovascular disease, peripheral arterial disease, or diabetes with symptomatic CHD Acute MI, ACS, or stroke within 4 weeks; planned revascularization within 6 months
Laboratory Parameters LDL cholesterol controlled on atorvastatin Liver disease (ALT >2× ULN); severe renal impairment (Cr >200 μmol/L); CK >3× ULN
Concomitant Medications Fibrates, high-dose niacin, potent CYP3A4 inhibitors, cyclosporine
Compliance and Safety Willing to adhere to protocol Poor medication compliance; conditions limiting study participation; significant adverse reaction to statins

Efficacy and Safety Outcomes

Primary Efficacy Endpoints

The REVEAL trial demonstrated that this compound, when added to intensive atorvastatin therapy, produced a statistically significant 9% relative risk reduction in the primary endpoint of major coronary events (coronary death, myocardial infarction, or coronary revascularization) compared with placebo (10.8% vs. 11.8%, p=0.004) over a median follow-up of 4.1 years [6]. This clinical benefit emerged after approximately 2-3 years of treatment, with greater risk reduction observed in later years of the study (14% reduction in years 3-4, and 17% reduction beyond 4 years) [1].

The lipid-modifying effects of this compound were substantial, with a reduction in non-HDL cholesterol of 17 mg/dL (17%) and an increase in HDL cholesterol of 43 mg/dL (104%) compared to placebo [1]. Additional analysis revealed that the clinical benefit was more pronounced in patients with higher baseline levels of non-HDL cholesterol (>101 mg/dL), who experienced a 17% reduction in the primary endpoint [1].

Safety and Tolerability Profile

This compound demonstrated a generally favorable safety profile in the REVEAL trial, with no significant differences in overall mortality, cancer incidence, or other serious adverse events compared to placebo [1] [6]. Notably, unlike torcetrapib, this compound had no clinically significant effects on blood pressure, electrolytes, or aldosterone concentrations [1]. However, a concerning property of this compound is its extensive accumulation in adipose tissue and prolonged detection in the body for more than 2 years after treatment discontinuation, though no adverse effects have been linked to this retention [1].

Table 2: Efficacy and Safety Outcomes from Major this compound Clinical Trials

Parameter DEFINE Trial (18 months) REVEAL Trial (4.1 years)
Patients 1,623 with CHD or high risk 30,449 with established vascular disease
Lipid Effects
HDL-C change +138% +104%
LDL-C change -40% (estimated -25-30% by β-quantification) -17% (non-HDL cholesterol)
ApoB change -21% Not reported
Clinical Outcomes
Major coronary events 2.0% vs 2.6% (placebo) 10.8% vs 11.8% (placebo), RRR 9%
Coronary death Not specifically reported 2.5% vs 2.8% (placebo)
Myocardial infarction Not specifically reported 4.4% vs 5.1% (placebo)
Safety Parameters No effect on BP, electrolytes, or aldosterone No difference in cancer, serious adverse events, or mortality

Experimental Protocols and Methodologies

Clinical Trial Design

The REVEAL trial employed a randomized, double-blind, placebo-controlled design conducted across 430 sites in Europe, North America, and China [3]. The study implemented a comprehensive run-in phase of 8-12 weeks during which all participants received atorvastatin (dose determined by screening cholesterol levels) and single-blind placebo this compound. This phase served to identify and exclude potentially non-adherent participants before randomization and ensure stable lipid-lowering therapy before initiating the study drug [3].

The atorvastatin dosing algorithm was protocol-defined based on screening total cholesterol measurements and previous lipid-lowering therapy, with the goal of achieving LDL cholesterol <77 mg/dL (2 mmol/L) in all participants [3]. The maximum atorvastatin doses were 80 mg daily in non-Asian countries and 20 mg daily in Northeast Asia, reflecting regional practice variations [4]. After the run-in phase, eligible participants were randomly assigned to receive either this compound 100 mg daily or matching placebo, in addition to background atorvastatin therapy [3].

Lipid and Biomarker Assessment

The REVEAL trial utilized standardized lipid measurement protocols with particular attention to methodological challenges specific to CETP inhibition. Notably, researchers found that conventional LDL cholesterol assays provided unreliable results in this compound-treated patients, leading to the use of non-HDL cholesterol and apolipoprotein B as more reliable indicators of atherogenic lipoprotein burden [1].

The study implemented a centralized laboratory system for efficacy and safety biomarkers. At the screening visit, non-fasting blood samples were analyzed immediately for total cholesterol, alanine transaminase (ALT), creatine kinase (CK), and creatinine using point-of-care dry chemistry analyzers (Reflotron Plus, Roche Diagnostics) to determine eligibility and appropriate atorvastatin dosing [3]. Additional biomarkers assessed in the trial included lipoprotein(a), which was reduced by approximately 25-36% with this compound therapy [1] [2].

G Start Patient Identification (Medical Records/ EHR) Screening Screening Visit (Eligibility Assessment) Start->Screening Consent Informed Consent Screening->Consent RunIn Run-In Phase (8-12 weeks) Atorvastatin + Placebo Consent->RunIn ComplianceCheck Compliance Assessment (≥90% medication taken) RunIn->ComplianceCheck Randomization Randomization ComplianceCheck->Randomization Meets criteria Treatment This compound 100mg or Placebo + Atorvastatin Randomization->Treatment FollowUp Follow-Up (Median 4.1 years) Treatment->FollowUp Endpoints Endpoint Adjudication (Major Coronary Events) FollowUp->Endpoints

Figure 1: REVEAL Trial Patient Flow and Study Design

Clinical Implementation and Regulatory Considerations

Patient Selection Strategy

For future development of CETP inhibitors or implementation in clinical trials, the REVEAL patient selection criteria provide a validated framework for identifying appropriate candidates. The optimal candidate for this compound therapy would be a patient ≥50 years with established atherosclerotic vascular disease who has achieved LDL cholesterol targets on intensive statin therapy but remains at high residual risk, particularly those with elevated non-HDL cholesterol levels [1] [6].

The delayed treatment effect observed in REVEAL (with significant cardiovascular benefit emerging only after 2-3 years) suggests that candidates should be those committed to long-term therapy [1]. This also indicates that short-term trials of CETP inhibitors may not adequately capture their full clinical benefit. The trend toward greater benefit in patients with higher baseline non-HDL cholesterol levels (>101 mg/dL) suggests that this subgroup may derive particular benefit from this compound therapy [1].

Safety Monitoring Protocols

Despite the generally favorable safety profile of this compound, the REVEAL trial implemented comprehensive safety monitoring that should inform future study designs. Key elements included [3] [4]:

  • Regular assessment of liver function (ALT) and muscle symptoms (CK) throughout the study period, consistent with monitoring requirements for statin therapy
  • Blood pressure monitoring at each study visit, despite the lack of apparent pressor effects with this compound
  • Assessment of renal function and electrolyte balance at regular intervals
  • Cancer surveillance through systematic recording of incident malignancies
  • New-onset diabetes assessment through periodic glucose monitoring and clinical evaluation

The prolonged tissue retention of this compound necessitates consideration of long-term follow-up for participants even after treatment discontinuation. In the REVEAL trial, follow-up continued for at least 2 years after the treatment period, with plans for extended monitoring through central registries and health system data [4] [5].

Conclusion and Future Directions

The REVEAL trial demonstrated that this compound, when added to intensive statin therapy, produces modest but statistically significant reductions in major coronary events among patients with established atherosclerotic vascular disease. The patient selection criteria, study design, and protocols implemented in this large-scale trial provide a robust template for future cardiovascular outcome trials of novel lipid-modifying agents.

Despite its favorable efficacy and safety profile in the REVEAL trial, this compound did not proceed to regulatory approval and is not used in clinical practice, primarily due to concerns about its extended retention in adipose tissue [1]. However, the trial results provided important insights into CETP inhibition as a therapeutic strategy and demonstrated that this mechanism can produce cardiovascular benefit without the off-target toxicity observed with earlier agents in the class.

Future research should focus on refining patient selection for CETP inhibition, potentially through biomarkers or genetic profiling that may identify subgroups most likely to benefit. The development of CETP inhibitors with more favorable pharmacokinetic properties (reduced tissue accumulation) remains a promising avenue for addressing the residual cardiovascular risk that persists despite intensive statin therapy.

References

Comprehensive Application Notes and Protocols for Anacetrapib Combination Therapy in Dyslipidemia Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CETP Inhibition and Anacetrapib Mechanism

Cholesteryl Ester Transfer Protein (CETP) inhibition represents an innovative therapeutic strategy for managing dyslipidemia, a condition characterized by elevated low-density lipoprotein cholesterol (LDL-C), triglycerides, and reduced high-density lipoprotein cholesterol (HDL-C). As a major modifiable risk factor for cardiovascular disease (CVD), dyslipidemia contributes significantly to atherosclerosis development and subsequent cardiovascular events. This compound is a potent CETP inhibitor that demonstrates a unique dual mechanism of action, simultaneously reducing atherogenic lipid particles while increasing cardioprotective lipoproteins. This application note provides comprehensive protocols and data for researchers and drug development professionals implementing this compound combination therapy approaches.

The molecular mechanism of this compound involves binding to CETP's hydrophobic tunnel, preferentially near the N-terminal tunnel opening, thereby hindering the transfer of cholesteryl esters from HDL to LDL and very low-density lipoprotein (VLDL) particles. Unlike earlier CETP inhibitors like torcetrapib, this compound does not exhibit the off-target effects on blood pressure and electrolyte balance that compromised its predecessor's clinical utility. Atomistic molecular dynamics simulations have revealed that this compound has evident affinity towards the concave surface of CETP, where it regulates structure-function relationships of phospholipids and helix X – structural regions critical for neutral lipid exchange with lipoproteins [1]. This mechanism underlies this compound's ability to significantly alter lipid profiles, making it a valuable addition to existing lipid-lowering regimens.

Mechanism of Action and Combination Therapy Rationale

Molecular Mechanism of CETP Inhibition

The primary binding site for this compound resides within the tunnel inside CETP, near residues surrounding the N-terminal opening. When this compound occupies this region, it creates a steric hindrance that impedes cholesteryl ester diffusion through the CETP tunnel, thereby inhibiting the core transfer function of this protein [1]. This inhibition produces a dual lipid-modifying effect: it reduces the movement of cholesteryl esters from HDL to atherogenic lipoproteins while simultaneously decreasing the transfer of triglycerides in the opposite direction. The result is a favorable lipid profile characterized by reduced LDL-C and elevated HDL-C levels, which forms the pharmacological basis for this compound's therapeutic application in dyslipidemia management.

Advanced computational studies using molecular docking and atomistic simulations have demonstrated that this compound aligns itself in a specific conformation within CETP's tunnel, orienting its trifluoromethyl and methyl groups to maximize binding interactions [1]. This precise binding mechanism differentiates this compound from earlier CETP inhibitors and may contribute to its improved safety profile. Unlike torcetrapib, which was associated with off-target effects on blood pressure and aldosterone secretion, this compound shows no significant impact on blood pressure parameters in clinical trials [2] [3]. This selective inhibition profile makes this compound particularly suitable for long-term management of dyslipidemia, especially when used in combination with statin therapy.

Rationale for Combination Therapy

The residual cardiovascular risk that persists despite optimal statin therapy underscores the need for additional lipid-modifying approaches. While statins primarily target LDL-C reduction through HMG-CoA reductase inhibition, their effects on other lipid parameters like HDL-C remain modest. Combination therapy with this compound addresses this therapeutic gap by simultaneously targeting multiple lipid pathways. The complementary mechanisms of statins and this compound produce synergistic effects on lipid profiles, with statins reducing LDL-C production and this compound enhancing LDL-C clearance and dramatically increasing HDL-C levels [4] [5].

Preclinical studies in translational mouse models have demonstrated that this compound adds significantly to the anti-atherogenic effects of atorvastatin, further reducing atherosclerosis development and improving plaque stability [4]. Analysis of covariance in these studies revealed that both this compound treatment and non-HDL-C reduction independently determined lesion size, while HDL-C elevation did not significantly contribute to this anti-atherogenic effect [4]. This finding suggests that the clinical benefits of this compound combination therapy may stem primarily from enhanced non-HDL-C reduction rather than HDL-C elevation alone, supporting its use in patients with persistent atherogenic dyslipidemia despite statin treatment.

Comprehensive Efficacy Data Summary

Lipid-Modifying Effects of this compound

Table 1: Efficacy of this compound Monotherapy on Lipid Parameters (8-Week Data)

Parameter Placebo 10 mg 40 mg 150 mg 300 mg
LDL-C (%) +2% -16% -27% -40% -39%
HDL-C (%) +4% +44% +86% +139% +133%
Triglycerides Not significant Not significant Not significant -9.15 mg/dL Not reported

[3] [6]

Clinical trials have consistently demonstrated that this compound produces dose-dependent reductions in LDL-C alongside substantial increases in HDL-C. In a phase IIb study of 589 patients with dyslipidemia, this compound monotherapy at 150 mg daily reduced LDL-C by 40% and increased HDL-C by 139% compared to baseline after 8 weeks of treatment [3]. The 300 mg dose provided similar efficacy, suggesting a potential plateau effect at higher concentrations. The LDL-C reduction achieved with this compound monotherapy is mechanistically distinct from statins, as it operates primarily through increased ApoB clearance rather than inhibited cholesterol synthesis [5].

Table 2: Comparative Efficacy of CETP Inhibitors in Lipid Management

Parameter This compound Obicetrapib This compound + Statin Obicetrapib + Statin
LDL-C Reduction -30.18 mg/dL ([-39.28; -21.08]) -32.40 mg/dL ([-44.02; -20.78]) -15-40% (incremental to statin) Up to -69.00 mg/dL (atorvastatin combination)
HDL-C Increase +103.81 mg/dL ([78.43; 129.19]) +156.77 mg/dL ([117.41; 196.13]) +40-140% (incremental to statin) Up to +158.90 mg/dL (rosuvastatin combination)
ApoB Reduction -20.83 mg/dL ([-26.45; -15.21]) -20.67 mg/dL ([-27.43; -13.92]) Not reported Not reported
Triglyceride Reduction -9.15 mg/dL ([-14.37; -3.94]) -2.78 mg/dL ([-12.04; 6.49]) Not reported Rosuvastatin + evacetrapib: -31.70 mg/dL

[7] [3] [6]

Network meta-analyses of randomized controlled trials have positioned this compound as an effective CETP inhibitor with a favorable efficacy profile, particularly regarding triglyceride reduction where it demonstrates superiority over obicetrapib [6]. When combined with statins, this compound provides incremental benefits on both LDL-C and HDL-C parameters, potentially addressing residual cardiovascular risk in high-risk patients not achieving lipid targets with statin monotherapy. The combination of this compound with atorvastatin results in approximately 70% lowering of LDL-C and more than doubling of HDL-C compared to baseline [3].

Atheroprotective Effects and Plaque Stabilization

Beyond lipid parameter modifications, this compound demonstrates direct anti-atherogenic properties in preclinical models. In APOE*3Leiden.CETP mice, this compound dose-dependently reduced atherosclerosis development, with the highest dose (30 mg/kg/day) decreasing atherosclerotic lesion area by 92% compared to controls [4]. This effect was mainly ascribed to reduction in non-HDL-C, with statistical analysis confirming that this compound treatment and non-HDL-C exposure independently determined lesion size, while HDL-C levels did not significantly contribute to this relationship [4].

Furthermore, this compound treatment significantly improved plaque stability index, reducing the risk of plaque rupture and subsequent acute cardiovascular events [4]. When combined with atorvastatin, this compound added substantially to the statin's anti-atherogenic effects, further decreasing lesion size and severity. This combination resulted in a 95% reduction in atherosclerotic lesion area compared to controls, suggesting powerful synergy between these two mechanisms of lipid modification [4]. These findings provide a strong mechanistic rationale for this compound combination therapy in patients with established atherosclerosis or high cardiovascular risk.

Experimental Protocols and Methodologies

Clinical Trial Protocol for this compound Combination Therapy

Study Design: Randomized, double-blind, placebo-controlled trials represent the gold standard for evaluating this compound combination therapy. The DEFINE trial employed this methodology to assess the safety and efficacy of this compound in patients with dyslipidemia [2]. The recommended study duration is 8-12 weeks for initial lipid-altering efficacy, with longer extensions (24-52 weeks) for comprehensive safety assessment and cardiovascular outcome evaluation.

Patient Population: Inclusion criteria should encompass adults aged 18-75 years with primary hypercholesterolemia or mixed hyperlipidemia, including patients with low HDL-C (<40 mg/dL for men, <50 mg/dL for women). A minimum sample size of 50 participants per treatment arm is recommended to achieve adequate statistical power. Patients should be stratified based on background statin therapy to evaluate both monotherapy and combination effects [3].

Dosing Protocol:

  • This compound monotherapy: Initiate with 100 mg once daily
  • This compound combination therapy: 100 mg this compound co-administered with standard doses of statins (e.g., atorvastatin 20-40 mg or rosuvastatin 10-20 mg)
  • Administration: Oral administration with or without food, as food does not significantly affect bioavailability
  • Treatment duration: 8 weeks for primary efficacy endpoint assessment

Endpoint Assessments:

  • Primary efficacy endpoint: Percent change from baseline in LDL-C at week 8
  • Secondary efficacy endpoints: Absolute changes in HDL-C, non-HDL-C, ApoB, and triglycerides
  • Safety assessments: Vital signs (particularly blood pressure), serum electrolytes, liver function tests, and adverse event monitoring at weeks 4, 8, and 12
Preclinical Assessment Protocol in Animal Models

Animal Model Selection: The APOE*3Leiden.CETP transgenic mouse model is recommended for preclinical assessment of this compound combination therapy. This model expresses human CETP and responds to lipid-modulating interventions in a human-like manner, making it particularly suitable for evaluating CETP inhibitors [4].

Study Design:

  • Animals: Female APOE*3Leiden.CETP transgenic mice (n=15 per group)
  • Diet: Semi-synthetic cholesterol-rich diet for 5-week run-in period, followed by Western-type diet without or with study drugs for 21-week treatment period
  • Group allocation:
    • Control group (Western-type diet only)
    • This compound monotherapy (0.03, 0.3, 3, and 30 mg/kg/day)
    • Statin monotherapy (atorvastatin 2.4 mg/kg/day)
    • Combination therapy (atorvastatin 2.4 mg/kg/day + this compound 0.3 mg/kg/day)

Parameter Assessments:

  • Plasma lipids: Total cholesterol, triglycerides, and HDL-C determined every 2-4 weeks
  • Lipoprotein distribution: Fast-performance liquid chromatography (FPLC) analysis
  • CETP activity and concentration: Fluorometric assays using specific substrates
  • Atherosclerosis quantification: Cross-sections throughout aortic root area stained for lesion area and severity classification according to American Heart Association criteria
  • Plaque composition: Immunostaining for smooth muscle cells (anti-alpha actin) and macrophages (anti-Mac-3), followed by Sirius red staining for collagen

Statistical Analysis: Non-parametric tests (Kruskal-Wallis followed by Mann-Whitney U test) with Bonferroni-Holm correction for multiple comparisons. Analysis of covariance (ANCOVA) to test group differences in lesion area with HDL-C and non-HDL-C exposure as covariates [4].

Molecular Mechanism Elucidation Protocol

Computational Methods:

  • Molecular docking: To identify potential binding sites of this compound within CETP structure
  • Atomistic molecular dynamics simulations: To study drug-protein interactions and conformational changes
  • Free energy calculations: To determine binding affinities and energy barriers for lipid transfer inhibition

Experimental Validation:

  • CETP activity assays: Using fluorescently labeled cholesteryl esters as substrates
  • Surface plasmon resonance: To quantify binding affinity between this compound and CETP
  • Lipoprotein binding studies: To evaluate the effect of this compound on CETP binding to HDL and LDL particles

Pathway Visualization and Conceptual Diagrams

Molecular Pathway of CETP Inhibition by this compound

G cluster_effects Lipid Profile Effects HDL HDL CETP CETP HDL->CETP Cholesteryl Esters LDL LDL LDL->CETP Triglycerides VLDL VLDL VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL Cholesteryl Esters CETP->VLDL Cholesteryl Esters CETP_this compound CETP_this compound CETP->CETP_this compound This compound This compound This compound->CETP Binds to Hydrophobic Tunnel ReducedTransfer ReducedTransfer CETP_this compound->ReducedTransfer Inhibits Lipid Exchange LipidEffects LipidEffects ReducedTransfer->LipidEffects Results In: HDLEffect Increased HDL-C LDLEffect Decreased LDL-C TGEffect Reduced Triglycerides ApoBEffect Decreased ApoB

Figure 1: Molecular Pathway of CETP Inhibition by this compound - This diagram illustrates the mechanism by which this compound binds to CETP's hydrophobic tunnel, inhibiting the transfer of cholesteryl esters from HDL to LDL/VLDL and resulting in improved lipid profile parameters.

Experimental Workflow for Combination Therapy Assessment

G StudyDesign Study Design & Protocol Development ParticipantRecruitment Participant Recruitment & Screening StudyDesign->ParticipantRecruitment Randomization Randomization & Group Allocation ParticipantRecruitment->Randomization InclusionCriteria Inclusion Criteria: • Adults 18-75 years • Hypercholesterolemia or mixed dyslipidemia • LDL-C above target levels • On stable statin therapy or statin-naïve ParticipantRecruitment->InclusionCriteria Intervention Intervention Period Randomization->Intervention StudyArms Study Arms: • Placebo + statin • this compound monotherapy • this compound + statin combination • Active comparator (if applicable) Randomization->StudyArms EndpointAssessment Endpoint Assessment Intervention->EndpointAssessment TreatmentProtocol Treatment Protocol: • this compound 100mg once daily • Statin (atorvastatin 20-40mg or equivalent) • Duration: 8-12 weeks primary endpoint • Follow-up: 24-52 weeks long-term safety Intervention->TreatmentProtocol DataAnalysis Data Analysis & Interpretation EndpointAssessment->DataAnalysis PrimaryEndpoints Primary Endpoints: • % Change in LDL-C from baseline • Absolute change in HDL-C • Safety parameters (blood pressure, electrolytes) EndpointAssessment->PrimaryEndpoints SecondaryEndpoints Secondary Endpoints: • Changes in non-HDL-C, ApoB, triglycerides • Atherogenic lipoprotein particles • Inflammatory markers EndpointAssessment->SecondaryEndpoints StatisticalMethods Statistical Methods: • Intent-to-treat analysis • ANCOVA for continuous endpoints • Mixed models for repeated measures • Network meta-analysis for comparative efficacy DataAnalysis->StatisticalMethods

Figure 2: Experimental Workflow for Combination Therapy Assessment - This workflow outlines the key stages in clinical evaluation of this compound combination therapy, from study design through data analysis, with specific methodological details for each phase.

Comparative Analysis with Other CETP Inhibitors

This compound belongs to a class of CETP inhibitors that includes several compounds with varying efficacy and safety profiles. First-generation inhibitor torcetrapib was discontinued due to off-target effects including elevated blood pressure, electrolyte imbalances, and increased cardiovascular mortality despite favorable lipid changes [7] [2]. The subsequent inhibitor dalcetrapib showed limited efficacy with only modest HDL-C increases and minimal LDL-C reduction, failing to demonstrate clinical benefit in outcomes trials [7]. In contrast, this compound and the more recent obicetrapib represent next-generation CETP inhibitors with improved safety profiles and enhanced efficacy.

Network meta-analysis of 33 randomized controlled trials involving 120,292 adults with hyperlipidemia has provided comprehensive comparative efficacy data across CETP inhibitors [7]. While obicetrapib combinations demonstrate the largest reduction in LDL-C levels (atorvastatin + obicetrapib: -69.00 mg/dL), this compound shows robust efficacy with potential advantages in triglyceride reduction (-9.15 mg/dL compared to -2.78 mg/dL for obicetrapib) [6]. Additionally, this compound demonstrates significant ApoB reduction (-20.83 mg/dL) comparable to obicetrapib (-20.67 mg/dL), reflecting its potent effects on atherogenic lipoprotein particles [6]. This comparative efficacy profile positions this compound as a valuable therapeutic option, particularly for patients with combined dyslipidemia characterized by elevated triglycerides in addition to LDL-C and low HDL-C.

Safety Profile and Clinical Considerations

The safety assessment of this compound has been extensive, particularly in light of the safety concerns that emerged with earlier CETP inhibitors. In the DEFINE trial, a dedicated Phase III safety study, this compound demonstrated a favorable safety profile with no significant effects on blood pressure, aldosterone levels, or electrolyte balance - the off-target effects that had plagued torcetrapib [2]. Across clinical trials, the incidence of adverse events with this compound was similar to placebo, with no pattern of serious adverse events specifically associated with active treatment [3].

Based on available evidence, this compound presents an acceptable risk-benefit profile for use in combination therapy for dyslipidemia management. Key clinical considerations include:

  • Patient selection: this compound combination therapy is particularly suited for high-risk patients with residual dyslipidemia despite optimal statin therapy, especially those with low HDL-C and elevated triglycerides
  • Monitoring parameters: Regular assessment of lipid profiles, blood pressure, and serum electrolytes is recommended during treatment
  • Drug interactions: No significant drug interactions have been reported with statins or other common cardiovascular medications
  • Long-term effects: Ongoing studies continue to evaluate the long-term impact of this compound on cardiovascular outcomes

Conclusion and Future Directions

This compound combination therapy represents a promising approach for managing complex dyslipidemia and addressing residual cardiovascular risk. Its dual mechanism of action - simultaneously reducing atherogenic lipids while elevating cardioprotective HDL-C - provides complementary benefits to statin therapy. The robust efficacy demonstrated across clinical trials, coupled with a favorable safety profile, positions this compound as a valuable addition to the lipid-lowering arsenal.

Future research directions should focus on personalized medicine approaches to identify patient subgroups most likely to benefit from this compound combination therapy. Further exploration of its anti-atherogenic effects beyond lipid parameter modifications, including plaque stabilization and inflammation modulation, would provide additional mechanistic insights. As cardiovascular outcome trials continue to mature, the place of this compound combination therapy in clinical practice will become more clearly defined, potentially offering new avenues for reducing the global burden of cardiovascular disease.

References

Anacetrapib clinical endpoints assessment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Endpoints of Anacetrapib

The table below summarizes the key efficacy and safety endpoints for this compound, primarily derived from the large-scale REVEAL outcomes trial [1] [2] [3].

Endpoint Category Specific Measure Results with this compound (100 mg) + Statin vs. Placebo + Statin
Primary Efficacy Endpoint Major Coronary Events (Composite of coronary death, myocardial infarction, coronary revascularization) Significant Reduction [2]
Key Efficacy Endpoints Low-Density Lipoprotein Cholesterol (LDL-C) Reduction of 25–40% [1]; -40% (from 81 mg/dL to 45 mg/dL) [3]
High-Density Lipoprotein Cholesterol (HDL-C) Increase of >100% (more than double) [1]
Adjudicated Cardiovascular Events (CV death, MI, unstable angina, stroke) 2.0% vs. 2.6% (Placebo) [3]
Safety Endpoints Blood Pressure No significant difference vs. placebo [3]
Serum Electrolytes or Aldosterone No significant difference vs. placebo [3]
Adverse Drug Accumulation Accumulation in adipose tissue noted [2]

Experimental Protocol: Assessment of this compound in High-Risk Vascular Disease

This protocol is designed based on the methodology of the Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL) trial [1].

Study Design
  • Type: Randomized, double-blind, placebo-controlled clinical trial.
  • Primary Objective: To determine whether adding this compound to effective statin therapy reduces the incidence of major coronary events.
  • Duration: Long-term follow-up, with a median treatment duration of at least 4 years.
Participant Recruitment
  • Population: Adults with pre-existing atherosclerotic vascular disease (e.g., history of coronary heart disease, cerebrovascular disease).
  • Sample Size: Approximately 30,000 participants.
  • Key Baseline Characteristics:
    • Mean Age: 67 years
    • Sex: Majority male (84%)
    • Comorbidities: 37% with diabetes mellitus.
    • Baseline Lipids (on statin): Mean LDL-C 61 mg/dL; Mean HDL-C 40 mg/dL [1].
Intervention and Comparator
  • Intervention Group: this compound 100 mg, administered orally once daily, in addition to background atorvastatin therapy.
  • Control Group: Matching placebo, administered orally once daily, in addition to background atorvastatin therapy.
Endpoint Assessment
  • Primary Efficacy Endpoint:
    • Major Coronary Events: A composite of coronary death, myocardial infarction, or coronary revascularization. The analysis is performed on an intention-to-treat basis [1].
  • Key Secondary Endpoints:
    • Changes in lipid parameters: LDL-C, HDL-C, Apolipoprotein B (ApoB), and Lipoprotein(a) [Lp(a)].
    • Incidence of other cardiovascular events (e.g., stroke, hospitalization for unstable angina).
    • All-cause mortality.
  • Safety Endpoints:
    • Serious adverse events.
    • Changes in blood pressure, serum electrolytes, and aldosterone levels [3].
    • Monitoring for specific off-target effects, including drug accumulation in adipose tissue [2].
Data Collection and Statistical Analysis
  • Lipid Measurement: Standardized collection of fasting blood samples at baseline and follow-up visits for central laboratory analysis.
  • Event Adjudication: A blinded clinical endpoint committee reviews and adjudicates all suspected cardiovascular events according to pre-defined criteria.
  • Statistical Power: The study is powered to detect a clinically significant relative risk reduction in the primary composite endpoint.

Mechanism and Development Pathway of CETP Inhibitors

The following diagram illustrates the mechanism of action of CETP inhibitors like this compound and the key decision points in their clinical development pathway, which was shaped by the mixed results of earlier drugs in this class [4].

A CETP Inhibitor (e.g., this compound) B Binds to CETP A->B F ↑ HDL-C ↑ ApoA1 G ↓ LDL-C ↓ ApoB C Inhibits transfer of cholesteryl esters (CE) & triglycerides (TG) B->C D Accumulation of CE-rich HDL C->D E Reduced core lipid content in LDL/VLDL C->E D->F E->G H 1. Proof-of-Concept (Lipid Efficacy) I 2. Phase 3 Safety & Tolerability H->I K Torcetrapib: Failed (Off-target toxicity) H->K J 3. Cardiovascular Outcomes Trial I->J L Dalcetrapib: Failed (Limited efficacy) I->L M This compound: Success (REVEAL Trial) J->M

Key Considerations for Researchers

The clinical development of CETP inhibitors has been complex. When working with this class of drugs, please consider the following:

  • Focus on Atherogenic Lipoproteins: While CETP inhibition dramatically raises HDL-C, the cardiovascular benefit of this compound is more strongly attributed to its significant reduction in LDL-C and ApoB [4]. The clinical success of this compound, in contrast to earlier failures, may be due to its more potent LDL-lowering effect without off-target toxicity.
  • Safety is Paramount: Early CETP inhibitors like torcetrapib were associated with off-target adverse effects, including elevated blood pressure and increased aldosterone, leading to their discontinuation [4]. A rigorous safety assessment, beyond lipid parameters, is crucial.
  • Outcomes Trials are Essential: Favorable lipid changes alone are not sufficient to predict clinical benefit. Definitive evidence for a new lipid-modifying agent must come from large-scale, long-term outcomes trials like the REVEAL study [1] [2].

References

Anacetrapib Application Notes & Monitoring Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Anacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that significantly improves lipid profiles by simultaneously reducing low-density lipoprotein cholesterol (LDL-C) and increasing high-density lipoprotein cholesterol (HDL-C) [1]. Its effects extend beyond CETP inhibition to include CETP-independent pathways such as the reduction of proprotein convertase subtilisin/kexin type 9 (PCSK9), which enhances hepatic clearance of apolipoprotein B (ApoB)-containing lipoproteins [2] [3]. These notes provide a structured framework for monitoring key lipid parameters and understanding the underlying mechanisms during pre-clinical and clinical investigation of this compound.


Quantitative Lipid Efficacy Data

The lipid-modifying effects of this compound, both as monotherapy and in combination with statins, are summarized in the table below. Data is derived from clinical trials and a 2025 network meta-analysis [4] [1].

Table 1: Effects of this compound and Comparators on Lipid Parameters

Intervention Δ LDL-C (mg/dL) Δ HDL-C (mg/dL) Δ Triglycerides (mg/dL) Δ Total Cholesterol (mg/dL)
This compound (100 mg) + Statin -40% (approx.) [1] +140% (approx.) [1]
Atorvastatin + Obicetrapib -69.00 [4] +149.90 [4]
Rosuvastatin + Obicetrapib -60.70 [4] +158.90 [4]
Rosuvastatin + Evacetrapib -31.70 [4]
Rosuvastatin -31.60 [4]

Note: "—" indicates data not fully specified in the provided search results for that specific intervention.


Detailed Monitoring Protocol & Key Parameters

A comprehensive monitoring plan for this compound studies should track the following parameters, with frequency adapted to the study phase (pre-clinical vs. clinical).

Table 2: Key Lipid and Biomarker Monitoring Parameters

Category Parameter Technique/Methodology Significance
Primary Lipid Efficacy LDL-C (calculated/direct) Enzymatic assays / Friedewald formula Primary target for CVD risk reduction [4].
HDL-C Enzymatic assays after precipitation Key efficacy measure, indicator of reverse cholesterol transport [4] [1].
Secondary Lipid Efficacy Total Cholesterol Enzymatic assays Overall lipid burden assessment [4].
Triglycerides (TG) Enzymatic assays Cardiovascular risk factor [4].
ApoB Immunoassays (e.g., ELISA) Integrated measure of atherogenic particle number [3].
ApoA-I Immunoassays (e.g., ELISA) Major HDL apolipoprotein [4].
Mechanistic Biomarkers CETP Activity Fluorescent or radioisotropic transfer assay Direct measure of target engagement [2].
Plasma PCSK9 Quantitative ELISA Monitor CETP-independent mechanism [2].
Safety & Off-Target Blood Pressure Standard clinical measurement Rule out off-target effects seen with Torcetrapib [1].
Serum Electrolytes & Aldosterone Standard clinical chemistry Rule out off-target effects seen with Torcetrapib [1].
Liver Function Tests (ALT, AST) Standard clinical chemistry General drug safety monitoring [1].

This compound Mechanism of Action

The following diagram illustrates the dual mechanisms of this compound, which are crucial for understanding its lipid-modifying effects.

Diagram 1: Dual Mechanisms of this compound

G cluster_indep CETP-Independent Pathway This compound This compound CETP_Inhibition CETP Inhibition This compound->CETP_Inhibition PCSK9_Reduction Reduced Plasma PCSK9 This compound->PCSK9_Reduction   Remodeled_VLDL Remodeled VLDL (More Susceptible to Clearance) CETP_Inhibition->Remodeled_VLDL Increased_HDL_C Increased HDL-C CETP_Inhibition->Increased_HDL_C Hepatic_Uptake Enhanced Hepatic Uptake of (V)LDL Remodeled_VLDL->Hepatic_Uptake Increased_LDLr Increased Hepatic LDL Receptor PCSK9_Reduction->Increased_LDLr Increased_LDLr->Hepatic_Uptake Reduced_LDL_C Reduced (V)LDL-C Hepatic_Uptake->Reduced_LDL_C

Diagram Title: Dual Mechanisms of this compound Action (CETP-Dependent and Independent)


Experimental Protocols for Key Assays

1. Protocol for Monitoring CETP Activity

  • Objective: To directly measure the efficacy of this compound in inhibiting CETP function in plasma.
  • Principle: A donor molecule (e.g., fluorescently-labeled HDL) transfers cholesteryl esters to an acceptor molecule (e.g., LDL/VLDL) in the presence of CETP. Inhibitor potency is measured as a reduction in transfer activity.
  • Materials: Patient plasma samples, donor liposomes containing a fluorescent lipid probe (e.g., BODIPY-CE), acceptor LDL particles, this compound as reference inhibitor.
  • Procedure:
    • Incubate plasma sample with a known concentration of this compound.
    • Add donor and acceptor particles to the reaction mixture.
    • Allow the CETP-mediated transfer to proceed at 37°C for a set period (e.g., 3-4 hours).
    • Stop the reaction by placing samples on ice.
    • Quantify the fluorescence transferred to the acceptor particle fraction (often after precipitation of LDL/VLDL) using a fluorescence plate reader.
  • Data Analysis: CETP activity is calculated based on the fluorescence transfer rate. Results are expressed as percentage inhibition relative to a control without the inhibitor [2].

2. Protocol for Assessing LDL Clearance In Vivo

  • Objective: To evaluate the functional consequence of reduced PCSK9 and increased LDL receptor expression on the clearance of ApoB-containing lipoproteins.
  • Principle: Radiolabeled LDL is injected into an animal model (e.g., E3L.CETP mice), and its rate of disappearance from the plasma is tracked.
  • Materials: E3L.CETP transgenic mice, [¹²⁵I]-labeled LDL or [¹⁴C]-cholesteryl oleate-labeled VLDL-mimicking particles, this compound-dosed chow.
  • Procedure:
    • Treat mice with this compound (e.g., 30 mg/kg/day) or control diet for a set period.
    • Inject labeled LDL particles intravenously via the tail vein.
    • Collect serial blood samples at multiple time points post-injection (e.g., 2, 5, 10, 30, 60 minutes).
    • Isolate plasma from each sample and measure the remaining radioactivity using a gamma or scintillation counter.
    • At the end of the experiment, euthanize the animals and collect liver tissue to confirm increased LDL receptor protein levels via Western blot.
  • Data Analysis: The clearance rate is determined by plotting the plasma radioactivity against time and calculating the fractional catabolic rate (FCR). An increased FCR in the this compound-treated group indicates enhanced LDL clearance [2] [3].

Diagram 2: LDL Clearance Assay Workflow

G Animal_Model E3L.CETP Mouse Model Treatment Treatment: This compound vs Control Diet Animal_Model->Treatment Label_Injection IV Injection of Radiolabeled LDL Treatment->Label_Injection Tissue_Collection Liver Tissue Collection Treatment->Tissue_Collection Serial_Bleed Serial Blood Collection Label_Injection->Serial_Bleed Radioactivity_Measure Measure Plasma Radioactivity Serial_Bleed->Radioactivity_Measure FCR_Calculation Calculate Fractional Catabolic Rate (FCR) Radioactivity_Measure->FCR_Calculation Western_Blot LDLr Protein Analysis (Western Blot) Tissue_Collection->Western_Blot

Diagram Title: In Vivo LDL Clearance Assay Workflow


Conclusion

This compound's efficacy is best monitored through a multi-faceted approach that tracks standard lipid panels (LDL-C, HDL-C), apolipoproteins (ApoB, ApoA-I), and mechanistic biomarkers (CETP activity, PCSK9). Understanding its dual mechanism of action is essential for interpreting experimental and clinical data. The protocols and visualizations provided here offer a foundation for rigorous investigation and application in drug development.


References

Comprehensive Application Notes and Research Protocols for Anacetrapib Investigation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacetrapib and CETP Inhibition

This compound represents a significant advancement in the class of cholesteryl ester transfer protein (CETP) inhibitors developed for managing dyslipidemia and reducing cardiovascular risk. As a potent, orally-administered small molecule, this compound demonstrates a unique mechanism of action by selectively inhibiting CETP, which mediates the transfer of cholesteryl esters and triglycerides between lipoprotein particles. This inhibition results in a favorable lipid profile characterized by substantial reductions in low-density lipoprotein cholesterol (LDL-C) and remarkable increases in high-density lipoprotein cholesterol (HDL-C). The clinical development of this compound has yielded valuable insights into CETP inhibition as a therapeutic strategy, with the large-scale REVEAL trial demonstrating significant cardiovascular risk reduction in patients with established atherosclerotic vascular disease.

The molecular basis of this compound's action involves binding to CETP's hydrophobic tunnel, thereby obstructing the transfer of neutral lipids between lipoproteins. Computational and experimental studies have revealed that this compound exhibits high binding affinity for CETP, particularly in the region surrounding the N-terminal tunnel opening [1]. This binding mechanism inhibits the core function of CETP, leading to the accumulation of cholesteryl esters in HDL particles and reduced cholesterol content in atherogenic lipoproteins. Unlike earlier CETP inhibitors, this compound does not produce the off-target adverse effects observed with torcetrapib, particularly those related to blood pressure elevation and aldosterone regulation, making it a more viable candidate for clinical development [2].

Clinical Research Protocols and Trial Designs

Summary of Major Clinical Trials

Table 1: Key Clinical Trial Designs and Primary Outcomes for this compound

Trial Name Design Population Intervention Primary Outcomes References
DEFINE Randomized, double-blind, placebo-controlled, 18-month trial Patients with CHD or high CHD risk (n=1,623) on statin therapy This compound 100 mg/d vs placebo LDL-C reduced by ~40%; HDL-C increased by 138%; no significant effect on blood pressure or electrolytes [2]
REVEAL Randomized, double-blind, placebo-controlled, median 4.1 years Adults with atherosclerotic vascular disease (n=30,449) on atorvastatin This compound 100 mg/d vs placebo Major coronary events reduced by 9% (RR 0.91, 95% CI 0.85-0.97); non-HDL-C reduced by 17 mg/dL [2] [3]
Phase I PK/PD Multiple randomized studies Healthy volunteers and dyslipidemic patients Single and multiple doses (10-300 mg) Dose-dependent LDL-C reduction (5-38%) and HDL-C increase (41-129%) [2]
Detailed Clinical Research Protocol

Protocol Title: Randomized Evaluation of this compound in High-Risk Vascular Patients

Study Objectives:

  • Primary: To determine whether adding this compound to effective LDL-lowering statin therapy reduces the incidence of major coronary events (coronary death, myocardial infarction, or coronary revascularization)
  • Secondary: To assess the safety and tolerability of long-term this compound administration; to evaluate effects on lipoprotein subfractions, apolipoproteins, and non-lipid biomarkers

Patient Population:

  • Inclusion: Men and women ≥50 years with history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral arterial disease, or diabetes mellitus with symptomatic coronary heart disease
  • Exclusion: Contraindications to this compound or atorvastatin; uncontrolled hypertension; severe renal or hepatic impairment; concomitant use of potent CYP3A4 inhibitors

Study Design:

  • Randomization: Double-blind, placebo-controlled design with 1:1 randomization to this compound 100 mg or matching placebo
  • Statin Background Therapy: All participants receive atorvastatin (10-80 mg daily) titrated to achieve LDL cholesterol <77 mg/dL (2.0 mmol/L)
  • Run-in Period: 8-12 week single-blind placebo run-in to assess adherence and establish baseline lipid levels on protocol-specified atorvastatin regimen
  • Follow-up Duration: Median 4.1 years (originally planned) with extended follow-up for long-term outcomes

Assessment Schedule:

  • Screening: Medical history, physical examination, fasting lipids, safety laboratories
  • Randomization visit: Repeat lipid measurement, safety assessment
  • Follow-up visits: 4-month intervals for first year, then 6-month intervals for clinical event assessment and safety monitoring
  • Annual assessments: Comprehensive lipid profiling, including apolipoproteins and lipoprotein subfractions when feasible

Statistical Considerations:

  • Sample Size: 30,449 participants provided 90% power to detect a 15% reduction in major coronary events at p<0.05
  • Primary Analysis: Intention-to-treat comparison of time to first major coronary event using Cox proportional hazards models
  • Safety Analysis: Comprehensive assessment of serious adverse events, laboratory parameters, and predefined safety endpoints

Molecular Mechanism and Experimental Protocols

CETP Inhibition Mechanism Studies

Objective: To characterize the molecular interactions between this compound and CETP and elucidate the mechanism of inhibition at the atomic level.

Background: CETP facilitates the transfer of cholesteryl esters (CE) from HDL to apoB-containing lipoproteins in exchange for triglycerides. This compound inhibits this process by binding to CETP and obstructing the lipid transfer pathway. Molecular dynamics simulations have identified the primary binding site of this compound within the hydrophobic tunnel of CETP, near the N-terminal opening [1]. This binding impedes the diffusion of cholesteryl esters through the tunnel and may stabilize CETP in a conformation that reduces lipid transfer efficiency.

G CETP CETP LipidTransfer Lipid Transfer Process CETP->LipidTransfer This compound This compound This compound->CETP Binds to Hydrophobic Tunnel Inhibition Transfer Inhibition This compound->Inhibition LDL LDL LipidTransfer->LDL CE Acceptance HDL HDL HDL->LipidTransfer CE Donation Inhibition->LipidTransfer

Diagram 1: Molecular mechanism of CETP inhibition by this compound. This compound binds to the hydrophobic tunnel of CETP, obstructing the cholesteryl ester (CE) transfer process between HDL and LDL particles.

Experimental Protocol for Molecular Interaction Studies

Methodology: Atomistic Molecular Dynamics Simulations

System Preparation:

  • Obtain CETP crystal structure (PDB ID: 2OBD) with bound cholesteryl esters and phospholipid molecules
  • Parameterize this compound structure using quantum chemical calculations (HF/6-31G* level) to derive atomic charges and force field parameters
  • Embed CETP in lipid bilayer mimicking HDL surface composition (POPC:cholesterol, 80:20 molar ratio)
  • Solvate system in TIP3P water model with 150 mM NaCl to simulate physiological conditions

Simulation Parameters:

  • Software: GROMACS 5.0 or similar molecular dynamics package
  • Force Field: CHARMM36 for proteins and lipids
  • Temperature: 310 K maintained with Nosé-Hoover thermostat
  • Pressure: 1 atm maintained with Parrinello-Rahman barostat
  • Integration: Leap-frog algorithm with 2 fs time step
  • Non-bonded interactions: Particle Mesh Ewald method with 1.0 nm cutoff

Simulation Protocol:

  • Energy minimization: Steepest descent algorithm (maximum 50,000 steps)
  • Equilibration: 100 ns with position restraints on protein heavy atoms
  • Production run: Multiple independent simulations of 500-1000 ns each
  • Replication: Minimum of 3 replicates per condition with different initial velocities

Analysis Methods:

  • Binding free energy calculations: Use Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to quantify this compound binding affinity
  • Tunnel dynamics: Monitor radius and shape of CETP hydrophobic tunnel using HOLE program
  • Residue interaction networks: Identify specific amino acid residues involved in this compound binding through contact frequency analysis
  • Lipid pathway analysis: Track diffusion coefficients and trajectories of cholesteryl esters within CETP tunnel

Experimental Validation:

  • Surface Plasmon Resonance: Measure binding kinetics (ka, kd, KD) of this compound to recombinant CETP
  • CETP Activity Assays: Validate functional inhibition using fluorescent or radioactive lipid transfer assays

Analytical Methods and Pharmacokinetic Protocols

Lipid and Lipoprotein Analysis Methods

Comprehensive Lipoprotein Profiling:

  • Standard Lipid Measurements: Enzymatic colorimetric methods for total cholesterol, HDL-C, and triglycerides
  • LDL-C Calculation: Friedewald equation (may overestimate reduction in this compound studies) [2]
  • Direct LDL Measurement: β-quantification for accurate assessment in this compound-treated patients
  • Apolipoprotein Quantification: Immunoturbidimetric assays for apoA-I and apoB
  • Lipoprotein(a): Immunoassays recognizing kringle IV repeats

Advanced Lipoprotein Subfraction Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantifies lipoprotein particle sizes and subclasses
  • Ion Mobility Analysis: Provides direct quantification of lipoprotein particle concentrations
  • Gradient Gel Electrophoresis: Separates HDL and LDL subfractions by size

Special Considerations for this compound Studies:

  • Non-HDL Cholesterol: Preferred metric over LDL-C in this compound trials due to assay interference [2]
  • ApoB Measurement: More reliable indicator of atherogenic particle burden than LDL-C in CETP inhibition studies
Population Pharmacokinetic/Pharmacodynamic Protocol

Objective: To characterize the population pharmacokinetics of this compound and establish exposure-response relationships for lipid effects.

Study Design:

  • Data Source: Pooled data from Phase I and II clinical trials
  • Population: Healthy volunteers and patients with dyslipidemia
  • Dosing: Single and multiple doses ranging from 10-300 mg
  • Formulations: Liquid-filled capsule (Phase I/II) and hot-melt extruded tablet (Phase III)

PK Model Development:

  • Software: NONMEM Version 5.0 with FOCE INTER method
  • Base Model: Multi-compartmental structure with first-order absorption
  • Covariates: Effects of meal condition (fasted, low-fat, high-fat), formulation, demographic factors

Key PK Parameters:

  • This compound exhibits high food effect with standard high-fat breakfast increasing AUC ~7.5-fold compared to fasted state [4]
  • Low-fat meal increases AUC ~2.2-fold relative to fasted conditions
  • Apparent half-life exceeds 24 hours supporting once-daily dosing

PD Model Development:

  • Structural Model: Proportional Emax model relating this compound trough concentration to LDL-C and HDL-C effects
  • Covariate Effects: Subject health status (healthy vs dyslipidemic), co-administration with statins
  • Model Equations:
    • E = E₀ × (1 + (Emax × C)/(EC₅₀ + C))
    • Where E is lipid effect, E₀ is baseline, Emax is maximum effect, C is trough concentration, EC₅₀ is concentration for 50% effect

Clinical Trial Simulations:

  • Purpose: To examine robustness of lipid effects to dietary variation and adherence
  • Software: Drug Model Explorer (DMX) or similar platform
  • Scenarios: Multiple virtual patient populations under different meal compliance patterns

Safety Assessment and Special Population Protocols

Comprehensive Safety Monitoring Protocol

Objective: To systematically evaluate the safety and tolerability of this compound in clinical trials.

Safety Endpoints:

  • Primary Safety Parameters: Incidence of serious adverse events, discontinuations due to adverse events, deaths
  • Laboratory Monitoring: Comprehensive metabolic panel, hematology, urinalysis
  • Cardiovascular Safety: Blood pressure, heart rate, electrocardiographic parameters
  • Special Focus Areas: Hepatic function, renal function, electrolyte balance, aldosterone levels

Blood Pressure Monitoring Protocol:

  • Methodology: Seated blood pressure measured in triplicate after 5 minutes rest
  • Schedule: Baseline, 4, 12, 24, 36, and 52 weeks during treatment
  • Ambulatory BP: Subset of patients with 24-hour monitoring to detect nocturnal changes
  • Comparison: Active surveillance versus earlier CETP inhibitor torcetrapib which increased blood pressure

Long-term Safety Considerations:

  • Adipose Tissue Accumulation: this compound accumulates in adipose tissue with detectable levels >2 years post-dose [2]
  • Post-trial Monitoring: Extended follow-up for potential delayed effects
  • Cancer Incidence: Ongoing surveillance through registry linkages and long-term follow-up studies
Special Population Considerations

Renal Impairment:

  • Study Design: Open-label, parallel-group study comparing this compound PK in normal renal function vs mild, moderate, severe impairment
  • Dosing: Single dose 100 mg with intensive PK sampling
  • Analysis: Relationship between estimated GFR and this compound exposure

Hepatic Impairment:

  • Study Design: Open-label, parallel-group comparing this compound PK in normal hepatic function vs mild and moderate impairment (Child-Pugh A and B)
  • Exclusion: Severe hepatic impairment (Child-Pugh C)
  • Monitoring: Enhanced liver enzyme surveillance

Elderly Patients:

  • Population: Specific recruitment of patients ≥75 years in clinical trials
  • Analysis: Age-stratified efficacy and safety outcomes

Emerging Research Applications and Future Directions

Potential Applications Beyond Cardiovascular Disease

Recent genetic evidence from Mendelian randomization studies suggests that CETP inhibition may have therapeutic potential beyond cardiovascular disease reduction:

Neurodegenerative Disorders:

  • Genetic Evidence: Lower CETP activity associated with reduced risk of Lewy body dementia (OR 0.81, 95% CI 0.74-0.89) and Parkinson's dementia (OR 0.26, 95% CI 0.14-0.48) [5]
  • APOE4 Stratification: Most pronounced effects in APOE-ε4 carriers (OR 0.61, 95% CI 0.51-0.73 vs 0.89 in non-carriers)
  • Brain Volume: Lower CETP concentration associated with higher total brain volume (0.04 SD per SD lower CETP, 95% CI 0.02-0.06)
  • Proposed Mechanisms: Enhanced Apo-E lipidation, improved cholesterol clearance from brain, reduced neuroinflammation

Diabetes and Metabolic Disorders:

  • Glycemic Parameters: Lower CETP concentration associated with reduced blood glucose and HbA1c
  • Potential Mechanisms: Improved HDL functionality, enhanced insulin sensitivity

Chronic Kidney Disease:

  • Genetic Evidence: CETP inhibition predicted to reduce chronic kidney disease risk
  • Potential Mechanisms: Improved lipid profile, reduced renal vascular injury
Future Research Protocol Design

Protocol Title: CETP Inhibition for Dementia Prevention: A Phase II Trial Design

Study Population:

  • Inclusion: Adults aged 60-85 with mild cognitive impairment and APOE-ε4 genotype
  • Exclusion: Contraindications to CETP inhibitors, advanced dementia, life-limiting comorbidities

Study Endpoints:

  • Primary: Change in cerebral Aβ burden measured by amyloid PET imaging
  • Secondary: Cognitive function batteries, brain volume changes, cerebrospinal fluid biomarkers

Biomarker Strategy:

  • Lipidomics: Comprehensive plasma lipid profiling including HDL subspecies
  • Inflammation Markers: High-sensitivity CRP, IL-6, TNF-α
  • Neurodegeneration Biomarkers: Plasma p-tau, neurofilament light chain, GFAP

Conclusion

This compound represents a prototypical advanced CETP inhibitor with well-characterized effects on lipoprotein metabolism and established efficacy in reducing cardiovascular events. The research protocols outlined in this document provide a comprehensive framework for investigating CETP inhibitors in both cardiovascular and non-cardiovascular indications. Particular attention should be paid to the unique pharmacokinetic properties of this compound, including its food effects and long-term tissue retention, when designing clinical trials. The emerging genetic evidence supporting potential benefits in neurodegenerative disorders opens new avenues for therapeutic development that merit rigorous clinical evaluation.

Future research should focus on personalized approaches to CETP inhibition, identifying patient subgroups most likely to benefit, and developing next-generation inhibitors with optimized pharmacokinetic and safety profiles. The integration of genomic data and advanced biomarker strategies will be essential for advancing our understanding of CETP inhibition beyond lipid modulation to potential applications in brain health and metabolic disorders.

References

Comprehensive Analytical Methods for Anacetrapib Lipid Analysis: Applications in Preclinical and Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Anacetrapib and Its Lipid-Modifying Effects

This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor that has been extensively investigated for its potential to reduce cardiovascular risk in patients with atherosclerotic vascular disease. As a therapeutic agent, this compound produces substantial effects on plasma lipids, including robust reductions in low-density lipoprotein cholesterol (LDL-C) by approximately 25-40% and marked elevations in high-density lipoprotein cholesterol (HDL-C) by more than 100% when administered at 100 mg daily. [1] These lipid-modifying properties positioned this compound as a promising candidate for addressing residual cardiovascular risk in patients already receiving statin therapy, ultimately evaluated in the large-scale REVEAL outcomes trial that randomized over 30,000 participants. [1] [2]

The mechanism of action of this compound involves inhibition of CETP, a plasma protein that facilitates the exchange of cholesteryl esters and triglycerides between HDL and atherogenic apolipoprotein B-containing lipoproteins. [3] By modulating this transfer process, this compound significantly alters lipoprotein composition and metabolism. Unlike earlier CETP inhibitors (torcetrapib, dalcetrapib, and evacetrapib) that failed due to safety concerns or lack of efficacy, this compound demonstrated a favorable safety profile in preliminary studies with no significant effects on blood pressure or aldosterone concentrations. [1] The compound's unique properties necessitated the development of specialized bioanalytical methods to accurately quantify drug concentrations in biological matrices and evaluate its complex effects on lipoprotein metabolism in both preclinical and clinical settings.

Table 1: Key Characteristics of this compound in Clinical Development

Property Description Clinical Relevance
Molecular Target Cholesteryl ester transfer protein (CETP) Inhibits lipid transfer between lipoproteins
Dosage 100 mg once daily Used in DEFINE and REVEAL trials
LDL-C Reduction 25-40% Additive to statin therapy
HDL-C Increase >100% Potentially enhances reverse cholesterol transport
Key Trials DEFINE, REVEAL Evaluated efficacy and cardiovascular outcomes

Bioanalytical Methods for this compound Quantification

LC-MS/MS Analysis in Plasma

The quantification of this compound and its metabolites in biological matrices primarily relies on liquid chromatography tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity, specificity, and capacity for high-throughput analysis. For plasma analysis, a highly selective method was developed and validated for the simultaneous quantitation of this compound and stable isotope-labeled this compound ([13C515N]-anacetrapib) using a Waters Acquity UPLC system coupled with a Sciex API 4000 triple quadrupole mass spectrometer. [4] The method employed positive electrospray ionization in multiple reaction monitoring (MRM) mode, monitoring ion transitions of m/z 638 → 283 for this compound and m/z 642 → 287 for the internal standard. [5]

The chromatographic separation was achieved using a BEH Shield RP18 (50 × 2.1 mm, 1.7 μm) column maintained at 40°C with a gradient elution system. The mobile phase consisted of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) at a flow rate of 0.6 mL/min. The gradient program was optimized as follows: 70% B for 0.1 min, ramped to 90% B over 1.4 min, held at 90% B for 0.5 min, returned to 70% B in 0.1 min, and held for 0.4 min (total run time 2.5 min). [5] Sample preparation involved protein precipitation extraction with acetonitrile, followed by liquid-liquid extraction using methyl tert-butyl ether under alkaline conditions (pH 9.8 carbonate buffer). This method demonstrated excellent performance with a calibration range of 0.5-500 nM for this compound in dog plasma, which was adapted for human plasma analysis in clinical studies. [4]

Adipose Tissue Analysis

The distribution of this compound into adipose tissue represented a significant pharmacokinetic consideration due to the compound's high lipophilicity and potential for long-term accumulation. A specialized method was developed for quantifying this compound in adipose tissue from three animal species (rats, mice, non-human primates) and humans. [5] [6] This method addressed the challenge of extracting this compound from complex tissue matrices by homogenizing adipose samples in plasma (using 1:9 or 1:29 adipose:plasma ratios) to create a uniform matrix for subsequent liquid-liquid extraction. The homogenization process involved cutting adipose samples into fine pieces using disposable scalpels, transferring to polypropylene tubes, adding calculated volumes of control plasma, and homogenizing using a Geno Grinder with stainless steel beads at 1500 RPM for 10 minutes. [5]

The LC-MS/MS analysis of adipose homogenates required two distinct calibration ranges to accommodate varying concentration levels: a low range of 5-5000 ng/mL and a high range of 0.1-100 μg/mL. Quality control samples were prepared at appropriate concentrations within these ranges (15, 150, and 400 ng/mL for the low curve; 0.3, 10, and 75 μg/mL for the high curve). The extraction procedure utilized 1050 μL of a 20/80 isopropanol/hexane mixture added to 50 μL of adipose-plasma homogenate, followed by thorough mixing and centrifugation. The organic layer was then evaporated to dryness under nitrogen stream, and the residue reconstituted in an appropriate injection solvent. [5] This validated method successfully supported pharmacokinetic studies analyzing over 100 animal adipose samples and 500 human adipose samples, providing critical data on this compound's tissue distribution profile. [6]

G cluster_0 Sample Preparation AdiposeSample Adipose Tissue Sample Homogenization Homogenization in Plasma (1:9 or 1:29 ratio) AdiposeSample->Homogenization LLE Liquid-Liquid Extraction with IPA/Hexane (20:80) Homogenization->LLE Homogenization->LLE Evaporation Solvent Evaporation under N₂ stream LLE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantitation This compound Quantitation LCMS->Quantitation Calibration Calibration Curves (Low: 5-5000 ng/mL High: 0.1-100 μg/mL) Calibration->Quantitation

Figure 1: Workflow for this compound Analysis in Adipose Tissue. The method involves homogenization of adipose tissue in plasma followed by liquid-liquid extraction and LC-MS/MS analysis with dual calibration ranges to accommodate varying concentration levels encountered in preclinical and clinical studies.

Lipoprotein and Lipid Analysis Methods

LDL Cholesterol Measurement Techniques

The accurate determination of LDL-C in this compound-treated subjects presented unique challenges due to the drug's effects on lipoprotein composition. Conventional estimation methods, including the Friedewald formula and direct homogeneous assays, demonstrated significant biases when used for samples from this compound-treated patients. [7] Specifically, after 24 weeks of this compound treatment, the Friedewald formula underestimated LDL-C by -12.2 ± 7.5 mg/dL compared to the reference β-quantification method. Similarly, direct methods including the Roche direct method and Genzyme direct method showed biases of -10.2 ± 6.6 mg/dL and -10.8 ± 8.8 mg/dL, respectively. [7]

The reference method for LDL-C measurement employed β-quantification, which combines ultracentrifugation and precipitation. This procedure involved centrifuging unfractionated sera for 20.5 hours at 25,000 rpm without density adjustment, followed by tube slicing to separate the top (density < 1.006 g/mL) and bottom (density > 1.006 g/mL) fractions. The cholesterol in the bottom fraction reflected primarily LDL and HDL, with minor contributions from IDL and Lp(a). LDL-C concentration was calculated as the cholesterol level in the density > 1.006 g/mL fraction minus the HDL-C concentration measured in the supernatant after dextran sulfate/Mg²⁺ precipitation of apoB-containing lipoproteins in unfractionated serum. [7] The inaccuracy of conventional methods was attributed to this compound-induced alterations in VLDL composition, particularly an increased TG/CE ratio that invalidated the TG/5 estimation of VLDL-C used in the Friedewald formula.

HDL and Apolipoprotein Analysis

The effects of this compound on HDL metabolism were evaluated using sophisticated metabolic tracing approaches. In one study, mildly hypercholesterolemic subjects underwent stable isotope metabolic studies following each treatment period (placebo or atorvastatin for 4 weeks, followed by addition of this compound 100 mg/day for 8 weeks). [3] Participants received bolus injections of [5,5,5-²H₃]leucine and [1,1,2,3,3-²H₅]glycerol, along with primed-constant infusion of [5,5,5-²H₃]leucine over a 15-hour period under continuous feeding conditions. Blood samples were collected at predetermined time points (0, 20, 40 min; 1, 2, 4, 6, 8, 10, 12, 14, 15, 15.5, 16, 18, 21, 24, and 48 h post-bolus) to determine apolipoprotein and triglyceride kinetics. [3]

The quantification of apolipoproteins (apoC-II, apoC-III, and apoE) was performed using LC-MS/MS with multiple reaction monitoring. Sample preparation involved diluting 20 μL of plasma followed by tryptic digestion overnight. The digested samples were analyzed by ultra-performance LC combined with a triple quadrupole mass spectrometer. Kinetic parameters for each apolipoprotein were individually determined by fitting the stable isotope-labeled leucine tracer data to a multicompartmental model using a weighted least-squares approach with WinSAAM version 3.0.7. The model consisted of three compartments: a hepatic precursor, a synthetic delay, and plasma protein. The fractional catabolic rate (FCR) of each protein was calculated as the fraction of protein cleared from plasma per day, while the production rate (PR) was calculated as the product of FCR and the plasma pool size. [3]

Table 2: Comparison of LDL-C Measurement Methods in this compound-Treated Subjects

Method Principle Bias vs. β-Quantification Limitations with this compound
Friedewald Formula Calculation: TC - HDL-C - TG/5 -12.2 ± 7.5 mg/dL Overestimates VLDL-C via TG/5 due to altered VLDL composition
Roche Direct Method Detergent-based homogeneous assay -10.2 ± 6.6 mg/dL Affected by changes in lipoprotein composition
Genzyme Direct Method Detergent-based homogeneous assay -10.8 ± 8.8 mg/dL Affected by changes in lipoprotein composition
β-Quantification Ultracentrifugation + precipitation Reference method Requires large sample volume, time-consuming, not high-throughput

Metabolic and Mechanistic Studies

VLDL-TG Kinetics Assessment

The mechanisms underlying triglyceride lowering by this compound were elucidated through comprehensive kinetic studies of VLDL-TG metabolism. Following stable isotope administration with [1,1,2,3,3-²H₅]glycerol, VLDL was isolated from serial blood samples by ultracentrifugation at density < 1.006 g/mL. VLDL lipids were extracted using chloroform:methanol, and TG was isolated using either zeolite or BondElut NH₂ columns. The TG extracts were saponified, and the liberated glycerol was derivatized and analyzed by GC-MS to determine D5-glycerol enrichments from the ratio of M+5/M+0 ions using standards of known enrichment. [3]

The kinetic parameters were determined by fitting the stable isotope-labeled glycerol enrichment data to a multicompartmental model using a weighted least-squares approach with WinSAAM version 3.0.7. The multicompartmental model was identical to that previously reported for apoB, with transfer rates between compartments constrained to values determined for apoB, while rates for direct clearance were variable. The hepatic TG precursor was represented by the plasma [1,1,2,3,3-²H₅]glycerol enrichment or, when unavailable, a reference plasma glycerol model. The FCR of VLDL-TG was calculated from kinetic parameters as the fraction of TG cleared from plasma per day, while the PR for VLDL-TG was calculated as the product of FCR and the plasma pool size. [3] These studies revealed that this compound reduced the VLDL-TG pool on a statin background primarily through increased VLDL-TG FCR (29% increase; P = 0.002), while this compound monotherapy increased both VLDL-TG FCR (41%; P = 0.11) and PR (39%; P = 0.014). [3]

Reverse Cholesterol Transport and Preβ-HDL Analysis

The effects on reverse cholesterol transport were investigated in preclinical models using advanced analytical techniques. In dyslipidemic hamsters, this compound treatment significantly increased macrophage-to-feces reverse cholesterol transport and fecal cholesterol excretion. [8] Analysis of preβ-HDL levels employed two-dimensional gel electrophoresis, which demonstrated that this compound treatment increased preβ-HDL levels in dyslipidemic hamsters despite in vitro findings showing inhibition of preβ formation. [8]

The functional impact on cholesterol absorption was directly measured using a dual stable isotope method in hamsters. This approach allowed researchers to distinguish between cholesterol from dietary sources and endogenous production, revealing that this compound treatment had no significant effect on cholesterol absorption, in contrast to dalcetrapib which increased cholesterol absorption. [8] These findings supported the notion that this compound promotes preβ-HDL functionality in vivo without adversely affecting intestinal cholesterol absorption, providing mechanistic insights into its potential antiatherogenic properties.

G cluster_0 VLDL-TG Kinetics Workflow StableIsotope Stable Isotope Administration [²H₃]leucine, [²H₅]glycerol BloodCollection Serial Blood Collection (0-48 hours, 15 timepoints) StableIsotope->BloodCollection LipoproteinSep Lipoprotein Separation Ultracentrifugation d<1.006 g/mL BloodCollection->LipoproteinSep LipidExtraction Lipid Extraction Chloroform:Methanol LipoproteinSep->LipidExtraction LipoproteinSep->LipidExtraction TGSeparation TG Separation Zeolite or NH₂ Columns LipidExtraction->TGSeparation LipidExtraction->TGSeparation Derivatization Derivatization and GC-MS Analysis TGSeparation->Derivatization TGSeparation->Derivatization Modeling Kinetic Modeling WinSAAM 3.0.7 Derivatization->Modeling Parameters Kinetic Parameters FCR, PR Modeling->Parameters

Figure 2: Experimental Workflow for VLDL-TG Kinetic Studies. The protocol involves administration of stable isotopes, serial blood collection, VLDL isolation, triglyceride purification, and computational modeling to determine fractional catabolic and production rates.

Data Analysis and Statistical Approaches

The analysis of lipid and kinetic data from this compound studies employed rigorous statistical methods implemented in SAS software. For metabolic studies, all statistical analyses were conducted on log-transformed data, with estimates back-transformed to the original scale for presentation. [3] Pairwise comparisons between treatment periods were performed using a linear mixed-effect model with terms for treatment period and subject as a random effect. The analyses were intention-to-treat, comparing all randomized participants regardless of adherence to study treatment or subsequent interventions. [1]

For method comparison studies, multiple statistical approaches were employed to evaluate the agreement between LDL-C measurement methods. Bland-Altman plots were generated to estimate the bias between each method and the β-quantification reference method. Pearson correlation coefficients were calculated to measure the degree of linear correlation between each pairwise comparison of methods. [7] The baseline and week 24 on-treatment distributions of LDL-C were summarized for each method, and pairwise comparisons between methods were performed to characterize assay bias relative to the reference method. Additionally, the distributions of absolute and percentage changes in LDL-C from baseline were summarized for each method to assess treatment effects. [7]

In the large-scale REVEAL trial, the primary assessment was an intention-to-treat comparison among all randomized participants of the effects of this compound allocation on major coronary events (coronary death, myocardial infarction, or coronary revascularization). [1] The trial was designed to have sufficient statistical power to detect a modest but clinically relevant reduction in the primary endpoint, with a planned sample size of 30,000 participants followed for a median of at least 4 years. These comprehensive statistical approaches ensured robust evaluation of both the lipid-modifying effects and clinical outcomes associated with this compound therapy.

Conclusion and Regulatory Considerations

The comprehensive bioanalytical methods developed for this compound quantification and its effects on lipoprotein metabolism provided critical insights into the drug's mechanism of action and potential clinical utility. The LC-MS/MS protocols for plasma and adipose tissue analysis enabled precise quantification of this compound concentrations across preclinical and clinical studies, revealing significant adipose deposition that informed understanding of the drug's pharmacokinetic profile. [5] [6] The specialized lipoprotein analysis methods, particularly the use of β-quantification for LDL-C measurement, addressed the limitations of conventional assays in the context of CETP inhibition and provided accurate assessment of this compound's lipid effects. [7]

From a regulatory perspective, the analytical methods supporting this compound development adhered to rigorous validation standards, with demonstrated precision, accuracy, sensitivity, and specificity across the required concentration ranges. The metabolic studies employing stable isotope tracers and sophisticated compartmental modeling provided mechanistic evidence supporting the drug's biological effects beyond standard lipid parameters. [3] [9] While this compound ultimately demonstrated a significant reduction in major coronary events in the REVEAL trial, [1] its development pathway underscores the importance of robust, fit-for-purpose analytical methods in accurately characterizing novel therapeutic agents with complex mechanisms of action.

References

Comprehensive Application Notes and Protocols for Anacetrapib in Heterozygous Familial Hypercholesterolemia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Heterozygous familial hypercholesterolemia (HeFH) is an autosomal dominant disorder characterized by markedly elevated plasma concentrations of low-density lipoprotein cholesterol (LDL-C) and significantly increased risk of premature cardiovascular disease. The condition primarily results from mutations in genes encoding the LDL receptor (LDLR), apolipoprotein B (APOB), or proprotein convertase subtilisin/kexin type 9 (PCSK9). Despite optimal lipid-lowering therapy with high-intensity statins and adjunctive agents like ezetimibe, most patients with HeFH fail to achieve recommended LDL-C targets, leaving them at substantial residual cardiovascular risk. This unmet clinical need has prompted investigation of novel therapeutic approaches, including cholesteryl ester transfer protein (CETP) inhibition with agents such as anacetrapib.

This compound is a potent, orally administered CETP inhibitor that demonstrated significant lipid-modifying efficacy in clinical trials. The REALIZE study, a phase 3 randomized controlled trial specifically conducted in patients with HeFH, demonstrated that this compound 100 mg daily added to optimized lipid-lowering therapy substantially reduces LDL-C levels while increasing high-density lipoprotein cholesterol (HDL-C). Importantly, the REVEAL outcomes trial subsequently established that this compound reduces the risk of major coronary events when added to intensive statin therapy in patients with atherosclerotic vascular disease, supporting its potential role in high-risk populations like HeFH patients.

Mechanisms of Action

Dual Pathways of Lipid Modulation

This compound exerts its lipid-modifying effects through two distinct but complementary mechanisms that collectively reduce atherogenic lipoproteins and enhance reverse cholesterol transport:

  • CETP-Dependent Mechanism: CETP facilitates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This compound potently inhibits this process, resulting in remodeled VLDL particles that are more susceptible to hepatic uptake and clearance. This inhibition leads to accumulation of cholesteryl esters in HDL particles and depletion in LDL and VLDL particles, explaining the characteristic increase in HDL-C and reduction in LDL-C observed with this compound therapy. [1]

  • CETP-Independent Mechanism: Interestingly, research in APOE*3-Leiden.CETP mice has demonstrated that this compound reduces (V)LDL cholesterol through additional mechanisms independent of CETP inhibition. This compound treatment downregulates hepatic PCSK9 expression (-28%, P < 0.01) and reduces plasma PCSK9 levels (-47%, P < 0.001), resulting in increased hepatic LDL receptor content (+64%, P < 0.01) and enhanced clearance of apoB-containing lipoproteins. This effect is mediated through suppression of the cholesterol biosynthesis pathway and predicted downregulation of pathways controlled by sterol regulatory element-binding proteins 1 and 2. [1] [2]

G cluster_CETP_dependent CETP-Dependent Pathway cluster_CETP_independent CETP-Independent Pathway This compound This compound CETP_Inhibition CETP Inhibition This compound->CETP_Inhibition SREBP_Downregulation Downregulation of SREBP- Controlled Pathways This compound->SREBP_Downregulation Reduced_Transfer Reduced Cholesteryl Ester Transfer to VLDL/LDL CETP_Inhibition->Reduced_Transfer Remodeled_VLDL Remodeled VLDL Particles (More Susceptible to Hepatic Uptake) Reduced_Transfer->Remodeled_VLDL Increased_HDL Increased HDL-C Reduced_Transfer->Increased_HDL Enhanced_Clearance Enhanced Clearance of ApoB-containing Lipoproteins Remodeled_VLDL->Enhanced_Clearance PCSK9_Reduction Reduced Hepatic PCSK9 Expression & Plasma Levels Increased_LDLR Increased Hepatic LDL Receptor Content PCSK9_Reduction->Increased_LDLR Increased_LDLR->Enhanced_Clearance SREBP_Downregulation->PCSK9_Reduction

Figure 1: Dual Mechanisms of this compound Action - CETP-dependent and CETP-independent pathways through which this compound reduces atherogenic lipoproteins.

Clinical Efficacy Data

Lipid Modifications in HeFH Patients

The REALIZE trial provided comprehensive data on the lipid-modifying efficacy of this compound specifically in patients with HeFH. This phase 3, multicenter, randomized, double-blind, placebo-controlled study administered this compound 100 mg daily or placebo for 52 weeks to 306 patients with genetically or clinically confirmed HeFH who were on optimized lipid-lowering therapy. The results demonstrated substantial improvements across multiple lipid parameters, with near-maximal effects achieved within the first 6 weeks of treatment and sustained throughout the study period. [3] [4] [5]

Table 1: Lipid Parameter Changes with this compound in HeFH Patients (REALIZE Trial)

Lipid Parameter Baseline Level Week 52 Level Percentage Change Placebo-Adjusted Difference
LDL Cholesterol 3.3 mmol/L (127 mg/dL) 2.1 mmol/L (81 mg/dL) -36.0% -39.7% (95% CI: -45.7 to -33.7)
HDL Cholesterol 1.4 mmol/L (54 mg/dL) 2.8 mmol/L (108 mg/dL) +100% +128.7%
Non-HDL Cholesterol 4.1 mmol/L (159 mg/dL) 2.7 mmol/L (104 mg/dL) -34.1% -36.4%
Apolipoprotein B Not specified Not specified -27.2% -26.8%
Apolipoprotein A1 Not specified Not specified +44.7% +45.0%
Cardiovascular Outcomes

The REVEAL trial provided critical evidence regarding the impact of this compound on cardiovascular outcomes. In this large randomized controlled trial, 30,449 adults with pre-existing atherosclerotic vascular disease were allocated to receive this compound 100 mg daily or matching placebo in addition to open-label atorvastatin therapy. After a median treatment duration of 4.1 years, this compound significantly reduced the incidence of major coronary events (coronary death, myocardial infarction, or coronary revascularization) by 9% compared to placebo. Importantly, during extended post-trial follow-up (median 2.2 years after stopping study treatment), a further reduction in major coronary events was observed, resulting in an overall proportional risk reduction of 12% during the entire median 6.3-year follow-up period. This corresponds to an absolute risk reduction of 1.8% for major coronary events. [6]

Table 2: Cardiovascular Outcomes with this compound in the REVEAL Trial

Outcome Measure Median 4.1-Year In-Trial Period Median 2.2-Year Post-Trial Follow-up Overall Median 6.3-Year Follow-up
Major Coronary Events -9% (95% CI: 3-15%; P=0.004) -20% (95% CI: 10-29%; P<0.001) -12% (95% CI: 7-17%; P<0.001)
Absolute Risk Reduction Not specified Not specified 1.8% (95% CI: 1.0-2.6%)

Experimental Protocols

Preclinical Assessment Protocol
4.1.1 In Vivo Model Development
  • Animal Model Selection: Utilize APOE*3-Leiden.CETP transgenic mice as the primary preclinical model. This model exhibits human-like lipoprotein metabolism with attenuated clearance of apoB-containing lipoproteins and increased triglyceride levels, closely mimicking the dyslipidemia observed in human familial dyslipoproteinemia. Regular C57BL/6J mice are not suitable due to their rapid clearance of apoB-containing lipoproteins. [1]

  • Dietary Regimen: House mice under standard conditions with a 12-hour light-dark cycle and provide free access to food and water. Feed experimental groups a Western-type diet containing 15% (w/w) cacao butter, 1% corn oil, and 0.1% cholesterol for a run-in period of 3-4 weeks before intervention. This diet induces hypercholesterolemia and promotes the formation of β-VLDL particles, replicating key features of human atherogenic dyslipidemia. [1]

  • Treatment Protocol: After the run-in period, match mice based on plasma total cholesterol, HDL-C, triglycerides, body weight, and age into experimental groups. Administer this compound at 30 mg/kg body weight per day or vehicle control via diet supplementation for 4-21 weeks, depending on experimental endpoints. [1]

4.1.2 Hepatic Gene Expression Analysis
  • RNA Isolation: Extract total RNA from liver tissue using the Nucleospin RNAII kit according to manufacturer's protocol. Verify RNA quality using the lab-on-a-chip method with Experion RNA StdSens analyses kit. [1]

  • Microarray Analysis: Perform microarray analysis including quality control, RNA labeling, hybridization, and data extraction. Use the lumi package of R/Bioconductor for quality control and quantile normalization. Identify differentially expressed probes using the limma package with P-values <0.05 as the threshold for significance. Conduct pathway analysis using Ingenuity Pathway Analysis to identify affected biological pathways and upstream regulators. [1]

  • qPCR Validation: Reverse transcribe total RNA with iScript cDNA synthesis kit. Perform real-time quantitative PCR using a CFX96 Touch Real-Time PCR Detection System. Normalize gene expression to beta-2 microglobulin and hypoxanthine-guanine phosphoribosyltransferase. Calculate relative expression compared to control group using CFX Manager software. [1]

G Start Animal Model Selection (APOE*3-Leiden.CETP mice) Diet Western-Type Diet (3-4 week run-in period) Start->Diet GroupMatching Group Matching Based on Plasma Lipids, Body Weight, Age Diet->GroupMatching Treatment This compound Administration (30 mg/kg/day for 4-21 weeks) GroupMatching->Treatment TissueCollection Tissue Collection and Plasma Isolation Treatment->TissueCollection RNA RNA Isolation and Quality Assessment TissueCollection->RNA FunctionalAssays Functional Assays: VLDL Production/Clearance TissueCollection->FunctionalAssays Microarray Microarray Analysis & Pathway Identification RNA->Microarray qPCR qPCR Validation of Target Genes Microarray->qPCR

Figure 2: Preclinical Assessment Workflow - Comprehensive protocol for evaluating this compound effects in transgenic mouse models.

Clinical Trial Protocol for HeFH Patients
4.2.1 REALIZE Trial Design

The REALIZE trial established the standard protocol for evaluating this compound efficacy and safety in patients with heterozygous familial hypercholesterolemia:

  • Patient Population: Enroll adults aged 18-80 years with genotype-confirmed or clinically diagnosed HeFH on optimum lipid-lowering treatment for at least 6 weeks. Inclusion criteria require LDL-C concentration ≥2.59 mmol/L (100 mg/dL) without cardiovascular disease or ≥1.81 mmol/L (70 mg/dL) with established cardiovascular disease. [3] [4]

  • Study Design: Conduct a multicenter, randomized, double-blind, placebo-controlled, phase 3 study with 2:1 allocation (this compound:placebo) using a computer-generated allocation schedule with block size of six and no stratification. The total study duration is 52 weeks of active treatment followed by 12 weeks of post-treatment follow-up. [3]

  • Intervention: Administer this compound 100 mg or matching placebo orally once daily in addition to patients' existing optimized lipid-lowering regimen, which typically includes high-intensity statin therapy with or without ezetimibe. [3] [4] [5]

4.2.2 Endpoint Assessment
  • Primary Efficacy Endpoint: Percentage change from baseline in LDL-C concentration at week 52, analyzed using a constrained longitudinal repeated measures model. LDL-C should be measured using beta-quantification methods rather than direct assays, as direct assays may underestimate LDL-C levels in this compound-treated patients due to altered lipoprotein composition. [3] [6]

  • Secondary Efficacy Endpoints: Include percentage changes in HDL-C, non-HDL-C, apolipoprotein B, apolipoprotein A1, and the proportion of patients achieving LDL-C treatment targets according to contemporary guidelines (<2.59 mmol/L for patients without CVD and <1.81 mmol/L for patients with established CVD). [3] [5]

  • Safety Assessment: Monitor adverse events, serious adverse events, laboratory parameters (liver enzymes, creatine kinase), blood pressure changes, and drug discontinuation due to adverse events throughout the 52-week treatment period and 12-week follow-up. Specifically assess for off-target effects on blood pressure that plagued earlier CETP inhibitors. [3] [7]

Safety and Tolerability Profile

Adverse Event Profile

Across clinical trials, this compound has demonstrated a generally favorable safety and tolerability profile:

  • In the REALIZE trial, the proportion of patients with adverse events leading to discontinuation was similar between this compound and placebo groups (6% vs. 5%). The only significantly different safety observation was higher diastolic blood pressure in the placebo group, alleviating concerns about off-target blood pressure effects that plagued earlier CETP inhibitors like torcetrapib. However, an increased incidence of skin-related adverse events was observed with this compound compared with placebo (19% vs. 2%, P=0.0162). [7] [5]

  • The REVEAL trial with extended follow-up demonstrated no significant adverse effects on non-vascular mortality, site-specific cancer, or other serious adverse events during a median 6.3-year follow-up period. This long-term safety data provides reassurance about the overall tolerability profile of this compound. [6]

Pharmacokinetic Considerations

This compound is highly lipophilic and accumulates in adipose tissue during continued dosing, creating a reservoir that leads to slow elimination from the peripheral circulation. This pharmacokinetic property results in residual lipid-modifying effects for some years after discontinuation of prolonged treatment, as evidenced in the REVEAL extended follow-up where clinical benefits continued to accrue after treatment cessation. While this property may offer sustained therapeutic effects, it also warrants consideration regarding potential long-term accumulation. [6]

Regulatory and Clinical Implications

Future Directions

The development of this compound represents an important advancement in the therapeutic armamentarium for severe dyslipidemias, including heterozygous familial hypercholesterolemia. Several considerations should guide its potential clinical application:

  • Patient Selection: this compound may be particularly beneficial for HeFH patients who fail to achieve LDL-C targets despite maximally tolerated statin and ezetimibe therapy, especially those with contraindications or limited access to PCSK9 monoclonal antibodies.

  • Combination Therapy: The complementary mechanisms of this compound (CETP inhibition, PCSK9 reduction) and PCSK9 inhibitors suggest potential for synergistic LDL-C lowering, though formal studies of such combinations are needed.

  • Outcomes Beyond Lipids: The sustained cardiovascular risk reduction observed during extended follow-up in REVEAL, even after treatment discontinuation, suggests that this compound may confer legacy benefits similar to those observed with intensive statin therapy.

Conclusion

This compound represents a promising therapeutic option for patients with heterozygous familial hypercholesterolemia who require additional LDL-C lowering beyond what can be achieved with conventional statin-based regimens. Its dual mechanisms of action—both CETP-dependent and independent—produce substantial reductions in atherogenic lipoproteins while raising HDL-C levels. The documented cardiovascular outcomes benefit in high-risk patients, coupled with a generally favorable safety profile during extended follow-up, supports its potential role in managing this challenging patient population. The experimental protocols outlined herein provide comprehensive guidance for preclinical assessment and clinical evaluation of this compound in HeFH and related dyslipidemias.

References

Comprehensive Analysis of Anacetrapib Cardiovascular Outcomes Research: Protocol and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Program Overview

Anacetrapib represents a late-generation cholesteryl ester transfer protein (CETP) inhibitor that was extensively investigated for its potential to reduce cardiovascular risk through lipid modification. The development program for this compound was initiated following disappointing results with earlier CETP inhibitors, particularly torcetrapib, which was associated with off-target toxicity including increased aldosterone production and blood pressure elevations. Unlike its predecessor, this compound was specifically designed to inhibit CETP without these concerning off-target effects, as demonstrated in preclinical models where it did not increase blood pressure or stimulate aldosterone release even at concentrations up to 10 μM [1]. The Randomized Evaluation of the Effects of this compound through Lipid modification (REVEAL) trial stands as the pivotal cardiovascular outcomes study that formed the foundation for evaluating the clinical efficacy and safety of this agent.

The REVEAL trial was a large-scale, randomized, double-blind, placebo-controlled clinical trial that assessed the efficacy and safety of adding this compound to effective LDL-lowering treatment with atorvastatin in patients with preexisting atherosclerotic vascular disease [2]. Conducted across Europe, North America, and China, the trial enrolled 30,449 participants between August 2011 and October 2013, making it one of the largest clinical trials ever conducted for a lipid-modifying agent [2] [3]. Participants had a mean age of 67 years, with 84% being male, 88% having a history of coronary heart disease, 22% with cerebrovascular disease, and 37% with diabetes mellitus [2]. At baseline, all patients were receiving atorvastatin therapy, with mean plasma LDL cholesterol of 61 mg/dL and HDL cholesterol of 40 mg/dL, reflecting well-managed lipid levels according to contemporary guidelines [2].

Table 1: Baseline Characteristics of Participants in the REVEAL Trial

Characteristic Overall Population (N=30,449)
Mean Age (years) 67 (SD 8)
Male Sex 84%
History of Coronary Heart Disease 88%
History of Cerebrovascular Disease 22%
Diabetes Mellitus 37%
Baseline LDL-C (mg/dL) 61 (SD 15)
Baseline HDL-C (mg/dL) 40 (SD 10)
Statin Therapy 100% (atorvastatin)

The trial design specified a treatment duration of an average of at least 4 years, with the primary efficacy endpoint being a comparison of the effects of this compound versus placebo on major coronary events, defined as the composite of coronary death, myocardial infarction, or coronary revascularization [2]. This robust trial design allowed for a comprehensive assessment of whether the substantial lipid alterations achieved with this compound would translate into meaningful clinical cardiovascular risk reduction.

Lipid Efficacy and Pharmacodynamic Profile

Lipid-Modifying Effects

This compound demonstrated potent lipid-modifying effects characterized by substantial reductions in atherogenic lipids and elevations in cardioprotective lipids. In the Phase III DEFINE study, which included 1,623 patients with coronary heart disease or CHD risk equivalents, this compound 100 mg daily added to statin therapy produced a 40% reduction in LDL cholesterol (decreasing from 81 to 45 mg/dL versus 82 to 77 mg/dL for placebo, p<0.001) and a 138% increase in HDL cholesterol (increasing from 40 to 101 mg/dL versus 40 to 46 mg/dL for placebo, p<0.001) at 24 weeks [4]. These lipid changes were sustained throughout the 76-week treatment period, demonstrating durable effects. Beyond these primary lipid parameters, this compound also produced beneficial effects on secondary lipid measures, including a 21% reduction in apolipoprotein B, a 45% increase in apolipoprotein A-1, a 32% reduction in non-HDL cholesterol, and a 36% reduction in lipoprotein(a) [4].

The pharmacodynamic effects of this compound are characterized by profound CETP inhibition, with single doses of 100 mg producing peak effects of approximately 90% inhibition of CETP activity at Tmax and persistent inhibition of approximately 58% at 24 hours post-dose [1]. The concentration-effect relationship for CETP inhibition follows an Emax model, with an EC50 of approximately 22 nM [1]. This potent inhibition of CETP activity facilitates the accumulation of cholesteryl esters in HDL particles while reducing the cholesterol content of atherogenic apolipoprotein B-containing lipoproteins.

Comprehensive Efficacy Data

Table 2: Lipid-Modifying Efficacy of this compound 100 mg in the DEFINE Trial

Lipid Parameter Baseline Level (mg/dL) Week 24 Level (mg/dL) Change from Baseline (%) Placebo-Subtracted Change (%)
LDL-C 81 45 -40% -40%
HDL-C 40 101 +138% +138%
ApoB - - -21% -21%
ApoA-1 - - +45% +45%
Non-HDL-C - - -32% -32%
Lp(a) - - -36% -36%

The lipid effects observed in the DEFINE trial were consistent with those observed in the larger REVEAL outcomes trial, where this compound reduced LDL cholesterol by approximately 25-40% and more than doubled HDL cholesterol levels among patients already receiving effective LDL-lowering statin therapy [2]. These substantial lipid alterations provided the mechanistic rationale for expecting potential cardiovascular risk reduction benefits in the outcomes trial.

Safety and Tolerability Profile

Common Adverse Events

The safety profile of this compound was extensively characterized across multiple clinical trials, including the DEFINE and REVEAL studies. In the DEFINE trial, there were no significant differences between this compound and placebo-treated patients in the rates of drug-related adverse experiences (11.4% vs. 10.7%), serious adverse events (15.2% vs. 14.8%), or drug-related serious adverse events (0.2% vs. 0.5%) [4]. Importantly, no cases of rhabdomyolysis were reported in either treatment group, and there was only one case of elevated liver enzymes in the this compound group compared to eight cases in the placebo group [4]. Discontinuation rates due to adverse events were similar between the this compound and placebo groups (5.4% vs. 5.7% for clinical adverse events; 2.7% vs. 2.2% for drug-related adverse events) [4].

Cardiovascular and Safety Parameters

A critical aspect of this compound's safety evaluation was assessment of parameters that had proven problematic with torcetrapib. In the DEFINE trial, this compound showed no significant effects on blood pressure, with mean changes from baseline in systolic blood pressure of 0.2 mmHg (p=0.83) and diastolic blood pressure of 0.0 mmHg (p=0.96) compared to placebo [4]. Additionally, there were no significant differences in serum electrolytes or aldosterone levels between treatment groups [4]. These findings confirmed the absence of torcetrapib-like off-target effects and supported the favorable safety profile of this compound.

In the REVEAL outcomes trial, the safety profile was generally consistent with previous studies, though the trial did identify accumulation of this compound in adipose tissue as a characteristic of the drug's disposition [3]. This accumulation contributes to the prolonged terminal half-life of this compound, which ranges from approximately 42 to 83 hours in the fed state [1], and may be substantially longer according to some reports that noted detectable concentrations in adipose tissue more than one year following administration [5].

Mechanism of Action and Metabolic Insights

CETP Inhibition Mechanism

This compound exerts its lipid-modifying effects through potent and selective inhibition of cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL, LDL) in exchange for triglycerides [5]. By inhibiting this transfer, this compound increases HDL cholesterol concentrations while reducing LDL cholesterol levels. At the molecular level, this compound is a reversible inhibitor of human CETP with an IC50 of 7.9 nM for recombinant human CETP and 11.8 nM for a mutant form (C13S) [6]. The drug does not increase adrenal synthesis of aldosterone or cortisol, unlike torcetrapib, which explains its lack of effect on blood pressure and electrolyte balance [5] [1].

Effects on Lipoprotein Metabolism

Metabolic studies using stable isotopes have provided important insights into how this compound affects lipoprotein metabolism. The increase in HDL cholesterol and apolipoprotein A-I results primarily from a reduction in the fractional catabolic rate of these parameters without significant changes in production rates [5]. In contrast, the reduction in LDL cholesterol and apolipoprotein B occurs through an increase in the fractional catabolic rate of apoB [5]. Additionally, this compound reduces lipoprotein(a) levels through suppression of Lp(a) production [5]. Recent research has also revealed that this compound reduces (V)LDL cholesterol not only through CETP inhibition but also by reducing plasma PCSK9 levels, which may enhance LDL receptor expression and activity [7].

The following diagram illustrates the mechanistic pathways through which this compound modulates lipid metabolism:

G This compound This compound CETPInhibition CETP Inhibition This compound->CETPInhibition ReducedTransfer Reduced CE Transfer from HDL to LDL/VLDL CETPInhibition->ReducedTransfer PCSK9Reduction Reduced PCSK9 Levels CETPInhibition->PCSK9Reduction LpProduction Reduced Lp(a) Production CETPInhibition->LpProduction HDLIncrease Increased HDL-C ReducedTransfer->HDLIncrease LDLDecrease Decreased LDL-C ReducedTransfer->LDLDecrease FCRDecrease Decreased HDL Fractional Catabolic Rate HDLIncrease->FCRDecrease AntiAtherogenic Anti-Atherogenic Effects HDLIncrease->AntiAtherogenic LDLDecrease->AntiAtherogenic LDLRIncrease Increased LDL Receptor Expression PCSK9Reduction->LDLRIncrease FCRIncrease Increased ApoB Fractional Catabolic Rate LDLRIncrease->FCRIncrease FCRIncrease->LDLDecrease FCRDecrease->HDLIncrease Feedback Loop

Diagram 1: Mechanism of action of this compound showing primary pathways through which it modulates lipid metabolism and exerts anti-atherogenic effects. Key processes include CETP inhibition, reduced cholesteryl ester (CE) transfer, PCSK9 reduction, and effects on fractional catabolic rates (FCR) of lipoproteins.

Beyond its effects on lipid parameters, this compound has demonstrated potential beneficial effects on vascular function in preclinical models. Studies in rabbits showed that this compound treatment enhances endothelial repair following denudation injury and improves endothelial function [5]. In a hindlimb ischemia model, this compound treatment was associated with increased collateral blood vessel formation through processes dependent on the scavenger receptor SR-BI and PI3K/Akt pathways, suggesting potential favorable effects on angiogenesis [5].

Detailed Experimental Protocols

Clinical Dosing and Administration Protocol

Based on the clinical development program for this compound, the following protocol is recommended for cardiovascular outcomes research:

  • Patient Population: Adults aged 50 years or older with established atherosclerotic vascular disease, including history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral arterial disease, or diabetes mellitus with evidence of symptomatic coronary heart disease [2].

  • Exclusion Criteria: Recent acute coronary syndrome or stroke (within 4 weeks), planned coronary revascularization, chronic liver disease or elevated liver enzymes (ALT >2x ULN), severe renal insufficiency (creatinine >200 μmol/L), evidence of active inflammatory muscle disease or CK >3x ULN, and concomitant treatment with potent CYP3A4 inhibitors [2].

  • Dosing Regimen: 100 mg this compound once daily administered orally in the evening [2] [4]. The medication should be taken with food, as exposure is increased by approximately 6-8 fold with a high-fat meal and 2-3 fold with a low-fat meal compared to the fasted state [1].

  • Background Therapy: All patients should receive background statin therapy with atorvastatin (typically 20-80 mg daily) to achieve LDL cholesterol levels below guideline-recommended targets before initiating this compound [2].

  • Duration of Therapy: In the REVEAL trial, treatment continued for a median of approximately 4 years to assess cardiovascular outcomes [3].

Lipid and Biomarker Assessment Protocol

Comprehensive lipid and biomarker assessments should be conducted according to the following schedule and methodology:

  • Baseline Assessments: Fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides), apolipoproteins A-1 and B, lipoprotein(a), high-sensitivity C-reactive protein, liver transaminases, creatinine kinase, and serum electrolytes [4].

  • Follow-up Assessments: Repeat all baseline assessments at 12-week intervals for the first year and every 24 weeks thereafter [4].

  • Specialized Assessments: For mechanistic studies, include CETP activity and concentration measurements using established immunoassays or activity assays [1]. Cholesterol efflux capacity can be assessed ex vivo using macrophage-based assays [5].

  • LDL-C Calculation: LDL cholesterol should be calculated using the Friedewald formula or preferably measured directly using ultracentrifugation methods for greater accuracy, especially in patients with triglyceride levels >200 mg/dL [4].

  • Biomarker Stability: All lipid and biomarker samples should be processed within 2 hours of collection and stored at -80°C until batch analysis to maintain stability [7].

Cardiovascular Endpoint Adjudication Protocol

The following protocol, based on the REVEAL trial methodology, should be implemented for standardized assessment of cardiovascular outcomes:

  • Primary Endpoint: Major coronary events defined as the composite of coronary death, myocardial infarction, or coronary revascularization [2].

  • Secondary Endpoints: Include major atherosclerotic events (expanded composite of coronary death, myocardial infarction, or any stroke), incident diabetes, hospitalization for heart failure, and all-cause mortality [2].

  • Endpoint Adjudication Committee: Establish an independent, blinded clinical events committee comprising cardiologists, neurologists, and vascular specialists to review and adjudicate all potential endpoint events using standardized definitions [2] [4].

  • Documentation Requirements: For each potential event, collect medical records, procedure reports, laboratory data, death certificates, and autopsy reports when available [2].

  • Follow-up Schedule: Conduct study visits at 1, 3, and 6 months after randomization, then every 6 months throughout the trial period to assess clinical events, medication adherence, and safety parameters [2].

Research Implications and Applications

Clinical Significance

The REVEAL trial demonstrated that adding this compound to intensive statin therapy in patients with established vascular disease significantly reduced the incidence of major coronary events compared to placebo [3]. This represented a landmark finding as it provided the first conclusive evidence that CETP inhibition could reduce cardiovascular events, validating CETP as a therapeutic target for atherosclerosis. The relative risk reduction of 9% for major coronary events, while modest, demonstrated that even in patients with well-controlled LDL cholesterol on statin therapy, further lipid modification through CETP inhibition could provide incremental clinical benefit [5].

The clinical development of this compound illustrates the importance of persisting with drug targets even when initial compounds in the class fail due to molecule-specific toxicities rather than class effects. The success of this compound in the REVEAL trial, following the failures of torcetrapib, dalcetrapib, and evacetrapib, highlights the critical importance of compound-specific safety profiles and the potential perils of abandoning therapeutic targets based on early negative experiences with first-in-class agents.

Research Applications

For researchers and drug development professionals, this compound represents both a promising therapeutic agent and a valuable tool for understanding lipid biology and atherosclerosis pathogenesis. Specific research applications include:

  • Residual Risk Investigation: this compound serves as an important intervention for studying the determinants of residual cardiovascular risk in statin-treated patients, particularly the role of low HDL cholesterol and elevated lipoprotein(a) [5].

  • Lipoprotein Metabolism Studies: The distinct effects of this compound on lipoprotein fractional catabolic rates make it a valuable pharmacological tool for investigating in vivo human lipoprotein metabolism [5] [7].

  • Atherosclerosis Imaging: this compound can be utilized in studies using intravascular ultrasound, carotid intima-media thickness, or coronary CT angiography to evaluate effects on atherosclerotic plaque progression and composition [5].

  • Vascular Function Research: As investigated in the REVEAL-Vasc substudy, this compound provides opportunities to study CETP inhibition effects on endothelial function, arterial stiffness, and vascular biology independent of lipid effects [8].

The accumulated evidence for this compound suggests that CETP inhibition represents a viable therapeutic strategy for cardiovascular risk reduction, particularly in high-risk patients with established vascular disease who require additional lipid-modifying therapy beyond statins. Future research directions include identifying patient subgroups that derive particular benefit from this compound therapy, exploring potential combinations with other novel lipid agents such as PCSK9 inhibitors, and investigating effects on non-cardiovascular outcomes including cognitive function and diabetes incidence.

Conclusion

The comprehensive clinical development program for this compound, culminating in the positive results of the REVEAL outcomes trial, represents a significant advancement in cardiovascular therapeutics and lipidology. The detailed protocols and application notes provided in this document offer researchers and drug development professionals a robust framework for investigating CETP inhibition as a strategy for reducing cardiovascular risk. The demonstrated efficacy and safety profile of this compound support its potential role in addressing the substantial residual cardiovascular risk that persists despite statin therapy, while its novel mechanisms provide valuable insights into lipoprotein metabolism and atherosclerosis pathogenesis.

References

Comprehensive Research Guide: Long-term Efficacy Monitoring and Experimental Protocols for Anacetrapib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacetrapib and CETP Inhibition

This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor that significantly alters lipoprotein metabolism by reducing low-density lipoprotein cholesterol (LDL-C) and increasing high-density lipoprotein cholesterol (HDL-C). As a highly lipophilic compound, this compound accumulates in adipose tissue, creating a reservoir that leads to slow elimination from the circulation and extended pharmacodynamic effects years after treatment cessation. This unique pharmacokinetic profile necessitates specialized monitoring protocols to accurately assess its long-term efficacy and safety profiles. The Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL) trial, one of the largest clinical investigations of CETP inhibition, demonstrated that this compound reduces major coronary events when added to intensive statin therapy in patients with established atherosclerotic vascular disease, with benefits that increased with longer follow-up periods beyond the active treatment phase [1].

The molecular mechanisms underlying this compound's effects involve both CETP-dependent and independent pathways. CETP facilitates the transfer of cholesteryl esters from HDL to very low-density lipoproteins (VLDL) and LDL in exchange for triglycerides. This compound inhibits this process by binding to CETP's hydrophobic tunnel, preferentially interacting with residues near the N-terminal opening and modulating the structural dynamics of helix X, a region critical for neutral lipid exchange [2]. Interestingly, preclinical studies in mouse models have revealed that this compound also exerts CETP-independent effects by reducing proprotein convertase subtilisin/kexin type 9 (PCSK9) expression and enhancing LDL receptor (LDLr)-mediated clearance of apoB-containing lipoproteins [3]. This dual mechanism of action distinguishes this compound from earlier CETP inhibitors and may contribute to its favorable efficacy and safety profile.

Clinical Efficacy Data and Long-term Monitoring

Primary Cardiovascular Outcomes from REVEAL Trial

The REVEAL trial demonstrated that This compound significantly reduces cardiovascular events in patients with established atherosclerotic disease who are already receiving intensive statin therapy. The trial enrolled 30,449 participants aged 50 years or older with pre-existing atherosclerotic vascular disease who were randomly allocated to receive either this compound 100 mg daily or matching placebo, in addition to open-label atorvastatin therapy [1] [4]. The primary outcome was the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization. During the median in-trial treatment period of 4.1 years, allocation to this compound resulted in a 9% proportional reduction (95% CI: 3-15%; P=0.004) in the incidence of major coronary events [1] [5].

Remarkably, during the extended post-trial follow-up period (median 2.2 years) after stopping the study treatment, there was a further 20% reduction (95% CI: 10-29%; P<0.001) in major coronary events among those originally allocated to this compound [1] [6]. This translated to a 12% proportional reduction (95% CI: 7-17%; P<0.001) during the overall follow-up period (median 6.3 years), corresponding to a 1.8% absolute reduction (95% CI: 1.0-2.6%) in major coronary events [1]. The increasing benefit with longer follow-up illustrates the importance of sufficiently long observation periods in randomized trials of lipid-modifying agents to fully assess their clinical benefits.

Table 1: Primary Efficacy Outcomes from REVEAL Trial

Follow-up Period Median Duration Hazard Ratio 95% Confidence Interval P-value
In-trial (active treatment) 4.1 years 0.91 0.85-0.97 0.004
Post-trial (off treatment) 2.2 years 0.80 0.71-0.90 <0.001
Combined follow-up 6.3 years 0.88 0.83-0.93 <0.001
Secondary Outcomes and Recurrent Event Analysis

The beneficial effects of this compound extended to several secondary endpoints. For major atherosclerotic events (coronary death, myocardial infarction, any stroke, or coronary revascularization), the reduction was 7% (RR 0.93, 95% CI: 0.86-1.00, P=0.052) during the in-trial period, 16% (RR 0.84, 95% CI: 0.75-0.95, P=0.005) during the post-trial period, and 9% overall (RR 0.91, 95% CI: 0.85-0.96, P=0.002) [6]. Similarly, for major vascular events (major atherosclerotic events or coronary revascularization), the reductions were 7% (RR 0.93, 95% CI: 0.88-0.99, P=0.02), 18% (RR 0.82, 95% CI: 0.74-0.91, P<0.001), and 10% overall (RR 0.90, 95% CI: 0.86-0.95, P<0.001) during the in-trial, post-trial, and combined periods, respectively [6].

Analysis of recurrent vascular events demonstrated even greater benefits, with a 14% reduction in first and subsequent major coronary events combined (rate ratio 0.86, 95% CI: 0.81-0.92, P<0.001) [1] [6]. This translates to a number needed to treat of 1000 patients with this compound for a median of 4.1 years to prevent 17.9 (95% CI: 9.9-26.0) people from experiencing 27.5 (95% CI: 18.5-36.5) major coronary events during a median of 6.3 years of follow-up [6]. The mortality benefit of this compound also emerged during extended follow-up, with a 22% reduction in coronary death (RR 0.78, 95% CI: 0.62-0.98) during the post-trial period and a 12% reduction (RR 0.88, 95% CI: 0.79-1.00, P=0.04) at the end of combined follow-up [1] [6].

Lipid Efficacy Parameters

This compound demonstrates robust effects on multiple lipid parameters, which underlie its clinical benefits. In the REVEAL trial, when added to intensive atorvastatin therapy (mean LDL-C at baseline: 61 mg/dL), this compound further reduced LDL-C by 25-40% and more than doubled HDL-C levels [4] [7]. Similar substantial lipid modifications were observed in Japanese patients with dyslipidemia, where this compound 100 mg added to statin therapy reduced LDL-C by 38.0%, non-HDL-C by 35.1%, ApoB by 28.7%, and Lp(a) by 48.3%, while increasing HDL-C by 148.9% and ApoAI by 50.7% compared to placebo (p<0.001 for all) [8].

The persistent lipid effects of this compound after treatment discontinuation represent a unique pharmacological property attributable to its accumulation in adipose tissue and slow elimination [1]. This characteristic has important implications for long-term monitoring protocols, as lipid assessments must continue for extended periods beyond active treatment to fully capture the drug's pharmacodynamic profile.

Table 2: Lipid-Modifying Effects of this compound 100 mg

Lipid Parameter Change from Baseline Study Population Duration
LDL-C -25% to -40% REVEAL (with atorvastatin) 4.1 years
LDL-C -38.0% Japanese patients (with statin) 24 weeks
HDL-C >+100% (more than doubled) REVEAL (with atorvastatin) 4.1 years
HDL-C +148.9% Japanese patients (with statin) 24 weeks
Non-HDL-C -35.1% Japanese patients (with statin) 24 weeks
ApoB -28.7% Japanese patients (with statin) 24 weeks
Lp(a) -48.3% Japanese patients (with statin) 24 weeks
ApoAI +50.7% Japanese patients (with statin) 24 weeks

Molecular Mechanisms of Action

CETP-Dependent Inhibition Mechanisms

This compound exerts its primary lipid-modifying effects through potent inhibition of cholesteryl ester transfer protein (CETP), a hydrophobic glycoprotein that facilitates the reciprocal transfer of neutral lipids (cholesteryl esters and triglycerides) between HDL and apoB-containing lipoproteins (VLDL and LDL). Atomistic molecular dynamics simulations have revealed that this compound binds preferentially to the hydrophobic tunnel within CETP, particularly near the residues surrounding the N-terminal tunnel opening [2]. This binding site overlaps with that of torcetrapib, as demonstrated by comparative molecular docking studies and X-ray crystallography data [2].

The binding of this compound to CETP's interior tunnel hinders the diffusion of cholesteryl esters from the protein core to lipoproteins, thereby inhibiting the transfer of cholesteryl esters from HDL to LDL and VLDL. Additionally, this compound binding modulates the structural dynamics of helix X, a region at the C-terminal domain of CETP that functions as a molecular lid regulating neutral lipid exchange with lipoproteins [2]. By stabilizing specific conformational states of CETP, this compound not only directly blocks neutral lipid transfer but also promotes the formation of CETP-HDL complexes, further impairing the lipid exchange process between lipoprotein particles.

G This compound This compound Lipid Transfer Lipid Transfer This compound->Lipid Transfer Inhibits N-terminal Tunnel N-terminal Tunnel This compound->N-terminal Tunnel Binds to Helix X Helix X This compound->Helix X Modulates CETP CETP CETP->Lipid Transfer Facilitates HDL-C Levels HDL-C Levels Lipid Transfer->HDL-C Levels Decreases LDL-C Levels LDL-C Levels Lipid Transfer->LDL-C Levels Increases N-terminal Tunnel->CETP Part of Helix X->CETP Domain of Lipid Transfer Inhibition Lipid Transfer Inhibition Lipid Transfer Inhibition->HDL-C Levels Increases Lipid Transfer Inhibition->LDL-C Levels Decreases

Diagram 1: CETP-Dependent Inhibition Mechanism of this compound. The diagram illustrates this compound's binding to CETP's N-terminal tunnel and modulation of helix X, resulting in inhibition of lipid transfer between lipoproteins.

CETP-Independent Effects on Lipid Metabolism

Beyond its CETP-inhibitory activity, this compound exhibits additional lipid-modifying effects that are independent of CETP inhibition. Preclinical studies in APOE*3-Leiden.CETP transgenic mice demonstrated that this compound downregulates hepatic cholesterol biosynthesis pathways and inhibits sterol regulatory element-binding proteins 1 and 2 (SREBP-1 and SREBP-2), transcription factors that control cholesterol and fatty acid synthesis [3]. These changes suggest increased cholesterol delivery to the liver, which triggers feedback inhibition of cholesterol synthesis.

Notably, this compound treatment reduces hepatic PCSK9 expression by 28% and decreases plasma PCSK9 levels by 47%, resulting in increased hepatic LDL receptor content (by 64%) and enhanced clearance of apoB-containing lipoproteins [3]. These effects were observed even in CETP-deficient mouse models, confirming their independence from CETP inhibition. The dual mechanism of action—combining CETP inhibition with PCSK9 reduction and LDL receptor upregulation—likely contributes to the robust LDL-lowering efficacy of this compound and represents a significant advantage over earlier CETP inhibitors.

G This compound This compound Cholesterol Biosynthesis Cholesterol Biosynthesis This compound->Cholesterol Biosynthesis Downregulates SREBP-1/2 SREBP-1/2 This compound->SREBP-1/2 Inhibits PCSK9 Expression PCSK9 Expression This compound->PCSK9 Expression Decreases Plasma PCSK9 Plasma PCSK9 PCSK9 Expression->Plasma PCSK9 Reduces LDL Receptor LDL Receptor Plasma PCSK9->LDL Receptor Increases Hepatic Remnant Clearance Hepatic Remnant Clearance LDL Receptor->Hepatic Remnant Clearance Enhances VLDL/LDL Cholesterol VLDL/LDL Cholesterol Hepatic Remnant Clearance->VLDL/LDL Cholesterol Decreases

Diagram 2: CETP-Independent Mechanisms of this compound. The diagram illustrates this compound's effects on cholesterol biosynthesis, SREBP pathways, and PCSK9 expression, leading to enhanced LDL receptor-mediated clearance.

Experimental Protocols for Efficacy Monitoring

Long-term Clinical Outcome Assessment

The REVEAL trial methodology provides a robust framework for monitoring long-term cardiovascular outcomes in response to this compound therapy. The trial employed a randomized, double-blind, placebo-controlled design involving 30,449 participants with established atherosclerotic vascular disease across Europe, North America, and China [4] [9]. Patients were eligible if they were 50 years or older with a history of myocardial infarction, cerebrovascular disease, peripheral artery disease, or diabetes with symptomatic coronary heart disease, and were already receiving intensive atorvastatin therapy with LDL cholesterol levels below 77 mg/dL (2.0 mmol/L) [1] [4].

The primary endpoint was the time to first major coronary event, defined as coronary death, myocardial infarction, or coronary revascularization. Secondary endpoints included major atherosclerotic events (coronary death, myocardial infarction, any stroke, or coronary revascularization), major vascular events (major atherosclerotic events or coronary revascularization), cause-specific mortality, site-specific cancer incidence, and other serious adverse events [1]. During the in-trial period, follow-up visits were scheduled at 2 and 6 months after randomization, and every 6 months thereafter until the end of the treatment phase. At each visit, information was collected about serious adverse events, non-serious adverse events attributed to study treatment that resulted in discontinuation, and any symptoms suggestive of hepatitis or myopathy [1].

For the post-trial follow-up period after cessation of study treatment, trained research coordinators collected information for consenting participants by telephone interview or medical record review once every 6 months. Information was sought only about serious adverse events and the use of LDL-lowering therapy, maintaining blinding to the original treatment assignment [1]. This approach to long-term follow-up ensured continuous assessment of clinical outcomes while minimizing bias in event ascertainment between treatment groups.

Lipid Parameter Monitoring Protocol

Comprehensive lipid profiling represents a critical component of this compound efficacy monitoring. In the REVEAL trial, blood samples were collected at baseline, 2 months, 6 months, and every 6 months thereafter during the in-trial period for central analysis of lipid parameters [1]. Special attention was given to accurate LDL cholesterol measurement, as direct assays may underestimate LDL-C levels in this compound-treated patients due to methodological interference. Therefore, the gold standard beta-quantification method was employed for precise LDL-C determination [1] [8].

The core lipid panel for this compound monitoring should include:

  • LDL cholesterol (measured by beta-quantification)
  • HDL cholesterol
  • Non-HDL cholesterol
  • Triglycerides
  • Apolipoprotein B (ApoB)
  • Apolipoprotein A-I (ApoA-I)
  • Lipoprotein(a) [Lp(a)]

For specialized mechanistic studies, additional parameters may include CETP activity or concentration, PCSK9 levels, LDL receptor activity, and lipoprotein particle size distribution using nuclear magnetic resonance spectroscopy or ion mobility analysis [3]. The extended monitoring period is particularly important for this compound due to its persistent lipid effects after treatment discontinuation, necessitating continued assessment for at least 2-3 years post-cessation to fully characterize its pharmacodynamic profile [1].

Table 3: Protocol for Long-term Lipid Parameter Monitoring

Assessment Timeline Core Lipid Measurements Specialized Assessments Methodological Considerations
Baseline LDL-C, HDL-C, Non-HDL-C, TG, ApoB, ApoA-I, Lp(a) CETP activity, PCSK9 levels Establish baseline values before treatment initiation
Month 2 & 6 LDL-C, HDL-C, Non-HDL-C, TG - Assess initial treatment response
Every 6 months during treatment LDL-C, HDL-C, Non-HDL-C, TG, ApoB, ApoA-I - Monitor sustained efficacy
End of treatment Full core lipid panel CETP activity, PCSK9 levels Comprehensive assessment
Every 6 months post-treatment (for 2-3 years) LDL-C, HDL-C, Non-HDL-C - Evaluate persistence of effects
Biomarker and Safety Monitoring

Comprehensive safety monitoring protocols are essential for CETP inhibitors, particularly given the historical experience with off-target effects of earlier compounds in this class. The REVEAL trial implemented rigorous safety assessments including regular measurements of blood pressure, liver enzymes (alanine aminotransferase, aspartate aminotransferase), creatine kinase, electrolytes, and renal function parameters [1] [8]. Additionally, systematic ascertainment of incident diabetes, cancer cases, and other serious adverse events was performed throughout the study.

For vascular function assessment, protocols may include non-invasive evaluation of endothelial function through flow-mediated dilation, arterial stiffness via pulse wave velocity, and blood pressure monitoring under standardized conditions. In vitro studies have shown that unlike torcetrapib, this compound does not significantly increase phenylephrine-induced vascular contraction in isolated rat arteries, suggesting a more favorable off-target profile [10]. However, given the class effects, periodic blood pressure monitoring remains prudent in both clinical trials and potential future clinical use.

Biobanking of specimens for future exploratory biomarker analysis represents a valuable component of comprehensive efficacy monitoring. The REVEAL trial archived plasma samples at multiple time points, enabling subsequent assays of novel biomarkers that may provide insights into mechanisms of action and identify predictors of treatment response [1]. This approach facilitates the development of personalized medicine strategies for CETP inhibitor therapy.

Safety and Off-Target Effect Monitoring

Long-term Safety Profile Assessment

The extended follow-up data from REVEAL provides robust evidence regarding the long-term safety of this compound. Throughout a median follow-up of 6.3 years (including 2.2 years after treatment discontinuation), no significant adverse effects emerged for non-vascular mortality, site-specific cancer, or other serious adverse events [1] [6]. Specifically, there were no between-group differences in the incidence of hypertension-related complications, liver disorders, muscle-related adverse events, or renal impairment [1] [8]. This safety profile distinguishes this compound from earlier CETP inhibitors, particularly torcetrapib, which was associated with increased aldosterone production, elevated blood pressure, and higher rates of cardiovascular events and mortality [10].

The absence of blood pressure elevation with this compound is particularly noteworthy, as this represented a class-limiting toxicity for torcetrapib. Preclinical studies in rat models have demonstrated that while torcetrapib and dalcetrapib enhance phenylephrine-induced vascular contraction through reactive oxygen species (ROS)- and STAT3-dependent pathways, this compound does not share these pronounced off-target vascular effects [10]. This differential effect on vascular function likely contributes to the divergent clinical safety profiles of these CETP inhibitors.

Protocols for Off-Target Effect Evaluation

Comprehensive off-target effect evaluation should include regular assessment of parameters potentially affected by CETP inhibition based on historical experience with this drug class:

  • Blood pressure monitoring: Office measurements at each visit and preferably ambulatory blood pressure monitoring at baseline and annually
  • Electrolyte balance: Particularly sodium and potassium levels, given the association of torcetrapib with increased aldosterone production
  • Renal function: Serum creatinine, estimated glomerular filtration rate, and urinalysis
  • Hepatic safety: Alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, and total bilirubin
  • Muscle safety: Creatine kinase levels and assessment of muscle symptoms
  • Adrenal function: Plasma aldosterone and renin activity in subset of patients, particularly if hypertension emerges

For preclinical vascular safety assessment, the following experimental protocol can be implemented based on methodologies described in the literature [10]:

  • Isolated artery preparation: Mount mesenteric arteries from rats or other appropriate animal models in wire myographs filled with physiological salt solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂
  • Vascular reactivity assessment: Generate concentration-response curves to phenylephrine (0.1 nM - 100 µM) in vessels pretreated with this compound (1-10 µM) or vehicle control
  • Signaling pathway evaluation: Assess the role of ROS production, STAT3 phosphorylation, and MAPK activation in observed vascular responses using appropriate pharmacological inhibitors and Western blot analysis
  • Comparative analysis: Include torcetrapib as a reference compound to contextualize findings relative to a CETP inhibitor with known off-target effects

Implementation Guide for Research Applications

Clinical Trial Design Considerations

Based on the accumulated evidence from the REVEAL trial and other studies, several key considerations emerge for designing future clinical investigations of this compound:

  • Treatment duration: A minimum of 4 years of active treatment is necessary to adequately evaluate the clinical benefits of this compound on cardiovascular outcomes, with extended follow-up for at least 2 years post-cessation to capture the full treatment effect [1] [6]
  • Patient selection: Focus on high-risk populations with established atherosclerotic cardiovascular disease who remain at elevated risk despite intensive statin therapy
  • Background therapy: Standardize intensive statin treatment across all participants to isolate the incremental benefit of this compound
  • Blinding procedures: Maintain treatment blinding throughout both active and post-treatment follow-up periods to minimize ascertainment bias
  • Endpoint adjudication: Implement centralized, blinded adjudication of major cardiovascular events using standardized definitions
Practical Framework for Long-term Monitoring

A comprehensive monitoring framework for this compound research applications should include the following core elements:

  • Baseline characterization: Comprehensive assessment of demographic characteristics, medical history, concomitant medications, physical examination, vital signs, laboratory parameters, and biomarker levels
  • Regular follow-up schedule: Structured assessments at 2 months, 6 months, and every 6 months thereafter during active treatment, with transition to every 6-month remote follow-up during the post-treatment period
  • Standardized data collection: Case report forms specifically designed to capture efficacy outcomes, safety parameters, and potential confounding factors
  • Biomarker substudies: Planned collection and storage of biological samples for future exploratory analyses of mechanisms of action and treatment response predictors
  • Data monitoring committee: Independent oversight of accumulating safety and efficacy data throughout the trial

The unique pharmacokinetic properties of this compound, particularly its accumulation in adipose tissue and slow elimination, necessitate specialized consideration in trial design and monitoring protocols. The extended pharmacodynamic effects after treatment cessation represent both a potential therapeutic advantage and a methodological challenge for clinical trials, as conventional parallel-group designs may underestimate the full treatment benefit if follow-up is terminated at the end of active treatment [1]. Therefore, long-term follow-up should be incorporated as an integral component of the clinical development plan for this compound and similar compounds with persistent effects.

Conclusion

This compound represents a promising therapeutic option for reducing cardiovascular risk in patients with established atherosclerotic disease who require additional lipid modification beyond intensive statin therapy. The extended follow-up data from the REVEAL trial demonstrate that treatment with this compound for a median of 4.1 years produces sustained reductions in major coronary events that persist for years after treatment cessation and appear to increase in magnitude with longer follow-up. The dual mechanisms of action—combining CETP inhibition with CETP-independent reductions in PCSK9 and enhanced LDL receptor expression—underlie its robust effects on both HDL and LDL cholesterol parameters.

The comprehensive monitoring protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and safety of this compound in both clinical and preclinical settings. Particular attention should be paid to the accurate measurement of lipid parameters using appropriate methodologies, long-term assessment of cardiovascular outcomes beyond the active treatment period, and vigilant monitoring for potential off-target effects based on the historical experience with CETP inhibitors. The accumulated evidence indicates that this compound has a favorable safety profile distinct from earlier CETP inhibitors, with no excess of hypertension, mineralocorticoid-related adverse effects, or other serious safety concerns.

Future research directions should focus on identifying predictors of treatment response, optimizing patient selection criteria, exploring potential applications in other patient populations, and investigating combinations with other novel lipid-modifying agents such as PCSK9 inhibitors. The extended duration of effect after treatment cessation suggests the possibility of intermittent dosing regimens or use in specific clinical scenarios where long-term pharmacodynamic effects are desirable, though such approaches would require careful evaluation in dedicated clinical trials.

References

Comprehensive Application Notes and Protocols for Anacetrapib Patient Adherence Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Evidence Base

Anacetrapib represents a significant advancement in cardiovascular therapeutics as a potent cholesteryl ester transfer protein (CETP) inhibitor that demonstrates substantial lipid-modifying efficacy. The clinical development of this compound has been guided by insights from earlier CETP inhibitors that faced challenges, leading to a focused approach on both efficacy optimization and safety profiling. The landmark REVEAL trial demonstrated that this compound significantly reduces major coronary events when added to effective statin therapy in patients with preexisting atherosclerotic vascular disease, with a favorable safety profile that supports long-term use [1] [2]. This established this compound as a valuable therapeutic option for managing residual cardiovascular risk in high-risk populations despite standard lipid-lowering therapy.

The mechanistic basis for this compound's effects involves inhibition of CETP, which mediates the transfer of cholesteryl esters from HDL to atherogenic lipoproteins in exchange for triglycerides. Molecular dynamics simulations have revealed that this compound binds specifically to the hydrophobic tunnel within CETP, particularly near the N-terminal opening, thereby hindering the transfer of cholesteryl esters between lipoproteins [3]. This unique mechanism results in a dual beneficial effect on the lipid profile: substantial elevation of HDL-C and significant reduction of LDL-C. Unlike earlier CETP inhibitors, this compound does not produce the off-target adverse effects such as significant blood pressure elevation that limited other agents in this class, contributing to its improved safety profile and potential for enhanced long-term adherence [4] [2].

Table 1: Key Clinical Trial Evidence for this compound

Trial Name Patient Population Intervention Key Efficacy Findings Key Safety Findings
REVEAL [4] [1] 30,449 adults with atherosclerotic vascular disease This compound 100 mg + atorvastatin vs. placebo + atorvastatin 9% reduction in major coronary events (coronary death, MI, coronary revascularization); LDL-C reduced by 25-40%; HDL-C increased >100% No significant increase in adverse events; small BP elevation (0.7/0.3 mmHg); well-tolerated long-term profile
DEFINE [2] 1,600 patients with hyperlipidemia This compound 100 mg vs. placebo LDL-C reduced by 40%; HDL-C increased by 138% No significant effects on blood pressure or aldosterone

This compound Adherence Challenges and Strategic Framework

Unique Pharmacological Challenges

Medication adherence represents a critical determinant of therapeutic success with this compound, particularly given its intended use for long-term cardiovascular risk reduction in chronic conditions. Several pharmacological characteristics of this compound present specific adherence challenges that must be addressed through strategic intervention. A primary consideration is its high lipophilicity, which leads to extensive accumulation in adipose tissue and an exceptionally long terminal half-life [1]. While this property might theoretically permit some forgiveness for occasional missed doses, it also raises potential concerns about long-term tissue retention that should be addressed through transparent patient communication.

Another significant adherence consideration is the food-effect on this compound bioavailability. Population pharmacokinetic analyses have demonstrated that administration with food substantially increases drug exposure, with a high-fat meal resulting in a 7.5-fold increase in AUC compared to the fasted state [5]. This pronounced food effect necessitates consistent timing of administration with meals, adding complexity to dosing regimens that may challenge adherence if not properly addressed through patient education. Additionally, as this compound is typically prescribed as an adjunct to statin therapy, the burden of polypharmacy emerges as a potential barrier to adherence, particularly in elderly patients with multiple comorbidities and complex medication regimens [6].

Comprehensive Adherence Strategy Framework

Table 2: this compound Adherence Strategy Framework

Strategy Domain Specific Interventions Target Audience Implementation Timeline
Patient Education & Counseling Food-effect guidance, long-term safety explanation, clear benefit communication Patients, caregivers, healthcare providers Pre-treatment initiation and at each follow-up visit
Dosing Protocol Optimization Consistent meal-time administration, combination therapy considerations, adherence reminder systems Patients, pharmacists, prescribers Treatment initiation and ongoing
Monitoring & Assessment Pill counts, refill records, lipid parameter monitoring, patient-reported adherence Healthcare providers, clinical researchers Every clinical visit and remotely
Health System Support Simplified prescribing, reduced copay programs, multidisciplinary care coordination Healthcare organizations, payers, providers Ongoing system-level implementation

Detailed Experimental Protocols for Adherence Assessment

Protocol for Measuring Medication Adherence in Clinical Trials

Objective: To systematically quantify this compound adherence in clinical trial participants using multiple complementary assessment methods to establish reliable efficacy and safety endpoints.

Materials and Equipment:

  • Electronic medication event monitoring systems (MEMS caps)
  • Validated patient-reported outcome measures for adherence
  • Pharmacy refill record access
  • Plasma this compound level assessment capabilities
  • Structured adherence interview questionnaires

Procedures:

  • Electronic Monitoring Implementation: Dispense this compound in bottles fitted with MEMS caps that record date and time of each opening. Provide patients with clear instructions not to open bottles except for scheduled dosing or to transfer pills to alternative containers.
  • Pill Count Methodology: Conduct scheduled and unscheduled pill counts at each clinical visit using standardized protocols. Calculate adherence percentage as: (Number of pills taken / Number of pills prescribed) × 100.
  • Pharmacy Refill Monitoring: Track prescription refill patterns using pharmacy databases. Calculate medication possession ratio (MPR) and proportion of days covered (PDC) using standardized formulas.
  • Plasma Drug Level Assessment: Collect blood samples for random this compound levels at specified intervals. Given this compound's long half-life and tissue accumulation, interpret levels in the context of dosing timing and adherence patterns.
  • Patient-Reported Adherence Measurement: Administer validated adherence questionnaires (e.g., Morisky Medication Adherence Scale) at regular intervals using standardized interview techniques.

Data Analysis Plan:

  • Calculate summary adherence metrics (mean, median adherence rates) for the study population
  • Perform sensitivity analyses using different adherence thresholds (e.g., ≥80%, ≥90%)
  • Utilize multivariable regression models to identify predictors of suboptimal adherence
  • Correlate adherence measures with lipid parameter changes and clinical outcomes
Protocol for Evaluating Food-Effect Adherence Interventions

Objective: To assess the impact of specific educational interventions on adherence to food-dependent dosing recommendations for this compound.

Study Design: Randomized, controlled trial comparing standardized versus enhanced education on food-based dosing adherence.

Methods:

  • Participant Recruitment: Recruit patients prescribed this compound from clinical practices. Randomize participants to either standard education or enhanced education groups.
  • Intervention Arms:
    • Standard Education Group: Receive basic instructions to take this compound with food.
    • Enhanced Education Group: Receive structured education on the importance of food co-administration, including visual aids demonstrating the 7.5-fold AUC increase with high-fat meals [5].
  • Adherence Assessment: Utilize self-report diaries, electronic monitoring, and periodic pill counts to assess adherence to both medication timing and food instructions.
  • Outcome Measures: Primary outcome is proportion of doses taken with food. Secondary outcomes include change in lipid parameters and patient understanding of dosing requirements.

Statistical Analysis: Compare adherence rates between groups using chi-square tests. Analyze lipid response correlation with food-based adherence using linear regression models.

Adherence-Focused Clinical Trial Design Considerations

Innovative trial designs are essential for comprehensively evaluating adherence strategies for this compound in real-world settings. Traditional randomized controlled trials often overestimate adherence compared to clinical practice, creating an evidence gap regarding effectiveness under typical use conditions. Pragmatic trial designs that incorporate adherence interventions as part of the experimental strategy can provide more meaningful data on this compound's real-world effectiveness [7]. Such designs might include cluster-randomized trials comparing different adherence support models or hybrid designs that evaluate both efficacy and implementation strategies simultaneously.

Consideration should also be given to run-in periods that identify patients with potential adherence challenges before randomization. The REVEAL trial utilized an 8-12 week prerandomization, single-blind run-in phase to identify and exclude individuals unlikely to comply with long-term study treatment and follow-up [4]. This approach helps ensure that the randomized population can adequately assess the drug's efficacy, though it may limit generalizability. For adherence-focused trials, a modified run-in period that identifies but does not exclude potentially non-adherent patients, instead randomizing them to different adherence support strategies, may provide valuable insights into optimizing real-world use.

Endpoint selection for adherence-focused trials should include both clinical and implementation outcomes. While primary cardiovascular endpoints remain essential for establishing efficacy, secondary endpoints should specifically address adherence metrics, including persistence (duration of continuous therapy), implementation (quality of dosing execution), and adherence-related process measures [6]. Collection of patient-reported outcomes on acceptability, feasibility, and barriers to adherence provides critical data for optimizing future implementation strategies. These comprehensive endpoint selections facilitate a more complete understanding of how adherence influences therapeutic effectiveness and how support strategies can be optimized.

Visualization of Adherence Strategy Pathways and Workflows

Adherence Strategy Implementation Pathway

cluster_0 Pre-Treatment Phase cluster_1 Treatment Initiation Phase cluster_2 Maintenance Phase Start Patient Identified for This compound Therapy A1 Comprehensive Medication Review & Simplification Start->A1 A2 Food-Effect Education & Dosing Timing A1->A2 A3 Adherence Barrier Assessment A2->A3 A4 Set Adherence Goals & Expectations A3->A4 B1 Structured Dosing Schedule Aligned with Meals A4->B1 B2 Adherence Reminder System Setup B1->B2 B3 Starter Pack with Educational Materials B2->B3 B4 First Follow-up Visit Scheduled (2-4 weeks) B3->B4 C1 Regular Adherence Monitoring & Feedback B4->C1 C2 Adherence Problem- Solving Support C1->C2 C3 Long-term Efficacy & Safety Monitoring C2->C3 C4 Adherence Reinforcement & Motivation C3->C4 Outcome Optimal Adherence & Therapeutic Efficacy C4->Outcome

Adherence Monitoring and Intervention Workflow

cluster_0 Assessment Methods cluster_1 Tailored Interventions Start Routine Adherence Assessment A1 Pharmacy Refill Records (PDC/MPR) Start->A1 A2 Pill Counts & Direct Observation A1->A2 A3 Patient Self- Report Measures A2->A3 A4 Electronic Monitoring (MEMS Caps) A3->A4 Decision Adherence ≥80%? A4->Decision Suboptimal Identify Specific Adherence Barriers Decision->Suboptimal No Optimal Continue Current Adherence Support Decision->Optimal Yes I1 Food-Effect Dosing Re-education Suboptimal->I1 I2 Adherence Reminder System Enhancement I1->I2 I3 Dosing Schedule Simplification I2->I3 I4 Multicomponent Adherence Support I3->I4 Reassess Re-evaluate in 3-6 Months I4->Reassess Optimal->Reassess

Conclusion and Future Directions

Patient adherence to this compound therapy represents a critical determinant of its effectiveness in reducing cardiovascular risk in clinical practice. The strategies and protocols outlined in this document provide a comprehensive framework for optimizing adherence through targeted interventions addressing the specific pharmacological properties of this compound, particularly its food-enhanced absorption and long-term safety profile. Implementation of these evidence-based approaches requires coordinated efforts across the healthcare ecosystem, including clinicians, pharmacists, researchers, and healthcare systems, to ensure that the demonstrated cardiovascular benefits of this compound in clinical trials translate into improved real-world outcomes.

Future directions in this compound adherence research should focus on developing and validating personalized adherence support strategies based on individual patient characteristics, barriers, and preferences. Digital health technologies, including smart packaging, mobile health applications, and remote monitoring platforms, offer promising avenues for enhancing adherence support while generating rich data on dosing patterns. Additionally, implementation research examining optimal strategies for integrating this compound into diverse healthcare systems and clinical workflows will be essential for maximizing its potential public health impact. Through continued focus on medication adherence as a key component of therapeutic effectiveness, the cardiovascular risk reduction potential of this compound can be fully realized in clinical practice.

References

Anacetrapib biomarker analysis techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anacetrapib is an orally active and potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), developed for the treatment of dyslipidemia and primary hypercholesterolemia [1] [2]. Unlike earlier CETP inhibitors that failed in clinical development due to safety concerns or lack of efficacy, this compound has demonstrated a favorable profile by significantly raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C) without the off-target adverse effects observed with other compounds in its class [3] [4]. The quantification of this compound, its metabolites, and its impact on biomarkers such as CETP activity and cholesterol efflux potential is critical for understanding its pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the analysis of this compound and its associated biomarkers, utilizing advanced techniques including Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and functional biological assays.


Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Plasma Quantification

Application Notes

A validated UPLC-MS/MS method is essential for the simultaneous determination of this compound and its stable-isotope labeled microdose analogue in human plasma to support absolute bioavailability studies [3] [5]. This method also extends to the quantitation of key hydroxylated metabolites (M1-M4), providing a comprehensive pharmacokinetic profile. The assay addresses challenges such as ionization competition, detector saturation, and carryover, which are common in the analysis of compounds with large dynamic ranges [3].

Detailed Protocol

1.2.1 Materials and Reagents

  • Analytes: this compound (I), [¹³C₅¹⁵N]-anacetrapib (II, microdose), hydroxylated metabolites M1-M4.
  • Internal Standard (IS): [¹³C₇¹⁵N₂²H₇]-anacetrapib (III) [3] [5].
  • Plasma: Human K₂EDTA plasma.
  • Extraction Solvent: 20/80 isopropyl alcohol/hexane (v/v).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Columns:
    • For I and II: Waters BEH Shield RP 18 (50 × 2.1 mm, 1.7 µm).
    • For Metabolites M1-M3: Supelco Ascentis Express Phenyl-Hexyl (50 × 2.1 mm, 2.7 µm), positive ESI mode.
    • For Metabolite M4: Supelco Ascentis Express Phenyl-Hexyl, negative ESI mode [3] [5].

1.2.2 Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma sample into a tube.
  • Add the stable-isotope labeled internal standard (III).
  • Perform liquid-liquid extraction by adding 20/80 isopropyl alcohol/hexane (v/v).
  • Vortex mix thoroughly and centrifuge to separate phases.
  • Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in an appropriate injection solvent [3].

1.2.3 LC-MS/MS Analysis

  • Chromatography:
    • Use a gradient elution at a flow rate of 0.6 mL/min.
    • For I and II: Gradient of Mobile Phase A and B.
    • For M1-M3: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
    • For M4: Gradient of water (A) and acetonitrile (B).
  • Mass Spectrometry:
    • Instrument: AB Sciex 5000 or 5500.
    • Ionization Mode: Positive electrospray ionization (ESI+) for I, II, M1-M3; Negative (ESI-) for M4.
    • Detection: Selected Reaction Monitoring (SRM) [3] [5].

1.2.4 Validation Parameters

  • Linearity: 1-2000 ng/mL for I; 0.025-50 ng/mL for II.
  • Metabolites: Qualified in the range of 0.5-500 ng/mL.
  • Parameters such as accuracy, precision, recovery, and matrix effects were validated according to standard bioanalytical guidelines [3].
Workflow Diagram

The following diagram illustrates the complete LC-MS/MS analytical workflow:

workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry start Plasma Sample (100 µL) add_is Add Internal Standard ([¹³C₇¹⁵N₂²H₇]-anacetrapib) start->add_is lle Liquid-Liquid Extraction (20/80 IPA/Hexane) add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute lc_msms UPLC-MS/MS Analysis reconstitute->lc_msms data Data Acquisition & Quantification lc_msms->data column Column: BEH Shield RP18 lc_msms->column ionization ESI+ (I, II, M1-M3) ESI- (M4) lc_msms->ionization gradient Gradient Elution: 0.1% Formic Acid in H₂O/ACN detection Selected Reaction Monitoring (SRM)


Pharmacodynamic Biomarker: CETP Activity Analysis

Application Notes

The pharmacodynamic effects of this compound are primarily mediated through the inhibition of CETP, a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between HDL and ApoB-containing lipoproteins [1] [6]. Monitoring CETP activity is crucial for establishing exposure-response relationships and understanding the drug's mechanism of action. Single doses of this compound have been shown to produce marked, dose-dependent inhibition of serum CETP activity, with peak effects of approximately 90% inhibition at Tmax and persistent inhibition (~58%) at 24 hours post-dose [1].

Detailed Protocol

2.2.1 Sample Collection and Preparation

  • Collect blood samples in appropriate anticoagulant tubes (e.g., K₂EDTA).
  • Separate plasma by centrifugation and aliquot for immediate analysis or storage at -80°C.

2.2.2 CETP Activity Assay The assay measures the transfer of fluorescently labeled cholesteryl esters between donor and acceptor liposomes.

  • Prepare Donor and Acceptor Particles: Donor particles contain a fluorescent cholesteryl ester analog (e.g., NBD-labeled). Acceptor particles are unlabeled LDL or HDL.
  • Incubation: Mix patient plasma (source of CETP) with donor and acceptor particles in a suitable buffer.
  • Reaction Conditions: Incubate at 37°C for a specified period (e.g., 1-4 hours).
  • Stop Reaction: Add a stopping reagent to halt CETP-mediated transfer.
  • Separation and Detection: Separate donor and acceptor particles (e.g., by precipitation or chromatography). Measure the fluorescence transferred to the acceptor particles.
  • Calculation: CETP activity is proportional to the fluorescence intensity in the acceptor fraction. Express activity as a percentage of baseline or placebo control [1] [2].

2.2.3 Data Interpretation

  • The relationship between plasma this compound concentration and CETP activity is best described by an Emax model, with an reported EC50 of ~22 nM [1].
  • Results can be reported as % inhibition of baseline CETP activity.

Functional Biomarker: HDL-Mediated Cholesterol Efflux Assay

Application Notes

Beyond raising HDL-C concentrations, this compound enhances the functionality of HDL particles. Treatment with this compound increases the ability of HDL to promote net cholesterol efflux from macrophage foam cells, a key anti-atherogenic property [7]. This enhanced efflux potential is associated with an increased content of lecithin:cholesterol acyltransferase (LCAT) and apolipoprotein E (apoE) in HDL₂ particles and is dependent on the ATP-binding cassette transporters ABCA1 and ABCG1 [7].

Detailed Protocol

3.2.1 HDL Isolation from Patient Plasma

  • Sample: Use plasma from subjects before and after this compound treatment (e.g., 300 mg daily for 8 weeks).
  • Method: Isolate HDL fractions by sequential density ultracentrifugation (density range 1.063-1.21 g/mL) or polyethylene glycol (PEG) precipitation.
  • Characterization: Measure HDL cholesterol and protein content. Immunoblotting can confirm increased apoE and LCAT content in this compound-HDL [7].

3.2.2 Cell-Based Cholesterol Efflux Assay

  • Cell Culture: Use cholesterol-loaded THP-1 macrophages or mouse peritoneal macrophages as foam cells. Differentiate THP-1 cells with phorbol ester.
  • Labeling: Load cells with radioactive [³H]-cholesterol or fluorescent cholesterol analogs.
  • Efflux Phase: Wash cells and incubate with isolated HDL samples at various concentrations (e.g., 12, 36, 72 µg/mL cholesterol) in serum-free medium for 4-6 hours.
  • Measurement:
    • Radioactive Method: Collect media and measure released [³H]-cholesterol by scintillation counting. Lyse cells to determine total content. Calculate % efflux as (radioactivity in media / (radioactivity in media + cell lysate)) * 100.
    • Mass Method: Measure cholesterol mass in media and cells using enzymatic kits.
  • Inhibition Studies: To define pathways, use specific inhibitors or cells deficient in ABCA1 and/or ABCG1 to demonstrate dependency [7].

3.2.3 Data Analysis

  • This compound treatment increases cholesterol efflux both by raising total HDL concentration and by enhancing the efflux potential per particle, especially at higher HDL concentrations (>12 µg/mL) [7].
  • Report efflux as net cholesterol mass efflux or % efflux relative to control HDL.

The mechanism of this compound's effects on lipid metabolism and the associated experimental readouts are summarized below:

mechanisms ana This compound cetp Inhibits CETP ana->cetp pcsk9 ↓ PCSK9 ana->pcsk9 CETP-Independent hdl ↑ HDL-C ↑ ApoE & LCAT in HDL cetp->hdl ldl ↓ LDL-C cetp->ldl efflux Enhanced Cholesterol Efflux Potential hdl->efflux clearance ↑ Hepatic (V)LDL Clearance ldl->clearance abca1 ABCA1 efflux->abca1 Depends on abcg1 ABCG1 efflux->abcg1 Depends on ldlr ↑ LDL Receptor pcsk9->ldlr ldlr->clearance


Quantitative Data Summary

The following tables summarize key quantitative data from the cited studies for easy reference.

Table 1: Validated LC-MS/MS Assay Parameters for this compound and Metabolites

Analyte Linear Range (ng/mL) Column Ionization Mode Key SRM Transitions
This compound (I) 1 - 2,000 Waters BEH Shield RP18 ESI+ Precursor → Product ion
[¹³C₅¹⁵N]-Anacetrapib (II) 0.025 - 50 Waters BEH Shield RP18 ESI+ Precursor → Product ion
Metabolites M1-M3 0.5 - 500 Ascentis Express Phenyl-Hexyl ESI+ Precursor → Product ion
Metabolite M4 0.5 - 500 Ascentis Express Phenyl-Hexyl ESI- Precursor → Product ion

Table 2: Key Pharmacodynamic and Functional Biomarker Responses to this compound

Biomarker / Assay Measurement Reported Effect of this compound Study Details
CETP Activity % Inhibition from baseline ~90% inhibition at Tmax; ~58% at 24h post-dose [1] Single-dose study in healthy subjects
EC50 Relationship Plasma Concentration vs. Activity EC50 ~22 nM [1] Fitted with Emax model
HDL Cholesterol Plasma Concentration (mmol/L or %) Increase of ~100-139% [4] [7] 300 mg/day for 8 weeks
LDL Cholesterol Plasma Concentration (mmol/L or %) Reduction of ~36-40% [4] Clinical trial data
Cholesterol Efflux Net mass efflux from macrophages Significant increase vs. control HDL; effect magnified at higher HDL conc. [7] HDL from treated subjects
Plasma PCSK9 Concentration (ng/mL) Reduction of -47% in mice [6] CETP-independent effect

Conclusion

The application notes and detailed protocols outlined herein provide a robust framework for the quantitative analysis of this compound and the assessment of its key pharmacodynamic and functional biomarkers. The LC-MS/MS method enables sensitive and simultaneous monitoring of the parent drug and its metabolites, which is vital for pharmacokinetic and bioavailability studies [3] [5]. Furthermore, the protocols for CETP activity and cholesterol efflux assays allow researchers to thoroughly investigate the mechanism of action and the potential anti-atherogenic properties of this compound, linking drug exposure to critical biological effects [1] [7]. The integration of these analytical and functional techniques is essential for the comprehensive evaluation of this compound in clinical development.

References

Scientific Overview of Anacetrapib & Adipose Tissue Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics and management considerations related to anacetrapib's disposition into adipose tissue:

Aspect Description & Key Findings Relevant Studies
Core Phenomenon This compound is highly lipophilic and partitions into adipose tissue, forming a long-term drug reservoir [1]. Human Phase I Study [1]; Preclinical Mouse Study [2]
Impact on Pharmacokinetics Leads to very slow elimination from the body; plasma half-life does not reflect the true elimination kinetics from the deep tissue compartment [1]. Human Phase I Study [1]
Key Accumulation Findings In humans, drug levels in plasma plateau, but levels in adipose tissue continue to accumulate during treatment and show minimal decline even one year post-dose [1]. Human Phase I Study [1]
Impact of Obesity & CETP In mouse models, diet-induced obesity and the presence of CETP protein are associated with higher blood concentrations of this compound [2]. Preclinical Mouse Study [2]
Clinical Safety Despite the accumulation, long-term follow-up of a large clinical trial (REVEAL) showed no associated adverse effects on non-vascular mortality or morbidity, including cancer [3] [4]. REVEAL Extended Follow-up [3] [4]

Experimental Protocols for Investigating Disposition

For researchers aiming to study the adipose tissue kinetics of this compound or similar compounds, the following methodologies have been employed in the literature.

Protocol 1: Chronic Dosing and Tissue Level Measurement (Preclinical)

This protocol is based on a multiple-dose pharmacokinetic study in mice [2].

  • 1. Study Design: Use multiple animal models (e.g., wild-type and genetically modified). Include groups with different metabolic conditions (e.g., lean vs. diet-induced obese).
  • 2. Dosing: Orally administer the drug (e.g., 10 mg/kg this compound) daily for a chronic period (e.g., 42 days).
  • 3. Sample Collection: Collect blood and tissue samples (e.g., white adipose tissue, brown adipose tissue, liver, brain) at various time points. To assess elimination, continue sampling for an extended period after the last dose (e.g., up to 35 weeks post-dose).
  • 4. Bioanalysis: Measure drug concentrations in all collected matrices using a validated analytical method (e.g., LC-MS/MS).
  • 5. Data Analysis: Calculate accumulation ratios (tissue-to-blood) and compare kinetics across different animal models and tissues.

The workflow of this experimental design can be visualized as follows:

Start Study Population: Wild-type & Transgenic Mice A Chronic Dosing (e.g., 42 days) Start->A B Sample Collection: Blood, White Adipose, Brown Adipose, Liver, Brain A->B C Drug Concentration Measurement (LC-MS/MS) B->C D Kinetic Analysis: Accumulation Ratios & Elimination Half-lives C->D

Protocol 2: Investigating Food Effect on Absorption (Clinical)

A phase I study in humans revealed that plasma exposure was correlated with the fat content in food administered with the drug [1]. This suggests a protocol to manage initial absorption.

  • 1. Study Design: A controlled clinical trial, typically crossover or parallel-group.
  • 2. Dosing: Administer a single dose of the drug to healthy volunteers or patients under different dietary conditions.
  • 3. Comparison: Compare standard fasting conditions with administration alongside a high-fat meal.
  • 4. Pharmacokinetic Analysis: Measure plasma drug concentrations at serial time points post-dose. Calculate key parameters like AUC (Area Under the Curve) and C~max~ (maximum concentration).
  • 5. Outcome: Determine the relative bioavailability with food compared to fasting conditions.

Key Considerations for Researchers

  • No Clinical Intervention Needed: The accumulation is a defined property of the drug. The large REVEAL trial concluded that no long-term harms emerged from this accumulation, supporting that it does not require active "management" in the clinical sense [3] [4].
  • Focus on Study Design: For drug development professionals, the primary implication is the need for sufficiently long treatment and follow-up duration in clinical trials to fully understand the benefits and kinetics of lipophilic drugs like this compound [3] [4].
  • Interpretation of Lipid Measurements: Be aware that this compound can interfere with direct assays for LDL-cholesterol, leading to potential underestimation. The use of gold-standard beta-quantification methods is recommended for accurate measurement [4].

References

Anacetrapib long-term safety monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety and Efficacy Data

The primary source for long-term safety data is the REVEAL trial and its subsequent post-trial follow-up study [1] [2] [3]. The key quantitative findings on safety and efficacy are summarized below.

Table 1: Safety Outcomes from Long-Term REVEAL Trial Follow-up

Safety Parameter Findings with Anacetrapib vs. Placebo Statistical Significance (P-value)
Non-Vascular Mortality No significant difference [1] Not significant
Site-Specific Cancer No significant difference [1] Not significant
Other Serious Adverse Events No significant difference [1] Not significant
New-Onset Diabetes Lower incidence (5.3% vs. 6.0%) [4] 0.05
Systolic/Diastolic BP Slight increase (+0.7/+0.3 mm Hg) [5] Not reported

Table 2: Efficacy and Pharmacokinetic Profile

Category Parameter Findings
Efficacy (REVEAL Trial) Primary Outcome (Major Coronary Events) 9% reduction during in-trial period (4.1 yrs); 12% reduction overall (6.3 yrs) [1]
Lipid Modulation (at trial midpoint) HDL-C: +104%; LDL-C: -41% (direct method) [5]
Pharmacokinetics Elimination Half-Life Estimated >1 year [5]
Primary Route of Excretion Feces (84.4%); Urine (5.4%) [6]
Key Safety Finding (Tissue Accumulation) Accumulates in adipose tissue, leading to slow elimination [1]

Safety Monitoring and Experimental Protocols

For researchers, the following experimental approaches are critical for monitoring the long-term safety of this compound and similar compounds.

1. Clinical Safety Monitoring Protocol The REVEAL trial implemented a comprehensive safety monitoring plan [1]:

  • Serious Adverse Events (SAEs): Information was sought about all SAEs during both in-trial and post-trial periods.
  • Targeted Laboratory Monitoring: Blood samples were checked at routine visits for evidence of liver injury (e.g., ALT levels) or muscle injury (CK levels).
  • Specific Symptom Inquiry: Information was collected on symptoms suggestive of hepatitis or myopathy, and on non-serious adverse events attributed to the study treatment that resulted in its discontinuation.
  • Long-Term Blinded Follow-up: To avoid bias in longer-term safety assessment, participants, their doctors, and trial personnel remained blinded to the original treatment assignment during the post-trial follow-up phase [1].

2. Investigating Metabolic Fate and Elimination The prolonged half-life of this compound is a key safety consideration. Here is a methodology for studying its metabolism and excretion [6]:

  • Radiolabeled Study: Administer a single oral dose of [14C]-labeled this compound to human subjects.
  • Sample Collection: Systematically collect blood, plasma, urine, and feces samples over a prolonged period (up to 6 weeks post-dose) to account for slow release from adipose tissue.
  • Metabolite Profiling: Use techniques like liquid chromatography (LC) coupled with radiometric detection and mass spectrometry (MS) to identify and quantify this compound and its metabolites (M1, M2, M3) in excreta and plasma.
  • Mass Balance: Calculate the total recovery of radioactivity from urine and feces to establish the complete excretion profile.

The diagram below illustrates the metabolic pathway of this compound in humans based on mass-balance studies [6]:

G This compound This compound M1 Metabolite M1 (O-demethylation) This compound->M1 M2 Metabolite M2 (O-demethylation & hydrolysis) This compound->M2 Feces Feces M1->Feces Primary M3 Metabolite M3 (Gluconoride conjugation) M2->M3 M2->Feces Primary M3->Feces Urine Urine M3->Urine Minor

Frequently Asked Questions for Researchers

Q1: What is the most important pharmacokinetic property of this compound to consider in long-term studies? A: The key property is its high lipophilicity and subsequent accumulation in adipose tissue, creating a reservoir that leads to very slow elimination from the body (half-life >1 year) [1] [5]. This necessitates extended monitoring periods in clinical trials to fully understand the compound's safety profile and residual effects after treatment cessation.

Q2: Did the REVEAL trial identify any off-target toxicity, similar to what was seen with torcetrapib? A: No. Unlike torcetrapib, which was associated with off-target toxicity (e.g., increased blood pressure and mineralocorticoid activation), this compound was not linked to any significant increase in serious adverse events, including blood pressure changes, cancer, or non-vascular mortality [1] [5].

Q3: Despite positive results, is this compound available for clinical use? A: No. In 2017, Merck & Co. announced it would not seek regulatory approval for this compound. The decision was based on a comprehensive evaluation concluding that its clinical profile did not support regulatory filings, despite the positive efficacy results from the REVEAL trial [7] [8].

Q4: What are the proposed mechanisms for this compound's LDL-cholesterol lowering effect? A: The reduction in LDL-C is attributed to multiple mechanisms beyond CETP inhibition, including: increased catabolism of LDL particles via LDL receptors due to compositional changes; decreased PCSK9 levels; and modulation of the LXR/IDOL pathway, leading to reduced degradation of LDL receptors [5].

References

Anacetrapib blood pressure effects management

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Anacetrapib and Blood Pressure

  • Did this compound increase blood pressure in clinical trials? No. Multiple clinical studies consistently showed that this compound did not lead to any significant increase in blood pressure [1] [2] [3]. This was a key finding that differentiated it from torcetrapib.

  • How does this compound's blood pressure profile compare to torcetrapib's? The adverse blood pressure effects of torcetrapib are believed to be due to off-target, compound-specific effects that stimulated aldosterone production [4] [3]. Non-clinical data indicated that this compound did not stimulate aldosterone release, even at high concentrations [5]. This supports the hypothesis that the blood-pressure-raising effect is not a class-wide effect of CETP inhibition [3].

  • What was the specific blood pressure data from the major outcomes trial (REVEAL)? In the large REVEAL outcomes study, this compound produced very small increases in systolic and diastolic blood pressures of 0.7 mmHg and 0.3 mmHg, respectively. The study concluded there was no statistically significant increase in serious adverse events attributed to hypertension [6].

Summary of Key Clinical Trial Data

The table below summarizes quantitative data on blood pressure and related safety parameters from pivotal this compound trials.

Trial (Phase) Patient Population Treatment Duration Key Blood Pressure & Safety Findings
Phase I Studies [1] 50 patients with dyslipidemia; 22 healthy individuals 28 days; 10 days (crossover) No significant effect on 24-h ambulatory BP. Difference vs. placebo: SBP: +0.60 mmHg (90% CI -1.54 to 2.74); DBP: +0.47 mmHg (90% CI -0.90 to 1.84).
DEFINE (Phase III) [2] 1,623 patients with CHD or CHD risk-equivalents 76 weeks No significant difference in mean change from baseline in SBP (+0.2 mmHg, p=0.83) or DBP (+0.0 mmHg, p=0.96) vs. placebo. No significant differences in serum electrolytes or aldosterone levels.
REVEAL (Outcomes) [6] 30,449 patients with atherosclerotic vascular disease Median 4.1 years Small increases in BP: SBP: +0.7 mmHg; DBP: +0.3 mmHg. No statistically significant increase in serious hypertension events.

Experimental Protocols for Blood Pressure Monitoring

For researchers designing preclinical or clinical studies, the following methodologies from the cited trials can serve as a reference.

1. Protocol for 24-Hour Ambulatory Blood Pressure Monitoring This method was used in Phase I studies to detect any potential off-target effects on blood pressure [1] [3].

  • Study Design: Randomized, double-blind, placebo-controlled, crossover design.
  • Population: Healthy participants.
  • Intervention: 150 mg this compound or matching placebo once daily, administered with a meal.
  • Duration: 10 days for each treatment period, with a washout period of at least 14 days between crossovers.
  • Measurement: Continuous 24-hour ambulatory blood pressure monitoring was performed on the day before treatment started (baseline, day -1) and on the last day of treatment (day 10) [1].
  • Analysis: Comparison of least-squares mean differences between the this compound and placebo groups on day 10.

2. Protocol for Long-Term Blood Pressure and Safety Monitoring This methodology was employed in the large Phase III DEFINE and REVEAL trials [6] [2].

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.
  • Population: Patients with established coronary heart disease (CHD) or at high risk for CHD.
  • Intervention: 100 mg this compound or matching placebo once daily, added to background statin therapy.
  • Duration: Long-term (76 weeks in DEFINE, ~4 years in REVEAL).
  • Measurements:
    • Vital Signs: Sitting blood pressure measured at clinic visits.
    • Laboratory Tests: Serum electrolytes (sodium, potassium, chloride, bicarbonate) and aldosterone levels.
    • Adjudicated Events: All cardiovascular serious adverse events and deaths were reviewed by an independent, blinded committee [2].
  • Analysis: Comparison of mean changes from baseline in blood pressure and laboratory parameters between treatment groups. Statistical analysis of the incidence of pre-specified cardiovascular endpoints.

Mechanism of Action & Safety Differentiation

The following diagram illustrates the proposed differential mechanisms of this compound and torcetrapib concerning blood pressure regulation, based on the available research.

G cluster_this compound This compound cluster_torcetrapib Torcetrapib (Withdrawn) CETP_Inhibition CETP Inhibition This compound This compound CETP_Inhibition->this compound Torcetrapib Torcetrapib CETP_Inhibition->Torcetrapib Potent Potent CETP CETP Inhibitor Inhibitor , fillcolor= , fillcolor= BP_Outcome_Ana No significant BP increase Aldo_Effect_Ana No aldosterone stimulation (Preclinical data) Aldo_Effect_Ana->BP_Outcome_Ana BP_Outcome_Torc Significant BP increase Aldo_Effect_Torc Off-target effect: Stimulates aldosterone & cortisol synthesis Aldo_Effect_Torc->BP_Outcome_Torc This compound->Aldo_Effect_Ana Torcetrapib->Aldo_Effect_Torc

References

Anacetrapib analytical method challenges

Author: Smolecule Technical Support Team. Date: February 2026

Anacetrapib Analytical Methods Overview

The following table summarizes two established LC-MS/MS methods for determining this compound concentrations, as described in recent research.

Analysis Target Sample Matrix Chromatography Mass Spectrometry (MS/MS) Key Methodological Notes Reference

| This compound & metabolites (M1-M4) | Human Plasma | Column: BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in ACN Gradient: 70% B to 90% B | Ionization: ESI+ MRM Transition: 638 → 283 (this compound) | Developed for absolute bioavailability studies. Addresses challenges like ionization competition and carryover. | [1] | | This compound | Adipose Tissue (Human & Animal) | Column: BEH Shield RP18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in ACN Gradient: 70% B to 90% B | Ionization: ESI+ MRM Transition: 638 → 283 (this compound) | Homogenize adipose in plasma (1:9 to 1:29 ratio). Two calibration ranges: 5–5000 ng/mL and 0.1–100 µg/mL. | [2] [3] |

Troubleshooting HPLC Broad Peaks

While not specific to this compound, general HPLC principles apply. Here are common causes and solutions for broad peaks [4].

Symptom Potential Cause Troubleshooting Action
All peaks are broad Flow rate too low Adjust to column manufacturer's specifications.
Extra-column volume too high (especially with modern small-ID columns) Replace capillaries with narrower ID, especially between column and detector. Use a detector with a smaller flow cell.
Data acquisition rate too low Increase the data rate (Hz).
System leak (between column and detector) Check system for leaks.
Individual broad peaks Co-elution of two compounds Check UV/VIS spectrum for consistency across the peak. Widen the gradient or change to a column with smaller particle size or ID.
Detector over-saturation or column overloading Dilute the sample or reduce the injection volume.
Suboptimal mobile phase pH Adjust pH so it is not equal to the pKa of the analyte.
Missing focusing (for early eluting peaks) Start gradient with a higher aqueous content (e.g., 100% water) to focus analytes at column head.
Peak broadening over time Column contamination or aging Replace guard column, flush analytical column (may require back-flushing per mfr. instructions).
Blocked system frits or capillaries Clean or replace inline filters and capillaries.
Degraded column from harsh conditions Ensure method parameters (pH, temperature, solvent strength) are within column specifications.

Experimental Protocol: Quantitating this compound in Adipose Tissue

This detailed workflow is based on the method used to support preclinical and clinical studies [2].

A Weigh Adipose Tissue B Add Control Plasma (1:9 or 1:29 ratio) A->B C Homogenize with Geno Grinder (1500 RPM, 10 min) B->C D Aliquot Homogenate C->D E Add Internal Standard ([13C 2H3]-Anacetrapib) D->E F Liquid-Liquid Extraction (pH 9.8 Carbonate Buffer + 20/80 IPA/Hexane) E->F G Evaporate Organic Layer F->G H Reconstitute in Injector Solvent G->H I UPLC-MS/MS Analysis (BEH Shield RP18 Column) H->I

Key Materials and Instruments:

  • Chemicals: this compound, [13C 2H3]-Anacetrapib (Internal Standard), HPLC-grade ACN, IPA, Hexane, MTBE, Formic Acid.
  • Equipment: Geno Grinder with stainless steel beads, Waters Acquity UPLC system, Sciex API 4000 triple quadrupole mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the specific LC-MS/MS conditions for detecting this compound? The established conditions use ESI+ and monitor the transition m/z 638 → 283 for this compound. The source parameters should be optimized, but a typical setup includes a turbo gas temperature of 450°C, with nebulizing, heater, and curtain gases (all nitrogen) set to 40, 50, and 40 (arbitrary units), respectively. Declustering potential and collision energy are typically set at 65 V and 31 V [2].

Q2: My this compound peak is broad. Where should I start troubleshooting? First, determine if the issue is systemic or specific to your analyte. If all peaks are broad, check flow rate and extra-column volume. If only the This compound peak is broad, consider co-elution with a metabolite—check the UV spectrum for purity. If the problem occurs over time, column contamination is likely, requiring flushing or replacement [4].

Q3: Why homogenize adipose tissue in plasma for analysis? Homogenizing adipose in plasma creates a uniform matrix that facilitates the liquid-liquid extraction of the drug during sample preparation. This step is critical for obtaining reliable and reproducible quantitative results from a complex tissue like fat [2].

References

Troubleshooting Guide: LDL Cholesterol Measurement with Anacetrapib

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Root Cause Recommended Solution Key Citations
Inaccurate LDL-C estimation using the Friedewald (Friedewald) formula [1] Anacetrapib treatment increases the LDL Triglyceride/Cholesterol ratio and changes LDL particle size, violating core assumptions of the Friedewald calculation [2]. Use β-quantification (BQ) via ultracentrifugation, considered the gold standard reference method for direct measurement in research settings [1]. [1] [2]
Uncertainty in mechanism of LDL-C reduction The kinetic mechanism behind this compound's LDL-lowering effect was not fully understood, complicating data interpretation. Conduct ApoB kinetic studies using stable isotope tracers to definitively determine Fractional Catabolic Rate (FCR) and Production Rate (PR) [2]. [2]

Detailed Experimental Protocols

Protocol 1: β-Quantification for Direct LDL-C Measurement

This method combines ultracentrifugation with chemical precipitation to directly measure LDL-C, bypassing the assumptions of estimated formulas [1].

  • Sample Preparation: Collect plasma or serum samples from subjects following a 12-hour fast.
  • Ultracentrifugation: Spin the sample at native density (d=1.006 g/mL) at high speed (e.g., 105,000 rpm) for 18-24 hours at 4°C to separate VLDL.
  • Density Adjustment & Separation: Adjust the infranatant density to 1.019 g/mL with potassium bromide and perform a second ultracentrifugation to isolate IDL.
  • HDL Precipitation: Use a precipitating agent (e.g., heparin-manganese chloride) on the bottom fraction from the first spin to isolate HDL.
  • Cholesterol Measurement: Enzymatically measure cholesterol in:
    • The bottom fraction (LDL-C + HDL-C)
    • The supernatant (HDL-C)
  • Calculation: LDL-C = (LDL-C + HDL-C) - HDL-C

G start Plasma Sample (12-hour fast) ultra1 Ultracentrifugation d=1.006 g/mL start->ultra1 split1 Split into ultra1->split1 top1 Top Fraction (VLDL) split1->top1 bottom1 Bottom Fraction (LDL + HDL) split1->bottom1 adjust Adjust Density d=1.019 g/mL bottom1->adjust precip HDL Precipitation bottom1->precip ultra2 Ultracentrifugation adjust->ultra2 split2 Split into ultra2->split2 top2 Top Fraction (IDL) split2->top2 bottom2 Bottom Fraction (LDL) split2->bottom2 measure Enzymatic Cholesterol Measurement bottom2->measure precip->measure calc Calculate LDL-C measure->calc

Protocol 2: ApoB-100 Kinetic Study to Determine LDL Clearance Mechanism

This stable isotope tracer method reveals whether this compound reduces LDL by increasing clearance or decreasing production [2].

  • Subject Preparation: Subjects are randomized and stabilized on background therapy (e.g., placebo or atorvastatin) before adding this compound.
  • Tracer Infusion: After an overnight fast, administer a bolus intravenous injection of stable isotope-labeled tracers:
    • [5,5,5-2H3]leucine: For apolipoprotein turnover analysis.
  • Constant Feeding & Sampling: Maintain subjects on a continuous feeding protocol. Collect blood samples at predetermined intervals over 48 hours.
  • Lipoprotein Separation: Isolate VLDL, IDL, and LDL from plasma samples via sequential ultracentrifugation.
  • Mass Spectrometry Analysis:
    • Isolate ApoB-100 from the lipoprotein fractions.
    • Use gas chromatography/mass spectrometry (GC-MS) or liquid chromatography/mass spectrometry (LC-MS) to determine tracer-to-tracee ratio.
  • Kinetic Modeling: Fit the enrichment data to a multicompartmental model using software like WinSAAM to calculate:
    • Pool Size (PS)
    • Fractional Catabolic Rate (FCR)
    • Production Rate (PR)

G A Subject Preparation & Background Therapy B IV Bolus of [²H₃]-Leucine Tracer A->B C Frequent Blood Sampling over 48 hours B->C D Sequential Ultracentrifugation (VLDL, IDL, LDL) C->D E ApoB-100 Isolation D->E F LC-MS/MS Analysis of Isotope Enrichment E->F G Compartmental Modeling (WinSAAM) F->G H Kinetic Parameters: FCR, PR G->H

Key Mechanisms and Supporting Data

This compound reduces LDL-C primarily by increasing the fractional clearance of LDL particles from the blood [2]. Research suggests this occurs through dual mechanisms:

  • CETP-Dependent Mechanism: Inhibiting CETP remodels VLDL into TG-enriched particles that are better substrates for lipolysis and hepatic uptake [3] [4].
  • CETP-Independent Mechanism: this compound may reduce plasma PCSK9 levels, leading to increased hepatic LDL receptor (LDLr) content and enhanced remnant clearance [3].

The table below summarizes kinetic study findings that clarify the LDL-lowering mechanism.

Parameter / Study Group Placebo Background (Monotherapy) Atorvastatin Background (Combination Therapy)
LDL ApoB Pool Size ↓ 18% [2] ↓ 18% [2]
LDL ApoB Fractional Catabolic Rate (FCR) ↑ Significant Increase [2] ↑ 18% [2]
LDL ApoB Production Rate (PR) No Significant Change [2] No Significant Change [2]
Conclusion Reduced LDL is driven by increased clearance, not reduced production. Consistent monotherapy effect; statin combination is additive.

Frequently Asked Questions (FAQs)

Q: Why does this compound make the standard Friedewald formula unreliable for LDL-C estimation? A: The Friedewald formula assumes a relatively constant ratio of triglycerides to cholesterol within LDL particles. This compound significantly increases the LDL triglyceride/cholesterol ratio, breaking this fundamental assumption and leading to underestimation of true LDL-C levels [2].

Q: What is the core mechanism by which this compound lowers LDL-C? A: Kinetic studies demonstrate that this compound reduces LDL-C primarily by increasing the fractional catabolic rate (FCR) of LDL-ApoB, meaning it helps the body clear LDL particles from the blood more rapidly. It does not significantly affect the production rate of LDL [2].

Q: Are the LDL-lowering effects of this compound entirely dependent on CETP inhibition? A: No, evidence suggests a dual mechanism. While CETP inhibition remodels lipoproteins for better clearance, this compound also has a CETP-independent effect that involves lowering plasma PCSK9, which in turn increases hepatic LDL receptor activity and boosts LDL clearance [3].

References

Anacetrapib drug retention mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary cause of the long terminal half-life of anacetrapib? The long half-life is primarily due to the extensive distribution and prolonged retention of this compound in adipose tissue. Its high lipophilicity (LogD 7.1) drives this accumulation [1] [2]. Studies show this compound partitions into the lipid droplet within adipocytes, creating a deep reservoir that slowly releases the drug back into plasma long after dosing has stopped [2].

  • Q2: What is the clinical evidence for this compound's retention in adipose tissue? A clinical study involving healthy subjects who received 100 mg/day of this compound for 16 weeks found that the drug concentration in adipose tissue continued to accumulate, reaching levels approximately 64-fold higher than in plasma by the end of dosing. Furthermore, these high levels in adipose tissue remained stable for at least one year after dosing ceased [1].

  • Q3: Does food intake affect this compound exposure? Yes, co-administration with food significantly increases the systemic exposure of this compound. One study reported that a high-fat meal could increase exposure (AUC) by six to eight-fold compared to the fasted state [3]. For consistent pharmacokinetics, it is critical to standardize feeding conditions in preclinical studies and note the conditions of clinical administration.

  • Q4: How does this compound's retention compare to other CETP inhibitors? The issue of long-term retention appears to be particularly pronounced with this compound due to its high lipophilicity [2]. This property is not shared by all CETP inhibitors; for example, torcetrapib was discontinued due to off-target effects that increased blood pressure and aldosterone, issues not associated with this compound [1] [4].

Experimental Data Summary

The following tables summarize key quantitative findings from the literature on this compound's distribution and the effects of extrinsic factors.

Table 1: this compound Accumulation in Adipose Tissue

Model / Study Type Key Finding Source
Human Clinical Trial Adipose tissue concentration plateaued at ~64x plasma concentration after 16 weeks of dosing [1]. [1]
Human Clinical Trial This compound levels in adipose tissue remained stable for at least 1 year post-dosing [1]. [1]
Mouse Model This compound was detectable in white adipose tissue for at least 35 weeks after cessation of dosing [1] [2]. [1] [2]

Table 2: Impact of Extrinsic Factors on this compound Pharmacokinetics (PK)

Factor Impact on this compound PK Source
High-Fat Meal Increased exposure (AUC) by 6 to 8-fold [3]. [3]
Low-Fat Meal Increased exposure (AUC) by 2 to 3-fold [3]. [3]
Age, Gender, Obesity No meaningful influence on single-dose PK and pharmacodynamics [3]. [3]

Mechanism of Retention & Experimental Workflow

The diagram below illustrates the mechanism of this compound's distribution and retention, and a general workflow for investigating it.

A Oral Administration of this compound B Absorption into Blood Plasma A->B C Distribution to Adipose Tissue B->C D Partitioning into Lipid Droplets C->D E Formation of Adipose Reservoir D->E F Slow Release back to Plasma E->F F->B Prolonged Half-Life

Mechanism of Retention:

  • Oral Administration & Absorption: this compound is administered orally and absorbed into the systemic circulation [3].
  • Distribution to Adipose: Due to its high lipophilicity, this compound readily distributes from the plasma into white adipose tissue [1] [2].
  • Partitioning into Lipid Droplets: Within the adipocyte, this compound localizes directly into the core of the lipid droplet. Research indicates this process does not require active transport [2].
  • Reservoir Formation & Slow Release: The drug accumulates to high concentrations within the lipid droplet, forming a long-term reservoir. The slow diffusion out of this adipose reservoir back into the plasma is the rate-limiting step, resulting in the observed prolonged terminal half-life [1] [2].

Potential Mitigation Strategies & Research Directions

While the search results do not describe established clinical strategies to mitigate retention (as development was suspended), preclinical research suggests the following approaches for investigation:

  • Explore Structural Analogues: Focus on developing CETP inhibitors that maintain efficacy but with lower lipophilicity to reduce adipose partitioning.
  • Investigate Formulation Strategies: Research formulations (e.g., cyclodextrin complexes) that can alter the drug's distribution profile and reduce adipose uptake.
  • Monitor Adipose in Preclinical Models: In animal studies, directly measure drug concentrations in adipose tissue over a long washout period to fully characterize the retention potential of new compounds [1] [2].
  • Standardize Fed/Fasted States: Control for the significant impact of food on bioavailability in all pharmacokinetic and efficacy studies [3].

References

Anacetrapib & CETP Inhibitor Efficacy: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the effects of various CETP inhibitors, including Anacetrapib, on lipid parameters as found in a recent network meta-analysis. This data is crucial for benchmarking expectations in experimental research. [1]

Intervention LDL-C Reduction (Mean Difference, mg/dL) HDL-C Increase (Mean Difference, mg/dL) Key Efficacy Findings
Atorvastatin + Obicetrapib -69.00 (CI: -95.96 to -42.04) +149.90 (CI: 121.70 to 178.10) Largest reduction in LDL-C levels.
Rosuvastatin + Obicetrapib -60.70 (CI: -99.28 to -22.12) +158.90 (CI: 118.59 to 199.21) Greatest increase in HDL-C levels.
This compound ~ -38% (from baseline) ~ +130% (from baseline) Shown to reduce the risk of myocardial infarction.
Evacetrapib ~ -37% (from baseline) ~ +132% (from baseline) ---
Rosuvastatin + Evacetrapib --- --- Led triglyceride reductions (-31.70 mg/dL).

Research Challenges & Methodological Considerations

The history of CETP inhibitor development highlights several critical methodological challenges that researchers should anticipate.

  • Distinguishing Target vs. Compound Failure: A primary challenge is determining whether the mixed results from clinical trials are due to an inherent issue with the CETP target itself ("target failure") or are specific to the properties of individual compounds ("compound failure"). Evidence suggests that past failures of drugs like torcetrapib were likely due to off-target effects (e.g., increased blood pressure and mortality), not the inhibition of CETP itself. Genetic studies support that on-target CETP inhibition is expected to reduce the risk of coronary heart disease. [2]
  • Long-Term Safety & Outcome Monitoring: The clinical benefits of this compound in the REVEAL trial became more apparent only after long-term follow-up. Furthermore, the drug has an exceptionally long half-life, taking a significant time to wash out of the body. This presents a major challenge for clinical trial design, requiring extended study periods to see both efficacy and to monitor for potential long-term adverse effects. [3] [2]
  • Complex Biomarker Interpretation: The traditional view was that CETP inhibitors work primarily by raising HDL-C. However, it is now understood that their cardiovascular benefit is more likely linked to the reduction of atherogenic lipoproteins like LDL-C and Apolipoprotein B. This shift means that research methodologies must extend beyond measuring HDL-C to include a broader panel of lipid and apolipoprotein biomarkers to fully assess efficacy and mechanism of action. [1] [2] [4]

Experimental Workflow for CETP Inhibitor Evaluation

The diagram below outlines a generalized high-level workflow for evaluating a CETP inhibitor like this compound in a clinical context, integrating the methodological considerations mentioned above.

G Start Phase 3 RCT Design A1 Inclusion Criteria: Adults with Hyperlipidemia/ Atherosclerotic Vascular Disease Start->A1 A2 Intervention: CETP Inhibitor + Statin A1->A2 A3 Comparator: Placebo + Statin A2->A3 B Primary & Secondary Outcome Measurement A3->B B1 Lipid Parameter Analysis: LDL-C, HDL-C, ApoB, Triglycerides B->B1 B2 Clinical Event Adjudication: MI, Stroke, Cardiovascular Mortality B1->B2 B3 Safety Monitoring: Blood Pressure, Kidney Function, Off-target Effects B2->B3 C Long-Term Follow-Up Phase B3->C C1 Active Treatment Period (typically 2-4 years) C->C1 C2 Post-Trial Washout & Observation Period (2+ years for long-half-life drugs) C1->C2 C3 Long-Term Outcomes: MACE, Mortality, New-Onset Diabetes, Cancer, Dementia C2->C3 D Data Analysis & Interpretation C3->D D1 Distinguish On-target vs. Off-target Effects D->D1 D2 Genetic (MR) Validation of CETP Target D1->D2 D3 Final Efficacy & Safety Profile D2->D3

Frequently Asked Questions (FAQs) for Researchers

  • Is the CETP target still valid for drug development? Yes. Current genetic evidence (Mendelian Randomization) suggests that on-target inhibition of CETP is expected to reduce the risk of coronary heart disease and heart failure. Past clinical failures are largely attributed to compound-specific issues, not a failure of the target itself. [2]

  • Why is the long-term follow-up of this compound trials so important? this compound has a very long half-life, persisting in the body for an extended period after treatment stops. The UK REVEAL long-term study is tracking participants for up to 20 years to understand if there are very long-term benefits (e.g., continued reduction in heart attacks) or risks (e.g., on other conditions like cancer or dementia) that were not apparent during the initial trial period. [3]

  • Which lipid biomarkers are most critical for assessing modern CETP inhibitors? While HDL-C increase is a hallmark effect, researchers should prioritize measuring LDL-C, Apolipoprotein B (ApoB), and non-HDL-C, as the reduction of these atherogenic particles is now considered the primary mechanism for cardiovascular risk reduction. Lipoprotein(a) reduction is another promising effect of this drug class. [1] [4]

References

Frequently Asked Questions: Anacetrapib Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Category Question Evidence-Based Solution & Findings
Efficacy & Outcome Did anacetrapib improve cardiovascular outcomes? Yes. REVEAL trial showed 9% risk reduction in major coronary events (median 4.1 yrs), which increased to 20% in post-trial follow-up (median 2.2 yrs) [1].
Efficacy & Outcome Was the benefit driven by LDL-C lowering or HDL-C raising? Evidence suggests LDL-C/non-HDL-C reduction was the primary driver. Risk reduction aligned with the degree of non-HDL-C lowering per Cholesterol Treatment Trialists' collaboration meta-analysis [2] [3].
Safety Did this compound have off-target toxicity like torcetrapib? No. No significant increase in death, cancer, or other serious adverse events vs. placebo. A minor, non-clinically significant rise in systolic BP (0.7 mmHg) was observed [2] [3].
Safety Was long-term drug accumulation a problem? This compound is lipophilic and accumulated in adipose tissue, remaining detectable for years post-dosing. No adverse effects were linked to this retention, and it conferred extended benefit [4] [1].
Methodology How was LDL-C reliably measured? Direct LDL-C assays were unreliable under CETP inhibition. Non-HDL-C and ApoB were recommended as accurate, assay-dependent efficacy measures [2] [4].
Methodology Why did the trial succeed where others failed? Proposed reasons: robust LDL-C/ApoB lowering, no off-target toxicity, and a sufficiently long trial duration to see clinical benefit, which emerged after 2 years [2] [3] [5].

Quantitative Data from Key Clinical Trials

The following table consolidates the lipid-modifying effects of this compound across three pivotal trials [2].

Lipid Parameter REALIZE (HeFH) DEFINE (CHD/High-Risk) REVEAL (Atherosclerotic Disease)
LDL Cholesterol −39.7% (via β quantification) −39.8% (via Friedewald equation) −41% (direct), −17% (subgroup, β quantification)
HDL Cholesterol +102.1% +138.1% +104%
Non-HDL Cholesterol −36.4% −31.7% −18%
Apolipoprotein B (Apo B) −24.8% −21.0% −18%
Apolipoprotein A-I (Apo A-I) +32.9% +44.7% +36%
Lipoprotein(a) (Lp(a)) −27.9% −36.4% −25%
Triglycerides (TRG) −5.5% −6.8% −7%

Abbreviations: HeFH: Heterozygous Familial Hypercholesterolemia; CHD: Coronary Heart Disease.

Experimental Protocols & Methodologies

For researchers designing similar trials, here are the core methodologies from the successful REVEAL trial program.

REVEAL Trial Design
  • Objective: To determine if adding this compound to intensive statin therapy reduces major coronary events in patients with established atherosclerotic vascular disease [6].
  • Population: 30,449 adults (mean age 67, 84% male) with pre-existing vascular disease. 88% had coronary heart disease, 22% had cerebrovascular disease, and 37% had diabetes [6].
  • Treatment Regimen:
    • Run-in Phase: All participants received open-label atorvastatin (typically 20 or 80 mg) for at least 8 weeks to achieve LDL-C < 77 mg/dL (2.0 mmol/L) [6] [1].
    • Randomization: Participants were randomized to receive either This compound 100 mg or a matching placebo once daily, in addition to their background atorvastatin therapy [6].
  • Primary Endpoint: Time to first major coronary event, a composite of coronary death, myocardial infarction, or coronary revascularization [6].
  • Follow-up: Median in-trial follow-up was 4.1 years, with scheduled clinic visits every 6 months. Extended post-trial follow-up (median 2.2 years) was conducted remotely to assess long-term effects [1].
Lipid & Biomarker Analysis
  • Blood Sampling: Performed at baseline, 2 months, 6 months, and then every 6 months during the in-trial period. Samples were sent to a central laboratory for analysis [1].
  • Key Assays:
    • HDL-C: Directly measured.
    • LDL-C: Not used as a primary metric due to assay interference by this compound. Instead, non-HDL-C (Total Cholesterol minus HDL-C) and Apolipoprotein B (ApoB) were the preferred measures of atherogenic lipoproteins [2] [4].
    • Specialized Measurement: In a subgroup of ~2000 patients, LDL-C was accurately measured using β-quantification (ultracentrifugation) to confirm the ~40% reduction seen in earlier trials [2].
    • Other Biomarkers: Apolipoprotein A-I (Apo A-I), Lipoprotein(a) (Lp(a)), and triglycerides were also monitored [2].

Mechanistic Pathways & Workflows

The diagrams below illustrate the core mechanisms of action of CETP inhibition and this compound's specific effects on lipid metabolism, based on kinetic studies [2].

G cluster_shuttle 1. Shuttle Mechanism cluster_bridge 2. Tunnel (Bridge) Mechanism HDL1 HDL CETP1 CETP loads CE HDL1->CETP1 CE CETP1->HDL1 TG CETP2 CETP unloads CE for TG CETP1->CETP2 CETP with CE LDL1 LDL/VLDL LDL1->CETP2 TG CETP2->CETP1 CETP with TG CETP2->LDL1 CE HDL2 HDL CETP_Bridge CETP HDL2->CETP_Bridge CE CETP_Bridge->HDL2 TG LDL2 LDL/VLDL CETP_Bridge->LDL2 CE LDL2->CETP_Bridge TG This compound This compound inhibits CETP This compound->CETP1 This compound->CETP_Bridge

CETP Inhibition Halts Lipid Transfer. Cholesteryl Ester Transfer Protein facilitates the transfer of cholesteryl esters from HDL to LDL/VLDL and triglycerides in the reverse direction. This compound inhibits CETP, disrupting both proposed shuttle and tunnel mechanisms [7].

G cluster_hepatic Hepatic Effects This compound This compound PCSK9 ↓ PCSK9 This compound->PCSK9 IDOL ↓ IDOL (LDL Receptor Degrader) This compound->IDOL SREBP2 ↑ SREBP2 (LDL Receptor Synthesis) This compound->SREBP2 LDLR ↑ LDL Receptor Activity This compound->LDLR PCSK9->LDLR spares IDOL->LDLR spares SREBP2->LDLR promotes LDLClearance Increased LDL Particle Clearance LDLR->LDLClearance

This compound Lowers LDL via Hepatic Receptors. This compound increases LDL receptor activity through multiple hepatic mechanisms: reducing PCSK9 and IDOL (which degrade LDL receptors), and activating SREBP2 (which increases LDL receptor synthesis). This results in increased clearance of LDL particles from blood [2].

Key Takeaways for Drug Development Professionals

  • Trial Duration is Critical: The cardiovascular benefit of this compound emerged only after 2 years, underscoring that short-term trials may not capture the full efficacy of lipid-modifying agents with complex mechanisms [2] [1].
  • Biomarker Selection Matters: Relying on standard direct LDL-C measurements can be misleading under CETP inhibition. Non-HDL-C and ApoB are more reliable markers for assessing atherogenic particle reduction [2] [4].
  • Long-Term Follow-Up is Essential: The significant post-trial benefit and the lack of harm despite adipose accumulation highlight the necessity of long-term safety and efficacy monitoring beyond the active treatment period [1].

References

Anacetrapib patient selection optimization

Author: Smolecule Technical Support Team. Date: February 2026

Anacetrapib Profile & Patient Selection

Aspect Details for Researchers & Clinicians
Mechanism of Action Cholesteryl Eester Transfer Protein (CETP) inhibitor. Blocks transfer of cholesteryl esters from HDL to LDL/VLDL and triglycerides in the reverse direction [1] [2] [3].
Key Lipid Effects Reduces LDL-C (up to ~45%) and ApoB, increases HDL-C (up to ~180%) [2] [4].
Supported Indications Adults with ASCVD or high-risk primary hypercholesterolemia/mixed dyslipidemia requiring further lipid-lowering despite statin therapy [2] [4].
Clinical Outcomes Data REVEAL Trial: Addition to intensive statin therapy reduced major coronary events (9% risk reduction, further 20% after extended follow-up) [3].
Dosing & Administration 100 mg dose selected for phase III development. Must be taken with a low-fat meal; high-fat meal drastically increases bioavailability (AUC increase ~7.5-fold) [4].
Safety & Off-Target Effects No known off-target adverse effects (unlike early CETP inhibitors). Development was ultimately stopped despite positive outcomes [2] [3].

Key Experimental Protocols & Methodologies

For researchers designing studies around CETP inhibitors like this compound, the following methodologies from key trials and analyses provide a robust framework.

  • Population PK/PD Modeling: A model-based strategy was central to this compound's development. This involved using nonlinear mixed-effects (NLME) models (e.g., in NONMEM) to characterize the relationship between dose, exposure, and lipid effects (LDL-C and HDL-C). This approach quantified the profound effect of food and formulation on bioavailability and allowed for the selection of the 100 mg dose for phase III trials, despite that specific dose and formulation not being extensively studied in phase II [4].
  • Clinical Trial Simulation: To address the high variability in pharmacokinetics due to diet, researchers used clinical trial simulations. These simulations modeled different meal conditions (fasted, standard low-fat, high-fat) and dietary compliance scenarios to predict the impact on trial outcomes and ensure the robustness of the lipid efficacy findings against random dietary indiscretion [4].
  • Network Meta-Analysis (NMA): For a comparative effectiveness perspective, a 2025 frequentist NMA was conducted per PRISMA-NMA guidelines. It synthesized data from 33 RCTs to compare CETP inhibitors head-to-head and against other therapies. This method allows for the calculation of mean differences (MD) in lipid parameters and ranking of interventions using P-scores, even in the absence of direct comparison trials [1].

Mechanism of Action & Unique Pharmacological Insights

The diagrams below illustrate this compound's mechanism of action and a key differentiator from earlier CETP inhibitors.

G cluster_normal Normal CETP Activity cluster_inhibited With this compound HDL HDL Particle (High HDL-C) CETP CETP Protein HDL->CETP Transfers Cholesteryl Esters LDL LDL Particle (High LDL-C) CETP->LDL Transfers Triglycerides CETPi This compound (CETPi) CETPi->CETP Inhibits HDL_i HDL Particle (↑↑ HDL-C) LDL_i LDL Particle (↓↓ LDL-C) HDL_i->LDL_i Transfer Blocked

A distinctive and potentially beneficial off-target effect of this compound is its ability to reduce PCSK9 levels. This effect was observed in preclinical models (rhesus macaques and CETP-expressing mice) and in humans when given as monotherapy. The mechanism is independent of CETP inhibition and remains unclear, though it does not involve changes in the production or catabolic rate of PCSK9 [2]. This PCSK9 reduction could contribute to a more robust LDL-C lowering effect.

G This compound This compound PCSK9 Reduced PCSK9 Levels This compound->PCSK9  Reduces (Off-target) Note (CETP-independent mechanism) This compound->Note LDLR Increased LDL Receptors (LDLR) PCSK9->LDLR  Less Degradation LDLC Enhanced LDL-C Clearance LDLR->LDLC  Promotes

Troubleshooting Common Research & Clinical Questions

  • Unexpectedly High Drug Exposure or Variability in Trial Subjects: This is most likely linked to dietary control. The pharmacokinetics of this compound are highly sensitive to fat content. A high-fat meal can increase AUC by ~7.5-fold. Solution: Strictly control and document the fat content of meals during drug administration in clinical trials. A standard low-fat meal is recommended [4].
  • Determining the Optimal Dose for a New Patient Population or Formulation: Rather than conducting a full new phase II trial, employ a model-based drug development approach. Build a population PK/PD model using existing data to simulate outcomes for the new scenario (e.g., a new formulation or different patient population), which can streamline and de-risk the development process [4].
  • Contextualizing this compound's Efficacy Versus Other CETP Inhibitors: Earlier inhibitors failed due to off-target toxicity or lack of efficacy. Solution: Note that this compound and the newer Obicetrapib are considered next-generation inhibitors. A 2025 network meta-analysis shows that combinations like Atorvastatin + Obicetrapib lead in LDL-C reduction, but this compound's proven cardiovascular outcome benefit in the REVEAL trial solidifies its position in the class [1] [3].

References

Anacetrapib combination therapy adjustments

Author: Smolecule Technical Support Team. Date: February 2026

Anacetrapib Fact Sheet for Researchers

The table below summarizes the core pharmacological data on this compound for quick reference.

Parameter Details & Quantitative Data
Primary Mechanism Potent inhibition of Cholesteryl Ester Transfer Protein (CETP) [1].

| Key Lipid Effects | • HDL-C: ↑ ~104% - 138% [2] [3]LDL-C: ↓ ~17% - 40% [2] [3]ApoB: ↓ ~21% [3]Lp(a): ↓ ~25% - 36% [3] | | Clinical Outcome | Significant reduction in major coronary events (coronary death, MI, coronary revascularization) when added to effective statin therapy (Rate Ratio = 0.91) [3]. | | Recommended Dose | 100 mg once daily [2]. | | Critical PK Note | Food significantly increases exposure (up to 6-8 fold with a high-fat meal). Administer with food for consistent effect [4]. |


Experimental Protocols & Methodologies

Here are the detailed methodologies for key experiments cited in the fact sheet.

Clinical Outcome Trial (REVEAL Study Protocol)

This large-scale trial demonstrated the efficacy of this compound in reducing cardiovascular events [2] [3].

  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Participants: 30,449 adults with pre-existing atherosclerotic vascular disease.
  • Intervention:
    • Treatment Group: this compound 100 mg daily + Atorvastatin (background statin).
    • Control Group: Placebo + Atorvastatin.
  • Duration: Median follow-up of 4.1 years.
  • Primary Outcome: Major coronary event (coronary death, myocardial infarction, or coronary revascularization).
  • Key Methodological Note: All participants entered an 8-12 week run-in phase on active atorvastatin and placebo this compound to establish tolerance and compliance before randomization [2].
Lipid Efficacy Assessment (Network Meta-Analysis Protocol)

This analysis compared the efficacy of various CETP inhibitors, including this compound, on lipid parameters [5].

  • Design: Systematic review and frequentist network meta-analysis (PRISMA-NMA guidelines).
  • Data Sources: Comprehensive search of PubMed/Medline, Embase, Scopus, Cochrane Central Register of Controlled Trials, and ClinicalTrials.gov.
  • Inclusion Criteria: Randomized Controlled Trials (RCTs) in adults with hyperlipidemia comparing CETP inhibitors (monotherapy or combination) against placebo or other lipid-lowering therapies.
  • Primary Outcome: Reduction in Low-Density Lipoprotein Cholesterol (LDL-C).
  • Secondary Outcomes: Changes in High-Density Lipoprotein Cholesterol (HDL-C), triglycerides, and total cholesterol.
  • Analysis: Use of random-effects models to calculate mean differences (MD) with 95% confidence intervals (CI), and P-scores to rank interventions [5].
Pharmacokinetic & Pharmacodynamic (PK/PD) Study

This early-phase study established the foundational PK/PD profile of this compound [4].

  • Design: Double-blind, randomized, placebo-controlled, rising single-dose study.
  • Participants: Healthy volunteers.
  • Dosing: Single oral doses of this compound (ranging from 2 mg to 1000 mg) administered in fasted and fed states.
  • Key Assessments:
    • Pharmacokinetics: Plasma this compound concentrations over time to determine C~max~, T~max~, AUC, and half-life.
    • Pharmacodynamics: Serum CETP activity inhibition.
    • Safety: Physical examinations, vital signs (including blood pressure), electrocardiograms, and laboratory tests.
  • Finding: An Emax model best described the concentration vs. CETP activity relationship, with an EC~50~ of ~22 nM [4].

Troubleshooting FAQs

  • Unexpectedly low drug exposure or high variability in lipid response? This is most commonly related to food intake. This compound absorption increases up to 8-fold when taken with a high-fat meal [4]. Standardize administration with food in clinical protocols to ensure consistent exposure.

  • How does the lipid efficacy of this compound compare to other CETP inhibitors? Among CETP inhibitors, This compound and Obicetrapib show particularly strong lipid-modifying effects, especially when combined with statins [5]. For instance, the combination of Atorvastatin + Obicetrapib showed the largest reduction in LDL-C in a network meta-analysis [5].

  • Are there off-target safety concerns like those seen with Torcetrapib? Unlike Torcetrapib, which caused significant off-target toxicity (e.g., elevated blood pressure, aldosteronism), this compound was not associated with any meaningful increase in blood pressure or electrolyte imbalances in dedicated studies [4] [3].


Mechanism of Action Visualization

The following diagram illustrates the molecular mechanism of this compound, based on atomistic simulation studies [1].

G cluster_normal Normal CETP Function cluster_inhibited CETP Inhibited by this compound Key Molecular Mechanism of this compound HDL HDL Particle CETP_Norm CETP (Active) HDL->CETP_Norm CE In LDL LDL Particle CETP_Norm->LDL CE Out CE_Transfer CE Transfer HDL_2 HDL Particle CETP_Inhib CETP (Inhibited) HDL_2->CETP_Inhib LDL_2 LDL Particle This compound This compound This compound->CETP_Inhib Binds in Hydrophobic Tunnel CETP_Inhib->LDL_2 Blocked_Transfer CE Transfer Blocked

Mechanism Explanation:

  • Normal Function (Top): CETP facilitates the transfer of cholesteryl esters (CE) from HDL to LDL particles [1].
  • Inhibition by this compound (Bottom): this compound binds inside CETP's hydrophobic tunnel, physically blocking the passage of CE. This leads to the accumulation of CE in HDL (raising HDL-C) and reduced CE content in LDL (lowering LDL-C) [1].

References

Frequently Asked Questions: Anacetrapib Long-Term Follow-Up

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What was the design and primary goal of the long-term follow-up in the REVEAL trial? The long-term (or "post-trial") follow-up was an extension of the main REVEAL study. Its primary goal was to assess the long-term efficacy and safety of anacetrapib after the scheduled treatment period had ended. This phase was critical for understanding whether the clinical benefits persisted and if any delayed safety concerns emerged after patients stopped taking the drug [1] [2].

Q2: How were participants monitored after the active treatment phase ended? After the in-trial treatment period, a specific follow-up protocol was implemented [2]:

  • Blinding: Participants, their doctors, and trial personnel remained blinded to the original treatment allocation (this compound or placebo) to avoid bias.
  • Data Collection Method: Information was collected remotely every 6 months via telephone interview or medical record review.
  • Data Collected: Researchers focused on collecting information on serious adverse events and the use of lipid-lowering therapy. No physical measurements or biological samples were taken during this post-trial phase.

Q3: What were the key efficacy findings during the extended follow-up? The post-trial analysis revealed that the cardiovascular benefits of this compound not only persisted but increased during the follow-up period after treatment stopped [1] [2] [3]. The table below summarizes the risk reduction for key outcomes.

Outcome Measure In-Trial Period (4.1 yrs) Post-Trial Follow-up (2.2 yrs) Overall Follow-up (6.3 yrs)
Major Coronary Events (Coronary death, MI, or revascularization) 9% Reduction [1] 20% Further Reduction [1] [2] 12% Reduction [1] [2]
Major Atherosclerotic Events (MI, coronary death, or ischemic stroke) 7% Reduction (not statistically significant) [2] [3] 16% Reduction [3] 9% Reduction [2] [3]

Q4: Were there any specific long-term safety concerns, such as drug accumulation? The follow-up protocol specifically monitored for issues related to the drug's known accumulation in adipose tissue [2] [4]. The key findings were:

  • Drug Accumulation: this compound is highly lipophilic and was confirmed to accumulate in adipose tissue, creating a reservoir that leads to slow elimination from the body [2] [4].
  • Safety Findings: Despite this accumulation, the extended follow-up did not find any emergence of adverse effects on non-vascular mortality, site-specific cancer, hypertension-related events, or other serious adverse events [1] [2] [3].

Experimental Workflow: Long-Term Follow-Up Protocol

For a clear overview of the methodology, here is a workflow diagram summarizing the extended follow-up protocol from the REVEAL trial.

Start REVEAL In-Trial Phase Complete (30,449 patients randomized) A Stop Study Treatment (this compound/Placebo & Atorvastatin) Start->A B Post-Trial Cohort 26,129 survivors enter follow-up A->B C Maintain Blinding Participants & clinicians remain blinded to original assignment B->C D Remote Follow-Up 6-month intervals for median 2.2 years C->D E1 Data Collection Method: Telephone Interview OR Medical Record Review D->E1 E2 Data Collected: Serious Adverse Events, Lipid-Lowering Therapy Use D->E2 F Outcome Adjudication Deaths and strokes centrally adjudicated E1->F E2->F G Analysis Compare long-term outcomes between original treatment groups F->G

References

Why was the REVEAL trial statistically powered differently from previous CETP inhibitor trials?

Author: Smolecule Technical Support Team. Date: February 2026

The design of the REVEAL trial was informed by the failures of earlier CETP inhibitors. The key was to ensure the trial had sufficient statistical power to detect a realistic treatment effect, which required a large sample size and long duration [1] [2].

The table below summarizes how the REVEAL trial's design compared to other major CETP inhibitor trials.

Trial (Drug) Patient Population Lipid Changes (approx.) Planned Duration Primary Outcome Result Key Power & Design Considerations
ILLUMINATE (Torcetrapib) [1] 15,067 high CV risk HDL-C ↑ 72%; LDL-C ↓ * 1-2 years ↑ CV Events & Death Stopped early due to harm (off-target toxicity). Power was not a primary issue.
ACCELERATE (Evacetrapib) [1] [2] 12,092 high-risk vascular disease HDL-C ↑ 133%; LDL-C ↓ 37% 26 months Neutral (Futility) Stopped early for futility. Likely underpowered due to short duration and fewer events [1] [2].
dal-OUTCOMES (Dalcetrapib) [1] 15,871 Post-ACS HDL-C ↑ ~30%; LDL-C → 31 months Neutral (Futility) Stopped early for futility. Used a less potent CETP inhibitor with minimal LDL-C lowering [1].
REVEAL (Anacetrapib) [3] [1] 30,449 with atherosclerotic vascular disease HDL-C ↑ 104%; LDL-C ↓ 17% (non-HDL-C ↓ 18%) [4] 4.1 years (median) 9% reduction in major coronary events Designed with a very large sample and longer duration to power for a modest effect (~9-10% RRR) emerging over time [1].

\LDL-C measured indirectly for torcetrapib and evacetrapib, which may overestimate the reduction [1].*

What were the key methodological considerations for the REVEAL trial's power?

The REVEAL trial's success in demonstrating efficacy, where others failed, can be attributed to several specific methodological choices that directly impacted its statistical power.

  • Sample Size Calculation: The trial randomized a very large number of participants (30,449) to ensure a sufficient number of endpoint events would occur to detect a statistically significant difference, even if the treatment effect was modest [3] [1].
  • Trial Duration and Delayed Treatment Effect: The trial was designed for a long-term follow-up (median 4.1 years). The results showed that the benefit of this compound was not apparent in the first year and only became significant after about two years, with the effect growing over time. This highlights that a shorter trial would have been underpowered to detect the true effect [1] [4].
  • Precise Lipoprotein Measurement: The REVEAL investigators recognized that standard methods for measuring LDL cholesterol (like the Friedewald equation) could be unreliable in the presence of CETP inhibitors. They therefore used ultracentrifugation (a gold-standard method) for key LDL-C assessments and emphasized the use of non-HDL cholesterol and apoB as more reliable markers of atherogenic lipoproteins in their analysis [1] [4].
  • Patient Population: The trial enrolled patients with preexisting atherosclerotic vascular disease, a population at high risk for recurrent events. This increased the event rate, thereby enhancing the statistical power without needing an even larger sample size [3].

The following diagram illustrates the workflow and key decision points that contributed to the robust design of the REVEAL trial.

RevealDesign Start Lessons from Failed CETP Inhibitor Trials SubPop Select High-Risk Population (Preexisting Atherosclerotic Vascular Disease) Start->SubPop SampleSize Determine Large Sample Size (n=30,449) Start->SampleSize Duration Plan for Long-Term Follow-Up (Median 4.1 years) Start->Duration Endpoint Define Primary Endpoint (Major Coronary Events: Coronary Death, MI, Revascularization) Start->Endpoint LipidMeasure Specify Robust Lipid Metrics (non-HDL-C & ApoB) Start->LipidMeasure Outcome Robust Evaluation of Efficacy and Safety SubPop->Outcome Higher event rate improves power SampleSize->Outcome Sufficient power to detect modest effect Duration->Outcome Captures delayed treatment effect Endpoint->Outcome Clinically relevant composite endpoint LipidMeasure->Outcome Accurate assessment of drug effect

What are common pitfalls in powering CETP inhibitor trials?

Based on the collective experience with this drug class, researchers should avoid these pitfalls when designing future trials.

  • Underestimating Required Duration: Assuming a treatment effect will manifest quickly. The REVEAL results suggest that the clinical benefit of CETP inhibition takes years to emerge, likely due to the slow progression and regression of atherosclerosis. Trials shorter than 3-4 years may be underpowered [1] [4].
  • Over-reliance on Surrogate Endpoints: While dramatic changes in HDL-C were initially seen as a promising surrogate, the clinical outcomes for dalcetrapib and evacetrapib demonstrate that this does not automatically translate into short-term clinical benefit. Powering must be based on hard clinical outcomes in large, long-term trials [1] [2].
  • Inadequate Sample Size for Modest Effects: When a drug is used on top of effective background therapy (like intensive statins in REVEAL), the additional relative risk reduction is likely to be modest (e.g., 9-10%). Detecting this requires a much larger sample size than a trial expecting a 20-25% risk reduction [3] [1].

How does the mechanism of action inform trial design?

Understanding this compound's molecular mechanism provides context for the observed delayed clinical effect. The diagram below illustrates the drug's action at the molecular and physiological level.

The delayed separation of event curves in the REVEAL trial aligns with this mechanism, where changes in the lipid profile lead to gradual anatomical changes in the arteries, ultimately resulting in a reduction in clinical events after a sustained period [1] [4].

References

What is the minimum treatment duration to demonstrate efficacy?

Author: Smolecule Technical Support Team. Date: February 2026

The large REVEAL outcomes trial established that a median treatment duration of 4.1 years was necessary to demonstrate a statistically significant reduction in major coronary events [1] [2]. The beneficial effects of anacetrapib on cardiovascular outcomes emerged after approximately 2-3 years of treatment [2].

Efficacy and Safety Data from the REVEAL Trial

The table below summarizes the key findings from the REVEAL trial over different follow-up periods [1]:

Follow-up Period Median Duration Reduction in Major Coronary Events Absolute Risk Reduction Key Findings
In-Trial (On-Treatment) 4.1 years 9% (RR 0.91) ~1.0% Benefit emerged after 2-3 years; safety profile consistent with prior studies [1] [2].
Post-Trial (Extended) 2.2 years 20% (RR 0.80) - Further reduction in events after treatment cessation [1].
Overall Follow-up 6.3 years 12% (RR 0.88) 1.8% No adverse effects on non-vascular mortality or cancer emerged [1].

How does this compound's pharmacokinetics influence trial design?

This compound is highly lipophilic and accumulates in adipose tissue, leading to a very long half-life and slow elimination from the body [1]. This property has two key implications for trial design:

  • Sustained Effect: This explains why the lipid-modifying and clinical benefits persisted and even increased for a median of 2.2 years after treatment was stopped [1].
  • Long-term Monitoring: Trials should include a sufficient wash-out or extended follow-up period to fully understand the drug's long-term safety profile.

What are the key mechanistic protocols for in-vivo studies?

The anti-atherosclerotic effect of this compound is attributed to the reduction of (V)LDL-cholesterol through dual mechanisms [3].

1. Protocol: Studying (V)LDL-C Reduction Mechanisms

  • Animal Model: Use APOE*3-Leiden.CETP (E3L.CETP) transgenic mice, which have a human-like lipoprotein metabolism and response to lipid-lowering drugs [3].
  • Diet and Dosing: Feed mice a Western-type diet (15% cacao butter, 1% corn oil, 0.1% cholesterol). Supplement with this compound (30 mg/kg body weight per day) mixed into the diet [3].
  • Key Analyses:
    • Lipoprotein Clearance: Use [14C]cholesteryl oleate-labeled VLDL-mimicking particles to measure hepatic uptake and clearance [3].
    • Molecular Analysis: Perform microarrays and qPCR on liver tissue to analyze gene expression pathways (e.g., cholesterol biosynthesis, SREBP targets). Measure hepatic LDL receptor (LDLr) and plasma PCSK9 levels [3].

2. Mechanism of Action Diagram

The diagram below summarizes the key mechanisms by which this compound reduces (V)LDL cholesterol, as identified in the in-vivo study [3].

G cluster_CETP_Dependent CETP-Dependent Mechanism cluster_CETP_Independent CETP-Independent Mechanism This compound This compound Inhibits_CETP Inhibits CETP Activity This compound->Inhibits_CETP Decreases_PCSK9 Decreases Plasma PCSK9 This compound->Decreases_PCSK9 Remodeled_VLDL VLDL Particles Are Remodeled Inhibits_CETP->Remodeled_VLDL Increased_Hepatic_Uptake Increased Hepatic Uptake Remodeled_VLDL->Increased_Hepatic_Uptake Reduced_VLDL_C Reduced (V)LDL Cholesterol Increased_Hepatic_Uptake->Reduced_VLDL_C Increases_LDLr Increases Hepatic LDL Receptor (LDLr) Decreases_PCSK9->Increases_LDLr Increased_Remnant_Clearance Increased LDLr-mediated Clearance Increases_LDLr->Increased_Remnant_Clearance Increased_Remnant_Clearance->Reduced_VLDL_C

Key takeaways for trial design

  • Minimum Duration: Plan for a treatment period of at least 4 years to reliably assess the drug's effect on cardiovascular outcomes [1] [2].
  • Extended Follow-up: Include a post-treatment follow-up phase (e.g., 2+ years) to capture the full spectrum of efficacy and safety due to the drug's prolonged presence in the body [1].
  • Model Selection: The E3L.CETP transgenic mouse is a validated pre-clinical model for studying the mechanisms and efficacy of this compound [3].

References

Anacetrapib vs torcetrapib efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile at a Glance

Parameter Torcetrapib Anacetrapib
Efficacy (vs. placebo)
LDL-C Reduction ∼ -20% to -25% [1] ∼ -38% to -40% [1]
HDL-C Increase ∼ +52% [1] ∼ +130% [1]
Key Clinical Outcomes
All-Cause Mortality Increased (OR 1.56) [1] Neutral [1]
Cardiovascular Disease Increased (OR 1.22) [1] Reduced (OR 0.93) [1]
Myocardial Infarction Neutral [1] Reduced (OR 0.89) [1]
Major Safety Concerns Increased blood pressure and electrolyte imbalances; elevated aldosterone [2] [3] No major on-target safety concerns identified [1]
Clinical Trial Fate Development terminated (ILLUMINATE trial) [2] [4] Development ultimately stopped despite positive outcomes (REVEAL trial) [4] [1]
Primary Cause of Failure Compound-specific off-target toxicity [3] [1] Not due to safety; likely strategic development decisions [1]

Mechanisms of Action and Failure

The divergent clinical fates of torcetrapib and this compound are primarily attributed to fundamental differences in their mechanisms of action beyond CETP inhibition.

Intended Mechanism: CETP Inhibition

Both drugs share the same intended mechanism. Cholesteryl Ester Transfer Protein (CETP) mediates the transfer of cholesteryl esters (CE) from HDL to atherogenic lipoproteins like LDL and VLDL in exchange for triglycerides (TG) [2] [4]. By inhibiting CETP, both drugs effectively increase HDL-C and reduce LDL-C levels [1].

Torcetrapib's Off-Target Mechanisms

Research indicates that torcetrapib's failure was due to compound-specific off-target effects, not the mechanism of CETP inhibition itself [3] [1]. Systems biology approaches have identified that torcetrapib disrupts critical signaling pathways:

  • Induces Hypertension: Promotes aldosterone synthesis and raises blood pressure, likely by interfering with adrenal cortex signaling [3].
  • Activates Adverse Pathways: Gene expression and network analysis suggest torcetrapib affects pathways like PDGFR-beta, HGFR (c-Met), and IL-2 receptor signaling, which are linked to cell proliferation, survival, and inflammation [3].
  • Promotes Cell Death: Functional analysis shows torcetrapib upregulates biological processes related to apoptosis and cell death [3].

The following diagram maps the proposed off-target effects that led to torcetrapib's toxicity.

G cluster_intended Intended Target cluster_off_target Off-Target Effects (Adverse) Torcetrapib Torcetrapib CETP CETP Protein Torcetrapib->CETP Aldo_Synth Stimulates Aldosterone Synthesis Torcetrapib->Aldo_Synth Signaling_Dysreg Dysregulation of: - PDGFR-beta pathway - HGFR (c-Met) pathway - IL-2 Receptor pathway Torcetrapib->Signaling_Dysreg Lipid_Improvement Improved Lipid Profile (↑ HDL-C, ↓ LDL-C) CETP->Lipid_Improvement Hypertension Hypertension Aldo_Synth->Hypertension Cell_Death Activation of Apoptosis/Cell Death Signaling_Dysreg->Cell_Death

This compound's Cleaner Profile

In contrast to torcetrapib, this compound is considered a "cleaner" inhibitor. Mendelian randomization studies (which simulate the effect of lifelong genetic inhibition of a target) predict that pure CETP inhibition should lower the risk of coronary heart disease without the harmful effects seen with torcetrapib [1]. The clinical outcomes from the REVEAL trial confirmed that this compound's effects align with these genetic predictions, showing a significant reduction in major coronary events without increasing blood pressure or mortality [1].

Interpretation Guide for Researchers

  • The failure was compound-specific, not target-specific: The data strongly suggests that CETP remains a valid drug target for cardiovascular risk reduction. The negative outcomes of torcetrapib are not a class effect but are specific to its unique molecular properties [1].
  • Lipid efficacy does not predict clinical success: While both drugs improved lipid profiles, torcetrapib's off-target pharmacology led to net clinical harm. This underscores the critical importance of comprehensive safety profiling beyond primary target engagement.
  • Next-generation inhibitors show promise: Other CETP inhibitors, like obicetrapib, are in development. Recent meta-analyses suggest they combine potent lipid modulation with a favorable safety profile so far, further supporting the "clean inhibitor" approach [2] [5].

References

Clinical Outcomes & Lipid Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Anacetrapib Evacetrapib
Major Outcomes Trial REVEAL [1] [2] [3] ACCELERATE [4] [5]
Trial Population 30,449 adults with atherosclerotic vascular disease [2] 12,092 adults with high-risk vascular disease [4]
Background Therapy Atorvastatin [2] Standard medical therapy (most on statins) [4] [5]
Effect on LDL-C ↓ 41% (direct method) [1] ↓ 37.1% (vs. placebo) [4]
Effect on HDL-C ↑ 104% [1] ↑ 131.6% (vs. placebo) [4]
Effect on Major Coronary Events 9% (RR 0.91; 95% CI 0.85-0.97; p=0.004) [1] [3] No difference (HR 1.01; 95% CI 0.91-1.11; p=0.91) [4]
Key Safety Findings No significant increase in adverse events despite long half-life; no off-target toxicity [1] [3] No major safety concerns or off-target toxicity, but trial stopped early for futility [4] [5]

Detailed Methodologies of Key Trials

Understanding the design of the pivotal trials is crucial for interpreting these results.

REVEAL Trial (this compound) Protocol [2]
  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.
  • Participants: 30,449 adults (mean age 67) with pre-existing atherosclerotic vascular disease (e.g., history of MI, coronary heart disease, cerebrovascular disease).
  • Intervention: Patients received open-label atorvastatin (aiming for LDL-C <77 mg/dL) and were randomized to add either This compound 100 mg daily or a matching placebo.
  • Primary Endpoint: Time to the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.
  • Follow-up & Analysis: Median treatment duration was 4.1 years, with additional post-trial follow-up in some analyses. The primary analysis was performed on an intention-to-treat basis. Serious adverse events were centrally adjudicated by clinicians blinded to treatment allocation.
ACCELERATE Trial (Evacetrapib) Protocol [4] [5]
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled phase 3 trial.
  • Participants: 12,092 patients with high cardiovascular risk. Eligibility required a history of acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease.
  • Intervention: Patients were randomized to receive either evacetrapib 130 mg daily or a matching placebo, on top of standard medical therapy.
  • Primary Endpoint: Composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.
  • Follow-up & Analysis: The trial was terminated early after a median follow-up of 26 months on the recommendation of the Data Monitoring Committee due to futility (lack of efficacy). Safety was monitored, but no specific increased risks were identified.

Mechanisms and Explanations for Divergent Outcomes

The stark difference in clinical outcomes, despite similar potent lipid modulation, has been a focus of scientific discussion.

G cluster_this compound This compound Proposed Mechanism cluster_evacetrapib Evacetrapib Proposed Challenges CETP_Inhibition CETP Inhibition Lipids_this compound This compound: Lipid & Particle Effects CETP_Inhibition->Lipids_this compound Lipids_Evacetrapib Evacetrapib: Lipid & Particle Effects CETP_Inhibition->Lipids_Evacetrapib A1 Significant ↓ ApoB & ↓ Lp(a) Lipids_this compound->A1 A2 Promotes functional HDL Lipids_this compound->A2 A3 Increases LDL receptor activity Lipids_this compound->A3 A4 No off-target effects Lipids_this compound->A4 E1 Modest ↓ ApoB Lipids_Evacetrapib->E1 E2 Potential for dysfunctional HDL Lipids_Evacetrapib->E2 E3 ↑ Apo C-III (may impair clearance) Lipids_Evacetrapib->E3 E4 Small ↑ in blood pressure Lipids_Evacetrapib->E4 Outcome_this compound Outcome: ↓ Major Coronary Events Outcome_Evacetrapib Outcome: No Event Reduction A1->Outcome_this compound A2->Outcome_this compound A3->Outcome_this compound A4->Outcome_this compound E1->Outcome_Evacetrapib E2->Outcome_Evacetrapib E3->Outcome_Evacetrapib E4->Outcome_Evacetrapib

The diagram above illustrates the key mechanistic differences. For a deeper understanding, consider the following points from the research:

  • This compound's Comprehensive Action: The cardiovascular benefit of this compound is attributed not just to HDL-C increase, but to its combined effect on multiple atherogenic lipids [1]. It significantly reduces Apolipoprotein B (ApoB) and Lipoprotein(a) (Lp(a)) [1] [6]. Mendelian randomization studies suggest that reductions in these particles are more strongly linked to cardiovascular risk reduction than LDL-C alone [1]. Furthermore, this compound increases the catabolism of LDL particles via the LDL receptor [1].
  • Evacetrapib's Potential Limitations: Analysis of the ACCELERATE trial suggests that the modest reduction in ApoB (only 15%) relative to the LDL-C reduction may indicate a mechanism not involving increased LDL receptor activity, which is known to be beneficial [4]. There is also speculation that evacetrapib may lead to dysfunctional HDL particles or an increase in Apolipoprotein C-III, a molecule known to impair triglyceride-rich lipoprotein clearance and is associated with higher cardiovascular risk [4]. A slight increase in systolic blood pressure (+1.2 mmHg) was also noted, though its clinical impact is unclear [4].

Conclusion for Drug Development

For researchers and drug development professionals, the journeys of this compound and evacetrapib highlight several critical lessons:

  • Lipid changes alone are insufficient surrogates for clinical outcomes. Potent HDL-raising and LDL-lowering did not guarantee clinical benefit for evacetrapib [4] [5].
  • The full spectrum of a drug's effects on lipoprotein metabolism (e.g., on ApoB, Lp(a), and apolipoprotein distribution) may be more important than its effect on single cholesterol metrics [1] [4] [6].
  • The importance of long-term, large-scale outcomes trials is undeniable, as underlying mechanisms and off-target effects can profoundly influence real-world efficacy [3].

References

Anacetrapib vs dalcetrapib mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Anacetrapib Dalcetrapib
CETP Inhibition Potency Potent [1] [2] Weak/Moderate [3] [4]
Mechanism of CETP Inhibition Forms a nonproductive complex with CETP [5] Covalently binds Cys13 on CETP via its active thiol form [5] [6]
Impact on HDL-C Large increase (~104-138%) [1] [3] Modest increase (~25-34%) [3] [4]
Impact on LDL-C Significant reduction (~17-41%) [1] [3] Minimal to no reduction [6] [3]
Effect on LDL-C Mechanism Increases LDL receptor-mediated catabolism; reduces PCSK9 [1] [7] Not reported [3]
Effect on Pre-β-HDL Increased in some models (hamsters, humans) [5] [1] Species-dependent response (preserved in rabbits, reduced in monkeys) [5]
Key Off-Target Effects No significant effect on blood pressure or aldosterone [1] [3] Can stimulate aldosterone production in adipocytes; minimal blood pressure effect [3] [8]
Clinical Outcome Reduced major coronary events in REVEAL trial [1] No effect on cardiovascular events in dal-OUTCOMES trial; effect in a specific genetic subgroup (ADCY9 AA) is being investigated [6] [3]

Mechanistic Insights and Experimental Evidence

The differences in the table arise from the distinct ways these drugs work at a molecular level.

Molecular Mechanisms of Action
  • Dalcetrapib is a prodrug with a unique mechanism. Its active thiol form covalently binds to a specific cysteine residue (Cys13) on the CETP protein, which inhibits its activity [5] [6]. This covalent binding is a key differentiator from other CETP inhibitors.
  • This compound is a more potent inhibitor that does not bind covalently. Instead, it forms a tight, nonproductive complex with CETP, effectively blocking its function [5].

The following diagram illustrates the key mechanistic pathways and differences for these two drugs.

G This compound This compound CETP_this compound CETP Protein This compound->CETP_this compound  Non-covalent  binding Dalcetrapib Dalcetrapib CETP_Dalcetrapib CETP Protein (Cys13) Dalcetrapib->CETP_Dalcetrapib  Covalent binding  (via active thiol) Complex_this compound Non-productive CETP Complex CETP_this compound->Complex_this compound Complex_Dalcetrapib Covalently Bound CETP Complex CETP_Dalcetrapib->Complex_Dalcetrapib Inhibition CETP Inhibition Complex_this compound->Inhibition Complex_Dalcetrapib->Inhibition HDL_LDL_Transfer Reduced Transfer of: • Cholesteryl Esters (HDL→LDL) • Triglycerides (LDL→HDL) Inhibition->HDL_LDL_Transfer Outcome_this compound Outcome: • Large ↑ HDL-C • Significant ↓ LDL-C HDL_LDL_Transfer->Outcome_this compound  Potent Outcome_Dalcetrapib Outcome: • Modest ↑ HDL-C • Minimal ↓ LDL-C HDL_LDL_Transfer->Outcome_Dalcetrapib  Weak/Moderate

Supporting Experimental Data

The comparative profiles of these drugs are backed by specific experimental findings:

  • Species-Dependent Effects of Dalcetrapib: A 2017 study treated rabbits and vervet monkeys with both drugs. While this compound increased HDL-C in both species, dalcetrapib increased HDL-C in rabbits but decreased it by 48% in monkeys. This suggests dalcetrapib's impact is highly dependent on the metabolic environment and possibly the specific CETP protein structure of the species [5].
  • Differential Impact on Reverse Cholesterol Transport (RCT): Research in dyslipidemic hamster models showed that at similar levels of CETP inhibition, dalcetrapib significantly reduced the excretion of macrophage-derived cholesterol in feces, a key step in the atheroprotective RCT pathway. Under the same conditions, This compound did not show this negative effect and was neutral [2].
  • This compound's Additional LDL-Lowering Mechanism: Studies indicate that this compound's significant reduction of LDL-C is not solely due to CETP inhibition. It also lowers plasma levels of PCSK9, a protein that degrades the LDL receptor. This dual action enhances the clearance of LDL particles from the bloodstream [1] [7].

Conclusion for Research and Development

References

Comparative Efficacy of CETP Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the lipid-modifying effects and cardiovascular outcomes of major CETP inhibitors based on their pivotal clinical trials [1] [2].

Inhibitor Lipid Changes (vs. Placebo) Key Clinical Trial & Outcome Trial Duration Notes

| Anacetrapib | HDL-C: ↑ 104% LDL-C: ↓ 17% (via ultracentrifugation) | REVEAL: Significant reduction in major coronary events. | ~4 years | Successful trial; benefit attributed to LDL-C/non-HDL-C lowering and long trial duration [2]. | | Torcetrapib | HDL-C: ↑ 72% LDL-C: ↓ 25% (indirect method) | ILLUMINATE: Increased CV events and mortality. | 1-2 years | Failed due to off-target toxicity (e.g., elevated blood pressure, aldosteronism) [2]. | | Dalcetrapib | HDL-C: ↑ ~30% LDL-C: → No significant change | dal-OUTCOMES: No effect on CV events (futility). | 31 months | Less potent inhibitor; trial stopped early for lack of efficacy [2]. | | Evacetrapib | HDL-C: ↑ 133% LDL-C: ↓ 36% | ACCELERATE: No effect on CV events (futility). | 26 months | Potent inhibitor, but trial stopped early; insufficient duration/power [1] [2]. | | Obicetrapib | HDL-C: ↑ 139-159% (with statins) LDL-C: ↓ ~60-69% (with statins) | Phase 3 ongoing (No outcome data yet) | - | Appears highly potent in Phase 2/3 lipid-lowering trials [1]. |

Mechanisms of Action and Experimental Insights

CETP Inhibition Mechanism

CETP facilitates the transfer of cholesteryl esters (CE) from HDL to atherogenic lipoproteins (LDL, VLDL) in exchange for triglycerides. CETP inhibitors block this activity, leading to increased HDL-C and reduced LDL-C levels [1] [2].

G CETP Inhibitor Mechanism HDL HDL CE_Transfer CE Transfer HDL->CE_Transfer CE LDL LDL CETP CETP CETP->CE_Transfer Inhibitor Inhibitor Inhibitor->CETP Binds to CE_Transfer->LDL

This compound's Unique Insights
  • Molecular Binding: Atomistic simulations show this compound binds inside CETP's hydrophobic tunnel, near the N-terminal opening, physically hindering the transfer of cholesteryl esters [3].
  • CETP-Independent Effects: Preclinical studies in mice suggest this compound may also reduce (V)LDL cholesterol through a CETP-independent mechanism involving decreased plasma PCSK9 levels, potentially increasing hepatic LDL receptor-mediated clearance [4].

Key Experimental Data and Protocols

  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Participants: 30,449 adults with pre-existing atherosclerotic vascular disease.
  • Intervention: this compound 100 mg daily or matching placebo.
  • Background Therapy: All participants received effective atorvastatin therapy.
  • Primary Outcome: First major coronary event (coronary death, myocardial infarction, or coronary revascularization).
  • Duration: Median follow-up of 4.1 years.
  • Lipid Measurement: LDL-C was measured using ultracentrifugation, a key methodological detail as earlier trials used indirect methods which may have underestimated true LDL-C reduction [2].

Key Differentiators for Researchers

  • This compound's Success: The success in the REVEAL trial, compared to other inhibitors, is attributed to its favorable safety profile (lacking torcetrapib's off-target toxicity), potent lipid modulation (unlike dalcetrapib), and a trial design with sufficient duration and power to detect a clinical benefit (unlike evacetrapib's ACCELERATE trial) [2].
  • The Mechanism Debate: The cardiovascular benefit of this compound is largely attributed to the reduction of non-HDL cholesterol, rather than the dramatic rise in HDL-C, shifting the perspective on the therapeutic goal of CETP inhibition [2] [4].

References

Summary of Cardiovascular Outcomes from the REVEAL Trial

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key efficacy and safety results from the in-trial and post-trial follow-up periods of the REVEAL study.

Outcome Measure In-Trial Period (Median 4.1 Years) Extended Follow-up (Median 2.2 Years) Overall Follow-up (Median 6.3 Years)
Primary Endpoint: Major Coronary Events [1] [2]
Coronary death, MI, or coronary revascularization 9% reduction (RR 0.91; 95% CI 0.85-0.97; p=0.004) [1] 20% reduction (RR 0.80; 95% CI 0.71-0.90; p<0.001) [2] 12% reduction (RR 0.88; 95% CI 0.82-0.94; p<0.001) [2]
Key Secondary Endpoints [1]
Myocardial Infarction (MI) 4.4% vs. 5.1% (p=0.007) Information not available in search results Information not available in search results
Coronary Death 2.5% vs. 2.8% (p=0.25) Information not available in search results Information not available in search results
Coronary Revascularization 6.4% vs. 7.1% (p=0.005) [2] Information not available in search results Information not available in search results
Safety Endpoints [1] [2]
Cancer No significant difference No significant difference No significant difference
Non-vascular mortality No significant difference No significant difference No significant difference
New-onset Diabetes 5.3% vs. 6.0% (rate ratio 0.89; p=0.05) [1] Information not available in search results Information not available in search results

Trial Design Synopsis (REVEAL) [1]

  • Objective: To evaluate if anacetrapib reduces major coronary events compared to placebo in patients with established atherosclerotic vascular disease.
  • Population: 30,449 patients aged ≥50 years with a history of MI, cerebrovascular disease, peripheral artery disease, or diabetes with symptomatic coronary heart disease.
  • Treatment Regimen: Patients were randomized to receive This compound 100 mg daily or matching placebo, in addition to background open-label atorvastatin therapy.
  • Key Lipid Levels at Baseline: Mean LDL cholesterol was 61 mg/dL, and mean HDL cholesterol was 40 mg/dL.

Detailed Methodologies from Key Experiments

For researchers, understanding the experimental design and biomarker analysis is critical. Below are the methodologies for the clinical outcomes trial and supporting mechanistic studies.

1. Clinical Outcomes Trial (REVEAL) Design [1] [2]

  • Randomization & Blinding: A randomized, parallel, double-blind, placebo-controlled design was used. Participants, investigators, and outcomes assessors were blinded to treatment allocation throughout the in-trial and post-trial follow-up periods.
  • Follow-up Procedure: During the in-trial period, follow-up visits were scheduled at 2 months, 6 months, and every 6 months thereafter. Information on serious adverse events and study outcomes was collected. After the trial treatment was stopped, post-trial follow-up was conducted via telephone interviews or medical record reviews every 6 months.
  • Endpoint Adjudication: Reports of myocardial infarction, coronary revascularization, stroke, cancer, and death were centrally adjudicated by clinicians blinded to treatment allocation using pre-specified definitions.

2. Supporting Mechanistic & Lipid Metabolism Studies [3] [4]

  • Lipoprotein Kinetic Studies: Stable isotope techniques were used to trace the production and catabolism of individual lipoproteins. For ApoB-containing lipoproteins, fractional catabolic rates were measured. For ApoA-I (a major component of HDL), production and fractional catabolic rates were determined.
  • Cholesterol Efflux Capacity: The ability of serum or HDL from treated patients to promote cholesterol efflux from cultured macrophages (e.g., via the ABCA1 transporter pathway) was measured ex vivo.
  • Atomic-Level Mechanism Research: Molecular dynamics simulations and molecular docking calculations were used to identify the primary binding site of this compound within CETP's hydrophobic tunnel and to model its inhibitory mechanism [5].

The workflow of the REVEAL trial, from patient enrollment to final analysis, is summarized in the diagram below.

G Start Patient Population Screening (N=30,449 with ASCVD) A Randomization (1:1 to this compound or Placebo) Start->A B Background Therapy (Open-label Atorvastatin) A->B C In-Trial Active Treatment (Median 4.1 years) B->C D Primary Endpoint Analysis (First Major Coronary Event) C->D Adjudicated Outcomes E Post-Trial Follow-up (Median 2.2 years, Blinded) D->E F Long-Term Combined Analysis (Median 6.3 years) E->F

Comparative Context with Other CETP Inhibitors

The development of CETP inhibitors has seen both setbacks and progress. This compound's success is best understood in the context of its predecessors.

  • Compound-Specific Effects: Earlier CETP inhibitors like torcetrapib were associated with off-target toxicity, including increased blood pressure and mortality, which were likely not related to CETP inhibition itself [6] [4]. Dalcetrapib showed only modest HDL-C elevation and no clinical benefit, while evacetrapib, despite potent lipid effects, was terminated for futility [6] [4].
  • This compound's Differentiated Profile: In contrast to torcetrapib, this compound did not cause significant off-target increases in blood pressure or adverse events [1] [4]. The REVEAL trial demonstrated that robust, on-target CETP inhibition with a favorable compound can reduce cardiovascular risk [6].

Interpretation of Validation Data

  • Mechanism of Benefit: The cardiovascular benefit of this compound is attributed to its cumulative lipid-modifying effects, including significant reductions in LDL cholesterol and Apolipoprotein B, and a reduction in Lipoprotein(a), rather than solely through the elevation of HDL-C [6] [3].
  • Delayed Emergence of Benefit: The clinical benefit of this compound emerged after 2-3 years of treatment and increased with longer follow-up. This underscores the importance of prolonged treatment and follow-up in cardiovascular outcomes trials for lipid-modifying agents [1] [2].
  • Target Validation: Mendelian randomization studies suggest that genetic variants mimicking lifetime CETP inhibition are associated with a lower risk of coronary heart disease. This provides strong genetic evidence that the failure of earlier CETP inhibitors was due to compound-specific issues, not a failure of the CETP target itself [6].

References

Anacetrapib vs. Other CETP Inhibitors: Efficacy and Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of key CETP inhibitors that reached Phase 3 trials, based on data from randomized controlled trials and meta-analyses [1] [2] [3].

Compound Lipid Efficacy (vs. Placebo) Cardiovascular Outcomes Key Safety Concerns Development Status

| Anacetrapib | • HDL-C: +104% to +138% • LDL-C: -17% to -40% • ApoB: -21% • Lp(a): -25% to -36% [1] [2] [3] | • 9% reduction in major coronary events (Coronary death, MI, revascularization) [1]. | • Long-term retention in adipose tissue (half-life >1 year); no direct harm shown [1]. • Small, non-significant increase in blood pressure (+0.7/+0.3 mmHg) [1]. | Development completed but not pursued for regulatory approval [1]. | | Torcetrapib | • HDL-C: +52% to +70% • LDL-C: -20% to -25% [2] [3] | • Increased all-cause mortality (OR 1.56) and cardiovascular events (OR 1.22) [2]. | • Significant increase in blood pressure. • Off-target toxicity: increased aldosterone and cortisol [3]. | Trials terminated early due to safety concerns [3]. | | Dalcetrapib | • HDL-C: +29% to +30% • LDL-C: ~0% [2] [3] | • No effect on cardiovascular outcomes (clinical futility) [2] [3]. | No torcetrapib-like safety signals [3]. | Development halted for futility [3]. | | Evacetrapib | • HDL-C: +125% to +132% • LDL-C: -31% to -37% [2] | • No effect on cardiovascular outcomes (clinical futility) [2]. | No torcetrapib-like safety signals [2]. | Development terminated due to lack of efficacy [2]. | | Obicetrapib | • HDL-C: +157% • LDL-C: -32% to -51% (as monotherapy or add-on) [4] | • Pooled analysis showed risk reduction in MACE (HR 0.57; 95% CI 0.38-0.85) [5]. | Well-tolerated in reported trials; no major safety signals noted in available data [4] [5]. | In active development (Phase 3) [4] [5]. |

Experimental Data and Key Methodologies

The comparisons above are derived from robust clinical trial designs. Here are the methodologies and contexts for the key data on this compound and Obicetrapib.

1. REVEAL Trial (this compound)

  • Objective: To determine whether adding this compound to intensive statin therapy reduces the risk of major coronary events in high-risk patients [1].
  • Design: Randomized, double-blind, placebo-controlled trial.
  • Participants: 30,449 adults with pre-existing atherosclerotic vascular disease [1].
  • Intervention: 100 mg this compound daily versus placebo, in addition to background atorvastatin therapy.
  • Primary Endpoint: First major coronary event (a composite of coronary death, myocardial infarction, or coronary revascularization) [1].
  • Follow-up: Median of 4.1 years [1].
  • Key Lipid Results: At the study's midpoint, this compound reduced non-HDL cholesterol by 17 mg/dL (17%) and increased HDL cholesterol by 43 mg/dL (104%) compared to placebo [1].

2. Pooled Analysis (Obicetrapib)

  • Objective: To evaluate the impact of obicetrapib on Major Adverse Cardiovascular Events (MACE) by pooling data from Phase 2 and 3 trials [5].
  • Design: A pre-specified pooled analysis of data from multiple clinical trials.
  • Participants: High-risk patients, including those with heterozygous familial hypercholesterolemia (HeFH) [5].
  • Intervention: 10 mg obicetrapib daily versus placebo, on top of high-intensity statin therapy, with or without other lipid-lowering agents [5].
  • Primary Endpoint: MACE (a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or coronary revascularization) [5].
  • Key Outcome: Treatment with obicetrapib was associated with a 43% reduction in the hazard for MACE (HR 0.57; 95% CI 0.38-0.85) [5].

Mechanism of Action: How CETP Inhibitors Work

CETP inhibitors share a common molecular target but may have distinct binding interactions. The following diagram illustrates the general mechanism of CETP inhibition.

The primary mechanism involves binding to the CETP protein to prevent the transfer of cholesteryl esters from HDL to LDL particles [6]. Molecular dynamics simulations suggest that this compound binds inside the hydrophobic tunnel of CETP, near the N-terminal opening, physically hindering the movement of lipids [6]. This action results in the accumulation of cholesterol in HDL and reduced cholesterol in LDL and other atherogenic particles.

Interpretation and Context for Professionals

For researchers and drug developers, the data on CETP inhibitors offers several critical insights:

  • Compound-Specific vs. Target Failure: The starkly different outcomes between torcetrapib, dalcetrapib, evacetrapib, and this compound indicate that the failures were largely compound-related rather than a failure of the CETP target itself [2]. This is supported by Mendelian randomization studies, which suggest that lifelong genetic inhibition of CETP is associated with a lower risk of coronary heart disease [2].
  • Efficacy Driver: The cardiovascular benefit seen with this compound is widely attributed to its substantial reduction in atherogenic lipoproteins (LDL-C and non-HDL-C), rather than its dramatic raising of HDL-C [1]. The 9% reduction in coronary events in REVEAL was greater than predicted by the degree of non-HDL-C lowering alone, suggesting potential additional benefits, though the exact reason remains a subject of debate [1].
  • The Real-World Evidence Gap for this compound: Despite its success in the REVEAL trial, Merck (the developer) decided not to seek regulatory approval for this compound. The primary reason cited was its extremely long half-life and accumulation in adipose tissue, which raised practical concerns about long-term drug management, despite no direct evidence of harm [1]. Consequently, the drug was never marketed, making genuine post-marketing "real-world evidence" non-existent.

References

CETP Inhibitors: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and lipid-modifying effects of major CETP inhibitors that have progressed to advanced clinical development.

CETP Inhibitor Lipid-Modifying Effects Clinical Outcomes Key Characteristics / Status
Torcetrapib HDL-C: +70%; LDL-C: -20% [1] Increased mortality and CV events [1] First agent in class; terminated due to off-target toxicity (increased blood pressure) [1].
Dalcetrapib HDL-C: +30%; LDL-C: 0% [1] Clinical futility (no effect on CV events) [1] Less potent CETP inhibitor; development halted for futility. A pharmacogenomic approach is being investigated [1].
Evacetrapib HDL-C: >+125%; LDL-C: -25% to -30% [1] Clinical futility (no effect on CV events) [1] Potent inhibitor; large outcomes trial terminated early due to lack of clinical benefit despite favorable lipid changes [1].
Anacetrapib HDL-C: +130% to +138%; LDL-C: -35% to -40%; Lp(a): -25% to -36% [1] [2] 9% reduction in major coronary events during in-trial period; 12% reduction over 6.3 years of follow-up [3] Potent inhibitor with demonstrated CV benefit in the REVEAL outcomes trial. Lipophilic, accumulates in adipose tissue [1] [3].
TA-8995 HDL-C: >+76%; LDL-C: >-27% [1] Unknown [1] Lipid effects reported, but clinical outcomes data is not available from the provided sources.
Obicetrapib LDL-C: -60.7% to -69.0% (with statins); HDL-C: +139.0% to +158.9% (with statins) [4] Not fully established in provided sources According to a recent network meta-analysis, shows significant lipid-modifying effects, particularly in combination with statins [4].

Experimental Data and Trial Design

The definitive data on this compound's efficacy and safety come from the large, multi-center REVEAL (Randomized EValuation of the Effects of this compound through Lipid-modification) outcomes trial [5] [6].

  • Trial Design: REVEAL was a randomized, double-blind, placebo-controlled trial involving 30,449 adults with pre-existing atherosclerotic vascular disease [3] [6]. All participants were first stabilized on an open-label atorvastatin regimen to lower LDL-C, and were then randomized to receive either this compound 100 mg daily or a matching placebo, in addition to the statin therapy [6].
  • Primary Endpoint: The main goal was to compare the incidence of major coronary events, defined as the composite of coronary death, myocardial infarction, or coronary revascularization [3] [6].
  • Follow-up: The initial in-trial treatment period had a median follow-up of 4.1 years. This was followed by a post-trial follow-up period of another 2.2 years (median), allowing for the assessment of long-term efficacy and safety [3].
  • Results: The trial demonstrated that adding this compound to intensive statin therapy significantly reduced the risk of major coronary events. The benefit increased with longer follow-up, showing a 9% relative risk reduction during the active treatment period and a 12% reduction over the entire 6.3-year follow-up period, with no emergence of adverse effects on non-vascular mortality or morbidity [3].

Molecular Mechanism of Action

This compound inhibits the Cholesteryl Ester Transfer Protein (CETP), a plasma protein that facilitates the exchange of cholesteryl esters from HDL (high-density lipoprotein) to atherogenic, apoB-containing lipoproteins like LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) [1] [7]. The following diagram illustrates this mechanism and the drug's inhibitory action.

G HDL HDL Particle (Good Cholesterol) CETP CETP Protein HDL->CETP Donates CE LDL LDL Particle (Bad Cholesterol) CETP->LDL Transfers CE CE_Transfer Cholesteryl Ester (CE) Transfer This compound This compound This compound->CETP Inhibits

This inhibition results in two beneficial lipid changes:

  • Increased HDL-C: By preventing the removal of cholesteryl esters from HDL particles [1].
  • Reduced LDL-C: By inhibiting the transfer of cholesteryl esters to LDL and other apoB-containing lipoproteins. Furthermore, this compound was found to increase the fractional catabolic rate of apoB and reduce the production of lipoprotein(a), contributing to its LDL-lowering effect [1] [8].

Foundation for Cost-Effectiveness Analysis

Although a direct cost-effectiveness analysis was not located, the clinical data from the REVEAL trial provides the essential "effectiveness" component for such an evaluation. Key points that would strongly influence a cost-effectiveness model include:

  • Sustained Efficacy: The reduction in major coronary events (12% over 6.3 years) and the finding that benefits continued to accrue even after treatment stopped provide a strong clinical value proposition [3].
  • Favorable Safety Profile: Unlike torcetrapib, this compound was not associated with off-target toxicities like increased blood pressure or adverse effects on mortality and morbidity in long-term follow-up [1] [3].
  • Consideration for R&D: The high cost and lengthy duration of Cardiovascular Outcomes Trials (CVOTs), like the REVEAL study required for this compound, are major factors in the drug development economy and ultimately in drug pricing [9].

References

Detailed Analysis of Evidence and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The assessment of anacetrapib is primarily based on the Randomized EValuation of the Effects of this compound through Lipid modification (REVEAL) trial, a large-scale, phase 3 outcomes study.

  • Trial Design: REVEAL was a randomized, double-blind, placebo-controlled trial conducted across 431 sites in Europe, North America, and China [1].
  • Patient Population: It enrolled 30,449 adults (mean age 67; 84% male) with pre-existing atherosclerotic vascular disease [1] [2].
  • Intervention & Comparator: Participants on a background of intensive atorvastatin therapy (mean baseline LDL-C 61 mg/dL) were randomized to receive either This compound 100 mg daily or a matching placebo [1] [2].
  • Primary Outcome: The pre-specified primary outcome was the time to the first major coronary event, a composite of coronary death, myocardial infarction (MI), or coronary revascularization [1].
  • Follow-up: The initial in-trial treatment period had a median follow-up of 4.1 years [2]. This was followed by a post-trial follow-up for an additional median of 2.2 years, during which participants and investigators remained blinded to the initial treatment assignment [3].

Rationale for Discontinuation and Cross-Class Comparison

Despite achieving its primary efficacy endpoint, Merck decided not to pursue regulatory approval for this compound. The decision was driven by a challenging risk-benefit and commercial proposition, primarily due to its unique pharmacokinetic property [4].

The drug is highly lipophilic and was found to accumulate in adipose tissue with prolonged dosing. This created a reservoir that led to an exceptionally long half-life, meaning the drug would remain in the body for a very long time after treatment cessation [4] [3]. While no specific long-term harms were identified, this accumulation presented an unknown risk that complicated the drug's profile.

For context, the following table compares this compound with other CETP inhibitors, illustrating the mixed history of this drug class.

CETP Inhibitor Key Clinical Trial Efficacy on LDL-C Cardiovascular Outcome Status & Primary Reason
Torcetrapib ILLUMINATE Potent reduction ↑ Risk of events and death; early termination due to off-target toxicity (hypertension, electrolyte imbalance) [5] [6]. Failed (Safety)
Dalcetrapib Dal-OUTCOMES Minimal effect No significant effect on primary endpoint; trial terminated early [5] [6]. Failed (Efficacy)
Evacetrapib ACCELERATE Potent reduction No significant effect on primary endpoint; trial terminated early [5] [6]. Failed (Efficacy)
This compound REVEAL Modest reduction (17%) ↓ 9% reduction in major coronary events [5] [7]. Discontinued (Pharmacokinetics)
Obicetrapib PREVAIL (Ongoing) Potent reduction (∼51% as monotherapy) Outcome results expected in 2026; does not show significant accumulation [5] [8]. In Development

Mechanism of Action and Lipid Pathway

CETP mediates the transfer of cholesteryl esters (CE) from anti-atherogenic HDL particles to pro-atherogenic apolipoprotein B (ApoB)-containing particles (like LDL and VLDL) in exchange for triglycerides (TG) [5] [8]. This compound inhibits this process.

HDL HDL CETP CETP HDL->CETP Cholesteryl Esters (CE) LDL_VLDL LDL_VLDL LDL_VLDL->CETP Triglycerides (TG) CETP->HDL Triglycerides (TG) CETP->LDL_VLDL Cholesteryl Esters (CE) This compound This compound This compound->CETP Inhibits

This inhibition results in a dual effect: a decrease in LDL-C (and ApoB) and an increase in HDL-C. The cardiovascular benefit of this compound is now attributed primarily to the reduction of ApoB-containing lipoproteins rather than the elevation of HDL-C [8].

References

Efficacy & Clinical Outcomes: Anacetrapib vs. Obicetrapib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the comparative efficacy of Anacetrapib and Obicetrapib based on a recent network meta-analysis and clinical trial results. [1] [2]

Parameter This compound Obicetrapib Notes
LDL-C Reduction MD -30.18 mg/dL (95% CI [-39.28; -21.08]), p<0.0001 [1] MD -32.40 mg/dL (95% CI [-44.02; -20.78]), p<0.0001 [1] / -37.21% (95% CI: -41.53 to -32.90), p<0.01 [2] Comparable significant reductions.
HDL-C Increase MD +103.81 mg/dL (95% CI [78.43; 129.19]), p<0.0001 [1] MD +156.77 mg/dL (95% CI [117.41; 196.13]), p<0.0001 [1] / +142.17% (95% CI: 117.56 to 166.78), p<0.01 [2] Obicetrapib shows superior efficacy in raising HDL-C.
ApoB Reduction MD -20.83 mg/dL (95% CI [-26.45; -15.21]), p<0.0001 [1] MD -20.67 mg/dL (95% CI [-27.43; -13.92]), p<0.0001 [1] / -24.65% (95% CI: -28.71 to -20.59), p<0.01 [2] Comparable significant reductions.
Triglyceride Reduction MD -9.15 mg/dL (95% CI [-14.37; -3.94]), p<0.001 [1] MD -2.78 mg/dL (95% CI [-12.04; 6.49]), p=0.56 [1] / -7.21% (95% CI: -11.13 to -3.30), p<0.01 [2] This compound demonstrates a more consistent triglyceride-lowering effect.
Lipoprotein(a) Reduction Reduced by 36% in DEFINE trial [3] MD -37.16% (95% CI: -43.63 to -30.70), p<0.01 [2] Both agents are effective.
Major Coronary Event Risk Reduction RR 0.88 (95% CI: 0.83-0.93), P<0.001 over 6.3 yrs [4] [5] Under active investigation; no large-scale outcome data yet [2] This compound has proven cardiovascular outcome benefits.
Key Evidence REVEAL Trial & Post-Trial Analysis [4] [5] Phase 3 Trials (BROADWAY, BROOKLYN, TANDEM) [2]

Experimental Protocols & Methodologies

To critically assess the data, understanding the underlying study designs is crucial.

  • REVEAL Trial (this compound): This was a large-scale, randomized, double-blind, placebo-controlled trial. It enrolled 30,449 adults with pre-existing atherosclerotic vascular disease. Participants were on a background of intensive atorvastatin therapy and were randomized to receive either This compound 100 mg daily or a matching placebo. The median in-trial follow-up was 4.1 years, with a post-trial follow-up extending to a median of 6.3 years. The primary outcome was the first occurrence of a major coronary event (coronary death, myocardial infarction, or coronary revascularization). Lipid measurements, where possible, used the beta-quantification method for LDL-C to avoid potential underestimation by direct assays. [3] [5]

  • Obicetrapib Meta-Analysis: The comparative data for Obicetrapib comes from a systematic review and meta-analysis of 7 Randomized Controlled Trials (RCTs) comprising 3,381 participants. The analysis pooled mean differences in lipid parameters using a random-effects model. The included studies, such as BROADWAY and BROOKLYN, were typically 12 months in duration and investigated Obicetrapib at doses of 5 mg and 10 mg. [2]

Mechanism of Action: Beyond CETP Inhibition

While both drugs inhibit Cholesteryl Ester Transfer Protein (CETP), this compound has an additional, well-researched mechanism that contributes to its efficacy.

The diagram below illustrates the dual mechanisms by which this compound reduces (V)LDL cholesterol, with one pathway being CETP-dependent and the other CETP-independent. [6]

G This compound This compound CETP_Inhibition CETP Inhibition This compound->CETP_Inhibition CETP_Independent CETP-Independent Effect This compound->CETP_Independent RemodeledVLDL Remodeled VLDL (More susceptible to uptake) CETP_Inhibition->RemodeledVLDL PCSK9 Plasma PCSK9 ↓ CETP_Independent->PCSK9 Outcome Outcome: (V)LDL Cholesterol ↓ Hepatic Remnant Clearance ↑ RemodeledVLDL->Outcome HepaticLDLr Hepatic LDL Receptor (LDLr) ↑ PCSK9->HepaticLDLr HepaticLDLr->Outcome

This CETP-independent pathway involves the downregulation of PCSK9, leading to increased LDL receptor (LDLr) content in the liver and enhanced clearance of atherogenic lipoproteins from the blood. This mechanism was confirmed in mouse models that do not express CETP. [6]

Safety & Tolerability Profile

  • This compound: The long-term follow-up from the REVEAL trial found no emergence of adverse effects on non-vascular mortality, site-specific cancer, or other serious adverse events. This supports its favorable safety profile over a median of 6.3 years. [4] [5]
  • Obicetrapib: A meta-analysis of available RCTs concluded that there were no significant differences in adverse events compared to placebo, supporting its favorable short-to-medium-term safety profile. [2]

Conclusion for Drug Development Professionals

  • For Unmet Need in LDL-C Lowering: Obicetrapib shows a marginally greater percentage reduction in LDL-C and a superior ability to raise HDL-C, making it a potent lipid-modifier. [1] [2]
  • For Proven Cardiovascular Risk Reduction: This compound is the only CETP inhibitor with robust, long-term data from a large outcomes trial demonstrating a significant reduction in major coronary events, with a benefit that grew over time. [4] [5]
  • For a Favorable Safety Record: Both agents appear safe in available data. However, This compound has the distinct advantage of a proven long-term (6+ years) safety record in a high-risk population, with no signs of off-target adverse effects that plagued earlier CETP inhibitors. [4] [5]

References

Anacetrapib's Effects on Key Lipid Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Lipid Parameter Effect of Anacetrapib (vs. Placebo) Supporting Trial / Analysis
LDL Cholesterol ↓ 25% to 40% reduction [1] [2] DEFINE, REVEAL
non-HDL Cholesterol ↓ 21% reduction [2] Krauss et al. analysis
Apolipoprotein B (ApoB) ↓ 14% to 21% reduction [1] [2] DEFINE, Krauss et al. analysis
HDL Cholesterol ↑ 121% to 138% increase [1] [2] DEFINE, REVEAL
Apolipoprotein A1 (ApoA1) ↑ 39% to 45% increase [1] [2] DEFINE, Krauss et al. analysis
Lipoprotein(a) (Lp(a)) ↓ 36% to 38% reduction [1] [2] DEFINE, Krauss et al. analysis
Triglycerides (TG) ↓ 5% to 9% reduction (not always significant) [1] [2] DEFINE, Krauss et al. analysis

Mechanism of Action: How this compound Works

This compound is an orally active inhibitor of the Cholesteryl Ester Transfer Protein (CETP) [1] [3] [4]. The following diagram illustrates its mechanism of action at the molecular level.

G A This compound inhibits CETP B Reduced transfer of: - Cholesteryl Esters (CE) from HDL to LDL - Triglycerides (TG) from LDL to HDL A->B C Accumulation of Cholesterol in HDL B->C D Depletion of Cholesterol in LDL B->D E Overall Effect: ↑ HDL Cholesterol ↓ LDL Cholesterol C->E D->E

CETP normally facilitates the exchange of lipids—specifically, cholesteryl esters (CE) and triglycerides (TG)—between HDL ("good cholesterol") and atherogenic apoB-containing particles like LDL ("bad cholesterol") [3]. By inhibiting CETP, this compound [3]:

  • Reduces the transfer of cholesteryl esters from HDL to LDL.
  • Increases the cholesterol content of HDL particles.
  • Decreases the cholesterol content of LDL particles.

Subgroup Analysis of Efficacy

Analyses from the DEFINE trial investigated whether patient characteristics influenced the lipid-modifying effects of this compound. The study concluded that the drug's effects on lowering LDL-C and raising HDL-C were generally consistent across diverse subgroups, including those defined by [2]:

  • Age and gender
  • Diabetes status
  • Baseline lipid levels (LDL-C, HDL-C, and Triglycerides)

The analysis noted that race and the type of background lipid-modifying therapy might have some influence on the degree of effect. However, these differences were small relative to the overall large effect of the drug and may have been due to chance [2].

Key Clinical Trials and Protocols

The data supporting this compound's profile comes from several large-scale clinical trials. The methodologies of these trials provide the experimental protocol details you require.

  • Trial Name: REVEAL (Randomized Evaluation of the Effects of this compound through Lipid-modification)

    • Design: Randomized, double-blind, placebo-controlled clinical trial [1] [5].
    • Patients: 30,449 adults with pre-existing atherosclerotic vascular disease [1] [5].
    • Protocol: All participants were placed on an intensive atorvastatin regimen (aiming for LDL-C < 77 mg/dL). They were then randomized to receive either This compound 100 mg daily or a matching placebo for a median in-trial period of 4.1 years, with additional post-trial follow-up [1] [5].
    • Primary Outcome: First major coronary event (coronary death, myocardial infarction, or coronary revascularization) [1] [5].
  • Trial Name: DEFINE (Determining the Efficacy and Tolerability of CETP INhibition with this compound)

    • Design: A phase III, randomized, double-blind, placebo-controlled trial [2].
    • Patients: 1,623 patients with coronary heart disease (CHD) or CHD risk equivalents [2].
    • Protocol: Patients on background statin therapy were treated with either this compound or placebo for 24 weeks to assess efficacy and safety [2].
    • Key Findings: Confirmed the potent LDL-lowering and HDL-raising effects of the drug with a favorable safety profile [2].

Comparison with Other CETP Inhibitors

The development path for CETP inhibitors has been mixed. The following table contextualizes this compound among other drugs in its class, explaining why it is considered more promising.

Drug Key Lipid Effects Clinical Outcomes & Status Probable Reason for Failure/Limitation
Torcetrapib ↑ HDL-C (~52%), ↓ LDL-C (~20%) [6] ↑ All-cause mortality and CVD risk; trials halted [6] Compound-specific; off-target toxicity including increased blood pressure [6].
Dalcetrapib ↑ HDL-C (~29%), minimal effect on LDL-C [6] Lack of efficacy; trial stopped for futility [6] Weaker CETP inhibition and lack of LDL-lowering [6].
Evacetrapib ↑ HDL-C (~132%), ↓ LDL-C (~37%) [6] Lack of efficacy; trial stopped early [6] Reasons not fully clear; potentially inadequate trial duration or patient selection [6].
This compound ↑ HDL-C (~130%), ↓ LDL-C (~38%) [6] ↓ Major coronary events; no excess of serious adverse events [5] [6] Potent CETP inhibition without the off-target toxicities seen with Torcetrapib [6].

A 2021 analysis in Nature Communications suggests that the failures of other CETP inhibitors were likely compound-related rather than a failure of the CETP target itself. Genetic evidence (Mendelian randomization) indicates that on-target CETP inhibition is expected to reduce the risk of coronary heart disease [6]. This compound's positive outcomes are attributed to its potent efficacy on lipids and a cleaner safety profile.

Safety and Long-Term Efficacy

Long-term follow-up of the REVEAL trial participants after the scheduled treatment period stopped showed that the beneficial effect on reducing major coronary events persisted and even increased, with no emergence of adverse effects on non-vascular mortality or morbidity [5].

References

Anacetrapib meta-analysis with other CETP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of CETP Inhibitors

Intervention LDL-C Reduction HDL-C Increase ApoB Reduction Lp(a) Reduction Triglyceride Reduction
Atorvastatin + Obicetrapib −69.00 mg/dL [1] +149.90 mg/dL [1]
Rosuvastatin + Obicetrapib −60.70 mg/dL [1] +158.90 mg/dL [1]
Obicetrapib (Monotherapy) −37.21% [2] +142.17% [2] −24.65% [2] −37.16% [2] −7.21% [2]
Anacetrapib −30.18 mg/dL [3] +103.81 mg/dL [3] −20.83 mg/dL [3] −25% to −36.4% [4] −9.15 mg/dL [3]
Evacetrapib −31% (in ACCELERATE, assay artifact noted) [5] +133% (in ACCELERATE) [5]
Dalcetrapib Minimal effect [5] Moderate increase [5] No significant effect [5]

Molecular Mechanism of Action

CETP facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic HDL particles to pro-atherogenic LDL and VLDL particles. CETP inhibitors block this activity.

The diagram below illustrates the mechanism of CETP inhibition based on atomistic simulation studies, using this compound as a model [6].

This compound binds inside CETP's hydrophobic tunnel, primarily near the N-terminal opening, physically hindering the diffusion of cholesteryl esters and thus inhibiting their transfer between lipoproteins [6].

Clinical Outcomes and Trial Evidence

Cardiovascular outcomes trials have been critical in validating the CETP inhibitor class.

Trial / Drug Patient Population & Design Key Cardiovascular Outcome
REVEAL / this compound [4] 30,449 adults with atherosclerotic vascular disease on atorvastatin. Significant 9% reduction in the primary endpoint (first major coronary event).
ACCELERATE / Evacetrapib [5] High-risk vascular disease patients. Trial terminated early for futility. No reduction in major adverse cardiovascular events despite lipid changes.
Dal-OUTCOMES / Dalcetrapib [5] Patients with recent acute coronary syndrome. Trial stopped for lack of efficacy. No beneficial effect on cardiovascular mortality or major adverse cardiovascular events.
ROSE / Obicetrapib [5] [7] Phase 2 trial in dyslipidemic patients on high-intensity statins. Demonstrated potent LDL-C lowering (up to 51%) and an acceptable safety profile.

Key Insights for Research and Development

  • Potency and Efficacy: Obicetrapib demonstrates superior potency in LDL-C reduction and HDL-C elevation compared to earlier agents, especially in combination with statins [1] [7]. This compound has proven cardiovascular outcomes benefit [4].
  • Safety Profiles: Unlike torcetrapib, this compound and obicetrapib have not been associated with off-target hypertensive effects in major trials [4] [2] [7]. Some data even suggest a potential beneficial effect on carbohydrate homeostasis and a reduced incidence of new-onset diabetes [4] [2].
  • Beyond LDL-C: The significant reduction in ApoB and Lp(a) is a key differentiator. Since Lp(a) is an independent genetic risk factor with no approved therapies, this effect positions CETP inhibitors as a potential dual-purpose therapy [4] [5] [2].

Future Research Directions

The ongoing Phase III trials for obicetrapib, which include a cardiovascular outcomes trial, will be pivotal in confirming its long-term efficacy and safety, and in solidifying the future of the CETP inhibitor class [5].

References

Anacetrapib therapeutic potential evaluation

Author: Smolecule Technical Support Team. Date: February 2026

CETP Inhibitors at a Glance

Agent Development Status LDL-C Reduction HDL-C Increase Key Outcomes Trial & Result Key Limitations / Notes
Anacetrapib Development halted (Phase 3 completed) -30.18 mg/dL (vs. placebo) [1] / ~40% (vs. baseline) [2] +103.81 mg/dL (vs. placebo) [1] / ~140% (vs. baseline) [2] REVEAL: 9% reduction in major coronary events (median 4.1 yrs) [3]. Accumulates in adipose tissue; development discontinued by Merck despite positive efficacy [3].
Obicetrapib In development (Phase 3) -29.9% (vs. baseline, at 84 days) [4] +156.77 mg/dL (vs. placebo) [1] PREVAIL (Outcomes trial) results expected in 2026 [4]. Also significantly reduces Lp(a) by ~33.5% [4]. Appears well-tolerated in Phase 3 trials [4].
Torcetrapib Development halted (Phase 3) ~25% [2] ~72% [2] ILLUMINATE: Terminated due to ↑ mortality & major CV events [5]. Off-target toxicity: Increased blood pressure and aldosterone [5].
Dalcetrapib Development halted (Phase 3) Minimal effect [2] ~40% [2] Dal-OUTCOMES: Terminated for futility [5]. Modest HDL-C increase with no cardiovascular benefit [5].
Evacetrapib Development halted (Phase 3) ~36% [2] ~129% [2] Trial discontinued for futility (no clinical benefit) [5]. Despite robust lipid effects, failed to show clinical benefit [5].

Mechanisms of Action and Key Experiments

This compound's therapeutic effects involve both CETP-dependent and independent mechanisms.

Molecular Mechanism of Action
  • Primary Action: this compound is a potent, selective, and reversible inhibitor of Cholesteryl Ester Transfer Protein (CETP), with an IC50 of 7.9 nM [6]. CETP facilitates the transfer of cholesteryl esters (CE) from HDL to atherogenic lipoproteins (VLDL, LDL) in exchange for triglycerides [2] [7].
  • Inhibition Consequence: By inhibiting this transfer, this compound increases CE content in HDL (raising HDL-C) and reduces CE content in LDL (lowering LDL-C) [7].
  • Structural Insight: Atomistic simulations show this compound binds inside CETP's hydrophobic tunnel, near the N-terminal opening, physically hindering the diffusion of cholesteryl esters [7].
Key Preclinical Experimental Models
  • Model: APOE*3-Leiden.CETP (E3L.CETP) transgenic mice [2]. This model has a human-like lipoprotein metabolism and responds to lipid-lowering drugs in a manner similar to humans.
  • Diet: Western-type diet (high-fat, high-cholesterol) to induce dyslipidemia [2].
  • Treatment: Mice were fed the diet with or without this compound supplement (30 mg/kg body weight per day) for 21 weeks [2].
  • Key Findings:
    • This compound reduced (V)LDL cholesterol and attenuated atherosclerosis development [2].
    • CETP-independent effect: The drug still lowered (V)LDL-C and plasma PCSK9 levels in E3L mice lacking CETP. This suggests this compound also works by reducing PCSK9, which increases hepatic LDL receptor (LDLr) content and enhances clearance of LDL from the blood [2].

G start This compound Administration mech1 Binds and Inhibits CETP start->mech1 mech2 CETP-Independent Pathway (Reduces PCSK9) start->mech2 effect1 Blocks transfer of Cholesteryl Esters from HDL to LDL mech1->effect1 effect2 Increased LDL Receptor (LDLr) on Hepatocyte Surface mech2->effect2 outcome1 Increased HDL-C Decreased LDL-C effect1->outcome1 outcome2 Enhanced Hepatic Uptake and Clearance of LDL effect2->outcome2 final Improved Lipid Profile Reduced Atherosclerotic Risk outcome1->final outcome2->final

Clinical Outcomes Trial Protocol

The REVEAL (Randomized Evaluation of the Effects of this compound through Lipid modification) trial was a landmark study confirming this compound's clinical efficacy [3].

  • Objective: To determine whether adding this compound to intensive statin therapy reduces the risk of major coronary events in high-risk patients.
  • Design: Randomized, double-blind, placebo-controlled trial.
  • Population: 30,449 adults with pre-existing atherosclerotic vascular disease.
  • Background Therapy: All participants received intensive atorvastatin therapy (mean baseline LDL-C 61 mg/dL).
  • Intervention: this compound 100 mg once daily vs. placebo.
  • Primary Endpoint: Time to first major coronary event (coronary death, myocardial infarction, or coronary revascularization).
  • Follow-up: Median of 4.1 years.
  • Key Results:
    • Lipids: this compound reduced non-HDL-C by 18% and increased HDL-C by 104% at the study midpoint.
    • Efficacy: 9% relative risk reduction in the primary endpoint (10.8% vs. 11.8%; rate ratio 0.91; 95% CI 0.85-0.97; P=0.004).
    • Safety: No significant increase in serious adverse events, including hypertension, though a small rise in blood pressure (0.7/0.3 mmHg) was noted. The drug accumulated in adipose tissue [3].

Interpretation and Future Directions

  • This compound's Profile: The REVEAL trial established that this compound, unlike earlier CETP inhibitors, could safely reduce cardiovascular events. Its benefits are attributed to the combined effect of significant LDL-C lowering and HDL-C raising, with the LDL-C reduction likely being the dominant contributor [2] [8].
  • The CETP Class Evolution: The field has moved from the toxic torcetrapib to agents with cleaner profiles. The emergence of obicetrapib is particularly notable, as it appears to offer potent LDL-C lowering with an additional benefit of reducing Lp(a), a key emerging risk factor [4]. Its outcomes trial, PREVAIL, will be crucial in determining the future of the CETP inhibitor class.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.8

Hydrogen Bond Acceptor Count

13

Exact Mass

637.16747528 Da

Monoisotopic Mass

637.16747528 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P7T269PR6S

Drug Indication

Investigated for use/treatment in hyperlipidemia.
Prevention of cardiovascular events in patients with hypercholesterolaemia, Treatment of hypercholesterolaemia

Pharmacology

Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor with hypocholesterolemic properties. Anacetrapib reduces the transfer of cholesteryl ester from HDL to LDL and/or VLDL thereby, producing an increase in serum HDL-cholesterol levels and a decrease in serum LDL-cholesterol levels. This agent has not yet been shown to reduce deaths associated with hypercholesterolemia.

MeSH Pharmacological Classification

Anticholesteremic Agents

KEGG Target based Classification of Drugs

Transporters
Other transporters
Channels and pores (TC:1)
CETP [HSA:1071] [KO:K16835]

Other CAS

875446-37-0

Wikipedia

Anacetrapib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Krishna R, Stypinski D, Ali M, Garg A, Cote J, Maes A, Degroot B, Liu Y, Li S, Connolly SM, Wagner JA, Stoch SA. Lack of a meaningful effect of anacetrapib on the pharmacokinetics and pharmacodynamics of warfarin in healthy subjects. Br J Clin Pharmacol. 2012 Jul;74(1):116-24. doi: 10.1111/j.1365-2125.2012.04171.x. PubMed PMID: 22243494.
2: Hooper AJ, Burnett JR. Anacetrapib, a cholesteryl ester transfer protein inhibitor. Expert Opin Investig Drugs. 2012 Jan;21(1):103-9. Epub 2011 Dec 22. PubMed PMID: 22191425.
3: Krauss RM, Wojnooski K, Orr J, Geaney JC, Pinto CA, Liu Y, Wagner JA, Luk JM, Johnson-Levonas AO, Anderson MS, Dansky HM. Changes in lipoprotein subfraction concentration and composition in healthy individuals treated with the CETP inhibitor anacetrapib. J Lipid Res. 2012 Mar;53(3):540-7. Epub 2011 Dec 17. PubMed PMID: 22180633; PubMed Central PMCID: PMC3276477.
4: Gutstein DE, Krishna R, Johns D, Surks HK, Dansky HM, Shah S, Mitchel YB, Arena J, Wagner JA. Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Clin Pharmacol Ther. 2012 Jan;91(1):109-22. doi: 10.1038/clpt.2011.271. Epub 2011 Nov 30. Review. PubMed PMID: 22130116.
5: Aperis G, Paliouras C, Tsampikaki E, Papakonstantinou N, Alivanis P. Anacetrapib: a new weapon against dyslipidemia. Curr Clin Pharmacol. 2011 Nov;6(4):227-35. Review. PubMed PMID: 22082322.
6: Krishna R, Stypinski D, Ali M, Garg A, Gendrano IN 3rd, Maes A, DeGroot B, Liu Y, Li S, Connolly SM, Wagner JA, Stoch SA. Lack of an effect of anacetrapib on the pharmacokinetics of digoxin in healthy subjects. Biopharm Drug Dispos. 2011 Dec;32(9):525-9. doi: 10.1002/bdd.776. PubMed PMID: 22031172.
7: Dansky HM, Bloomfield D, Gibbons P, Liu S, Sisk CM, Tribble D, McKenney JM, Littlejohn TW 3rd, Mitchel Y. Efficacy and safety after cessation of treatment with the cholesteryl ester transfer protein inhibitor anacetrapib (MK-0859) in patients with primary hypercholesterolemia or mixed hyperlipidemia. Am Heart J. 2011 Oct;162(4):708-16. Epub 2011 Sep 1. PubMed PMID: 21982664.
8: Castro-Perez J, Briand F, Gagen K, Wang SP, Chen Y, McLaren DG, Shah V, Vreeken RJ, Hankemeier T, Sulpice T, Roddy TP, Hubbard BK, Johns DG. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters. J Lipid Res. 2011 Nov;52(11):1965-73. Epub 2011 Aug 14. PubMed PMID: 21841206; PubMed Central PMCID: PMC3196228.
9: Smith CJ, Ali A, Hammond ML, Li H, Lu Z, Napolitano J, Taylor GE, Thompson CF, Anderson MS, Chen Y, Eveland SS, Guo Q, Hyland SA, Milot DP, Sparrow CP, Wright SD, Cumiskey AM, Latham M, Peterson LB, Rosa R, Pivnichny JV, Tong X, Xu SS, Sinclair PJ. Biphenyl-substituted oxazolidinones as cholesteryl ester transfer protein inhibitors: modifications of the oxazolidinone ring leading to the discovery of anacetrapib. J Med Chem. 2011 Jul 14;54(13):4880-95. Epub 2011 Jun 17. PubMed PMID: 21682257.
10: Jialal I, Kaur J. The cholesterol ester transfer protein inhibitor, anacetrapib. Curr Opin Lipidol. 2011 Jun;22(3):245-6. Erratum in: Curr Opin Lipidol. 2011 Aug;22(4):326. PubMed PMID: 21562390.

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